7-Benzyloxy-1H-indole-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-phenylmethoxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-16(19)13-9-17-15-12(13)7-4-8-14(15)20-10-11-5-2-1-3-6-11/h1-9,17H,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKFPHSPQYCKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649670 | |
| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-75-0 | |
| Record name | 7-(Benzyloxy)-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Benzyloxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 7-Benzyloxy-1H-indole-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of 7-Benzyloxy-1H-indole-3-carboxylic acid. Designed for the laboratory professional, this document moves beyond a simple data sheet to offer insights into the practical determination of these properties, ensuring scientific integrity and reproducibility in research and development settings.
Molecular Identity and Structural Framework
This compound is a derivative of indole, a ubiquitous scaffold in medicinal chemistry. The presence of the benzyloxy group at the 7-position and the carboxylic acid at the 3-position imparts specific physicochemical characteristics crucial for its application as a synthetic intermediate and potential biological activity.
-
Chemical Structure: The molecule consists of a bicyclic indole core, with a phenylmethoxy (benzyloxy) substituent on the benzene ring portion and a carboxylic acid group on the pyrrole ring.
Caption: Molecular Structure of this compound.
Summary of Physicochemical Properties
The following table summarizes the key physical properties of this compound. It is critical to distinguish between experimentally verified and computationally predicted values in a research context.
| Property | Value | Source & Type |
| CAS Number | 24370-75-0 | [1] Experimental |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] Experimental |
| Molecular Weight | 267.28 g/mol | [1] Calculated |
| Physical Form | Solid | Experimental |
| Melting Point | Data not available | N/A |
| Boiling Point | 531.1 ± 35.0 °C at 760 mmHg | [2][3] Predicted |
| Density | 1.342 ± 0.06 g/cm³ | [3] Predicted |
| pKa | 3.92 ± 0.10 | [3] Predicted |
| logP (XlogP) | 3.0 | [4] Predicted |
Detailed Physicochemical Analysis & Experimental Protocols
A precise understanding of properties such as melting point, solubility, and acidity is fundamental for applications ranging from reaction chemistry to formulation development. As experimental data for this specific molecule is not widely published, this section provides robust, standard-operating protocols for their determination.
Melting Point & Thermal Behavior
The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure substance, while impurities tend to depress and broaden this range.[5]
This method is a standard, reliable technique for determining the melting point range of a solid organic compound.[6][7]
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle if necessary.
-
Tap the open end of a glass capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm.[7]
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurement.
-
Accurate Determination: Using a fresh sample, heat the apparatus to about 15-20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[5]
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ – T₂.
-
-
Trustworthiness: The causality for a slow heating rate is to allow the heat to transfer uniformly from the heating block to the sample and the thermometer. Rapid heating can cause the thermometer reading to lag behind the true temperature of the sample, leading to erroneously high and broad melting ranges.[5]
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The large, relatively nonpolar benzyloxy and indole groups suggest poor aqueous solubility, while the carboxylic acid group provides a handle for salt formation to potentially increase it. Solubility in organic solvents like DMSO and DMF is expected to be significantly higher.
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility, representing the true saturation point of a compound in a solvent.[8][9]
Caption: Workflow for the Shake-Flask Solubility Assay.
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.[10]
-
Equilibration: Add a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). Seal the vial and place it in a shaker bath at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 18-24 hours) to reach equilibrium.[10][11]
-
Phase Separation: After equilibration, allow the vial to stand to let undissolved solids settle. To ensure complete removal of solid particles, which would falsely elevate the measured concentration, the supernatant must be clarified by centrifugation or filtration through a low-binding 0.22 µm filter.[8]
-
Quantification: Carefully take an aliquot of the clear supernatant and dilute it appropriately. Analyze the concentration using a validated and calibrated method, such as HPLC-UV, against a standard curve of the compound.
-
Self-Validation: The protocol is self-validating by ensuring that an excess of undissolved solid remains at the end of the experiment. This visually confirms that the solution has reached its saturation point.
Acidity (pKa)
The predicted pKa of ~3.9 suggests that the carboxylic acid is moderately acidic, similar to benzoic acid.[3] This means that at physiological pH (~7.4), the compound will exist almost entirely in its deprotonated, carboxylate form. This ionization state drastically increases polarity and influences properties like solubility, membrane permeability, and receptor binding.
Potentiometric titration is a highly precise method for measuring pKa by monitoring pH changes as a titrant is added.[12][13]
-
System Calibration: Calibrate the pH meter using at least two standard buffers (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa.[12]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system. For sparingly soluble compounds, a co-solvent like methanol or DMSO may be required, though results must then be extrapolated back to a fully aqueous environment.[13][14] Ensure the solution is at a known concentration (e.g., 1 mM).[15]
-
Titration:
-
Place the solution in a jacketed vessel at a constant temperature.
-
Immerse the calibrated pH electrode and a magnetic stirrer.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa is equal to the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This point corresponds to the flattest region of the buffer zone on the curve or the inflection point on a derivative plot.[12][16]
-
Spectroscopic Profile
Spectroscopic data provides confirmation of the chemical structure. While experimental spectra are not available here, the expected features can be reliably predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the indole and benzyl rings (typically 6.8-8.0 ppm). A singlet for the CH₂ benzylic protons would appear around 5.0-5.5 ppm. The indole N-H proton would likely be a broad singlet at high chemical shift (>10 ppm), and the C2-H proton on the indole ring would also be a distinct singlet, often around 7.5-8.0 ppm. The carboxylic acid proton (-COOH) is a very broad singlet at a high chemical shift (>11 ppm), which is exchangeable with D₂O.[17]
-
¹³C NMR: The spectrum would show a signal for the carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons would appear in the 100-140 ppm range, and the benzylic CH₂ carbon would be seen around 65-75 ppm.[17]
Infrared (IR) Spectroscopy
The IR spectrum is highly characteristic for a carboxylic acid due to hydrogen bonding.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 3300 - 2500 (very broad) | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1710 - 1680 (strong) | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
| C-O | 1320 - 1210 | Stretching |
The broadness of the O-H stretch is a hallmark feature, caused by strong intermolecular hydrogen bonding which forms dimers in the solid state. The C=O stretch is also very strong and intense.
Stability and Storage
Based on its structure and vendor recommendations, this compound should be handled with standard laboratory precautions.
-
Storage: Store at ambient temperature in a well-sealed container, protected from light and moisture.
-
Stability: The indole ring can be susceptible to oxidation over time, especially if exposed to air and light. The benzyloxy group is generally stable but can be cleaved under specific catalytic hydrogenation conditions.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
-
Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
- Avdagić, A., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(2), 85-100.
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Al-Zaytoonah University of Jordan. (2021). experiment (1) determination of melting points. Retrieved from [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO3). Retrieved from [Link]
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PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Indole-3-Carboxylic Acid. Retrieved from [Link]
-
Chemsrc. (n.d.). 7-(Benzyloxy)-1H-indole-3-carbaldehyde. Retrieved from [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
-
Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved from [Link]
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An In-Depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds, from neurotransmitters to potent therapeutic agents.[1] Within this vast chemical space, 7-Benzyloxy-1H-indole-3-carboxylic acid emerges as a significant building block, offering a versatile platform for the synthesis of complex molecular architectures. This guide, intended for the discerning researcher, provides a comprehensive overview of its chemical identity, a detailed exploration of its synthesis, a summary of its physicochemical properties, and a discussion of its current and potential applications in the scientific landscape. As a Senior Application Scientist, the following discourse is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
This compound is an indole derivative characterized by a benzyloxy group at the 7-position of the indole ring and a carboxylic acid moiety at the 3-position. This substitution pattern imparts specific chemical properties that are pivotal for its role as a synthetic intermediate.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 24370-75-0 | [2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | |
| Predicted XlogP | 3.0 | [3] |
| Storage Temperature | Ambient |
Strategic Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful selection of protecting groups and reaction conditions. A robust and logical synthetic route proceeds via the initial preparation of the key intermediate, 7-benzyloxyindole, followed by the introduction of the carboxylic acid functionality at the C3 position.
Caption: Proposed synthetic workflow for this compound.
Synthesis of the Precursor: 7-Benzyloxyindole
The synthesis of the 7-benzyloxyindole precursor is a critical initial phase. A highly effective method is the Bartoli indole synthesis, which involves the reaction of a nitroarene with a vinyl Grignard reagent.[4]
Experimental Protocol: Synthesis of 7-Benzyloxyindole
-
Protection of 2-Nitrophenol:
-
To a solution of 2-nitrophenol in a suitable solvent such as acetone, add anhydrous potassium carbonate.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[4]
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude 1-(benzyloxy)-2-nitrobenzene by recrystallization or column chromatography.
-
-
Bartoli Indole Synthesis:
-
Dissolve the purified 1-(benzyloxy)-2-nitrobenzene in dry tetrahydrofuran (THF) and cool the solution to -40°C under an inert atmosphere.
-
Slowly add a solution of vinylmagnesium bromide in THF to the cooled solution.
-
Allow the reaction to stir at low temperature for approximately one hour before quenching with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude 7-benzyloxyindole by column chromatography on silica gel.[4]
-
Causality Behind Experimental Choices:
-
The benzhydryl protecting group has been shown to be effective for the 7-hydroxy function in similar syntheses; however, the benzyl group is also a common and robust choice for protecting phenols.[4]
-
The Bartoli indole synthesis is particularly advantageous for preparing 7-substituted indoles from the corresponding ortho-substituted nitroarenes, offering a direct and efficient route.[4]
Introduction of the Carboxylic Acid Moiety
With the 7-benzyloxyindole core in hand, the next strategic step is the introduction of the carboxylic acid group at the electron-rich C3 position. A reliable two-step sequence involves an initial formylation followed by oxidation.
Experimental Protocol: Synthesis of this compound
-
Vilsmeier-Haack Formylation:
-
Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) dropwise to ice-cold N,N-dimethylformamide (DMF).
-
To this reagent, add a solution of 7-benzyloxyindole in DMF at 0°C.
-
Allow the reaction to warm to room temperature and stir for a few hours.[5]
-
Quench the reaction by carefully pouring it into a mixture of ice and aqueous sodium hydroxide.
-
The resulting precipitate of 7-benzyloxy-1H-indole-3-carbaldehyde is collected by filtration, washed with water, and dried.[5]
-
-
Oxidation to the Carboxylic Acid:
-
The crude 7-benzyloxy-1H-indole-3-carbaldehyde can often be used directly in the next step.
-
A variety of oxidizing agents can be employed for the conversion of the aldehyde to a carboxylic acid. A mild and effective method involves the use of sodium chlorite in the presence of a chlorine scavenger like 2-methyl-2-butene.
-
The reaction is typically carried out in a mixed solvent system such as tert-butanol and water.
-
Upon completion, the reaction is worked up by acidification to precipitate the carboxylic acid, which is then collected by filtration, washed, and dried.
-
Self-Validating System and Trustworthiness:
-
The Vilsmeier-Haack reaction is a well-established and high-yielding method for the formylation of electron-rich heterocycles like indoles.[5][6] The distinctive color changes during the reaction and the precipitation of the product upon quenching provide clear indicators of reaction progress and success.
-
The subsequent oxidation of the aldehyde to the carboxylic acid is a standard transformation in organic synthesis. The choice of mild oxidizing agents minimizes side reactions and ensures the integrity of the indole core and the benzyloxy protecting group.
Spectroscopic and Analytical Data
Table 2: Predicted and Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the indole and benzyl groups (approx. 6.5-8.0 ppm), a singlet for the C2-H of the indole (approx. 8.0-8.3 ppm), a singlet for the benzylic CH₂ (approx. 5.0-5.5 ppm), a broad singlet for the indole N-H (approx. 11.0-12.0 ppm), and a very broad singlet for the carboxylic acid O-H (variable, >12 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons of the indole and benzyl rings, the C2 and C3 carbons of the indole, the benzylic CH₂ carbon, and a downfield signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm). |
| IR Spectroscopy | A very broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C stretching vibrations.[7][8][9] |
| Mass Spectrometry (ESI-) | A prominent [M-H]⁻ ion at m/z 266.08.[3] Fragmentation may involve the loss of CO₂ from the carboxylate and cleavage of the benzyl group. |
Applications and Future Perspectives
Indole-3-carboxylic acid and its derivatives are a class of compounds with a broad spectrum of biological activities and applications. While specific studies on this compound are limited, its structural motifs suggest significant potential in several areas of research and development.
-
Medicinal Chemistry Scaffold: The presence of the carboxylic acid group provides a versatile handle for further chemical modifications, such as amidation or esterification, allowing for the generation of diverse libraries of compounds for biological screening.[10][11] The 7-benzyloxy group can be deprotected to reveal a 7-hydroxyindole, a common pharmacophore in various biologically active molecules.
-
Precursor for Complex Natural Products and Analogs: Many complex alkaloids and pharmaceuticals contain the indole nucleus. This compound can serve as a valuable starting material for the total synthesis of such molecules, where the substituents at the C3 and C7 positions are crucial for their biological activity.
-
Potential Biological Activities: The broader class of indole-3-carboxylic acid derivatives has been investigated for a range of therapeutic applications, including as antihypertensive agents, anticancer compounds, and anti-inflammatory drugs.[1] For instance, derivatives have shown potent antagonism of the angiotensin II receptor, a key target in the management of hypertension. While the specific activity of the title compound is not well-documented, its structure warrants investigation in these and other therapeutic areas.
Conclusion
This compound stands as a molecule of significant interest for synthetic and medicinal chemists. Its strategic synthesis, leveraging established and reliable organic reactions, provides access to a versatile building block. While detailed experimental characterization and biological evaluation of this specific compound are areas ripe for further exploration, its structural features firmly place it as a valuable tool for the discovery and development of novel chemical entities with potential therapeutic applications. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this compound into their synthetic and drug discovery endeavors.
References
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]
- Dobson, D., Todd, A., & Gilmore, J. (1991). The Synthesis of 7-Alkoxyindoles.
-
PubChemLite. (n.d.). This compound (C16H13NO3). PubChem. [Link]
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University of California, Los Angeles. (n.d.). IR: carboxylic acids. UCLA Chemistry. [Link]
-
Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction: Formylation of Indoles. Organic Syntheses. [Link]
- David, S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 967-972.
- Chen, H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 923-927.
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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- 11. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
7-Benzyloxy-1H-indole-3-carboxylic acid CAS number 24370-75-0
An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid (CAS: 24370-75-0)
This document provides a comprehensive technical overview of this compound, a key intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, medicinal chemists, and process development scientists who require a deep understanding of this molecule's properties, synthesis, and utility.
Introduction: Strategic Importance in Synthesis
This compound (CAS No. 24370-75-0) is a versatile heterocyclic building block. Its structure is characterized by an indole core, a carboxylic acid at the pharmacologically significant 3-position, and a benzyl-protected hydroxyl group at the 7-position. The strategic placement of the benzyloxy group serves a critical purpose: it masks a reactive phenol, preventing unwanted side reactions during the functionalization of other parts of the indole scaffold, particularly at the C3 position and the indole nitrogen. This protecting group can be selectively removed under standard conditions, unmasking the 7-hydroxy functionality for subsequent elaboration. This makes the compound a valuable precursor for complex molecules, including potential therapeutics for autoimmune diseases and novel agrochemicals.[1][2]
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical properties and hazards is a prerequisite for its safe and effective use in a laboratory setting.
Key Properties
The fundamental physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 24370-75-0 | [3][4][5] |
| Molecular Formula | C₁₆H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 267.28 g/mol | [4][5] |
| Appearance | Solid | [3][6] |
| Boiling Point | 531.1°C at 760 mmHg | [3] |
| SMILES | OC(=O)C1=CNC2=C1C=CC=C2OCC1=CC=CC=C1 | [3] |
| InChIKey | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [4][6] |
| Storage | 2-8°C, dry, tightly sealed container | [3] |
Safety and Handling
This compound is classified as hazardous. Adherence to appropriate safety protocols is mandatory.
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[7][8]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Avoid generating dust.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][10] If skin irritation occurs, wash with plenty of soap and water and seek medical advice.[9] If inhaled, move the person to fresh air.
-
Synthesis and Purification Strategy
The synthesis of this compound is a multi-step process that hinges on the strategic protection of a hydroxyl group followed by the introduction of the carboxylic acid moiety.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the key functional groups. The carboxylic acid at C3 can be installed onto a pre-formed 7-benzyloxyindole intermediate. The benzyloxy group itself is installed via Williamson ether synthesis from the corresponding 7-hydroxyindole.
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Synthesis
The following protocol is a representative procedure adapted from established methods for the synthesis of related indole carboxylic acids.[11]
Step 1: O-Benzylation of 7-Hydroxyindole
-
Setup: To a stirred solution of 7-hydroxyindole (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group, forming a phenoxide which is a potent nucleophile. DMF is an excellent solvent for this Sₙ2 reaction.
-
-
Reaction: Add benzyl chloride or benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.
-
Heating: Heat the mixture to 60-70°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature, pour it into ice-water, and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 7-benzyloxy-1H-indole.
Step 2: Grignard Formation and Carboxylation
-
Grignard Reagent Preparation: In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq). Prepare a solution of the crude 7-benzyloxy-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Add a small portion of this solution to the magnesium. If the reaction does not initiate, add a crystal of iodine or gently warm. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for 1 hour to ensure complete formation of the indolylmagnesium reagent.
-
Causality: The indole N-H is acidic enough to react with a strong Grignard reagent like methylmagnesium bromide to form the indolylmagnesium bromide. This reagent is nucleophilic at the C3 position.
-
-
Carboxylation: Cool the Grignard solution to 0°C in an ice bath. Bubble dry carbon dioxide (CO₂) gas through the solution for 1-2 hours, or pour the solution over crushed dry ice.
-
Causality: The nucleophilic C3 of the indolylmagnesium reagent attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
-
-
Workup and Acidification: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid (HCl).
-
Isolation: The product, this compound, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Purification Protocol
The crude product often requires purification to remove unreacted starting materials and side products.
-
Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Causality: The principle of recrystallization relies on the difference in solubility of the desired compound and impurities in a given solvent at different temperatures. The goal is to choose a solvent in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.
-
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly. Purity can be assessed by melting point determination and TLC.
Key Chemical Transformations
The utility of this molecule lies in its ability to undergo further transformations at its key functional groups.
Deprotection (Debenzylation)
The removal of the benzyl protecting group is a common and critical step to reveal the 7-hydroxyindole core. Catalytic hydrogenation is the most efficient method.
Caption: Workflow for catalytic hydrogenation (debenzylation).
Protocol: Catalytic Hydrogenation
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol, methanol, or THF.
-
Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight).
-
Seal the reaction vessel and purge it with hydrogen gas (H₂). Maintain a positive pressure of H₂ using a balloon or perform the reaction in a Parr hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours.
-
Once the reaction is complete (as determined by TLC), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Causality: Pd/C is pyrophoric when dry and exposed to air; filtering through a wet Celite pad minimizes this risk.
-
-
Rinse the pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to yield the deprotected product, 7-hydroxy-1H-indole-3-carboxylic acid.
Carboxylic Acid Derivatization: Amide Coupling
The carboxylic acid group is readily converted into amides, a common functional group in pharmaceuticals. This is typically achieved using a coupling agent to activate the carboxylic acid.
Protocol: EDC/HOBt Amide Coupling
-
Activation: Dissolve this compound (1.0 eq), an amine (R-NH₂, 1.1 eq), and Hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous solvent like DMF or dichloromethane (DCM).
-
Coupling: Cool the solution to 0°C and add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise.
-
Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts cleanly with the amine.
-
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer and concentrate to yield the crude amide, which can be purified by column chromatography or recrystallization.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is essential. The following spectroscopic data are expected.
| Technique | Expected Observations |
| ¹H NMR | ~11-12 ppm: Broad singlet, 1H (Carboxylic acid, -COOH).~8.0-8.5 ppm: Broad singlet, 1H (Indole N-H).~7.2-7.8 ppm: Multiplets, 8H (Aromatic protons from indole and benzyl rings).~5.1-5.3 ppm: Singlet, 2H (Benzylic methylene, -O-CH₂-Ph). |
| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (-COOH).~100-150 ppm: Multiple signals for aromatic and indole carbons.~70 ppm: Benzylic methylene carbon (-O-CH₂-Ph). |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretch (indole).2500-3300: Broad O-H stretch (carboxylic acid).~1680: C=O stretch (carbonyl).3030, 1600, 1500: Aromatic C-H and C=C stretches. |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z = 266.08.[12] Common fragment would be the loss of the benzyl group (C₇H₇, 91 Da). |
Applications in Research and Development
The primary value of this compound is as a sophisticated intermediate.
-
Scaffold for Drug Discovery: The 7-hydroxyindole-3-carboxylic acid core, accessible from this compound, is a privileged scaffold. For instance, related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent S1P1 functional antagonists for treating autoimmune diseases like multiple sclerosis.[2] The 7-position substituent is critical for activity in these series.
-
Agrochemicals: Indole-3-carboxylic acid derivatives are widely studied as mimics of the phytohormone auxin.[13] This has led to the development of novel herbicides that selectively target certain plant species.[14] The ability to modify the 7-position allows for fine-tuning of properties like receptor binding and bioavailability.
-
Cancer Research: The parent compound, indole-3-carboxylic acid, has been shown to enhance the anti-cancer effects of doxorubicin by inducing cellular senescence in colorectal cancer cells.[15] This highlights the potential of the core structure in developing adjuvant therapies.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it an ideal starting point for complex synthetic campaigns. The strategic placement of the benzyl protecting group allows for precise chemical manipulations, unlocking access to a wide array of novel molecules with significant potential in pharmacology and agricultural science. Proper handling and a thorough understanding of its chemistry are paramount for any researcher aiming to leverage its full potential.
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Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. [Link]
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PubChemLite. This compound (C16H13NO3). [Link]
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Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2668-2677. [Link]
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Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 951666. [Link]
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Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(11), 1193-1197. [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121. [Link]
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An In-Depth Technical Guide to the Synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
7-Benzyloxy-1H-indole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this target molecule. The synthesis is strategically designed in two key stages: the construction of the 7-benzyloxyindole core via the classic Fischer indole synthesis, followed by the regioselective introduction of a carboxylic acid moiety at the C-3 position using a Grignard carboxylation reaction. This document offers a detailed explanation of the underlying chemical principles, step-by-step experimental protocols, and in-depth characterization of the final product.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic molecules with a wide spectrum of biological activities. Functionalization of the indole nucleus allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. Specifically, 7-substituted indoles are of significant interest as they can lead to potent and selective therapeutic agents. The benzyloxy group at the 7-position serves as a versatile protecting group for the corresponding hydroxyindole, which is a common motif in biologically active molecules. The carboxylic acid functionality at the 3-position provides a convenient handle for further chemical modifications, such as amide bond formation, enabling the exploration of extensive chemical space in drug development programs. This guide presents a robust and reproducible method for the synthesis of this compound, a key intermediate for the synthesis of various therapeutic candidates, including those targeting angiotensin II receptors.[1]
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a two-step sequence, as illustrated below. The first step involves the synthesis of the key intermediate, 7-benzyloxyindole, using the well-established Fischer indole synthesis. This is followed by the introduction of the carboxylic acid group at the 3-position via a Grignard reaction with carbon dioxide.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 7-Benzyloxyindole (Intermediate)
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and a carbonyl compound under acidic conditions.[2][3][4][5] In this synthesis, (2-(benzyloxy)phenyl)hydrazine is reacted with pyruvic acid to form the corresponding hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization to yield the indole core.
Reaction Mechanism: Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions.[3][4] It begins with the formation of a phenylhydrazone from the arylhydrazine and the ketone or aldehyde. The hydrazone then tautomerizes to an enamine, which undergoes a[2][2]-sigmatropic rearrangement after protonation. The resulting di-imine intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.
Caption: Mechanistic pathway of the Fischer indole synthesis to form 7-benzyloxyindole.
Experimental Protocol: Synthesis of 7-Benzyloxyindole
Materials and Reagents:
| Reagent | Supplier | CAS Number |
| (2-(Benzyloxy)phenyl)hydrazine hydrochloride | Commercially Available | 34288-06-7 |
| Pyruvic acid | Sigma-Aldrich | 127-17-3 |
| Polyphosphoric acid (PPA) | Sigma-Aldrich | 8017-16-1 |
| Ethanol | Fisher Scientific | 64-17-5 |
| Diethyl ether | Fisher Scientific | 60-29-7 |
| Saturated sodium bicarbonate solution | Fisher Scientific | N/A |
| Anhydrous sodium sulfate | Fisher Scientific | 7757-82-6 |
| Celite | Fisher Scientific | 68855-54-9 |
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-(benzyloxy)phenyl)hydrazine hydrochloride in ethanol. Add an equimolar amount of pyruvic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Indolization: Once the hydrazone formation is complete, remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). Heat the mixture to 100-120 °C with stirring for 2-4 hours. The reaction mixture will darken.
-
Work-up and Purification: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: Synthesis of this compound (Final Product)
The introduction of the carboxylic acid group at the C-3 position of the indole ring is achieved through a Grignard reaction.[6][7] The indole nitrogen is first deprotonated with a Grignard reagent, such as ethylmagnesium bromide, to form the indolyl Grignard reagent. This nucleophilic species then reacts with carbon dioxide (dry ice) to form a magnesium carboxylate salt, which upon acidic workup, yields the desired this compound.
Reaction Mechanism: Grignard Carboxylation
The mechanism involves the initial deprotonation of the indole N-H by the Grignard reagent to form the indolylmagnesium halide. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide. The resulting carboxylate salt is then protonated in the final work-up step.
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A-Technical Guide to the Fischer Indole Synthesis of 7-Benzyloxyindoles
For Researchers, Scientists, and Drug Development Professionals
The 7-benzyloxyindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its synthesis, therefore, is of paramount importance. The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a widely used and powerful tool for constructing the indole ring system.[2][3][4][5][6] This in-depth guide provides a comprehensive exploration of the Fischer indole synthesis as it applies to the preparation of 7-benzyloxyindoles, focusing on the underlying mechanistic principles, practical experimental protocols, and strategies to overcome common challenges.
The Core Reaction: Mechanistic Insights
The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of an arylhydrazone.[2][3][4][5][6] The reaction proceeds through a series of well-defined steps, each critical for the successful formation of the indole ring.
The key mechanistic steps are:
-
Hydrazone Formation: The synthesis begins with the condensation of an arylhydrazine, in this case, (2-(benzyloxy)phenyl)hydrazine, with an aldehyde or ketone to form the corresponding arylhydrazone.[2][5][7] This is a reversible reaction and is typically driven to completion by removal of water.
-
Tautomerization to the Ene-hydrazine: The arylhydrazone undergoes tautomerization to its enamine isomer, the ene-hydrazine.[3][6][7]
-
[8][8]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated ene-hydrazine undergoes a[8][8]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate and the creation of the new carbon-carbon bond that will become part of the indole ring.[2][3][7][9][10]
-
Rearomatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.[2][10]
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of ammonia to yield the aromatic indole ring.[2][3][4][7]
Visualizing the Mechanism
The following diagram illustrates the mechanistic pathway of the Fischer indole synthesis.
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A Guide to the Spectroscopic Characterization of 7-Benzyloxy-1H-indole-3-carboxylic acid
Introduction
7-Benzyloxy-1H-indole-3-carboxylic acid is a key heterocyclic compound, often utilized as a versatile intermediate in the synthesis of complex pharmaceutical agents and biologically active molecules. Its structure combines a protected hydroxyl group on the indole ring with a carboxylic acid function, making it a valuable building block. Accurate and unambiguous structural confirmation is paramount before its use in multi-step syntheses, where impurities or isomeric misassignments can lead to significant downstream failures.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, my objective is not merely to present data but to explain the underlying chemical principles that give rise to the observed spectral features. This document is designed for researchers, chemists, and drug development professionals who require a robust framework for verifying the identity, purity, and structure of this important synthetic intermediate.
Molecular Structure and Spectroscopic Implications
The foundation of any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of this compound (C₁₆H₁₃NO₃, Molar Mass: 267.28 g/mol ) that will govern its spectral output are:
-
The Indole Core: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring. This system includes an acidic N-H proton.
-
The Carboxylic Acid Group (-COOH) at C3: This introduces a highly deshielded, exchangeable acidic proton (OH) and a characteristic carbonyl (C=O) carbon.
-
The Benzyloxy Group (-OCH₂Ph) at C7: This group consists of an ether linkage, a benzylic methylene bridge (-CH₂-), and a monosubstituted phenyl ring.
These distinct functionalities will give rise to a unique and predictable set of signals in each spectroscopic technique.
Below is the molecular structure with a numbering scheme used for the assignment of NMR signals.
Caption: Numbering scheme for this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural proof.
¹H NMR Spectroscopy: Predicted Data & Interpretation
The proton NMR spectrum is anticipated to show distinct signals for the indole ring, the benzyloxy group, and the carboxylic acid. The causality for the predicted chemical shifts stems from the electronic environment of each proton; electronegative atoms (O, N) and aromatic rings create deshielding effects, shifting signals downfield.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Justification & Key Insights |
| -COOH | 12.0 - 12.5 | Singlet (broad) | 1H | The carboxylic acid proton is highly deshielded due to the adjacent electronegative oxygen atoms and hydrogen bonding. Its signal is often broad and readily exchanges with D₂O.[1] |
| N1-H | 11.5 - 12.0 | Singlet (broad) | 1H | The indole N-H proton is also significantly deshielded and participates in hydrogen bonding. Its chemical shift is solvent-dependent. |
| H2 | ~8.1 | Singlet (or Dublet) | 1H | This proton is adjacent to the electron-withdrawing carboxylic acid and the ring nitrogen, causing a strong downfield shift. May show a small coupling to N1-H. Based on indole-3-carboxylic acid data.[2] |
| Phenyl (H10-H14) | 7.30 - 7.55 | Multiplet | 5H | Protons of the monosubstituted benzyl ring. The ortho-protons (H10, H14) are typically the most downfield. |
| H4 | ~7.8 | Doublet | 1H | This proton is deshielded by the fused aromatic system. It is coupled to H5, resulting in a doublet. |
| H5, H6 | 6.9 - 7.2 | Multiplet | 2H | These protons on the benzenoid part of the indole ring are in a typical aromatic region and will show coupling to each other and adjacent protons. |
| -OCH₂- (H8) | ~5.2 | Singlet | 2H | The benzylic protons are adjacent to an electronegative oxygen and an aromatic ring, placing them in this characteristic downfield region. The signal is a singlet as there are no adjacent protons. |
¹³C NMR Spectroscopy: Predicted Data & Interpretation
The ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment. The presence of the carbonyl carbon and carbons attached to heteroatoms are particularly diagnostic.
| Carbon Assignment | Predicted δ (ppm) | Justification & Key Insights |
| -COOH (C15) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield. Its exact position is influenced by conjugation and hydrogen bonding.[1] |
| C7 | ~145 | This carbon is attached to the electronegative ether oxygen, causing a significant downfield shift. |
| C9 (ipso-C of Benzyl) | ~137 | The carbon of the benzyl ring attached to the CH₂ group. |
| C7a | ~135 | A quaternary carbon within the indole ring system, adjacent to the nitrogen. |
| C10-C14 (Phenyl) | 127 - 129 | Aromatic carbons of the benzyl group appear in the typical range. Multiple signals are expected. |
| C2 | ~125 | This carbon is adjacent to the nitrogen and is deshielded. |
| C3a | ~124 | Another quaternary carbon of the indole core. |
| C4, C5, C6 | 110 - 122 | Carbons of the benzenoid part of the indole ring. |
| C3 | ~108 | This carbon is attached to the carboxylic acid group. |
| -OCH₂- (C8) | ~70 | The benzylic carbon is shifted downfield by the attached oxygen atom. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups. The spectrum of this compound will be dominated by features from the -OH, -NH, C=O, and aromatic C-H bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Key Insights & Causality |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer and often obscures the C-H stretching region.[1][3][4] |
| ~3300 | N-H stretch (Indole) | Medium, Sharp | This peak will appear superimposed on the broad O-H stretch. Its relative sharpness helps distinguish it. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic stretching vibrations for sp² hybridized C-H bonds on both the indole and benzyl rings. |
| ~1680 | C=O stretch (Carbonyl) | Strong, Sharp | The carbonyl stretch for a conjugated carboxylic acid. Hydrogen bonding shifts this to a lower frequency compared to a free carbonyl.[3] |
| 1600, 1450 | C=C stretch (Aromatic) | Medium | Skeletal vibrations of the aromatic rings. |
| ~1250 | C-O stretch (Ether & Acid) | Strong | A combination of C-O stretching from the benzyloxy ether and the carboxylic acid. |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.
| m/z Value | Proposed Ion | Interpretation & Fragmentation Pathway |
| 268.0968 | [M+H]⁺ | The protonated molecular ion. This is the base peak in positive-ion ESI, confirming the molecular weight. Predicted value from PubChem.[5] |
| 290.0787 | [M+Na]⁺ | The sodium adduct, commonly observed in ESI-MS. Predicted value from PubChem.[5] |
| 266.0822 | [M-H]⁻ | The deprotonated molecular ion, which would be the base peak in negative-ion ESI. Predicted value from PubChem.[5] |
| 222 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) via fragmentation is a common pathway. |
| 91 | [C₇H₇]⁺ | The tropylium ion, a very stable fragment characteristic of benzyl groups. This is a highly diagnostic peak. |
| 176 | [M-C₇H₇]⁺ | Loss of the benzyl group (91 Da) to leave the 7-hydroxy-1H-indole-3-carboxylic acid radical cation. This fragmentation is highly likely. |
Part 4: Experimental Protocols & Workflow
To ensure the generation of high-quality, reproducible data, standardized protocols must be followed.
Sample Preparation
-
Compound Integrity: Ensure the sample of this compound is a dry, homogenous solid.
-
NMR: Dissolve ~5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable -OH and -NH protons.
-
IR (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
MS (ESI): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile. Further dilute to the low µg/mL or ng/mL range for direct infusion or LC-MS analysis.
Recommended Instrumentation Parameters
-
NMR: A spectrometer with a field strength of at least 400 MHz is recommended for good signal dispersion. Standard pulse programs for ¹H, ¹³C, and correlation spectroscopy (e.g., COSY, HSQC) should be used.
-
IR: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. Data should be collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements, which can confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates a self-validating workflow for structural confirmation.
Caption: Workflow for Spectroscopic Structure Elucidation.
Conclusion
The spectroscopic profile of this compound is rich with distinct and classifiable features. The combination of a broad O-H and sharp C=O stretch in the IR spectrum confirms the carboxylic acid. High-resolution mass spectrometry validates the molecular formula. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive map of the molecular structure, from the deshielded indole protons to the characteristic benzylic methylene signal. By cross-correlating the data from these orthogonal techniques as outlined in this guide, researchers can achieve unambiguous confirmation of the molecule's identity and purity, ensuring its suitability for subsequent applications in research and development.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]
7-Benzyloxy-1H-indole-3-carboxylic acid molecular weight
An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key organic compound built upon the privileged indole scaffold. The indole ring system is a cornerstone in medicinal chemistry, famously present in the amino acid tryptophan, the neurotransmitter serotonin, and a multitude of natural products and synthetic drugs. The strategic placement of a benzyloxy group at the 7-position and a carboxylic acid at the 3-position makes this molecule a highly versatile synthetic intermediate. The benzyloxy group serves as a stable protecting group for the 7-hydroxyl functionality, which can be readily removed in later synthetic steps, while the carboxylic acid at the 3-position provides a reactive handle for a wide array of chemical transformations, including amide bond formation and other coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in research and development. All quantitative data for this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 267.28 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2] |
| Monoisotopic Mass | 267.08954328 Da | [3][4] |
| CAS Number | 24370-75-0 | [1][2][5] |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | [2] |
| Predicted Boiling Point | 531.1°C at 760 mmHg | [5] |
| Predicted Density | 1.342 g/cm³ | [2] |
| Predicted pKa | 3.92 ± 0.10 | [2] |
| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [2] |
Synthesis and Purification
The synthesis of this compound typically begins with the corresponding protected indole, 7-benzyloxyindole. The strategic introduction of the carboxylic acid group at the C3 position is a key transformation that leverages the inherent reactivity of the indole ring.
Synthetic Strategy: An Overview
A common and effective method involves the functionalization of 7-benzyloxyindole via its Grignard reagent, followed by carboxylation and subsequent workup. This approach is derived from established procedures for the synthesis of various hydroxyindole-3-carboxylic acids.[6] The benzyloxy group is chosen for its stability under the Grignard formation conditions and its susceptibility to cleavage via catalytic hydrogenation, providing a route to the corresponding 7-hydroxy derivative if desired.
Caption: General workflow for synthesizing the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes a representative synthesis adapted from methodologies for similar indole derivatives.[6]
Objective: To synthesize this compound from 7-benzyloxyindole.
Step 1: Formation of the Indole Grignard Reagent
-
To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add 7-benzyloxyindole (1 equivalent).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of ethylmagnesium bromide (1.1 equivalents) in THF dropwise. The causality here is that the organomagnesium reagent is a strong enough base to deprotonate the indole N-H, forming the indolylmagnesium bromide (Grignard reagent).
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the reagent.
Step 2: Carboxylation
-
Cool the Grignard reagent solution back to 0°C.
-
Bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, the Grignard reagent can be added to a flask filled with crushed dry ice. The nucleophilic indole anion attacks the electrophilic carbon of CO₂, forming a carboxylate salt.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Workup and Isolation
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. This protonates the carboxylate salt and neutralizes any excess Grignard reagent.
-
Acidify the aqueous layer to a pH of approximately 2-3 with 2 M hydrochloric acid. This ensures the carboxylic acid is fully protonated, rendering it less soluble in water and facilitating its precipitation or extraction.
-
The crude product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product remains in solution, extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Step 4: Purification
-
The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
The principle of recrystallization relies on the differential solubility of the product and impurities in a solvent at different temperatures, yielding high-purity crystalline material.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the target compound by measuring its mass-to-charge ratio (m/z).
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into an ESI-TOF mass spectrometer.
-
Analysis (Positive Ion Mode): The protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected.
-
Analysis (Negative Ion Mode): The deprotonated molecule [M-H]⁻ is expected.
-
Causality: ESI is a soft ionization technique that keeps the molecule intact, allowing for the accurate determination of the parent ion's mass. High-resolution MS (like TOF) can confirm the elemental composition.
Expected m/z Values:
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₆H₁₄NO₃]⁺ | 268.0968 |
| [M+Na]⁺ | [C₁₆H₁₃NNaO₃]⁺ | 290.0788 |
| [M-H]⁻ | [C₁₆H₁₂NO₃]⁻ | 266.0823 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. While specific spectral data is not publicly available, the expected chemical shifts and splitting patterns can be predicted based on the structure.
Caption: Key proton environments on the molecular structure.
Expected ¹H NMR Signals (in DMSO-d₆):
-
Carboxylic Acid (COOH): A broad singlet, typically downfield (>12 ppm).
-
Indole N-H: A broad singlet, around 11-12 ppm.
-
Indole Ring Protons (H2, H4, H5, H6): Aromatic signals between 6.5-8.5 ppm. The H2 proton adjacent to the nitrogen will be a distinct singlet or doublet. H4, H5, and H6 will appear as coupled doublets or triplets.
-
Benzyl Protons (Ar-H): Multiple signals in the aromatic region, typically 7.2-7.5 ppm, corresponding to the five protons of the phenyl ring.
-
Methylene Protons (O-CH₂-Ph): A sharp singlet around 5.0-5.5 ppm.
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon (C=O): A signal around 160-170 ppm.
-
Aromatic & Indole Carbons: Multiple signals between 100-140 ppm.
-
Methylene Carbon (O-CH₂): A signal around 70 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for determining the purity of the final compound.
Protocol: Reversed-Phase HPLC
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid). The acidic modifier ensures sharp peaks by keeping the carboxylic acid protonated.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm).
-
Analysis: A pure sample should yield a single major peak. Purity is calculated by integrating the peak area and is expressed as a percentage of the total area of all detected peaks.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable building block. Its bifunctional nature allows for diverse synthetic elaborations.
Precursor for Bioactive Molecules
The carboxylic acid moiety is readily converted into amides, esters, or other functional groups, while the benzyloxy group protects the 7-hydroxy position. This dual functionality makes it an ideal starting point for constructing more complex molecules. For instance, related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been investigated as potent and centrally available S1P1 functional antagonists for potential use in treating autoimmune diseases like multiple sclerosis.[7]
Caption: Synthetic utility of the target compound.
Role in Herbicide Development
The broader class of indole-3-carboxylic acid derivatives has been explored as potential herbicides.[8][9] These compounds can mimic natural plant auxins, hormones that regulate growth. By designing synthetic analogues, researchers can create molecules that disrupt these pathways, leading to targeted plant growth inhibition. The structural features of this compound make it a candidate for derivatization in such agrochemical discovery programs.
Safety and Handling
According to safety data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin, eye, and respiratory irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated area or fume hood.[5]
Conclusion
This compound is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular weight of 267.28 g/mol and well-defined structure provide a reliable foundation for complex molecular design. The established synthetic routes and clear analytical methodologies for its characterization enable its consistent production and quality control. As a versatile intermediate, it offers multiple avenues for chemical modification, paving the way for the discovery of novel therapeutics, agrochemicals, and other high-value chemical entities. This guide has outlined the core technical knowledge required to effectively synthesize, characterize, and utilize this valuable chemical building block.
References
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BuyersGuideChem. (n.d.). 7-Benzyloxy-3-(hydroxymethyl)indole, N-boc protected. Retrieved January 12, 2026, from [Link]
-
Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved January 12, 2026, from [Link]
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PubChem. (n.d.). 7-(benzyloxy)-1H-indole-2-carboxylic acid. Retrieved January 12, 2026, from [Link]
-
Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(8), 929-934. Available from: [Link]
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PubChemLite. (n.d.). This compound (C16H13NO3). Retrieved January 12, 2026, from [Link]
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Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Available from: [Link]
- Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles.
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Deadman, B. J., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 2628-2636. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 953932. Available from: [Link]
-
Li, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available from: [Link]
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- 2. 7-(Benzyloxy)-1H-indole-3-carboxylic acid [acrospharma.co.kr]
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- 4. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]
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- 6. sci-hub.box [sci-hub.box]
- 7. (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Significance of Indole-3-Carboxylic Acid: From Historical Discovery to Modern Therapeutic Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Indole Nucleus - A Cornerstone of Biologically Active Molecules
The indole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, stands as one of the most privileged scaffolds in medicinal chemistry and chemical biology.[1] Its prevalence in a vast array of naturally occurring and synthetic molecules with profound biological activities underscores its significance.[2] From the essential amino acid tryptophan and the neurotransmitter serotonin to a multitude of alkaloids and pharmaceuticals, the indole nucleus is a recurring motif.[1][3] Among the plethora of indole derivatives, indole-3-carboxylic acid (I3CA) has emerged as a molecule of substantial interest, not only as a key biosynthetic intermediate and a versatile synthetic precursor but also as a bioactive compound in its own right with a diverse pharmacological profile.[2] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted biological significance of indole-3-carboxylic acid, offering valuable insights for researchers engaged in drug discovery and development.
I. A Journey Through Time: The Historical Unraveling of Indole Chemistry
The story of indole chemistry is intrinsically linked to the study of the vibrant blue dye, indigo.[4] In the mid-19th century, the chemical degradation of indigo led to the isolation of isatin and subsequently oxindole.[3] The pivotal moment in the history of the parent indole molecule arrived in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust.[1][3] This breakthrough laid the foundation for the systematic exploration of this new class of heterocyclic compounds.
The late 19th century witnessed another monumental contribution to indole chemistry with the development of the Fischer indole synthesis by Emil Fischer in 1883.[5][6] This acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone provided a versatile and widely applicable method for the synthesis of 2- and/or 3-substituted indoles.[7][8] While the direct synthesis of indole itself via this method proved challenging, the Fischer indole synthesis opened the door to a vast library of indole derivatives.[7] Notably, the reaction of phenylhydrazine with pyruvic acid, followed by decarboxylation of the resulting indole-2-carboxylic acid, provided an early pathway to an indole carboxylic acid derivative, highlighting the early accessibility of this class of compounds.[7]
The 20th century saw an explosion of interest in indole chemistry, fueled by the discovery of the indole nucleus in a wide range of biologically crucial molecules, including the plant hormone auxin (indole-3-acetic acid) and numerous alkaloids.[3] This period also saw the development of several other named indole syntheses, such as the Madelung, Reissert, Bischler, and Nenitzescu syntheses, each offering unique advantages for accessing diverse indole structures.[1][9] It is within this rich historical context of synthetic innovation and the growing appreciation of the biological roles of indoles that the specific study of indole-3-carboxylic acid began to take shape.
II. The Genesis of a Key Molecule: Synthesis of Indole-3-Carboxylic Acid
The accessibility of indole-3-carboxylic acid through both biosynthetic pathways and chemical synthesis has been a critical factor in enabling its extensive study.
A. Nature's Blueprint: The Biosynthesis of Indole-3-Carboxylic Acid
In the plant kingdom, particularly in cruciferous plants like Arabidopsis thaliana, indole-3-carboxylic acid is a naturally occurring secondary metabolite derived from the amino acid tryptophan.[10][11] The biosynthetic pathway involves the conversion of tryptophan to indole-3-acetaldoxime and then to indole-3-acetonitrile.[10] Subsequently, indole-3-acetonitrile can be converted to indole-3-carbaldehyde (ICHO) and then oxidized to indole-3-carboxylic acid (ICOOH).[10] This process is catalyzed by enzymes such as cytochrome P450s and aldehyde oxidases.[10][11] The production of I3CA and its derivatives is often induced in response to pathogen attack, highlighting its role in plant defense mechanisms.[10]
Caption: Biosynthesis of Indole-3-Carboxylic Acid in Plants.
B. Laboratory Craftsmanship: Chemical Synthesis of Indole-3-Carboxylic Acid
A variety of chemical methods have been developed for the synthesis of indole-3-carboxylic acid and its derivatives. These range from classical multi-step procedures to more modern, efficient catalytic approaches.
A robust and high-yielding classical method for the preparation of indole-3-carboxylic acid involves the hydrolysis of 3-trichloroacetyl indole.[12] This method is particularly attractive due to the relative ease of preparation of the starting material and the straightforward nature of the hydrolysis step.
Experimental Protocol: Synthesis of Indole-3-Carboxylic Acid via Hydrolysis [12]
Step 1: Preparation of 3-Trichloroacetyl Indole (Not detailed in the provided source, but generally prepared by Friedel-Crafts acylation of indole with trichloroacetyl chloride).
Step 2: Hydrolysis to Indole-3-Carboxylic Acid
-
Reaction Setup: In a suitable reaction vessel, add 235 g of 3-trichloroacetyl indole to 1000 ml of methanol.
-
Addition of Base: Slowly add an appropriate amount of a 50% potassium hydroxide (KOH) solution dropwise to the methanolic suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 18 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture to remove the methanol.
-
To the residue, add 1500 ml of water.
-
Acidify the aqueous solution by the dropwise addition of hydrochloric acid (HCl) to a pH of 3-4.
-
Collect the resulting precipitate by filtration.
-
Dry the solid to obtain the crude indole-3-carboxylic acid.
-
-
Purification:
-
Slurry the crude product with 100 g of ethyl acetate for 25 minutes.
-
Filter the solid and dry to yield pure indole-3-carboxylic acid (yields reported to be around 91.8%).[12]
-
Caption: Chemical Synthesis of Indole-3-Carboxylic Acid.
Modern organic synthesis has introduced more sophisticated and efficient methods for the preparation of indole-3-carboxylic acids. These include palladium-catalyzed one-pot syntheses that allow for the rapid assembly of multisubstituted indole-3-carboxylic acids with broad functional group tolerance.[13] Copper(I)-catalyzed intramolecular amination of aryl bromides also provides an efficient route to N-substituted indole-3-carboxylic acid derivatives.[14] Furthermore, the design and synthesis of novel indole-3-carboxylic acid derivatives are often achieved through multi-step sequences involving protection, nucleophilic substitution, and deprotection strategies.[15]
III. The Biological Arena: Unveiling the Multifaceted Roles of Indole-3-Carboxylic Acid
Indole-3-carboxylic acid and its derivatives exhibit a remarkable spectrum of biological activities, positioning them as valuable lead compounds in drug discovery and as important signaling molecules in various biological systems.
A. A Guardian in Green: Role in Plant Defense
As a tryptophan-derived secondary metabolite, indole-3-carboxylic acid plays a significant role in the defense mechanisms of plants.[10] It is considered a key mediator of induced resistance against biotic stress, such as fungal pathogens.[16] While it may not possess direct antifungal properties, its function is believed to be regulatory or signaling, priming the plant for a more robust defense response, such as accelerated callose deposition at the site of infection.[16]
B. A Modulator of Cellular Fate: Anticancer and Chemopreventive Properties
A growing body of evidence highlights the potential of indole-3-carboxylic acid and its congeners as anticancer agents. The structurally related indole-3-carbinol (I3C), found in cruciferous vegetables, is metabolized in the stomach to a variety of condensation products, including 3,3'-diindolylmethane (DIM), which are potent anticancer agents.[17] These compounds exert their effects through pleiotropic mechanisms, targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.[17][18]
Indole-3-carboxylic acid itself has been shown to be a ligand for the Aryl Hydrocarbon Receptor (AHR) , a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, cell growth, and differentiation.[19][20] Activation of the AHR signaling pathway by indole-3-carboxylic acid and other dietary indoles can lead to the induction of apoptosis and a decrease in the viability of cancer cells, particularly in colorectal cancer.[19]
Caption: Indole-3-Carboxylic Acid and the AHR Signaling Pathway.
Furthermore, derivatives of indole-3-carboxylic acid have been designed and synthesized as dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are attractive targets for cancer therapy.[21]
C. A Regulator of Vascular Tone: Antihypertensive Activity
Recent studies have revealed the potential of indole-3-carboxylic acid and its derivatives in the management of hypertension.[22] Novel derivatives have been shown to act as potent antagonists of the angiotensin II receptor 1 (AT1), a key component of the renin-angiotensin system that regulates blood pressure.[22][23] These compounds have demonstrated the ability to lower blood pressure in spontaneously hypertensive rats, with some derivatives showing superior efficacy and duration of action compared to the established drug losartan.[22]
Caption: Mechanism of Antihypertensive Action.
D. A Versatile Scaffold in Drug Discovery
The indole-3-carboxylic acid core serves as a versatile template for the development of a wide range of therapeutic agents. Its derivatives have been investigated for their potential as:
-
Antimicrobial agents: Conjugates of indole-3-carboxylic acid with dipeptides have shown promising antimicrobial activity.
-
Herbicides: As antagonists of the auxin receptor protein TIR1.[15]
-
Anti-inflammatory and antioxidant agents: The related compound indole-3-carbinol has demonstrated these properties.[24][25]
IV. Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of indole-3-carboxylic acid is essential for its characterization, synthesis, and application in various research fields.
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | Solid |
| Melting Point | 206.5 °C |
| ¹H NMR (DMSO-d₆) | δ 11.9 (s, 1H), 8.1 (d, 1H), 7.9 (s, 1H), 7.4 (d, 1H), 7.1 (m, 2H) |
| ¹³C NMR (DMSO-d₆) | δ 165.1, 136.6, 130.1, 126.1, 122.1, 121.1, 119.9, 112.1, 108.6 |
| IR (KBr, cm⁻¹) | ~3400 (N-H), ~3000 (O-H), ~1670 (C=O) |
| Mass Spectrometry (EI) | m/z 161 (M⁺), 144, 116 |
V. Conclusion and Future Perspectives
From its historical roots in the study of indigo to its current status as a molecule of significant interest in medicinal chemistry and plant biology, indole-3-carboxylic acid has traveled a remarkable journey. Its accessibility through both natural and synthetic routes, coupled with its diverse and potent biological activities, ensures its continued relevance in scientific research. The ability of the indole-3-carboxylic acid scaffold to serve as a template for the design of novel therapeutic agents targeting a range of diseases, from cancer to hypertension, highlights its immense potential. Future research will undoubtedly continue to uncover new biological roles and therapeutic applications for this versatile and enduring molecule, further solidifying the position of the indole nucleus as a cornerstone of modern drug discovery.
VI. References
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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chemeurope.com. (n.d.). Indole. Retrieved from [Link]
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The University of Manchester. (n.d.). Indoles – New Reactions and Synthesis. Retrieved from a presentation slide.
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Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a presentation slide.
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Volov, A. N., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters.
-
Müller, R., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology.
-
Taber, D. F., & Stachel, S. J. (2012). Indole synthesis – something old, something new. Chemical Science.
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Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters.
-
Safe, S., et al. (2010). Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. Journal of Biochemical and Molecular Toxicology.
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Chin, Y. T., et al. (2007). A Potent Indole-3-Carbinol–Derived Antitumor Agent with Pleiotropic Effects on Multiple Signaling Pathways in Prostate Cancer Cells. Cancer Research.
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
Volov, A. N., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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Z-F. X., et al. (2021). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules.
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de la Rosa, L. A., et al. (2022). Anti-inflammatory, antioxidant, antihypertensive, and antiarrhythmic effect of indole-3-carbinol, a phytochemical derived from cruciferous vegetables. PubMed.
-
Xiang, L., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology.
-
Witschel, M., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Scientific Reports.
-
Licciardi, P. V., et al. (2013). Indole-3-Carbinol Induces Tumor Cell Death: Function Follows Form. Journal of Cancer.
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Name Reactions in Organic Synthesis. (n.d.). Fischer Indole Synthesis. Retrieved from a textbook chapter.
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Spaepen, S., et al. (2017). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews.
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Bakr, E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
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Nguyen, L. P., & Bradfield, C. A. (2008). Aryl Hydrocarbon Receptor Ligands Indoxyl 3-sulfate and Indole-3-carbinol Inhibit FMS-like Tyrosine Kinase 3 Ligand-induced Bone Marrow-derived plasmacytoid Dendritic Cell Differentiation. Journal of Biological Chemistry.
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An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic Acid Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Among these, derivatives of 7-Benzyloxy-1H-indole-3-carboxylic acid have emerged as a promising class of molecules with therapeutic potential. The presence of the benzyloxy group at the 7-position offers a handle for synthetic modification and can influence the electronic and steric properties of the indole ring, thereby modulating biological activity. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of this compound and its analogs, with a focus on their potential in drug discovery and development.
Introduction: The Significance of the this compound Scaffold
The indole ring system is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for the design of small molecule drugs targeting a diverse range of biological targets.
The 7-substituted indole core, in particular, has garnered significant attention in medicinal chemistry. Modifications at this position can profoundly impact the molecule's interaction with target proteins, influencing potency, selectivity, and pharmacokinetic properties. The introduction of a benzyloxy group at the 7-position not only serves as a protective group for the hydroxyl functionality but also introduces a flexible lipophilic moiety that can explore hydrophobic pockets within a binding site. The carboxylic acid at the 3-position provides a key interaction point, often acting as a hydrogen bond donor and acceptor, and can be crucial for anchoring the molecule to its target.
This guide will delve into the synthetic strategies for accessing the this compound core and its derivatives, explore their diverse biological activities, and discuss the structure-activity relationships (SAR) that govern their therapeutic potential.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, 7-benzyloxy-1H-indole.
Synthesis of 7-Benzyloxy-1H-indole
A common route to 7-benzyloxy-1H-indole involves the reductive cyclization of a suitably substituted nitro precursor.
Experimental Protocol: Synthesis of 7-Benzyloxy-1H-indole [1]
-
Step 1: Nitration and Vinylation. A starting material such as 2-nitro-3-(phenylmethoxy)benzaldehyde is reacted to introduce a vinyl group, for instance, by reaction with N,N-dimethylformamide dimethyl acetal, to yield an intermediate like 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]pyrrolidine.
-
Step 2: Reductive Cyclization. The crude vinylated nitro compound is then subjected to reductive cyclization. A mixture of the nitro compound and Raney-Nickel in methanol is treated with hydrazine hydrate at a controlled temperature (45-50 °C).
-
Work-up and Purification. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash chromatography to yield 7-benzyloxyindole.
Causality Behind Experimental Choices:
-
Raney-Nickel and Hydrazine Hydrate: This combination is a powerful reducing system for nitro groups and is effective in promoting the subsequent cyclization to form the indole ring. The reaction temperature is controlled to prevent over-reduction and side reactions.
-
Flash Chromatography: This purification technique is essential to separate the desired product from starting materials, by-products, and catalyst residues, ensuring the purity of the 7-benzyloxyindole for subsequent steps.
Diagram: Synthetic Pathway to 7-Benzyloxy-1H-indole
Caption: General synthetic scheme for 7-Benzyloxy-1H-indole.
Carboxylation at the 3-Position
With 7-benzyloxy-1H-indole in hand, the next crucial step is the introduction of the carboxylic acid group at the C3 position. A common and effective method involves the use of a Grignard reagent followed by reaction with an electrophilic carboxylating agent.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on the carboxylation of indole Grignard reagents.
-
Step 1: Formation of the Indole Grignard Reagent. To a solution of 7-benzyloxy-1H-indole in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran), a solution of a Grignard reagent such as ethylmagnesium bromide is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred to allow for the formation of the indolylmagnesium bromide.
-
Step 2: Carboxylation. The solution of the indole Grignard reagent is then cooled and treated with an excess of ethyl chloroformate. The reaction mixture is stirred, allowing the carboxylation to occur at the C3 position.
-
Step 3: Hydrolysis. The resulting ethyl 7-benzyloxy-1H-indole-3-carboxylate is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating the ester with an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol or methanol.
-
Work-up and Purification. After the hydrolysis is complete, the reaction mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
Causality Behind Experimental Choices:
-
Grignard Reagent: The use of a Grignard reagent deprotonates the indole nitrogen, forming the indolylmagnesium halide. This species is nucleophilic at the C3 position, making it reactive towards electrophiles.
-
Ethyl Chloroformate: This reagent serves as the source of the carboxyl group. The reaction proceeds via nucleophilic acyl substitution.
-
Basic Hydrolysis: Saponification of the ester to the carboxylic acid is a standard and high-yielding transformation. Acidification is then necessary to protonate the carboxylate salt and precipitate the desired product.
Diagram: Synthesis of the Core Scaffold
Caption: Synthetic route to the core carboxylic acid.
Derivatives and Analogs: Expanding the Chemical Space
The this compound scaffold provides a versatile platform for the synthesis of a wide range of derivatives and analogs. Modifications can be introduced at several positions, including the indole nitrogen, the benzyloxy group, and the carboxylic acid moiety, to fine-tune the pharmacological properties of the resulting compounds.
N-Alkylation and N-Arylation
The indole nitrogen can be readily alkylated or arylated using various electrophiles in the presence of a base. This modification can influence the molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds.
Modification of the Benzyloxy Group
The benzyl group can be replaced with other substituted benzyl groups or different aromatic or aliphatic moieties to explore the impact of steric and electronic effects on biological activity. Furthermore, the benzyloxy group can be cleaved via hydrogenolysis to reveal the 7-hydroxyindole, which can then be further functionalized.
Amide and Ester Derivatives
The carboxylic acid at the 3-position is a key handle for derivatization. It can be readily converted to a variety of amides and esters through standard coupling reactions. This allows for the introduction of diverse functional groups to probe interactions with specific residues in the target protein's binding site.
Biological Activities and Therapeutic Potential
Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating their potential as valuable leads in drug discovery.
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents. Derivatives of indole-3-carboxylic acid have been shown to exhibit antiproliferative activity against various cancer cell lines. For instance, some indole-based compounds have been found to target tubulin polymerization, a critical process in cell division.
Enzyme Inhibition
The structural features of this compound derivatives make them suitable candidates for the design of enzyme inhibitors.
-
Kinase Inhibitors: Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The indole scaffold can serve as a hinge-binding motif in the ATP-binding site of many kinases. The 7-benzyloxy group can be tailored to occupy adjacent hydrophobic regions, while the carboxylic acid can form key hydrogen bonds.
-
Other Enzyme Targets: Derivatives of this scaffold have also been explored as inhibitors of other enzymes, such as Polo-like kinase 1 (Plk1), which is a key regulator of the cell cycle and a target for cancer therapy[2].
Receptor Modulation
Indole derivatives are known to interact with a variety of G protein-coupled receptors (GPCRs). For example, analogs of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid have been developed as potent and centrally available S1P1 functional antagonists, which have potential applications in the treatment of autoimmune diseases[3].
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective compounds.
-
Role of the 7-Benzyloxy Group: The size, shape, and electronic nature of the substituent at the 7-position can significantly impact binding affinity and selectivity. The flexibility of the benzyloxy group allows it to adopt different conformations to fit into various binding pockets.
-
Importance of the 3-Carboxylic Acid: The carboxylic acid at the 3-position is often a critical pharmacophoric element, forming key electrostatic and hydrogen-bonding interactions with the target protein. Conversion to amides or esters can modulate these interactions and influence the compound's pharmacokinetic profile.
-
Impact of N-Substitution: Substitution on the indole nitrogen can alter the molecule's overall shape and electronic distribution, leading to changes in biological activity.
Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research in this area will likely focus on:
-
Elucidation of Novel Targets: High-throughput screening and chemoproteomics approaches can be employed to identify new biological targets for this class of compounds.
-
Rational Drug Design: The growing body of structural information for various drug targets will enable more sophisticated in silico design of derivatives with improved potency and selectivity.
-
Exploration of New Therapeutic Areas: The diverse biological activities of these compounds suggest their potential for application in a wider range of diseases, including neurodegenerative disorders and infectious diseases.
Conclusion
This compound and its analogs represent a versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with the ability to readily modify the core scaffold, provides a powerful platform for the development of novel drug candidates. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, will be instrumental in unlocking their full therapeutic potential.
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Unlocking the Therapeutic Potential of 7-Benzyloxy-1H-indole-3-carboxylic acid: A Guide to Future Research
Introduction
7-Benzyloxy-1H-indole-3-carboxylic acid is a fascinating heterocyclic compound that, despite its availability, remains largely unexplored in the scientific literature.[1] A careful examination of its structure reveals two key pharmacophores: the indole-3-carboxylic acid core and a 7-benzyloxy substituent. The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[2] Concurrently, the benzyloxy group is a well-established modulator of molecular properties, capable of influencing lipophilicity, metabolic stability, and receptor-binding interactions.[3][4] This guide will dissect the therapeutic potential of this compound by proposing several data-driven research avenues, complete with experimental designs and the underlying scientific rationale.
Physicochemical Properties
A foundational understanding of the molecule's properties is paramount for any research endeavor.
| Property | Value/Information | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [][6] |
| Molecular Weight | 267.28 g/mol | [6][7] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [] |
| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [1] |
| CAS Number | 24370-75-0 | [][6] |
Proposed Research Areas & Methodologies
The unique combination of the indole-3-carboxylic acid scaffold and the 7-benzyloxy group suggests several promising lines of investigation.
Oncology: Targeting Anti-Apoptotic Proteins
Scientific Rationale: The indole-3-carboxylic acid framework has been successfully utilized to develop dual inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1, which are key targets in cancer therapy.[8] The benzyloxy group, by increasing lipophilicity, could enhance cell permeability and interactions within the hydrophobic binding grooves of these proteins.[3] We hypothesize that this compound could serve as a scaffold for novel Bcl-2/Mcl-1 inhibitors.
Experimental Workflow:
Caption: Proposed workflow for oncology drug discovery.
Detailed Protocols:
-
Initial Screening & Binding Affinity:
-
Assay: Fluorescence Polarization (FP) assay.[8]
-
Procedure:
-
Recombinant human Bcl-2 and Mcl-1 proteins are incubated with a fluorescently labeled peptide probe (e.g., a BH3 mimetic).
-
This compound is added in increasing concentrations.
-
Displacement of the probe by the compound results in a decrease in fluorescence polarization.
-
Calculate the binding affinity (Ki) from the resulting dose-response curves.[8]
-
-
-
Cell-Based Apoptosis Assays:
-
Cell Lines: Use cancer cell lines known to be dependent on Bcl-2 and/or Mcl-1 (e.g., specific leukemia or lymphoma cell lines).
-
Procedure:
-
Treat cells with varying concentrations of the compound.
-
After a suitable incubation period (e.g., 24-48 hours), assess apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Determine the half-maximal effective concentration (EC₅₀).
-
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize analogs of the lead compound by modifying the indole ring, the carboxylic acid, and the benzyloxy group to improve potency and selectivity.
-
-
In Vivo Xenograft Models:
-
Implant human tumor cells (from responsive cell lines) into immunocompromised mice.
-
Once tumors are established, administer the lead compound orally or via injection.
-
Monitor tumor growth over time compared to a vehicle control group.
-
Neurodegenerative Disorders: Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: The benzyloxy pharmacophore is a key feature in a number of potent and selective monoamine oxidase B (MAO-B) inhibitors.[4][9] MAO-B is a well-validated target for the treatment of Parkinson's disease, as its inhibition increases dopamine levels in the brain. The indole nucleus is also present in some MAO inhibitors.[4] The combination of these two moieties in this compound makes it a prime candidate for investigation as a novel MAO inhibitor.
Experimental Workflow:
Caption: Workflow for investigating MAO inhibition.
Detailed Protocols:
-
MAO-A and MAO-B Inhibition Assays:
-
Source: Recombinant human MAO-A and MAO-B enzymes.
-
Procedure:
-
Use a commercially available MAO-Glo™ Assay kit.
-
Incubate the MAO enzymes with the test compound at various concentrations.
-
Add a luminogenic MAO substrate. The production of luciferin is coupled to the MAO activity.
-
Measure luminescence to determine the rate of reaction.
-
Calculate the IC₅₀ values for both MAO-A and MAO-B.
-
-
-
Blood-Brain Barrier (BBB) Permeability:
-
Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).[9]
-
Procedure:
-
A donor plate contains the test compound dissolved in a buffer.
-
An acceptor plate is separated by a filter coated with a lipid solution that mimics the BBB.
-
After incubation, the concentration of the compound in both plates is measured by UV-Vis spectroscopy or LC-MS.
-
Calculate the permeability coefficient (Pe).[9]
-
-
-
In Vivo Microdialysis:
-
Model: Rat or mouse model of Parkinson's disease (e.g., 6-OHDA-lesioned rats).
-
Procedure:
-
Implant a microdialysis probe into the striatum of the brain.
-
Administer the test compound.
-
Collect dialysate samples over several hours and analyze for dopamine and its metabolites using HPLC with electrochemical detection.
-
-
Autoimmune Diseases: Sphingosine-1-Phosphate Receptor 1 (S1P₁) Modulation
Scientific Rationale: A structurally related class of compounds, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, have been identified as potent and centrally available S1P₁ functional antagonists.[10][11][12] S1P₁ is a validated target for treating autoimmune diseases like multiple sclerosis.[10][11] Given the structural similarities, this compound represents a novel, simplified scaffold that may retain S1P₁ modulatory activity.
Experimental Workflow:
Caption: S1P₁ modulator discovery workflow.
Detailed Protocols:
-
S1P₁ Receptor Binding Assay:
-
Assay: Radioligand binding assay using cell membranes expressing human S1P₁.
-
Procedure:
-
Incubate membranes with a radiolabeled S1P₁ ligand (e.g., [³²P]S1P) in the presence of varying concentrations of the test compound.
-
Separate bound and free radioligand by filtration.
-
Measure radioactivity to determine the displacement of the radioligand.
-
Calculate the Ki value.
-
-
-
[³⁵S]GTPγS Functional Assay:
-
Purpose: To determine if the compound is an agonist, antagonist, or inverse agonist.
-
Procedure:
-
Incubate S1P₁-expressing cell membranes with the test compound and [³⁵S]GTPγS.
-
Agonist binding activates the associated G-protein, leading to the binding of [³⁵S]GTPγS.
-
Measure the incorporated radioactivity.
-
To test for antagonist activity, perform the assay in the presence of a known S1P₁ agonist.
-
-
-
In Vivo Lymphocyte Egress Study:
-
Model: C57BL/6 mice.
-
Procedure:
-
Administer the test compound to the mice.
-
Collect blood samples at various time points.
-
Perform a complete blood count (CBC) to quantify peripheral lymphocyte numbers. A reduction in lymphocytes indicates S1P₁ functional antagonism.[11]
-
-
Conclusion
This compound stands at the intersection of several promising fields of drug discovery. Its constituent parts have a proven track record in targeting key proteins implicated in oncology, neurodegeneration, and autoimmune disorders. The proposed research avenues provide a clear, logical, and experimentally sound framework for elucidating the therapeutic potential of this underexplored molecule. The synthesis of a focused library of analogs based on this scaffold, guided by the outcomes of the initial biological assays, will be a critical next step in transforming this compound from a chemical curiosity into a valuable lead for drug development.
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The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis. Available from: [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed. Available from: [Link]
-
Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors - PubMed. Available from: [Link]
-
Revealing the role of the benzyloxy pharmacophore in the design of a new class of monoamine oxidase-B inhibitors - PubMed. Available from: [Link]
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents - RSC Publishing. Available from: [Link]
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Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - NIH. Available from: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers. Available from: [Link]
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7-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 13242192 - PubChem. Available from: [Link]
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(7-Benzyloxy-2,3-dihydro- 1H -pyrrolo[1,2- a ]indol-1-yl)acetic Acids as S1P 1 Functional Antagonists - ResearchGate. Available from: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. Available from: [Link]
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(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PubMed. Available from: [Link]
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Safety and handling of 7-Benzyloxy-1H-indole-3-carboxylic acid
An In-depth Technical Guide to the Safe Handling of 7-Benzyloxy-1H-indole-3-carboxylic Acid
Authored by: Gemini, Senior Application Scientist
This guide provides comprehensive safety protocols and handling procedures for this compound, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for structurally related indole compounds and general laboratory best practices to ensure a high standard of safety and experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a derivative of indole, a common heterocyclic scaffold in medicinal chemistry. Understanding its fundamental properties is the first step toward safe handling.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 24370-75-0 | [1] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2] |
| Molecular Weight | 267.28 g/mol | [1] |
| Appearance | Typically a solid powder. | [3] |
| Melting Point | Not specified; related benzyloxyindoles melt in the 57-61 °C range. | [4] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). | [5] |
Section 2: Hazard Identification and Toxicological Profile
While specific toxicological data for this compound is limited, the hazard profile can be extrapolated from data on analogous indole and benzyloxy compounds. The primary hazards are associated with irritation upon direct contact or inhalation.[6][7]
Table 2: GHS Hazard Classification Summary (Anticipated)
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | [7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | [7][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | [7][8][10] |
Toxicology Summary: Indole derivatives can exhibit a range of biological activities.[11] Some indole compounds are known to be cytotoxic, while others may cause irritation to the skin, eyes, and respiratory tract.[6][11][12] The benzyloxy moiety itself does not typically add acute toxicity but handling should proceed with the assumption that the compound is bioactive and potentially hazardous upon exposure. There is no data to suggest that this compound is carcinogenic or mutagenic.[8][13]
Section 3: Exposure Controls and Personal Protection
A multi-layered approach to exposure prevention is critical, combining engineering controls with appropriate Personal Protective Equipment (PPE).
Engineering Controls
-
Chemical Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[5] This is the primary engineering control to prevent inhalation of dust particles or solvent vapors.
-
Ventilation: The laboratory should be well-ventilated to maintain low background concentrations of any potential airborne contaminants.[3]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures being performed. The following table outlines the minimum required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Citation |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential to protect against splashes and airborne dust that can cause serious eye irritation.[6][14] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact, which can cause irritation. Thicker gloves (e.g., >14 mils) offer better protection.[5][6][15] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[16] |
| Body Protection | Polyethylene-coated polypropylene lab coat or gown. | Protects skin and personal clothing from contamination. Standard cotton lab coats are not recommended as they can absorb chemicals.[6][14] |
| Respiratory Protection | N95-rated dust mask (or higher). | Required when handling the solid powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of dust, which may cause respiratory irritation.[5][6] |
Section 4: Safe Handling and Storage Protocols
Adherence to a systematic workflow minimizes the risk of exposure and preserves the integrity of the compound.
General Handling Workflow
The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before any work begins, thoroughly review this guide and any available Safety Data Sheet (SDS).[5] Ensure the fume hood is operational and the workspace is clean. Don all required PPE as specified in Table 3.
-
Weighing: Handle the solid material carefully to avoid generating dust.[5] Use a micro-spatula to transfer the compound. If possible, perform weighing within a weighing enclosure or inside the fume hood to contain any airborne particles.[6]
-
Dissolving: When preparing solutions, slowly add the solid this compound to the solvent (e.g., DMSO, DMF) to prevent splashing.[5]
-
Post-Handling: After use, securely seal the container. Decontaminate the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Remove PPE and wash hands thoroughly.[3][7]
Storage
Proper storage is crucial for maintaining the compound's stability and ensuring safety.
-
Temperature: For long-term stability, store the compound at -20°C.[5] For short-term use, storage in a cool, dry area is acceptable.[3][7]
-
Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[5][7]
-
Environment: Store in a well-ventilated area away from incompatible substances (see Section 5).[3]
Section 5: Stability and Reactivity
-
Stability: The compound is expected to be stable under recommended storage conditions.[17]
-
Hazardous Reactions: Hazardous polymerization is not expected to occur.[9][17]
-
Conditions to Avoid: Avoid generating dust. Keep away from excess heat and sources of ignition.[3][9]
Table 4: Incompatible Materials
| Class of Substance | Examples | Rationale | Reference |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to exothermic reactions. | [9][17] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | May catalyze decomposition or other unwanted reactions. | [9] |
| Strong Bases | Sodium Hydroxide, Potassium Carbonate | Can deprotonate the carboxylic acid and indole N-H, potentially leading to degradation. | [9][18] |
Section 6: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Exposure Procedures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][13]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[3][13] Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][12] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them two glasses of water to drink.[3][13] Seek immediate medical attention.[12]
Spill Response
The appropriate response to a spill depends on its size and location.
Protocol for Minor Spills (Solid):
-
Avoid breathing the dust.[6] Wear all recommended PPE, including respiratory protection.
-
Carefully sweep the solid material into a labeled container for disposal.[6] Do not use compressed air, as this will disperse the dust.[6]
-
Decontaminate the area with a suitable solvent and then wash with soap and water.
Fire Fighting Measures
-
Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3][7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][13][17]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][13]
Section 7: Disposal Considerations
Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[13]
-
Chemical Waste: Dispose of unused material and contaminated items (gloves, paper towels, etc.) as hazardous chemical waste. Do not allow the product to enter drains.[3]
-
Containers: Empty containers may retain product residue and should be treated as hazardous waste.
References
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XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 24370-75-0 Name: this compound. Retrieved from [Link]
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AFG Bioscience LLC. (2016). Safety Data Sheet - Ethyl 5-Benzyloxyindole-2-carboxylate. Retrieved from [Link]
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NIST. (2015). Safety Data Sheet - Benzoic acid. Retrieved from [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from [Link]
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CDC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]
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NIH. (2025). Exploring the toxicological and beneficial effects of 4,5,6-Trimethoxy-2,3-diphenyl indole on Labeo rohita fingerlings. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Retrieved from [Link]
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NIH. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Retrieved from [Link]
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Organic Syntheses. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction: 4-Benzyloxyindole. Retrieved from [Link]
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PubMed. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. Retrieved from [Link]
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Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. Retrieved from [Link]
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NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]
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ResearchGate. (2025). Evaluation of 7-benzyloxy-4-trifluoromethylcoumarin, some other 7-hydroxy-4-trifluoromethylcoumarin derivatives and 7-benzyloxyquinoline as fluorescent substrates for rat hepatic cytochrome P450 enzymes. Retrieved from [Link]
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PubMed. (n.d.). Metabolism of 7-benzyloxy-4-trifluoromethyl-coumarin by human hepatic cytochrome P450 isoforms. Retrieved from [Link]
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A Senior Application Scientist's Guide to 7-Benzyloxy-1H-indole-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 7-Benzyloxy-1H-indole-3-carboxylic acid. We will delve into its commercial availability, explore a detailed synthetic protocol, and discuss its applications as a key building block in medicinal chemistry.
Introduction: The Significance of this compound
This compound (CAS No. 24370-75-0) is a versatile heterocyclic compound that has garnered significant interest in the field of medicinal chemistry.[1] Its indole core is a privileged scaffold found in numerous natural products and pharmaceuticals, while the carboxylic acid moiety at the 3-position and the benzyloxy group at the 7-position offer strategic points for chemical modification.[2][3] This trifunctional nature makes it a valuable starting material for the synthesis of more complex molecules with a wide range of biological activities, including anti-inflammatory and anticancer properties.[2]
Commercial Availability
This compound is readily available from several chemical suppliers. The purity and available quantities may vary, so it is crucial to select a supplier that meets the specific needs of your research. Below is a comparative table of some commercial sources.
| Supplier | CAS Number | Molecular Formula | Purity | Additional Information |
| Santa Cruz Biotechnology | 24370-75-0 | C16H13NO3 | Not specified | For research use only.[1] |
| Sigma-Aldrich | 24370-75-0 | C16H13NO3 | 98% | Ambient storage. |
| Chiralen | 24370-75-0 | C16H13NO3 | Not specified | Storage at 2-8°C.[4] |
| AA Blocks | 24370-75-0 | C16H13NO3 | Not specified | Storage at 2-8°C.[5] |
| BOC Sciences | 24370-75-0 | C16H13NO3 | Not specified | Part of their building blocks portfolio.[] |
Synthesis of this compound
While commercially available, understanding the synthesis of this compound can be beneficial for custom modifications or large-scale production. A common synthetic route starts from the corresponding 7-benzyloxyindole.[7]
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is based on the general procedure described for the synthesis of hydroxyindole-3-carboxylic acids from their benzyloxy precursors.[7]
Step 1: Formation of the Indole Grignard Reagent
-
To a solution of 7-benzyloxyindole in anhydrous diethyl ether, add a solution of ethylmagnesium bromide in diethyl ether dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the Grignard reagent is typically accompanied by the evolution of ethane gas.
Step 2: Carboxylation at the 3-position
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of ethyl chloroformate in anhydrous diethyl ether to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Hydrolysis and Workup
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 7-benzyloxy-1H-indole-3-carboxylate.
Step 4: Alkaline Hydrolysis
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with a dilute acid (e.g., 2M HCl) to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.
Applications in Drug Discovery and Research
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.
Precursor for S1P1 Functional Antagonists
This indole derivative is a key starting material for the synthesis of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, which have been identified as potent sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists.[8] S1P1 is a validated target for the treatment of autoimmune diseases.[8]
Role as a Building Block in S1P1 Antagonist Synthesis
Caption: Role of this compound in S1P1 antagonist synthesis.
Development of Novel Herbicides
Indole-3-carboxylic acid derivatives are being explored as potential herbicides that act as antagonists of the auxin receptor protein TIR1.[9][10][11] While not directly mentioning the 7-benzyloxy derivative, the core structure is fundamental to the herbicidal activity, suggesting a potential application for this compound in agrochemical research.
Foundation for Anti-trypanosomal Agents
Substituted indoles have been identified as potential therapeutic agents for Chagas disease, caused by Trypanosoma cruzi.[12] The indole scaffold is a starting point for the development of compounds with anti-trypanosomal activity, highlighting the potential of this compound in this area of research.
Conclusion
This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and medicinal chemistry. Its utility in the synthesis of S1P1 functional antagonists and its potential as a scaffold for other therapeutic and agrochemical agents make it a compound of high interest to researchers in these fields.
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(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists - PubMed Central. [Link]
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Preparation and properties of the hydroxyindole-3-carboxylic acids - Sci-Hub. [Link]
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7-(Benzyloxy)-1H-indole-3-carboxylic acid. [Link]
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24370-75-0 | MFCD07369965 | this compound | AA Blocks. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. [Link]
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7-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 13242192 - PubChem. [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [Link]
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An In-depth Technical Guide to 7-Benzyloxy-1H-indole-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-1H-indole-3-carboxylic acid is a pivotal heterocyclic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique structural features, combining a benzyloxy-substituted indole core with a reactive carboxylic acid moiety at the 3-position, make it a versatile intermediate in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, characterization, and burgeoning applications of this compound, with a particular focus on its role in the development of novel therapeutics. The indole scaffold itself is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals.[1] The addition of a benzyloxy group at the 7-position and a carboxylic acid at the 3-position further enhances its utility, allowing for diverse chemical modifications and the exploration of new structure-activity relationships (SAR).
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 24370-75-0 | [2] |
| Molecular Formula | C₁₆H₁₃NO₃ | [2] |
| Molecular Weight | 267.28 g/mol | [2] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3] |
| Storage | Ambient temperature | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the carboxylation of 7-benzyloxyindole. This transformation can be efficiently achieved through the use of a Grignard reagent.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound and its debenzylated analog.
Detailed Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on established methods for the carboxylation of indole Grignard reagents.[6][7]
Materials:
-
7-Benzyloxyindole
-
Magnesium turnings
-
Ethyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dry ice (solid CO₂) (alternative to ethyl chloroformate)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl iodide in anhydrous diethyl ether dropwise to initiate the formation of ethylmagnesium iodide.
-
Once the reaction starts, add a solution of 7-benzyloxyindole in anhydrous diethyl ether dropwise to the Grignard reagent at a controlled temperature. The formation of the indole Grignard reagent (indolylmagnesium iodide) will occur.
-
-
Carboxylation:
-
Cool the solution of the indole Grignard reagent to -10°C.
-
Slowly add a solution of ethyl chloroformate in anhydrous diethyl ether. The reaction of the Grignard reagent with ethyl chloroformate leads to the formation of both 1- and 3-carbethoxyindole derivatives.[7]
-
Alternatively, the Grignard reagent can be poured over crushed dry ice, which directly introduces the carboxylate group at the 3-position after protonation.[8]
-
-
Hydrolysis and Isolation:
-
After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a mixture of carbethoxyindoles, is then subjected to alkaline hydrolysis using an aqueous solution of sodium hydroxide.
-
After hydrolysis, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents like water.[6]
-
The choice between ethyl chloroformate and dry ice for carboxylation can influence the product distribution and reaction scalability. Dry ice provides a direct route to the carboxylic acid upon workup.[8]
-
Alkaline hydrolysis is a standard and effective method for converting the intermediate ester to the desired carboxylic acid.
Spectroscopic Characterization
While a specific, publicly available, fully assigned NMR spectrum for this compound is not readily found in the searched literature, its expected spectral characteristics can be inferred from data on similar indole derivatives and general principles of NMR spectroscopy.[3][9]
Expected ¹H NMR Spectral Features:
-
NH Proton: A broad singlet in the downfield region (around 11-12 ppm), characteristic of the indole N-H proton.
-
Aromatic Protons:
-
Protons of the benzyloxy group's phenyl ring will appear as a multiplet in the range of 7.3-7.5 ppm.
-
The methylene protons (-CH₂-) of the benzyloxy group will likely appear as a singlet around 5.2-5.4 ppm.
-
The protons on the indole ring will give rise to a set of signals. The H2 proton is expected to be a singlet or a narrow triplet around 8.0-8.2 ppm. The protons at positions 4, 5, and 6 will appear as a multiplet in the aromatic region.
-
-
Carboxylic Acid Proton: A very broad singlet, often not observed or appearing far downfield (>12 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon will resonate in the downfield region, typically between 165-175 ppm.
-
Aromatic Carbons: A series of signals in the aromatic region (100-140 ppm) corresponding to the carbons of the indole and benzyl rings.
-
Methylene Carbon: The benzyloxy -CH₂- carbon will appear around 70 ppm.
Reactivity and Chemical Transformations
The reactivity of this compound is dominated by the carboxylic acid group and the indole nucleus.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo a variety of transformations, making it a versatile handle for further derivatization. These reactions include:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a wide array of amides.
-
Reduction: Reduction to the corresponding alcohol (7-benzyloxy-1H-indol-3-yl)methanol using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Decarboxylation: Removal of the carboxylic acid group, which can be achieved under various conditions, including metal-catalyzed or metal-free methods, to yield 7-benzyloxyindole.[10]
Reactions of the Indole Nucleus
The indole ring is susceptible to electrophilic substitution, primarily at the C2 position, as the C3 position is already substituted.
Debenzylation
The benzyloxy group serves as a protecting group for the 7-hydroxy functionality. Its removal is a key step in the synthesis of many target molecules.
Debenzylation Workflow:
Caption: Debenzylation of this compound.
Experimental Protocol: Catalytic Hydrogenolysis
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-hydroxy-1H-indole-3-carboxylic acid, which can be purified by recrystallization.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of more complex and biologically active molecules.
Precursor to Sphingosine-1-Phosphate (S1P) Receptor Modulators
A significant body of research highlights the use of derivatives of this compound in the development of potent and selective sphingosine-1-phosphate receptor 1 (S1P₁) functional antagonists.[1] S1P₁ is a validated target for the treatment of autoimmune diseases such as multiple sclerosis.[1][11][12]
S1P₁ receptor modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive immune cells into the central nervous system and other tissues.[1] The discovery of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as centrally available S1P₁ functional antagonists underscores the importance of the 7-benzyloxyindole scaffold in this therapeutic area.[1] The carboxylic acid functionality in these molecules often serves as a phosphate mimetic, enabling direct interaction with the receptor without the need for in vivo phosphorylation, a requirement for the first-generation S1P modulator, fingolimod.[1]
Potential for Other Therapeutic Areas
While the focus has been on S1P₁ modulation, the indole-3-carboxylic acid scaffold is known to exhibit a wide range of biological activities. For instance, other indole-3-carboxylic acid derivatives have been investigated for their anti-melanogenic and antioxidant properties.[13] The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for screening against various biological targets.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its synthesis, primarily through the carboxylation of 7-benzyloxyindole, is well-established, although detailed experimental protocols and complete spectroscopic characterization data are not always readily accessible in the public domain. The true power of this molecule lies in its role as a precursor to a new generation of therapeutics, most notably S1P₁ receptor modulators for the treatment of autoimmune diseases. The reactivity of both the carboxylic acid and the indole nucleus, coupled with the ability to deprotect the 7-hydroxy group, provides chemists with a powerful platform for generating diverse molecular architectures. As research into novel therapeutic targets continues, the demand for versatile and strategically functionalized building blocks like this compound is likely to grow, ensuring its continued importance in the field of drug discovery.
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Methodological & Application
Application Notes & Protocols: Leveraging 7-Benzyloxy-1H-indole-3-carboxylic Acid in Modern Synthetic Chemistry
Introduction: The Strategic Value of a Protected Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin, as well as a vast array of pharmaceuticals and natural products.[1] Its unique electronic properties and conformational flexibility make it a privileged scaffold in drug design. Within this class of molecules, 7-Benzyloxy-1H-indole-3-carboxylic acid stands out as a particularly valuable synthetic intermediate for researchers in drug development.
This guide provides an in-depth look at the strategic application of this compound (CAS 24370-75-0). Its structure is ingeniously arranged for multi-step synthesis, featuring three key points of functionality:
-
A C3-Carboxylic Acid: This serves as a robust and versatile handle for chain extension and diversification, most commonly through amide bond formation.
-
A C7-Benzyloxy Group: The benzyl ether acts as a stable and reliable protecting group for a phenolic hydroxyl. This allows for extensive chemical manipulation of other parts of the molecule before a final, clean deprotection step reveals the phenol, a common pharmacophore element.
-
The Indole N-H: This site offers a further point for substitution, enabling the synthesis of N-alkylated or N-arylated derivatives.
The utility of this intermediate is demonstrated in the synthesis of advanced drug candidates, including potent S1P1 functional antagonists for autoimmune diseases and novel auxin-mimicking herbicides.[2][3][4] This document serves as a practical guide, offering detailed protocols, mechanistic insights, and troubleshooting advice for leveraging this powerful building block.
Physicochemical Properties & Safety Data
Accurate characterization and safe handling are paramount in the laboratory. The properties of this compound are summarized below.
Table 1: Physicochemical and Safety Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 24370-75-0 | [5] |
| Molecular Formula | C₁₆H₁₃NO₃ | [5][6] |
| Molecular Weight | 267.28 g/mol | [5][7] |
| Appearance | Solid, typically off-white to pale yellow powder | [8] |
| Purity | Typically ≥98% | [8] |
| InChI Key | UTKFPHSPQYCKBX-UHFFFAOYSA-N | [6][8] |
| Hazard Pictograms | GHS07 (Irritant) | [8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |
| Storage | Store in a tightly-closed container in a dry, cool, and well-ventilated place.[9] |
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][12] Use proper glove removal technique to avoid skin contact.
-
Ventilation: Handle the solid and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[10]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]
Core Synthetic Utility: A Strategic Overview
The power of this intermediate lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity. The following diagram illustrates the key functional handles and the types of transformations they enable.
Figure 1. A diagram illustrating the primary reactive sites of the intermediate and their corresponding synthetic transformations.
Key Synthetic Protocols & Methodologies
The following protocols are designed to be self-validating, with clear steps, justifications for reagent choices, and guidance on reaction monitoring.
Protocol 1: Amide Coupling - Synthesis of N-Aryl/Alkyl Indole-3-Carboxamides
This is the most common application, central to building libraries for structure-activity relationship (SAR) studies.[13] The use of HATU is exemplified here due to its high efficiency and mild conditions.
Workflow Diagram
Figure 2. Standard workflow for HATU-mediated amide coupling.
Step-by-Step Methodology
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Reagent Addition: Add the desired primary or secondary amine (1.2 equiv) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equiv). Dissolve the mixture in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Initiation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise to the stirred solution at room temperature.
-
Causality Insight: HATU activates the carboxylic acid by forming a highly reactive acyl-pyridinium species. DIPEA acts as a non-nucleophilic base to neutralize the generated hexafluorophosphate salt and to deprotonate the amine hydrochloride if it is used as a salt.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Causality Insight: The aqueous washes remove residual DMF, DIPEA salts, and unreacted HATU byproducts, simplifying the subsequent purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Protocol 2: Debenzylation - Unmasking the 7-Hydroxy Indole Core
This protocol describes the cleavage of the benzyl ether to reveal the free phenol, a critical step in synthesizing many final target molecules. Catalytic hydrogenation is the method of choice for its clean conversion and simple workup.[2]
Step-by-Step Methodology
-
Preparation: Dissolve the 7-benzyloxy-indole substrate (1.0 equiv) in a suitable solvent such as ethanol (EtOH), methanol (MeOH), or ethyl acetate (EtOAc) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~10 mol% by weight) to the solution.
-
Causality Insight: Palladium is a highly effective catalyst for hydrogenolysis. The carbon support provides a high surface area for the reaction. The catalyst loading can be adjusted, but 10 mol% is a robust starting point.
-
-
Hydrogenation: Seal the reaction vessel and purge it with hydrogen gas (H₂). Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale, while a Parr shaker is used for larger scales) and stir vigorously.
-
Safety First: Hydrogen is highly flammable. Ensure there are no ignition sources nearby and perform this procedure in a well-ventilated fume hood.
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The product will have a lower Rf on TLC and a mass corresponding to the loss of the benzyl group (90 Da). The reaction is typically complete within 4-16 hours.
-
Workup: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas (N₂ or Ar). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Causality Insight: The Celite pad prevents fine palladium particles from passing through, which can contaminate the product and are pyrophoric upon drying. Wash the pad thoroughly with the reaction solvent to ensure complete recovery of the product.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the 7-hydroxy-indole product, which is often pure enough for the next step or can be further purified by recrystallization or chromatography.
Characterization Data
Proper characterization is essential for verifying the structure and purity of synthetic intermediates and products.
Table 2: Representative Analytical Data for the Indole Core
| Analysis Type | Data for Indole-3-Carboxylic Acid Core | Expected Contribution from 7-Benzyloxy Group |
|---|---|---|
| ¹H NMR | δ ~11.9 (s, 1H, COOH), δ ~8.1 (d, 1H, H4), δ ~7.2-7.5 (m, 3H, Ar-H), δ ~8.2 (s, 1H, H2) | δ ~7.3-7.5 (m, 5H, Phenyl-H of Benzyl), δ ~5.2 (s, 2H, -OCH₂Ph) |
| ¹³C NMR | δ ~165 (C=O), δ ~137 (C7a), δ ~125 (C3a), δ ~110-130 (Aromatic C's) | δ ~137 (ipso-C of Phenyl), δ ~127-129 (Phenyl C's), δ ~70 (-OCH₂) |
| Mass Spec (ESI-) | [M-H]⁻ for C₉H₇NO₂: m/z 160.04 | [M-H]⁻ for C₁₆H₁₃NO₃: m/z 266.08 |
Note: NMR data are approximate and can vary based on solvent and concentration. Data for the core indole-3-carboxylic acid is sourced from public databases for reference.[14]
Troubleshooting Guide
Table 3: Common Problems and Solutions in Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| Incomplete Amide Coupling | 1. Inactive coupling reagent (HATU is moisture sensitive).2. Insufficient base.3. Sterically hindered amine. | 1. Use a fresh bottle of HATU or a different coupling agent (e.g., EDC/HOBt).2. Ensure 3.0 equivalents of DIPEA are used.3. Increase reaction temperature to 40-50 °C and extend reaction time. |
| Low Yield after Coupling | 1. Amine is a poor nucleophile.2. Product is water-soluble and lost during workup. | 1. Consider converting the amine to a more reactive species if possible.2. For polar products, back-extract the aqueous layers with ethyl acetate or use a different solvent like dichloromethane (DCM) for the workup. |
| Stalled Debenzylation | 1. Catalyst poisoning (e.g., by sulfur or nitrogen compounds).2. Poor quality catalyst.3. Insufficient H₂ pressure or poor mixing. | 1. Purify the substrate before hydrogenation. If poisoning is suspected, add fresh catalyst.2. Use a new batch of Pd/C.3. Ensure vigorous stirring and a positive H₂ pressure. For difficult substrates, consider transfer hydrogenation (e.g., using ammonium formate). |
| Multiple Byproducts in Debenzylation | Over-reduction of the indole ring. | Monitor the reaction closely and stop it as soon as the starting material is consumed. Use milder conditions (e.g., lower H₂ pressure, shorter reaction time). |
Conclusion
This compound is a highly effective and strategic building block for the synthesis of complex molecules in drug discovery and agrochemical research. By providing orthogonal reactivity at the carboxylic acid, indole nitrogen, and a protected phenol, it allows for a logical and controlled assembly of target structures. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this versatile intermediate in their synthetic campaigns, accelerating the path from concept to discovery.
References
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Application Notes and Protocols: Synthesis of Potent S1P1 Receptor Agonists from 7-Benzyloxy-1H-indole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide to the synthesis of potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, starting from the versatile building block, 7-Benzyloxy-1H-indole-3-carboxylic acid. S1P1 agonists are a clinically significant class of immunomodulators, with applications in autoimmune diseases such as multiple sclerosis.[1][2] This guide details the strategic rationale, step-by-step synthetic protocols, characterization methods, and biological evaluation of these compounds. By explaining the causality behind experimental choices, this document serves as a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction: The Therapeutic Promise of S1P1 Receptor Agonism
Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates a multitude of physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function, by signaling through five G-protein coupled receptors (GPCRs), S1P1-5.[3][4][5] The S1P1 receptor subtype, in particular, is a well-validated therapeutic target for autoimmune disorders.[6][7]
The mechanism of action for S1P1 agonists is centered on their ability to modulate lymphocyte trafficking.[3][4] By binding to S1P1 on lymphocytes, these agonists induce the internalization and degradation of the receptor.[8] This functional antagonism effectively traps lymphocytes in lymphoid tissues, preventing their egress into the bloodstream and subsequent migration to sites of inflammation.[3][8] This sequestration of autoreactive immune cells forms the basis of the therapeutic effect in diseases like multiple sclerosis.[8]
The indole scaffold has emerged as a privileged structure in the design of S1P1 agonists due to its favorable physicochemical properties and synthetic tractability. Starting from this compound offers a strategic advantage, allowing for the introduction of key pharmacophoric features necessary for potent and selective S1P1 agonism.
The S1P1 Signaling Cascade
Upon agonist binding, the S1P1 receptor, which is coupled to the Gαi subunit, initiates a downstream signaling cascade.[9] This leads to the activation of multiple pathways, including the mitogen-activated protein kinase (MAPK), phospholipase C (PLC), and phosphoinositide 3-kinase (PI3K)/Akt pathways.[9] Understanding this signaling network is crucial for the development of agonists with desired functional activities.
Caption: S1P1 Receptor Signaling Pathway.
Synthetic Strategy and Protocols
The synthetic approach leverages the inherent reactivity of the indole core to construct a potent S1P1 agonist. The general strategy involves the elaboration of the 3-position of the indole with a carboxylic acid-bearing side chain and modification of the 7-position to modulate physicochemical properties and target engagement. The following protocols are based on established synthetic transformations of indole derivatives.[7][10][11][12]
Overall Synthetic Workflow
Caption: General Synthetic Workflow.
Detailed Experimental Protocols
Protocol 1: Esterification of this compound (Intermediate 1)
-
Rationale: Protection of the carboxylic acid as an ester is a crucial first step to prevent unwanted side reactions in subsequent steps and to improve solubility in organic solvents. A simple methyl or ethyl ester is typically employed.
-
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl 7-benzyloxy-1H-indole-3-carboxylate.
-
Protocol 2: N-Alkylation of the Indole Ester (Intermediate 2)
-
Rationale: Introduction of a substituent at the N1 position can modulate the electronic properties of the indole ring and provide an additional point for interaction with the receptor.
-
Procedure:
-
To a solution of methyl 7-benzyloxy-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF (0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., ethyl bromoacetate, 1.1 eq).
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated indole ester.
-
Protocol 3: Reduction of the Ester to the Alcohol (Intermediate 3)
-
Rationale: The ester is reduced to a primary alcohol, which serves as a versatile intermediate for further functionalization, such as conversion to a halide.
-
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF (0.5 M) at 0 °C, add a solution of the N-alkylated indole ester (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Cool the reaction to 0 °C and quench sequentially by the careful addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate to yield the corresponding indole-3-methanol derivative.
-
Protocol 4 & 5: Conversion to Acetonitrile (Intermediate 5)
-
Rationale: A two-step conversion of the alcohol to the nitrile extends the carbon chain by one atom, setting the stage for the final carboxylic acid moiety.
-
Procedure:
-
(Halogenation) Dissolve the indole-3-methanol derivative (1.0 eq) in dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise and stir for 1 hour. Remove the solvent in vacuo to obtain the crude indole-3-methyl chloride.
-
(Cyanation) Dissolve the crude chloride in a mixture of acetone and water. Add sodium cyanide (1.5 eq) and stir at room temperature overnight.
-
Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the indole-3-acetonitrile.
-
Protocol 6: Hydrolysis of the Nitrile (Intermediate 6)
-
Rationale: The nitrile is hydrolyzed under basic conditions to afford the desired indole-3-acetic acid derivative.
-
Procedure:
-
Suspend the indole-3-acetonitrile (1.0 eq) in a mixture of ethanol and 6 M NaOH solution (1:1 v/v).
-
Heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate and concentrate to yield the indole-3-acetic acid derivative.
-
Protocol 7: Debenzylation to the Final Product
-
Rationale: The benzyl protecting group is removed to unmask the free phenol, which is often a key feature for S1P1 receptor binding.
-
Procedure:
-
Dissolve the benzyloxy-indole derivative (1.0 eq) in ethanol or methanol.
-
Add 10% Pd/C (0.1 eq by weight) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield the final S1P1 agonist.
-
Characterization and Data
Thorough characterization of all intermediates and the final product is essential to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of each compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Purity Analysis: High-performance liquid chromatography (HPLC) should be employed to determine the purity of the final compound, which should typically be >95%.
Table 1: Representative Synthesis Data
| Step | Intermediate/Product | Molecular Formula | Expected Yield (%) | Purity (HPLC) |
| 1 | Methyl 7-benzyloxy-1H-indole-3-carboxylate | C₁₇H₁₅NO₃ | 85-95% | >98% |
| 2 | N-Alkylated Indole Ester | Varies | 70-85% | >97% |
| 3 | Indole-3-methanol Derivative | Varies | 80-90% | >98% |
| 5 | Indole-3-acetonitrile | Varies | 60-75% (2 steps) | >95% |
| 6 | Indole-3-acetic acid Derivative | Varies | 75-85% | >95% |
| 7 | Final S1P1 Agonist | Varies | 85-95% | >99% |
Biological Evaluation: Assessing S1P1 Agonist Activity
The functional activity of the synthesized compounds as S1P1 agonists needs to be determined through a series of in vitro and in vivo assays.
In Vitro Assays
Protocol 8: S1P1 Receptor Internalization Assay
-
Rationale: A key functional hallmark of S1P1 agonists is their ability to induce receptor internalization. This can be quantified using cell-based assays.[8]
-
Procedure:
-
Utilize a commercially available cell line engineered to express a tagged S1P1 receptor (e.g., PathHunter® S1P1 cells).
-
Plate the cells in a 96-well plate and incubate overnight.
-
Treat the cells with varying concentrations of the synthesized compounds for a defined period (e.g., 90 minutes).
-
Measure receptor internalization according to the manufacturer's protocol, typically involving a chemiluminescent or fluorescent readout.
-
Calculate EC₅₀ values by fitting the dose-response data to a sigmoidal curve.
-
Protocol 9: GTPγS Binding Assay
-
Rationale: This assay measures the activation of G-proteins coupled to the S1P1 receptor upon agonist binding, providing a direct measure of receptor activation.
-
Procedure:
-
Prepare cell membranes from a cell line overexpressing the human S1P1 receptor.
-
Incubate the membranes with the test compound and [³⁵S]GTPγS.
-
In the presence of an agonist, the G-protein is activated, leading to the binding of [³⁵S]GTPγS.
-
Separate bound and free [³⁵S]GTPγS by filtration and quantify the bound radioactivity using a scintillation counter.
-
Determine EC₅₀ and Eₘₐₓ values from the concentration-response curves.
-
In Vivo Assay
Protocol 10: Peripheral Lymphocyte Counting in Mice
-
Rationale: The hallmark in vivo effect of an S1P1 agonist is the induction of lymphopenia.[8]
-
Procedure:
-
Administer the test compound orally to a cohort of mice.
-
Collect blood samples at various time points post-dosing (e.g., 4, 8, 24 hours).
-
Perform a complete blood count (CBC) to determine the number of peripheral lymphocytes.
-
Compare the lymphocyte counts of treated animals to a vehicle-treated control group to assess the extent and duration of lymphopenia.
-
Conclusion and Future Directions
The synthetic route and protocols outlined in this application note provide a robust framework for the generation of novel S1P1 receptor agonists based on the 7-hydroxy-1H-indole-3-acetic acid scaffold. The causality-driven explanations for each experimental step are intended to empower researchers to not only replicate these procedures but also to rationally design and synthesize next-generation S1P1 modulators with improved potency, selectivity, and pharmacokinetic profiles. Future work should focus on exploring the structure-activity relationship (SAR) of this series to optimize for clinical candidacy.
References
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Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond. PMC. [Link]
-
What are S1PR1 agonists and how do they work? Patsnap Synapse. [Link]
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Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. MDPI. [Link]
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(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed. [Link]
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S1PR1 - Wikipedia. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers. [Link]
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(7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. PubMed Central. [Link]
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Structural insights into sphingosine-1-phosphate receptor activation. PNAS. [Link]
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Sphingosine-1-phosphate receptor modulator - Wikipedia. [Link]
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Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery. PMC. [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
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Indole-propionic acid derivatives as potent, S1P3-sparing and EAE efficacious sphingosine-1-phosphate 1 (S1P1) receptor agonists. PubMed. [Link]
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Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC. [Link]
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What are the therapeutic applications for S1PR1 modulators? Patsnap Synapse. [Link]
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The structure and function of the S1P1 receptor. PubMed. [Link]
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Application Notes and Protocols for 7-Benzyloxy-1H-indole-3-carboxylic acid in Antiviral Drug Discovery
Introduction: The Promise of the Indole Scaffold in Antiviral Therapy
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][3] This bicyclic aromatic heterocycle is found in numerous natural products, pharmaceuticals, and biologically active molecules.[3][4] In the realm of antiviral drug discovery, indole derivatives have emerged as powerful agents capable of inhibiting various stages of the viral life cycle, from entry and fusion to replication and assembly.[1][5]
Derivatives of the indole-3-carboxylic acid scaffold, in particular, have shown significant promise. They have been investigated as inhibitors of critical viral enzymes, including Hepatitis C virus (HCV) NS5B polymerase[6][7][8][9][10] and HIV-1 reverse transcriptase.[1][11] The carboxylic acid moiety at the 3-position and various substitutions on the indole ring are crucial for modulating antiviral potency and defining the mechanism of action.[12]
This guide focuses on 7-Benzyloxy-1H-indole-3-carboxylic acid , a specific derivative for which public domain data is nascent.[13] The strategic placement of a benzyloxy group at the 7-position introduces a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[14][15] The benzyloxy group can enhance membrane permeability and facilitate interactions with hydrophobic pockets within viral enzymes.[15][16] This document provides a comprehensive framework for researchers to synthesize, characterize, and evaluate the antiviral potential of this promising compound, drawing upon established methodologies for related indole derivatives.
Part 1: Rationale and Synthesis
Scientific Rationale for Investigation
The rationale for investigating this compound stems from established structure-activity relationships (SAR) within the broader class of indole-based antivirals:
-
The Indole-3-Carboxylic Acid Core: This scaffold is a known pharmacophore for targeting viral polymerases. The carboxylic acid can form key hydrogen bonds or salt bridges within the enzyme's active or allosteric sites.
-
Substitution at the 7-Position: The 7-position of the indole ring is a key site for modification. Altering the substituent here can influence binding affinity and specificity for the target protein.
-
The Benzyloxy Moiety: The introduction of a benzyloxy group serves multiple purposes. It increases lipophilicity compared to an unsubstituted or hydroxylated analog, which may enhance cell permeability.[14] The aromatic ring of the benzyl group can engage in π-π stacking or hydrophobic interactions within a target's binding pocket, potentially increasing potency.[15]
Proposed Synthetic Pathway
A potential synthetic route could start from 7-hydroxyindole-3-carboxylic acid or a suitable ester thereof. The hydroxyl group can be benzylated using benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., K₂CO₃, NaH) in a polar aprotic solvent like DMF or acetone. Subsequent hydrolysis of the ester (if used) would yield the target carboxylic acid.
Part 2: A Stepwise Antiviral Evaluation Workflow
The following protocols outline a comprehensive, tiered approach to evaluating the antiviral potential of this compound. This workflow is designed to first establish a safety profile (cytotoxicity) and then screen for broad antiviral activity before moving to more specific mechanistic assays.
Caption: Proposed workflow for the antiviral evaluation of this compound.
Protocol 2.1: Cytotoxicity Assessment (MTT/MTS Assay)
Rationale: Before assessing antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[17][18] This allows for the calculation of the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
Step-by-Step Protocol:
-
Cell Plating: Seed susceptible host cells (e.g., Vero, HeLa, MDCK) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve a range of final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with medium and solvent alone as negative controls.
-
Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the tetrazolium salt into a colored formazan product.[18]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm for MTT).
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the CC₅₀ value.
Protocol 2.2: Plaque Reduction Assay
Rationale: The plaque reduction assay is the gold standard for quantifying the inhibition of viral replication.[19][20] It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by a lytic virus in a cell monolayer. This allows for the calculation of the 50% effective concentration (EC₅₀), the concentration that inhibits plaque formation by 50%.
Step-by-Step Protocol:
-
Cell Plating: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus and Compound Incubation: Prepare serial dilutions of the compound. In separate tubes, mix each compound dilution with a known quantity of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the medium from the cell monolayers and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose).[21] This restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the virus control wells (no compound).
-
Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain them with a dye like crystal violet, which stains viable cells. Plaques will appear as clear zones against a stained background.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Plot the percentage of inhibition against the compound concentration and calculate the EC₅₀ value. The Selectivity Index (SI), a measure of the compound's therapeutic window, is then calculated as SI = CC₅₀ / EC₅₀ .[22][23] A higher SI value indicates greater potential as an antiviral agent.
| Parameter | Description | Importance |
| CC₅₀ | 50% Cytotoxic Concentration | Measures the compound's toxicity to host cells. A high value is desirable. |
| EC₅₀ | 50% Effective Concentration | Measures the compound's potency in inhibiting viral replication. A low value is desirable. |
| SI | Selectivity Index (CC₅₀/EC₅₀) | Represents the therapeutic window. An SI > 10 is generally considered promising for further development. |
Part 3: Exploring the Mechanism of Action
If this compound demonstrates a promising Selectivity Index, the next logical step is to investigate its mechanism of action. Based on the known targets of related indole derivatives, several enzymatic assays are highly relevant.
Protocol 3.1: Reverse Transcriptase (RT) Inhibition Assay
Rationale: Many indole derivatives are known to inhibit HIV-1 reverse transcriptase, a key enzyme for retroviral replication.[1][11] This assay measures the ability of the compound to block the synthesis of DNA from an RNA template.
Step-by-Step Protocol:
-
Assay Principle: This assay can be performed using commercially available kits, which often employ a non-radioactive, colorimetric ELISA-based method.[24] The principle involves the RT-catalyzed incorporation of digoxigenin- and biotin-labeled dUTP into a DNA strand using a poly(A) template and an oligo(dT) primer.
-
Reaction Setup: In a microplate well, combine the RT enzyme, the template/primer hybrid, the dNTP mix (containing the labeled dUTP), and various concentrations of the test compound.
-
Incubation: Incubate the plate to allow the DNA synthesis reaction to proceed.
-
Detection: The biotin-labeled DNA product is captured on a streptavidin-coated plate. An anti-digoxigenin antibody conjugated to peroxidase is then added, followed by a peroxidase substrate (e.g., ABTS).
-
Absorbance Reading: The resulting color change is proportional to the amount of DNA synthesized and is measured with a plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3.2: HCV NS5B Polymerase Inhibition Assay
Rationale: The HCV NS5B RNA-dependent RNA polymerase is a primary target for anti-HCV drug development, and many indole-based compounds have been identified as allosteric inhibitors of this enzyme.[6][7][8][9]
Step-by-Step Protocol:
-
Assay Principle: A common method is a scintillation proximity assay (SPA) or a filter-binding assay using a radiolabeled nucleotide (e.g., [³H]-UTP) and an RNA template.
-
Reaction Setup: In a reaction mixture, combine recombinant NS5B polymerase, a suitable RNA template (e.g., poly(A)/oligo(U)), radiolabeled UTP, other NTPs, and the test compound at various concentrations.
-
Incubation: Allow the polymerization reaction to proceed at 37°C.
-
Termination and Detection: Stop the reaction and capture the newly synthesized radiolabeled RNA on a filter membrane or SPA beads.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Caption: Potential mechanisms of action for indole-based antiviral compounds.
Conclusion and Future Directions
This compound represents a rationally designed candidate for antiviral drug discovery, building upon the established success of the indole scaffold. The protocols outlined in this guide provide a robust, step-wise framework for its synthesis and comprehensive evaluation. By systematically determining its cytotoxicity, screening for broad-spectrum antiviral activity, and subsequently elucidating its mechanism of action, researchers can effectively assess its potential as a lead compound. Positive results from this workflow would warrant further investigation into structure-activity relationships through the synthesis of analogs, as well as preclinical pharmacokinetic and in vivo efficacy studies.
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Application Notes and Protocols for 7-Benzyloxy-1H-indole-3-carboxylic Acid in Agricultural Research
Introduction: Unveiling the Potential of a Substituted Indole Carboxylic Acid
Indole derivatives are a cornerstone of plant biology, playing pivotal roles in growth, development, and defense. The quintessential plant hormone, indole-3-acetic acid (IAA), governs a vast array of processes from root initiation to apical dominance.[1] This has led to the development of synthetic auxin mimics for agricultural use as both plant growth regulators and herbicides.[1][2][3][4] Furthermore, the indole nucleus is a versatile scaffold for compounds that can activate plant immune responses and exhibit antimicrobial properties.[5]
7-Benzyloxy-1H-indole-3-carboxylic acid is a synthetic derivative of the core indole-3-carboxylic acid structure. While direct applications of this specific molecule in agriculture are not yet extensively documented, its structural features suggest significant potential for investigation. The presence of the indole-3-carboxylic acid moiety provides a strong indication of potential auxin-like or anti-auxin activity.[2][3] Moreover, the benzyloxy group at the 7-position introduces a significant structural modification that could modulate its biological activity, receptor binding, and metabolic stability within the plant. Notably, the related compound 7-benzyloxyindole has demonstrated potent antifungal activity by inhibiting the formation of hyphae in pathogenic fungi.[6][7][8]
This document provides a comprehensive guide for researchers and scientists to explore the agricultural applications of this compound. It outlines detailed protocols for investigating its potential as a plant growth regulator, a herbicide, and an antifungal agent, based on established methodologies for analogous compounds.
Physicochemical Properties and Solution Preparation
A critical first step in any experimental workflow is the preparation of stable, accurate stock solutions. The physicochemical properties of this compound, particularly its solubility, dictate the appropriate solvents and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO₃ | [9] |
| Molecular Weight | 267.28 g/mol | PubChem |
| Predicted XlogP | 3.0 | [9] |
| Solubility | - Water: Expected to be poorly soluble. - DMSO: Likely soluble. - Ethanol: Likely soluble to some extent. | Inferred from general carboxylic acid properties and related compounds.[10] |
Protocol 1: Preparation of Stock Solutions
The causality behind solvent choice is paramount. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent for creating a high-concentration stock solution due to its ability to dissolve a wide range of organic molecules.[10][11] Ethanol can be a suitable alternative, though solubility may be lower. For aqueous working solutions, the stock is diluted to minimize the final concentration of the organic solvent, which can have its own biological effects.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile, deionized water
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh out a desired amount of this compound in a suitable container. For example, weigh 2.67 mg to prepare a 10 mM stock solution in 1 mL of solvent.
-
Dissolution:
-
Primary Stock (10 mM in DMSO): Add the appropriate volume of DMSO to the weighed compound. Vortex thoroughly until the solid is completely dissolved. Store this stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Secondary Stocks/Working Solutions: To prepare working solutions for bioassays, dilute the primary DMSO stock in the final aqueous medium (e.g., Murashige and Skoog medium, sterile water). It is critical to ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all treatments, including a solvent-only control.
-
-
pH Adjustment (for aqueous solubility): For some applications, converting the carboxylic acid to its more water-soluble carboxylate salt may be beneficial. This can be achieved by dissolving the compound in a dilute basic solution, such as 1 M KOH, and then adjusting the pH. However, the stability of the benzyloxy group under these conditions should be considered.
Part 1: Investigating Plant Growth Regulatory and Herbicidal Effects
The structural similarity of this compound to natural and synthetic auxins provides a strong rationale for evaluating its effects on plant growth and development. At low concentrations, auxin-like compounds can stimulate cell elongation and root formation, while at high concentrations, they can cause developmental defects and mortality, forming the basis of their use as herbicides.[1]
Workflow for Assessing Plant Growth and Herbicidal Activity
Caption: Workflow for evaluating the auxin-like and herbicidal activity of the test compound.
Protocol 2: Seed Germination and Seedling Growth Assay
This protocol is adapted from established methods for screening novel auxin-like compounds and herbicides.[2][3] It utilizes a dose-response approach to identify both growth-promoting and inhibitory concentrations.
Materials:
-
Seeds of a model dicot (e.g., Arabidopsis thaliana, lettuce) and a model monocot (e.g., barnyard grass, ryegrass).
-
Petri plates (90 mm)
-
0.5x Murashige and Skoog (MS) basal medium with vitamins and 0.8% (w/v) agar.
-
This compound stock solution (10 mM in DMSO).
-
Sterile water.
-
Growth chamber with controlled light and temperature.
-
Image analysis software (e.g., ImageJ).
Procedure:
-
Media Preparation: Prepare 0.5x MS agar medium and autoclave. Allow it to cool to approximately 50-55°C.
-
Incorporation of Test Compound: Add the 10 mM stock solution of this compound and/or DMSO (for the control) to the molten agar to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is constant across all plates. Swirl gently to mix and immediately pour the plates.
-
Seed Plating: Once the media has solidified, arrange surface-sterilized seeds on the agar surface.
-
Incubation: Seal the plates and place them in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 5-7 days.
-
Root and Shoot Measurement: After a set period (e.g., 7-10 days), carefully remove the seedlings and photograph them on a dark background. Use image analysis software to measure primary root length and shoot fresh weight.
-
-
Data Analysis: Calculate the percent inhibition of root and shoot growth relative to the solvent control. Plot the data to determine the EC₅₀ (half-maximal effective concentration) for inhibitory effects.
Expected Outcomes and Interpretation:
-
Auxin-like Activity: At low concentrations, the compound may stimulate root growth or the formation of lateral roots compared to the control.
-
Herbicidal Activity: At higher concentrations, the compound is expected to inhibit root and shoot growth.[2][3] Differential sensitivity between the dicot and monocot species will provide initial insights into its potential selectivity as a herbicide.
Part 2: Investigating Antifungal Activity
The demonstrated antifungal properties of 7-benzyloxyindole against Candida albicans provide a compelling reason to investigate this compound against agriculturally relevant fungal pathogens.[6][7][8] Many plant pathogenic fungi, such as Fusarium and Botrytis, rely on hyphal growth for host invasion.
Workflow for Assessing Antifungal Activity
Caption: Workflow for evaluating the in vitro antifungal activity of the test compound.
Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol assesses the direct effect of the compound on the vegetative growth of a fungal pathogen.
Materials:
-
Pure culture of a target fungal pathogen (e.g., Fusarium graminearum, Botrytis cinerea).
-
Potato Dextrose Agar (PDA).
-
Petri plates (90 mm).
-
This compound stock solution (10 mM in DMSO).
-
Sterile cork borer (5 mm diameter).
-
Incubator.
Procedure:
-
Media Preparation: Prepare PDA and autoclave. Cool to 50-55°C.
-
Incorporation of Test Compound: Add the stock solution of this compound to the molten PDA to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Also, prepare a solvent control plate with an equivalent amount of DMSO. Pour the media into petri plates and allow to solidify.
-
Inoculation: Using a sterile cork borer, take a 5 mm plug of mycelium from the edge of an actively growing fungal culture and place it in the center of the prepared plates.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.
-
Microscopy: Examine the hyphae at the edge of the growing colonies under a microscope to observe any morphological changes (e.g., excessive branching, swelling, lysis).
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value.
Expected Outcomes and Interpretation: A reduction in the radial growth of the fungal colony compared to the control indicates fungistatic or fungicidal activity. Morphological changes in the hyphae, such as those observed for 7-benzyloxyindole, would suggest a mechanism of action involving the disruption of cell wall synthesis or polarity.[6][7]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule for agricultural research. Based on its structural analogy to known bioactive compounds, it warrants thorough investigation for three primary applications: as a plant growth regulator, a herbicide, and an antifungal agent. The protocols detailed in this guide provide a robust framework for initiating these studies. Future research should focus on structure-activity relationship studies with other 7-substituted indole-3-carboxylic acids, elucidation of its mode of action at the molecular level, and in vivo testing on whole plants and in plant-pathogen systems.
References
-
Lee, J. H., & Lee, J. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 11(6), 1105-1116. Available from: [Link]
-
Kim, Y. G., Lee, J. H., & Lee, J. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Microbial Biotechnology, 11(6). Available from: [Link]
-
PubMed. (2018). Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation. Available from: [Link]
-
Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. Available from: [Link]
-
Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Gohil, K. N. (2017). How to solubilize highly polar compound having solubility only in DMSO? ResearchGate. Available from: [Link]
-
PubChemLite. (n.d.). This compound (C16H13NO3). Available from: [Link]
-
PubMed. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
-
PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available from: [Link]
-
Que, Y., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Cellular and Infection Microbiology, 12. Available from: [Link]
-
Robertson, M. J., et al. (2023). Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potentiators. MDPI. Available from: [Link]
-
Ahmad, H. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? ResearchGate. Available from: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PubMed. Available from: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. PMC. Available from: [Link]
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- 4. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
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Application Notes and Protocols: Synthesis of Potent Kinase Inhibitors from a 7-Benzyloxy-1H-indole-3-carboxylic Acid Scaffold
Introduction: The Privileged Indole Scaffold in Kinase Inhibitor Design
Protein kinases are fundamental regulators of cellular signaling pathways, catalyzing the phosphorylation of substrate proteins that govern processes like cell growth, differentiation, and apoptosis.[1] Their dysregulation is a known driver of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1] The human kinome comprises over 500 protein kinases, presenting a vast landscape for targeted drug discovery.[1]
The indole nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of many natural products and synthetic bioactive molecules.[1] Its unique structural and electronic properties allow it to participate in various interactions with biological targets, including hydrogen bonding and π-π stacking. This versatility has led to the development of numerous indole-based kinase inhibitors targeting a range of kinases, including Epidermal Growth Factor Receptors (EGFRs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Polo-like Kinase 1 (Plk1).[1][2]
This guide provides a detailed protocol for the synthesis of a kinase inhibitor library based on the 7-Benzyloxy-1H-indole-3-carboxylic acid scaffold. This starting material offers several advantages: the indole-3-carboxylic acid moiety allows for straightforward derivatization via amide coupling to explore structure-activity relationships (SAR), while the 7-benzyloxy group serves as a protected hydroxyl, which can be deprotected in the final step to introduce a key hydrogen-bond donor. This hydroxyl group can be crucial for enhancing potency and selectivity for specific kinase targets. The protocols herein are exemplified by the synthesis of an N-aryl carboxamide, a common motif in potent kinase inhibitors, and are broadly applicable for generating a diverse library of compounds for screening and optimization.
Strategic Approach: From Scaffold to Inhibitor
The overall synthetic strategy involves a two-step process:
-
Amide Coupling: The foundational this compound is coupled with a selected amine (e.g., an aniline derivative) to form a stable amide bond. This is the primary point of diversification for building a library of candidate inhibitors.
-
Deprotection: The benzyl protecting group at the 7-position is removed to yield the final 7-hydroxy-1H-indole-3-carboxamide derivative. This final compound is then ready for biological evaluation.
This modular approach allows for the rapid assembly of a variety of inhibitors by simply changing the amine coupling partner in the first step.
Caption: Synthetic workflow for kinase inhibitor preparation.
Experimental Protocols
Part 1: Synthesis of N-(4-chlorophenyl)-7-(benzyloxy)-1H-indole-3-carboxamide
This protocol details the amide coupling of this compound with 4-chloroaniline using HATU, a highly efficient coupling reagent known for minimizing racemization and promoting high yields.[3]
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| This compound | 24370-75-0 | e.g., BOC Sciences | Starting material |
| 4-Chloroaniline | 106-47-8 | e.g., Sigma-Aldrich | Amine coupling partner |
| HATU | 148893-10-1 | e.g., Aapptec | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | e.g., Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | e.g., Fisher Scientific | Reaction solvent |
| Ethyl acetate (EtOAc) | 141-78-6 | e.g., Fisher Scientific | Extraction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | N/A | For aqueous wash |
| Brine | N/A | N/A | For aqueous wash |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | e.g., Sigma-Aldrich | Drying agent |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to create an approximately 0.1 M solution and stir until the starting material is fully dissolved at room temperature.
-
Addition of Reagents: To the stirred solution, add 4-chloroaniline (1.1 eq) followed by DIPEA (2.5 eq).
-
Activation and Coupling: Add HATU (1.2 eq) portion-wise to the mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(4-chlorophenyl)-7-(benzyloxy)-1H-indole-3-carboxamide.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 2: Deprotection to Yield N-(4-chlorophenyl)-7-hydroxy-1H-indole-3-carboxamide
The benzyl ether is a stable protecting group that can be effectively removed via catalytic hydrogenation, yielding the desired 7-hydroxy functionality.
Materials and Reagents:
| Reagent | CAS Number | Supplier | Notes |
| N-(4-chlorophenyl)-7-(benzyloxy)-1H-indole-3-carboxamide | N/A | Synthesized above | Starting material |
| Palladium on carbon (10% Pd/C) | 7440-05-3 | e.g., Sigma-Aldrich | Catalyst |
| Methanol (MeOH) or Tetrahydrofuran (THF) | 67-56-1 | e.g., Fisher Scientific | Reaction solvent |
| Hydrogen (H₂) gas | 1333-74-0 | N/A | In a balloon or from a cylinder |
Procedure:
-
Reaction Setup: Dissolve the N-(4-chlorophenyl)-7-(benzyloxy)-1H-indole-3-carboxamide (1.0 eq) in a suitable solvent such as methanol or THF in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (approx. 10% by weight of the starting material) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (a balloon is sufficient for small-scale reactions).
-
Reaction Monitoring: Vigorously stir the suspension at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Concentration: Wash the Celite® pad with additional solvent (methanol or THF) and combine the filtrates. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization or flash column chromatography to yield the final N-(4-chlorophenyl)-7-hydroxy-1H-indole-3-carboxamide.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The synthesized compounds can be evaluated for their ability to inhibit specific protein kinases. As derivatives of indole-3-carboxylic acid have shown potent activity against Polo-like kinase 1 (Plk1), this section provides a general protocol for an in vitro kinase assay, which can be adapted for Plk1 or other kinases of interest.[2]
Caption: Principle of a typical in vitro kinase assay.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of the test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., recombinant human Plk1)
-
Kinase-specific peptide substrate
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control to each well.
-
Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2 µL of ATP solution in kinase assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[4]
-
Expected Results:
Potent inhibitors derived from the 7-hydroxy-1H-indole-3-carboxamide scaffold are expected to exhibit low micromolar to nanomolar IC₅₀ values against their target kinase. For example, similar indole-3-carboxylic acid derivatives have demonstrated IC₅₀ values as low as 0.13 µM against Plk1.[2] The SAR can be explored by comparing the IC₅₀ values of compounds with different substituents introduced via the amine coupling partner.
| Compound Example | R-Group (from R-NH₂) | Target Kinase | Representative IC₅₀ (µM) |
| N-(4-chlorophenyl)-7-hydroxy-1H-indole-3-carboxamide | 4-chlorophenyl | Plk1 | To be determined |
| N-(3-methoxyphenyl)-7-hydroxy-1H-indole-3-carboxamide | 3-methoxyphenyl | Plk1 | To be determined |
| N-(pyridin-4-yl)-7-hydroxy-1H-indole-3-carboxamide | pyridin-4-yl | Plk1 | To be determined |
Conclusion and Outlook
The this compound scaffold provides a robust and versatile starting point for the synthesis of novel kinase inhibitors. The straightforward and high-yielding amide coupling protocol allows for the generation of diverse chemical libraries, while the final deprotection step unmasks a crucial 7-hydroxy group for potential high-affinity interactions within the kinase active site. The combination of this synthetic strategy with reliable in vitro screening assays provides a powerful platform for the discovery and optimization of new therapeutic agents for the treatment of kinase-driven diseases.
References
-
Title: Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2015. URL: [Link]
-
Title: How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Source: Bioorganic Chemistry, 2022. URL: [Link]
-
Title: New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer. Source: National Institutes of Health Technology Transfer. URL: [Link]
-
Title: Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Source: Oncotarget, 2016. URL: [Link]
-
Title: Coupling Reagents. Source: Aapptec Peptides. URL: [Link]
-
Title: this compound (C16H13NO3). Source: PubChem. URL: [Link]
-
Title: Process optimization for acid-amine coupling: a catalytic approach. Source: International Journal of Industrial Chemistry, 2022. URL: [Link]
Sources
- 1. Technology - New Heterocyclic Scaffold-Based Inhibitors of the Polo-Box Domain of Polo-like Kinase 1 for the Treatment of Cancer [nih.technologypublisher.com]
- 2. Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes & Protocols: 7-Benzyloxy-1H-indole-3-carboxylic acid as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to form key hydrogen bonds and hydrophobic interactions have made it a frequent choice for targeting various enzymes and receptors. Within this class, indole-3-carboxylic acid derivatives have shown significant promise in diverse therapeutic areas, including oncology, infectious diseases, and immunology.[1][2]
This guide focuses on a particularly valuable intermediate and scaffold: 7-Benzyloxy-1H-indole-3-carboxylic acid . The strategic importance of this molecule lies in the benzyl protecting group at the 7-position. This feature allows for extensive chemical modifications at the 3-position carboxylic acid and other positions on the indole ring, while reserving the 7-position for late-stage deprotection to reveal the 7-hydroxyindole moiety. The 7-hydroxy group is often a critical pharmacophore for biological activity, mimicking the phenolic hydroxyl of tyrosine in kinase inhibitors or forming crucial hydrogen bonds with target proteins. This guide provides a detailed overview of its synthesis, applications, and protocols for its derivatization.
Physicochemical Properties
| Property | Value |
| CAS Number | 24370-75-0[3] |
| Molecular Formula | C₁₆H₁₃NO₃[4] |
| Molecular Weight | 267.28 g/mol [3] |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |
Synthesis of the Scaffold
The preparation of this compound and its subsequent conversion to the bioactive 7-hydroxyindole-3-carboxylic acid has been well-established. A common synthetic route starts from the corresponding 7-benzyloxyindole.
Caption: Synthetic pathway from 7-benzyloxyindole to 7-hydroxyindole-3-carboxylic acid.
This process involves the formation of a Grignard reagent from 7-benzyloxyindole, which is then carboxylated. The resulting ester is hydrolyzed to the carboxylic acid. The crucial final step is the debenzylation to yield the active 7-hydroxy derivative.[5]
Application Spotlight: S1P1 Receptor Functional Antagonists
A prime example of the utility of the 7-benzyloxyindole scaffold is in the development of Sphingosine-1-Phosphate Receptor 1 (S1P1) functional antagonists. S1P1 is a validated target for treating autoimmune diseases like multiple sclerosis.[6] Researchers have developed potent, centrally available S1P1 antagonists based on a (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid core.[6][7]
The 7-benzyloxy group was explored with various substitutions on the phenyl ring to optimize activity and pharmacokinetic properties. This structure-activity relationship (SAR) study highlights the scaffold's versatility.
Caption: Workflow for developing S1P1 antagonists from the 7-benzyloxyindole scaffold.
Biological Activity of S1P1 Antagonists
The following table summarizes the in vitro activity of various 7-benzyloxy analogs. The data demonstrates how substitutions on the benzyl group modulate the potency (EC₅₀) and efficacy (Eₘₐₓ) at the human S1P1 receptor.
| Compound | R Group (Substitution on Benzyl) | hS1P1 EC₅₀ (nM) [cAMP] | Eₘₐₓ (%) | cLogP | Lipophilic Efficiency (LiPE) |
| 12 | H | 2.5 | 98 | 4.3 | 4.3 |
| 13 | 2-F | 2.7 | 100 | 4.5 | 4.1 |
| 18 | 2-(Trifluoromethyl)-1-isopropoxy | 0.6 | 100 | 5.8 | 6.4 |
| 19 | 2-Isopropoxybenzonitrile | 0.7 | 100 | 4.8 | 6.3 |
| (Data synthesized from reference[6]) |
Broader Therapeutic Potential
While the S1P1 antagonist program provides a concrete example, the this compound scaffold is a gateway to other therapeutic classes.
-
Antiviral Agents: Indole-3-carboxylic acid derivatives have been investigated as antivirals. For instance, derivatives have shown activity against SARS-CoV-2 and as HIV-1 integrase inhibitors.[8][9] The 7-hydroxy group, accessible from the 7-benzyloxy precursor, can be a key interaction point with viral enzymes.
-
Kinase Inhibitors: The indole scaffold is prevalent in numerous approved kinase inhibitors.[2] The 7-hydroxyindole can mimic the hinge-binding interactions of 7-azaindole, a well-known privileged fragment in kinase inhibitor design.[2] Sunitinib, a multi-kinase inhibitor, features a related indolin-2-one core, highlighting the potential of this chemical space.[9]
Experimental Protocols
Protocol 1: General Amide Coupling
This protocol describes a standard procedure for coupling this compound with a primary or secondary amine using HATU as the coupling agent.
Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry. Using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides a reliable and high-yielding method for creating a diverse library of carboxamides from the parent carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine, followed by DIPEA.
-
Add HATU portion-wise to the stirred solution at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: General Esterification (Fischer-Speier)
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Rationale: Esterification is another key derivatization of the carboxylic acid, often used to improve properties like cell permeability or to act as a prodrug. Acid catalysis is a classical and effective method for this transformation.
Materials:
-
This compound (1.0 eq)
-
Alcohol of choice (e.g., methanol, ethanol; used as solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 2-3 drops)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound in an excess of the desired alcohol (e.g., 10 mL of methanol per 1 mmol of acid).
-
Carefully add a catalytic amount of concentrated H₂SO₄ to the suspension.
-
Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC (typically 4-16 hours).
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
If necessary, purify the crude ester by recrystallization or flash chromatography.
Protocol 3: Debenzylation via Catalytic Hydrogenation
This protocol details the removal of the benzyl protecting group to yield the 7-hydroxyindole derivative.
Rationale: Catalytic hydrogenation is a clean and efficient method for debenzylation, typically proceeding with high yields and producing toluene as the only byproduct, which is easily removed. Palladium on carbon (Pd/C) is the most common catalyst.[8]
Materials:
-
7-Benzyloxy-1H-indole-3-carboxamide or ester (1.0 eq)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or Parr shaker)
-
Celite®
Procedure:
-
Dissolve the benzyloxy-indole derivative in a suitable solvent like MeOH or EtOH in a flask appropriate for hydrogenation.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with H₂ gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Once complete, carefully vent the H₂ atmosphere and replace with an inert gas like nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 7-hydroxyindole product, which can be purified by recrystallization or chromatography if necessary.
Conclusion and Future Outlook
This compound is a highly strategic and versatile scaffold in medicinal chemistry. Its utility is demonstrated by its successful application in the development of potent S1P1 antagonists and its potential as a precursor for novel antiviral agents and kinase inhibitors. The protocols provided herein offer robust methods for its derivatization, enabling the exploration of diverse chemical space. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed scaffolds will remain a critical component of successful drug discovery campaigns.
References
- Haddach, A. A., et al. (2002). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 43(3), 399–402.
-
Wanner, J., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(12), 1334–1339. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Shcherbakova, D. S., et al. (2023). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae, 15(4), 83–91. Available from: [Link]
-
Wang, Z., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(24), 8020. Available from: [Link]
-
Yadav, P., et al. (2025). Recent report on indoles as a privileged anti-viral scaffold in drug discovery. European Journal of Medicinal Chemistry, 117017. Available from: [Link]
-
Marchelli, R., Hutzinger, O., & Heacock, R. A. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry, 47(23), 4375–4381. Available from: [Link]
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Wanner, J., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. Available from: [Link]
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Narjes, F., et al. (2011). Discovery of (7R)-14-cyclohexyl-7-{ amino}-7,8-dihydro-6H-indolo[1,2-e][4][8]benzoxazocine-11-carboxylic acid (MK-3281), a potent and orally bioavailable finger-loop inhibitor of the hepatitis C virus NS5B polymerase. Journal of Medicinal Chemistry, 54(1), 289–301. Available from: [Link]
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Okano, K., et al. (2016). Trichloroboron-‐promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non-basic Scavenger. Organic Syntheses, 93, 63-74. Available from: [Link]
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Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116–1119. Available from: [Link]
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Zhang, M., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available from: [Link]
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Application Note: Continuous Flow Synthesis of Indole-3-Carboxylic Acid Esters
Introduction: Embracing Flow Chemistry for Accelerated Indole Synthesis
The indole nucleus is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Traditional batch synthesis of indole derivatives, particularly indole-3-carboxylic acid esters, often involves lengthy reaction times, challenging scale-up, and potential safety hazards associated with exothermic reactions or the use of hazardous reagents.[2] Continuous flow chemistry offers a transformative approach to overcome these limitations, providing precise control over reaction parameters, enhanced heat and mass transfer, and improved safety profiles.[3][4] This technology enables rapid process optimization and seamless scaling from laboratory to production scales, making it an invaluable tool for modern drug discovery and development.[5][6]
This application note provides a detailed protocol for the continuous flow synthesis of indole-3-carboxylic acid esters, focusing on a robust and efficient multi-step sequence. We will delve into the causality behind the experimental design, offering insights honed from extensive experience in process development. Furthermore, we will explore the underlying chemical principles and provide a framework for adapting and optimizing the synthesis for various research and development needs.
Reaction Mechanism and Strategy: A Tale of Two Pathways
The synthesis of indole-3-carboxylic acid esters in flow can be approached through several synthetic routes. Here, we will detail a highly efficient method based on the reductive cyclization of an ortho-nitrophenylacetonitrile derivative and also discuss the classic Fischer indole synthesis as adapted for continuous processing.
Primary Protocol: Multi-step Reductive Cyclization
Our featured protocol involves a three-stage continuous flow process, commencing with a nucleophilic aromatic substitution (SNAr) reaction, followed by a heterogeneous hydrogenation, and culminating in a spontaneous cyclization to yield the desired indole-3-carboxylic acid ester.[7][8][9] This method is particularly advantageous due to its high efficiency and the use of readily available starting materials.
The key steps are:
-
SNAr Reaction: 2-Chloronitrobenzene reacts with ethyl cyanoacetate in the presence of a base to form ethyl 2-cyano-2-(2-nitrophenyl)acetate.
-
Reductive Cyclization: The nitro group of the intermediate is selectively reduced via catalytic hydrogenation. The resulting amino group then undergoes a spontaneous intramolecular cyclization to form the indole ring.[9]
Alternative Pathway: The Fischer Indole Synthesis in Flow
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[10][11] In a continuous flow setup, a phenylhydrazone, formed from the condensation of a phenylhydrazine and a suitable ketone or aldehyde, is passed through a heated reactor, often in the presence of an acid catalyst, to induce a[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the indole core.[1][3]
The key steps of the Fischer indole synthesis are:
-
Hydrazone Formation: Reaction of an arylhydrazine with a ketone or aldehyde.
-
Tautomerization: The hydrazone tautomerizes to an enamine.
-
[3][3]-Sigmatropic Rearrangement: A concerted rearrangement forms a new C-C bond.
-
Aromatization and Cyclization: The intermediate undergoes rearomatization, followed by intramolecular cyclization and elimination of ammonia to form the indole ring.[10]
Flow chemistry significantly enhances the Fischer indole synthesis by enabling the use of superheated solvents under pressure, dramatically reducing reaction times from hours to minutes.[3][9]
Visualizing the Process: Reaction and Workflow Diagrams
To provide a clear visual representation of the chemical transformations and the experimental setup, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for the continuous flow synthesis.
Experimental Protocols
The following protocols are provided as a detailed guide for the synthesis of indole-3-carboxylic acid esters using the multi-step reductive cyclization method in a continuous flow setup.
Reagent Preparation
-
Solution A: Prepare a solution of 2-chloronitrobenzene (1.0 M) in a suitable solvent such as acetonitrile or THF.
-
Solution B: Prepare a solution of ethyl cyanoacetate (1.1 M) and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 M) in the same solvent as Solution A.
-
Hydrogen Source: A high-purity hydrogen source (gas cylinder or in-situ generation).
System Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram. Utilize two syringe pumps for the delivery of Solutions A and B.
-
Connect the outlets of the pumps to a T-mixer to ensure efficient mixing of the reagent streams.
-
The output of the mixer should be directed into a heated coil reactor for the initial SNAr reaction. The reactor temperature and residence time should be carefully controlled.
-
The effluent from the first reactor is then passed through a packed-bed catalytic hydrogenator (e.g., an H-Cube® system) for the reductive cyclization step. [9]5. A back pressure regulator should be installed after the hydrogenator to maintain the desired system pressure, which is crucial for reactions involving gases.
-
The final product stream is collected for analysis and purification.
Reaction Execution and Optimization
-
SNAr Reaction:
-
Set the flow rates of Pumps A and B to achieve the desired stoichiometry and residence time in the first reactor.
-
Heat the first reactor to the optimized temperature. This reaction is typically performed at elevated temperatures to ensure a high conversion rate.
-
-
Reductive Cyclization:
-
Introduce the hydrogen gas into the packed-bed hydrogenator at a controlled pressure.
-
The effluent from the first reactor flows directly into the hydrogenator, where the nitro group is reduced, and the indole ring is formed.
-
-
In-line Analysis and Self-Optimization: For advanced process control, in-line analytical techniques such as HPLC or NMR can be integrated into the system. [12][13]This allows for real-time monitoring of the reaction progress and enables the use of self-optimizing algorithms to automatically adjust reaction parameters for optimal yield and purity. [12]
Data Presentation: A Quantitative Overview
The following table summarizes typical reaction parameters and outcomes for the continuous flow synthesis of indole-3-carboxylic acid esters via the reductive cyclization pathway.
| Parameter | Value | Reference |
| SNAr Reaction Temperature | 80 - 120 °C | [7][8] |
| SNAr Residence Time | 5 - 15 minutes | [7][8] |
| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) | [9] |
| Hydrogen Pressure | 10 - 50 bar | [3] |
| Hydrogenation Temperature | 50 - 100 °C | [9] |
| Overall Yield | 75 - 90% | [7][9] |
| Productivity | Up to several grams per hour | [3] |
Trustworthiness: A Self-Validating System
The robustness of this continuous flow protocol lies in its modularity and the precise control it offers. Each stage of the reaction can be independently optimized. The use of in-line analytics provides immediate feedback, allowing for rapid identification and correction of any deviations from the desired reaction conditions. This creates a self-validating system where the product quality is continuously monitored and assured. Furthermore, the enclosed nature of the flow reactor minimizes operator exposure to hazardous chemicals, significantly enhancing safety. [4]
Conclusion: The Future of Indole Synthesis is in Flow
Continuous flow chemistry represents a paradigm shift in the synthesis of indole-3-carboxylic acid esters and other valuable heterocyclic compounds. [1]The methodology detailed in this application note provides a clear and reproducible pathway to these important molecules, offering significant advantages in terms of efficiency, safety, and scalability. By embracing the principles of flow chemistry, researchers and drug development professionals can accelerate their discovery and development pipelines, bringing new therapeutics to patients faster.
References
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Durham University. (2017). Flow Synthesis of Indole-3-Carboxylic Ester and Derivatization to an Auxin Mimic. Retrieved from [Link]
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A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry, 13, 2549–2560. [Link]
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Cantillo, D., & Kappe, C. O. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3287. [Link]
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Luisi, R., & Capriati, V. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3287. Available from: [Link]
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Gutmann, B., Gottsponer, M., Elsner, P., Cantillo, D., Roberge, D. M., & Kappe, C. O. (2013). On the Fischer indole synthesis of 7-ethyltryptophol-mechanistic and process intensification studies under continuous flow conditions. Organic Process Research & Development, 17(2), 294-302. [Link]
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Gutmann, B., Gottsponer, M., et al. (2013). On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. Organic Process Research & Development. Retrieved from [Link]
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Baxendale, I. R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3287. [Link]
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Smith, A. B., et al. (2010). Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Organic Letters, 12(7), 1556-1559. [Link]
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Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Retrieved from [Link]
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Fischer indole synthesis under continuous flow conditions. (2020). ResearchGate. Retrieved from [Link]
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Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (2021). Semantic Scholar. Retrieved from [Link]
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de Souza, R. O. M. A., et al. (2018). Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients. Anais da Academia Brasileira de Ciências, 90(1 suppl 1), 901-959. [Link]
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Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. (2020). ResearchGate. Retrieved from [Link]
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Methods for the synthesis of indole-3-carboxylic acid esters (microreview). (2018). ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
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A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Pastre, J. C., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Medicinal Chemistry Letters, 6(12), 1184-1189. [Link]
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Felpin, F.-X., et al. (2018). An Autonomous Self-Optimizing Flow Reactor for the Synthesis of Natural Product Carpanone. The Journal of Organic Chemistry, 83(19), 11817-11824. [Link]
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Felpin, F.-X., et al. (2021). Direct C−H Arylation of Indole-3-Acetic Acid Derivatives Enabled by an Autonomous Self-Optimizing Flow Reactor. Chemistry – A European Journal, 27(20), 6243-6248. [Link]
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Baxendale, I. R. (2020). Exploring Flow Chemistry for the Synthesis and Scale-up of Small Organic Molecules. Durham University. Retrieved from [Link]
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Accelerating Discovery: Microwave-Assisted Synthesis of Indole Derivatives
Introduction: The Enduring Importance of the Indole Scaffold and the Need for Greener, Faster Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products, pharmaceuticals, and biologically active compounds.[1][2][3][4][5] From the essential amino acid tryptophan to anti-inflammatory drugs like indomethacin and anti-cancer agents, the versatility of the indole scaffold is undeniable.[1] Consequently, the development of efficient and sustainable methods for the synthesis and functionalization of indoles is of paramount importance to researchers in academia and the pharmaceutical industry.[2][4]
Traditionally, the synthesis of indole derivatives has often been hampered by long reaction times, harsh conditions, and the use of hazardous reagents and solvents.[1][3] In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods.[4][6][7][8][9] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[10][11][12] This rapid and uniform heating of the reaction mixture frequently leads to higher yields, improved product purity, and a significant reduction in energy consumption and solvent use.[6][7][11][13]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of indole derivatives, focusing on some of the most pivotal and widely used methodologies: the Fischer, Bischler, and Palladium-Catalyzed indole syntheses. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage the full potential of microwave chemistry in their pursuit of novel indole-based therapeutics and functional materials.
The Engine of Acceleration: Understanding Microwave-Assisted Synthesis
Microwave-assisted synthesis accelerates chemical reactions through the direct interaction of microwaves with polar molecules in the reaction mixture. This interaction generates heat via two primary mechanisms: dipolar polarization and ionic conduction. This localized and rapid heating provides a more uniform temperature distribution throughout the reaction vessel, minimizing hotspots and promoting faster, more controlled reactions.[10] The key advantages of this technology over conventional heating are numerous and impactful.[6][11][13][14]
Core Advantages of Microwave-Assisted Organic Synthesis (MAOS):
-
Reaction Rate Acceleration: Dramatically reduced reaction times, often from hours to minutes.[6][10][11][12]
-
Improved Yields and Purity: Higher conversion rates and cleaner reaction profiles with fewer by-products.[6][11][13]
-
Energy Efficiency: Lower energy consumption due to targeted and rapid heating.[6][15]
-
Greener Chemistry: Facilitates the use of smaller quantities of solvents, and in some cases, solvent-free reactions.[4][6][7]
-
Enhanced Reproducibility: Precise control over reaction parameters such as temperature and pressure leads to more consistent results.[11]
Visualizing the MAOS Workflow
The general workflow for performing a microwave-assisted organic synthesis is straightforward and efficient. The process involves combining the reactants in a specialized microwave vial, sealing it, and placing it in the microwave reactor for irradiation under controlled conditions.
Caption: General workflow for microwave-assisted organic synthesis.
Application Notes & Protocols
Microwave-Assisted Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, providing a versatile route to a wide array of substituted indoles from the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1][3][16] However, conventional Fischer indolizations often require prolonged heating.[1] Microwave irradiation has been shown to dramatically accelerate this classic transformation.[1][16]
Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[6][6]-sigmatropic rearrangement (the key step accelerated by heat), followed by the loss of ammonia to yield the aromatic indole ring.
| Entry | Arylhydrazine | Ketone/Aldehyde | Catalyst/Solvent | Method | Power (W) | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | Phenylhydrazine | Propiophenone | Acetic Acid | Conventional | N/A | 8 hours | Reflux | 75 | [1] |
| 2 | Phenylhydrazine | Propiophenone | Eaton's Reagent | Microwave | - | 10 min | 170 | 92 | [1] |
| 3 | Phenylhydrazine | Cyclohexanone | p-TSA | Microwave | 600 | 3 min | - | 91 | [17] |
Materials:
-
Phenylhydrazine (1.0 mmol)
-
Propiophenone (1.0 mmol)
-
Eaton's Reagent (P₂O₅ in MeSO₃H) (2 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial equipped with a magnetic stir bar, combine phenylhydrazine (1.0 mmol) and propiophenone (1.0 mmol).
-
Carefully add Eaton's Reagent (2 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 170 °C for 10 minutes with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylindole.
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Microwave-Assisted Bischler Indole Synthesis
The Bischler indole synthesis involves the reaction of an α-haloketone with an excess of an arylamine.[18] This method has been significantly improved by using microwave irradiation, particularly under solvent-free conditions, which aligns with the principles of green chemistry.[19][20]
Mechanism Insight: The reaction initiates with the N-alkylation of the arylamine by the α-haloketone to form an α-amino ketone intermediate. This intermediate then undergoes an intramolecular electrophilic cyclization, followed by dehydration to yield the indole.
| Entry | Arylamine | α-Haloketone | Conditions | Method | Power (W) | Time | Yield (%) | Reference |
| 1 | Aniline | Phenacyl bromide | Conventional | Conventional | N/A | Several hours | 17 | [20] |
| 2 | Aniline | Phenacyl bromide | Solvent-free, 2:1 ratio | Microwave | 540 | 45-60 sec | 52-75 | [19] |
| 3 | Substituted Anilines | Substituted Phenacyl Bromides | HFIP | Microwave | - | - | Moderate to Good | [21] |
Materials:
-
Aniline (or substituted aniline, 2.0 mmol)
-
Phenacyl bromide (or substituted phenacyl bromide, 1.0 mmol)
-
Domestic microwave oven (e.g., 540 W)
-
Small beaker or vial
Procedure:
-
In a small beaker, stir the aniline (2.0 mmol) and phenacyl bromide (1.0 mmol) at room temperature. The excess aniline acts as both a reactant and a base.
-
Place the beaker in a domestic microwave oven.
-
Irradiate the mixture at 540 W for 45-60 seconds.
-
After irradiation, allow the mixture to cool to room temperature.
-
The crude product can be purified directly by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 2-arylindole.
Caption: Logical progression of the Bischler Indole Synthesis.
Microwave-Assisted Palladium-Catalyzed Indole Synthesis
Palladium-catalyzed reactions, such as the Larock indole synthesis, provide a powerful and regioselective route to polysubstituted indoles from the reaction of o-haloanilines and alkynes.[1] More recently, palladium-catalyzed intramolecular oxidative coupling reactions have been developed.[22] Microwave heating significantly accelerates these catalytic processes, making them highly efficient for library synthesis.[1][22]
Mechanism Insight: These reactions typically involve an oxidative addition of the palladium catalyst to the C-X bond of the o-haloaniline, followed by alkyne insertion, and finally, a reductive elimination to form the indole ring and regenerate the active palladium catalyst. In the case of oxidative coupling, an intramolecular C-H activation is often a key step.
| Entry | Substrate | Catalyst System | Method | Time | Temp. (°C) | Yield (%) | Reference |
| 1 | Enamine 19 | Pd(OAc)₂ / Cu(OAc)₂ / K₂CO₃ in DMF | Conventional | 16 hours | 80 | 89 | [22] |
| 2 | Enamine 19 | Pd(OAc)₂ / Cu(OAc)₂ / K₂CO₃ in DMF | Microwave | 3 hours | 60 | 94 | [22] |
| 3 | o-Iodoanilines & Alkynes | Pd Catalyst | Conventional | 12-24 hours | - | - | [1] |
| 4 | o-Iodoanilines & Alkynes | Pd Catalyst | Microwave | 30-45 min | - | Comparable or Superior | [1] |
Materials:
-
N-aryl enamine (e.g., Methyl (Z)-3-((phenyl)amino)but-2-enoate) (0.16 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.016 mmol, 0.1 eq)
-
Copper(II) acetate (Cu(OAc)₂) (0.16 mmol, 1 eq)
-
Potassium carbonate (K₂CO₃) (0.40 mmol, 2.5 eq)
-
Dimethylformamide (DMF) (2 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial containing a magnetic stir bar, add the N-aryl enamine (0.16 mmol), Pd(OAc)₂ (0.016 mmol), Cu(OAc)₂ (0.16 mmol), and K₂CO₃ (0.40 mmol).
-
Add DMF (2 mL) to the vial and purge with argon.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 60 °C for 3 hours with stirring.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Caption: A generalized workflow for a Pd-catalyzed indole synthesis.
Safety Considerations in Microwave Chemistry
While microwave-assisted synthesis is a powerful and generally safe technique, it is crucial to adhere to strict safety protocols.[23][24]
-
Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary safety features and should never be used for laboratory work.[24]
-
Pressure Monitoring: Reactions in sealed vessels can generate significant pressure. Ensure the microwave reactor has reliable pressure monitoring and control systems.
-
Solvent Choice: Be aware of the properties of the solvents being used, particularly their boiling points and ability to absorb microwave energy.
-
Exothermic Reactions: Exercise caution with highly exothermic reactions. Start with small-scale experiments to assess the reaction kinetics under microwave conditions.[24]
-
Proper Training: Ensure all users are properly trained on the operation of the specific microwave reactor being used.
Conclusion: A New Era in Indole Synthesis
Microwave-assisted synthesis has unequivocally revolutionized the field of indole chemistry.[1][4][8] It offers a rapid, efficient, and environmentally conscious approach to the construction of this vital heterocyclic scaffold.[6][7][9] The protocols and data presented in this guide for the Fischer, Bischler, and palladium-catalyzed syntheses serve as a robust starting point for researchers. By embracing this technology, scientists can significantly accelerate the discovery and development of novel indole derivatives for a wide range of applications, from life-saving pharmaceuticals to advanced materials.
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Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95. [Link]
-
Cravotto, G., et al. (2021). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(15), 4493. [Link]
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Bandyopadhyay, A., & Chowdhury, S. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemical Reviews, 3(3), 209-226. [Link]
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Li, Y., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. Molecules, 23(12), 3291. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-Assisted Synthesis of Medicinally Relevant Indoles. Current Medicinal Chemistry, 18(4), 615-637. [Link]
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Yildirim, M. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. BİLSEL INTERNATIONAL ASPENDOS SCIENTIFIC RESEARCHES CONGRESS. [Link]
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Khan, I., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer. Taylor & Francis Online. [Link]
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Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2005). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Molecular Diversity Preservation International. [Link]
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Shinde, A. G., et al. (2012). Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(4), 353-357. [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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Sridharan, V., et al. (2023). Palladium-Catalyzed Synthesis of 5,10-Dihydroindeno-[1,2-b]indoles under Microwave Irradiation. Synfacts, 19(06), 0584. [Link]
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Sezgin, M. (2022). A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION. ARKIVOC. [Link]
- Strauss, C. R., & Cablewski, T. (2005). Microwave Assisted Organic Synthesis. Blackwell Publishing.
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CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
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Varma, R. S., & Kumar, D. (2011). One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis. Journal of Heterocyclic Chemistry, 48(4), 933-936. [Link]
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Patil, S. A., Patil, R., & Miller, D. D. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-37. [Link]
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Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34651-34676. [Link]
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Ananthakrishnan, M. (n.d.). PART - 1 INTRODUCTION. Shodhganga. [Link]
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Application Notes and Protocols for Fragment-Based Drug Discovery with Indole-3-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Indole-3-Carboxylic Acids in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality starting points for novel therapeutics.[1] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs a more targeted approach: screening small, low-molecular-weight compounds, or "fragments," to identify those that bind with high efficiency to a biological target.[2] These initial, often weak, interactions are then optimized through structure-guided medicinal chemistry to generate potent and selective lead compounds.[3]
Within the vast chemical space of possible fragments, the indole-3-carboxylic acid scaffold represents a particularly "privileged" and strategically advantageous starting point. The indole ring is a common motif in biologically active natural products and approved drugs, recognized for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, π-stacking, and hydrophobic interactions.[4] The carboxylic acid functional group provides a strong hydrogen bond donor and acceptor, often serving as a key anchoring point to the target protein. This combination of a versatile heterocyclic core and a potent interaction handle makes indole-3-carboxylic acid derivatives ideal candidates for fragment library design.
These application notes provide a comprehensive guide to leveraging indole-3-carboxylic acids in your FBDD campaigns, from the design of a focused fragment library to the biophysical screening cascade and hit-to-lead optimization strategies.
I. Designing an Indole-3-Carboxylic Acid Fragment Library
The success of any FBDD campaign hinges on the quality and diversity of the fragment library. For indole-3-carboxylic acids, the design should focus on systematically exploring the chemical space around the core scaffold while adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, Number of Hydrogen Bond Donors/Acceptors ≤ 3).
Key Design Principles:
-
Positional Diversification: Introduce small substituents at various positions of the indole ring (e.g., 4, 5, 6, 7-positions) to probe different sub-pockets of the target's binding site. Halogens (F, Cl, Br), methyl, and methoxy groups are excellent starting points.
-
Vectorial Exploration: The carboxylic acid group provides a primary anchor. The substituents on the indole ring should be chosen to provide vectors for future fragment growing or linking strategies.
-
Physicochemical Properties: Ensure that the fragments possess good aqueous solubility, a critical factor for reliable biophysical screening. The carboxylic acid moiety generally aids solubility, but this can be modulated by the nature of the other substituents.
-
Synthetic Tractability: The designed fragments should be readily synthesizable in-house or commercially available to facilitate rapid follow-up studies.[5]
Example Core Structures for an Indole-3-Carboxylic Acid Library:
| Scaffold | Substitution Positions | Example Substituents |
| Indole-3-carboxylic acid | 4, 5, 6, 7 | H, F, Cl, CH₃, OCH₃ |
| 1-Methylindole-3-carboxylic acid | 4, 5, 6, 7 | H, F, Cl |
| 5-Bromoindole-3-carboxylic acid | 1, 4, 6, 7 | H, CH₃ |
II. The Biophysical Screening Cascade: A Multi-faceted Approach to Hit Identification
Due to the low affinity of fragment binding, sensitive biophysical techniques are required for primary screening and hit validation. A cascaded approach, employing orthogonal methods, is crucial to minimize false positives and provide a comprehensive understanding of the binding event.
}
Figure 1: A typical biophysical screening cascade for FBDD.A. Primary Screening: Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening. It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm suggests that the fragment stabilizes the protein, indicating a binding event.
Protocol: High-Throughput TSA for Indole-3-Carboxylic Acid Fragments
-
Protein Preparation:
-
Purify the target protein to >95% homogeneity.
-
Prepare a stock solution of the protein at 1-2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal buffer should be determined through a buffer screen to ensure protein stability.[6]
-
The final protein concentration in the assay is typically 2-5 µM.
-
-
Fragment and Dye Preparation:
-
Prepare a stock solution of the indole-3-carboxylic acid fragments in DMSO (typically 100 mM).
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions. A 5000x stock is common.
-
-
Assay Plate Setup (96- or 384-well PCR plate):
-
To each well, add the assay buffer.
-
Add the protein to a final concentration of 2-5 µM.
-
Add the fluorescent dye to a final concentration of 5x.
-
Add the fragment to a final concentration of 200-500 µM (the final DMSO concentration should be kept below 1%). Include DMSO-only controls.
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/min, while monitoring fluorescence.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition.
-
Calculate the change in melting temperature (ΔTm) for each fragment compared to the DMSO control.
-
Fragments inducing a ΔTm of ≥ 2°C are typically considered primary hits.
-
Causality and Trustworthiness: The rationale behind TSA is that ligand binding increases the thermal stability of a protein.[5] By using a high-throughput format, an entire fragment library can be rapidly screened. However, TSA is an indirect assay and can be prone to false positives. Therefore, orthogonal validation is essential.
B. Hit Validation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating hits from primary screens. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for FBDD as they can detect weak binding events.[3]
Protocol: Ligand-Observed NMR for Hit Validation
-
Sample Preparation:
-
Prepare a solution of the target protein (10-50 µM) in a deuterated buffer (e.g., 50 mM Phosphate buffer in D₂O, pD 7.4, 150 mM NaCl).
-
Prepare a stock solution of the hit fragment (from TSA) in the same deuterated buffer.
-
Prepare two NMR tubes for each fragment: one with the protein and fragment (final fragment concentration 100-500 µM), and a reference tube with only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹H NMR spectra for both the reference and the protein-containing samples.
-
STD-NMR: Acquire an STD spectrum of the protein-fragment mixture. This experiment selectively saturates protein resonances and observes the transfer of this saturation to binding ligands.
-
Water-LOGSY: Acquire a Water-LOGSY spectrum. This experiment observes the transfer of magnetization from bulk water to the protein and then to the binding ligand.
-
-
Data Analysis:
-
STD-NMR: In the STD spectrum, signals from protons of a binding fragment will be observed, while non-binders will show no signals. The relative intensity of the signals can provide information about which part of the fragment is in close contact with the protein.
-
Water-LOGSY: For binding fragments, the sign of their NMR signals will be opposite to that of non-binding fragments.
-
A fragment that shows a positive result in both STD and Water-LOGSY experiments is considered a validated hit.
-
Causality and Trustworthiness: NMR directly observes the interaction between the fragment and the target protein in solution, providing a higher level of confidence than TSA. The use of two different ligand-observed experiments provides orthogonal validation within the same technique.
C. Further Characterization: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
Once hits are validated by NMR, SPR and ITC can provide quantitative data on binding affinity (KD), kinetics (kon, koff), and thermodynamics (ΔH, ΔS).
Protocol: SPR for Affinity and Kinetics Determination
-
Sensor Chip Preparation:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling). Aim for a high immobilization density to maximize the signal for small fragment binding.
-
A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the validated fragment in running buffer (e.g., HBS-EP+ with 1% DMSO). The concentration range should span at least 10-fold above and below the expected KD.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
After each injection, regenerate the sensor surface with a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data.
-
Fit the equilibrium binding responses to a steady-state affinity model to determine the KD.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the on-rate (kon) and off-rate (koff).
-
Considerations for Acidic Fragments: The carboxylic acid moiety of the fragments can lead to non-specific electrostatic interactions with the sensor chip surface or the protein. To mitigate this, it is important to:
-
Optimize the pH and ionic strength of the running buffer.[7]
-
Include a reference surface to account for non-specific binding.
ITC for Thermodynamic Profiling:
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. A typical experiment involves titrating the fragment into a solution of the protein and measuring the resulting heat changes.
III. Structural Characterization: X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is a cornerstone of FBDD. It provides a detailed 3D map of the binding site and the precise interactions of the fragment, which is invaluable for structure-guided hit-to-lead optimization.[8]
Protocol: Co-crystallization of Protein with Indole-3-Carboxylic Acid Fragments
-
Crystallization Screening:
-
Screen for crystallization conditions of the apo-protein using commercially available or in-house screens.
-
Once initial crystals are obtained, optimize the conditions to produce diffraction-quality crystals.
-
-
Co-crystallization or Soaking:
-
Co-crystallization: Add the fragment (at a concentration several-fold higher than its KD) to the protein solution before setting up crystallization trials.
-
Soaking: Soak pre-existing apo-protein crystals in a solution containing the fragment (typically 1-10 mM) for a defined period (minutes to hours).
-
-
X-ray Diffraction Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[9]
-
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully examine the electron density map to identify the bound fragment.
-
Refine the protein-fragment complex structure and analyze the binding interactions.
-
}
Figure 2: Hit-to-lead optimization strategies in FBDD.IV. Hit-to-Lead Optimization: From Fragment to Drug Candidate
The detailed structural information from X-ray crystallography, combined with the quantitative binding data, guides the medicinal chemistry efforts to evolve the initial fragment hit into a potent lead compound.
Key Strategies for Optimization:
-
Fragment Growing: This is the most common strategy, where the initial fragment is extended to make additional interactions with the target protein, thereby increasing affinity.[3] The crystal structure will reveal nearby pockets that can be targeted with new chemical functionalities.
-
Fragment Linking: If two different fragments are found to bind in adjacent sites, they can be chemically linked together to create a single, more potent molecule.
-
Fragment Merging: If two fragments bind in an overlapping fashion, their key features can be combined into a novel, single scaffold with improved binding affinity.
Case Study Snippet: Mcl-1 Inhibitors
In the discovery of inhibitors for the anti-apoptotic protein Mcl-1, an NMR-based screen identified several fragment hits. One class of hits included benzothiophene-2-carboxylic acids, which are structurally related to indole-3-carboxylic acids. Through a fragment merging strategy, where features of this fragment were combined with another identified fragment, a molecule with significantly improved potency and ligand efficiency was developed.[3] This exemplifies how the initial fragment provides a critical starting point for rational drug design.
V. The Role of Computational Chemistry
Computational methods are integral throughout the FBDD process with indole-3-carboxylic acids.
-
Virtual Screening: In silico docking can be used to pre-screen large virtual libraries of indole-3-carboxylic acid derivatives to prioritize fragments for experimental screening.[10]
-
Library Design: Computational tools can be used to analyze the chemical space and design a diverse and fragment-like library.
-
Binding Pose Prediction: Molecular docking can predict the binding mode of fragment hits, providing initial hypotheses that can be confirmed by X-ray crystallography.
-
Hit-to-Lead Optimization: In silico methods can guide the design of new analogs with improved binding affinity and ADMET properties.
Conclusion
Indole-3-carboxylic acids represent a highly promising and versatile scaffold for fragment-based drug discovery. Their inherent biological relevance, coupled with a potent anchoring group, provides a solid foundation for identifying high-quality hits. By employing a rigorous biophysical screening cascade and leveraging structure-guided design, researchers can efficiently translate these initial fragment hits into novel lead compounds with therapeutic potential. The protocols and strategies outlined in these application notes provide a comprehensive framework for successfully implementing FBDD campaigns with this valuable class of fragments.
References
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A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]
- Harner, M. J., Frank, A. O., & Fesik, S. W. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. In eMagRes (pp. 249-260). John Wiley & Sons, Ltd.
- Zhang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 933895.
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- Volov, A. A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters, 90, 129349.
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An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor. (2022). MDPI. Retrieved January 8, 2026, from [Link]
- Ciulli, A. (2017). Fragment-based drug discovery and its application to challenging drug targets. Biochemical Society Transactions, 45(5), 1155-1164.
- Stura, E. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. In Methods in Molecular Biology (pp. 317-331). Springer.
- Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability.
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Spectroscopy Tutorial: Examples - Example 9. (n.d.). Retrieved January 8, 2026, from [Link]
- Morton, R. J., et al. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. ACS Chemical Biology, 14(12), 2636-2645.
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Graphical summary of FBDD campaign that resulted in nanomolar indole carboxylic acid‐based Mcl‐1 inhibitors. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
- Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 44-48.
-
Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts. Retrieved January 8, 2026, from [Link]
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Combined computational and chemometric study of 1H-indole-3-acetic acid. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
- Celie, P. H. N., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports, 10(1), 22295.
- Ciulli, A. (2017). Fragment-based drug discovery and its application to challenging drug targets. Essays in Biochemistry, 61(5), 517-526.
- Wang, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
- Wlodawer, A. (2002). X ray crystallography. In Encyclopedia of Life Sciences.
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). PubMed. Retrieved January 8, 2026, from [Link]
-
Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025). ACS Publications. Retrieved January 8, 2026, from [Link]
- Al-Hussain, S. A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11(26), 15923-15939.
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
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X-ray crystal structure with atom numbering scheme for complex 3 as... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2025). ResearchGate. Retrieved January 8, 2026, from [Link]
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Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024). Frontiers. Retrieved January 8, 2026, from [Link]
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X-ray Protein Crystallography. (2022). Physics LibreTexts. Retrieved January 8, 2026, from [Link]
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Protein structure by X-ray crystallography. (2021). YouTube. Retrieved January 8, 2026, from [Link]
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Application Notes and Protocols: Photoredox Catalysis for Indole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Light on Indole Chemistry
The indole scaffold is a cornerstone of medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Consequently, the development of efficient and selective methods for its functionalization is of paramount importance. Traditional methods often require harsh conditions, pre-functionalized starting materials, and stoichiometric, often toxic, reagents. The advent of visible-light photoredox catalysis has revolutionized this field, offering a powerful and sustainable toolkit for organic synthesis.[1][2] By harnessing the energy of light, photoredox catalysis enables the generation of highly reactive radical intermediates under exceptionally mild conditions, paving the way for novel and previously challenging transformations of the indole core.[2][3][4]
These application notes provide an in-depth guide to the principles and practical execution of photoredox-catalyzed indole functionalization. We will delve into the mechanistic underpinnings of these reactions, offering not just step-by-step protocols but also the scientific rationale behind the experimental choices. This guide is designed to empower researchers to confidently apply these cutting-edge techniques in their own laboratories.
The Engine of Innovation: The Photoredox Catalytic Cycle
At the heart of these transformations lies the photoredox catalytic cycle. In essence, a photocatalyst (PC), upon absorption of visible light, is excited to a higher energy state (PC*). This excited state is both a more potent oxidant and reductant than the ground state, enabling it to engage in single-electron transfer (SET) with organic substrates. This process can occur through two primary pathways: oxidative quenching and reductive quenching.
-
Oxidative Quenching: The excited photocatalyst (PC*) accepts an electron from a substrate, which becomes a radical cation. The reduced photocatalyst (PC⁻) can then reduce another substrate to complete the catalytic cycle.
-
Reductive Quenching: The excited photocatalyst (PC*) donates an electron to a substrate, forming a radical anion. The oxidized photocatalyst (PC⁺) then oxidizes another substrate to return to its ground state.
The choice of photocatalyst is critical and is determined by its photophysical properties, such as its absorption spectrum and redox potentials, which must be matched to the specific transformation. Common classes of photocatalysts include ruthenium and iridium polypyridyl complexes, as well as organic dyes like Eosin Y and Rose Bengal.[1][5][6]
Section 1: C-H Functionalization of Indoles
Direct functionalization of carbon-hydrogen (C-H) bonds is a highly atom-economical and efficient strategy. Photoredox catalysis has emerged as a powerful tool for achieving this, particularly at the C2 and C3 positions of the indole ring.[2][4]
C2-Arylation of Indoles with Aryldiazonium Salts
The introduction of an aryl group at the C2 position of indoles is a valuable transformation in drug discovery. Photoredox catalysis offers a mild, metal-free approach to achieve this.[7][8]
Mechanistic Rationale: This reaction often proceeds through an electron donor-acceptor (EDA) complex between the indole and the aryldiazonium salt.[8] Upon photoexcitation, this complex can facilitate a single-electron transfer, leading to the formation of an aryl radical and an indole radical cation. These intermediates then combine, and subsequent deprotonation and re-aromatization yield the C2-arylated product. The use of an N-protecting group, such as Boc, can be crucial to modulate the indole's nucleophilicity and prevent undesired side reactions at the C3 position.[7]
Diagram: General Mechanism for C2-Arylation
Caption: C2-Arylation via photoredox catalysis.
Protocol 1: Metal-Free C2-Arylation of N-Boc-Indole [7]
| Reagent | M.W. | Amount | Equivalents |
| N-Boc-Indole | 217.25 | 0.2 mmol | 1.0 |
| Aryldiazonium Tetrafluoroborate | - | 0.3 mmol | 1.5 |
| Eosin Y | 691.86 | 0.002 mmol | 0.01 (1 mol%) |
| Na₂HPO₄ | 141.96 | 0.4 mmol | 2.0 |
| Acetonitrile (CH₃CN) | 41.05 | 2.0 mL | - |
Step-by-Step Procedure:
-
To a 4 mL vial equipped with a magnetic stir bar, add N-Boc-indole (1.0 eq), aryldiazonium tetrafluoroborate (1.5 eq), Eosin Y (1 mol%), and Na₂HPO₄ (2.0 eq).
-
Add acetonitrile (to make a 0.1 M solution of the indole).
-
Seal the vial with a Teflon-lined cap.
-
Degas the solution by sparging with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[9][10]
-
Place the vial in a photoreactor equipped with a cooling fan, approximately 2-6 cm from a blue or green LED light source (e.g., 18W, 450 nm).[9][11]
-
Irradiate the reaction mixture with vigorous stirring at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction by opening it to the air.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C2-arylated indole.
Section 2: Alkylation of Indoles
The introduction of alkyl groups onto the indole scaffold is a common strategy in medicinal chemistry. Photoredox catalysis provides access to diverse alkylation pathways, including those involving radical precursors that are difficult to generate by other means.
C3-Alkylation with Sulfoxonium Ylides
Sulfoxonium ylides can serve as effective precursors for carbene-like reactivity under photoredox conditions, enabling the C3-alkylation of indoles.[12]
Mechanistic Rationale: The excited photocatalyst, such as fac-[Ir(ppy)₃], can engage in a single-electron transfer with the sulfoxonium ylide. This can lead to the formation of a radical intermediate that, upon loss of DMSO, generates an α-acyl radical. This radical then adds to the C3 position of the indole, followed by an oxidation and deprotonation sequence to yield the final product.
Diagram: C3-Alkylation Workflow
Caption: General workflow for photoredox alkylation.
Protocol 2: C3-Alkylation of Indole with a Sulfoxonium Ylide [12]
| Reagent | M.W. | Amount | Equivalents |
| Indole | 117.15 | 0.1 mmol | 1.0 |
| Sulfoxonium ylide | - | 0.2 mmol | 2.0 |
| fac-[Ir(ppy)₃] | 654.78 | 0.005 mmol | 0.05 (5 mol%) |
| KH₂PO₄ | 136.09 | 0.1 mmol | 1.0 |
| Acetonitrile (CH₃CN) | 41.05 | 1.0 mL | - |
Step-by-Step Procedure:
-
In an oven-dried vial, combine the indole (1.0 eq), sulfoxonium ylide (2.0 eq), fac-[Ir(ppy)₃] (5 mol%), and KH₂PO₄ (1.0 eq) under an argon atmosphere.
-
Add dry acetonitrile (1.0 mL).
-
Seal the vial and place it in a photoreactor.
-
Irradiate with 450-465 nm blue LEDs at 40 °C for 18 hours with magnetic stirring.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue directly by flash column chromatography on silica gel to obtain the C3-alkylated product.
Section 3: Intramolecular Cyclization and Dearomatization
Photoredox catalysis is particularly adept at initiating radical cascades, enabling the construction of complex polycyclic structures from simple indole precursors.[3][13] Dearomatization reactions, which convert the planar indole ring into a three-dimensional indoline scaffold, are also readily achieved.[14][15][16]
Radical Cyclization onto the Indole Ring
Generating a radical on a side chain appended to the indole can trigger an intramolecular cyclization, typically at the C2 or C3 position, to form fused ring systems.
Mechanistic Rationale: A common strategy involves the reduction of an activated C-Br bond by the reduced form of a photocatalyst (e.g., Ru(I)).[3] This generates a carbon-centered radical which then adds to the electron-rich indole ring. The resulting radical intermediate is then oxidized to a cation, which upon deprotonation, yields the cyclized, aromatized product.
Diagram: Reductive Quenching Cycle for Cyclization
Caption: Intramolecular radical cyclization mechanism.
Protocol 3: Intramolecular Radical Cyclization of a Bromoalkyl Indole [3]
| Reagent | M.W. | Amount | Equivalents |
| Bromoalkyl-indole substrate | - | 0.1 mmol | 1.0 |
| Ru(bpy)₃Cl₂ | 748.63 | 0.0025 mmol | 0.025 (2.5 mol%) |
| Diisopropylethylamine (DIPEA) | 129.24 | 0.2 mmol | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.0 mL | - |
Step-by-Step Procedure:
-
To a vial, add the bromoalkyl-indole substrate (1.0 eq), Ru(bpy)₃Cl₂ (2.5 mol%), and DMF (to 0.1 M).
-
Add diisopropylethylamine (2.0 eq).
-
Degas the mixture with argon for 10 minutes.
-
Irradiate with a household compact fluorescent lamp (CFL) or a dedicated photoreactor setup with stirring at room temperature.
-
Monitor the reaction by TLC. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the polycyclic indole derivative.
Summary of Selected Photoredox Reactions for Indole Functionalization
| Reaction Type | Indole Position | Radical Precursor | Photocatalyst | Key Features | Reference |
| C-H Arylation | C2 | Aryldiazonium Salt | Eosin Y (organic dye) | Metal-free, mild conditions, regioselective. | [7] |
| C-H Alkylation | C3 | Sulfoxonium Ylide | fac-[Ir(ppy)₃] | Access to C3-acylated indoles. | [12] |
| Intramolecular Cyclization | C2/C3 | Activated Alkyl Bromide | Ru(bpy)₃Cl₂ | Forms fused polycyclic systems. | [3] |
| Dearomatization | C2/C3 | Amines | 4CzIPN (organic PC) | Constructs strained polycyclic indolines. | [13] |
| Decarboxylative Arylation | C3 | Indole-3-acetic acids | Dual Ni/Photoredox | Late-stage functionalization potential. | [17] |
Conclusion and Outlook
Visible-light photoredox catalysis has fundamentally changed the landscape of indole functionalization. The methodologies presented here represent only a fraction of the rapidly expanding possibilities. By enabling the use of radical intermediates under mild and controlled conditions, this technology provides access to a vast chemical space for the synthesis of novel indole derivatives. For researchers in drug development, the ability to perform late-stage functionalization on complex molecules opens up new avenues for lead optimization and the creation of diverse compound libraries. As new catalysts are developed and our understanding of these photochemical processes deepens, we can anticipate even more innovative and powerful applications in the synthesis of indole-containing molecules.
References
- Photoredox Asymmetric Nucleophilic Dearomatization of Indoles with Neutral Radicals. (URL: _)
- Photoredox Hydroacylative Dearomatization of Indoles with Arom
- Photoredox-Catalyzed Dearomatization of Indoles with Amines: An Approach to Highly Strained Polycyclic Indolines. Organic Letters. (URL: )
- Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms.
- Photoredox-Catalyzed Intermolecular Hydroalkylative Dearomatization of Electron-Deficient Indole Deriv
- Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. Organic Letters. (URL: )
- Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules. PMC - NIH. (URL: _)
- Photoredox-Catalyzed C–H Functionaliz
- Electron Transfer Photoredox Catalysis: Intramolecular Radical Addition to Indoles and Pyrroles. Organic Letters. (URL: )
- Visible-Light Photocatalyzed C3–H Alkylation of 2H-Indazoles/Indoles with Sulfoxonium Ylides via Diversified Mechanistic Pathways.
-
Synthetic applications of eosin Y in photoredox catalysis. Chemical Communications (RSC Publishing). (URL: [Link])
-
Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. HepatoChem. (URL: [Link])
-
Merging Photoredox with Nickel Catalysis for Decarboxylative Arylation of Indole‐3‐Acetic Acids with Aryl Halides. ResearchGate. (URL: [Link])
- Photoredox-Catalyzed C–H Functionalization Reactions. Chemical Reviews. (URL: )
-
Experimental setup for photoredox reactions. ResearchGate. (URL: [Link])
-
Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations. NIH. (URL: [Link])
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC00751D [pubs.rsc.org]
- 6. Advances in Photocatalysis: A Microreview of Visible Light Mediated Ruthenium and Iridium Catalyzed Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photoredox C(2)-Arylation of Indole- and Tryptophan-Containing Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
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- 14. Photoredox Asymmetric Nucleophilic Dearomatization of Indoles with Neutral Radicals: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
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- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of 7-Benzyloxy-1H-indole-3-carboxylic Acid
Introduction: The Strategic Importance of N-Alkylated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone of numerous biologically active compounds, from the essential amino acid tryptophan to a vast array of pharmaceuticals and natural products.[1] Functionalization of the indole scaffold is a critical endeavor in drug discovery, and N-alkylation represents a powerful strategy to modulate the pharmacological properties of indole-containing molecules. Specifically, the introduction of alkyl groups at the N-1 position can significantly impact a compound's potency, selectivity, solubility, and metabolic stability.
7-Benzyloxy-1H-indole-3-carboxylic acid is a valuable starting material in the synthesis of various therapeutic agents. The benzyloxy group at the 7-position serves as a protective group for the hydroxyl functionality, while the carboxylic acid at the 3-position offers a handle for further derivatization. This application note provides a comprehensive guide to the N-alkylation of this important building block, addressing the key chemical challenges and offering detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Expertise & Experience: Navigating the Chemoselectivity of Indole Alkylation
The N-alkylation of this compound is not a straightforward single-step transformation. The molecule possesses three potentially reactive sites under basic conditions: the N-H of the indole, the acidic proton of the carboxylic acid, and the C-3 position of the indole ring, which is nucleophilic in the neutral form. A successful N-alkylation strategy must address this chemoselectivity challenge.
The Critical Need for Carboxylic Acid Protection:
The carboxylic acid moiety is significantly more acidic than the indole N-H. In the presence of a strong base such as sodium hydride (NaH), which is commonly employed for indole N-alkylation, the carboxylic acid will be preferentially deprotonated to form a carboxylate salt.[2] This has two major consequences:
-
Consumption of Base: An extra equivalent of base would be consumed by the carboxylic acid, complicating stoichiometry.
-
Inhibition of N-Alkylation: The resulting carboxylate is generally unreactive towards alkylating agents under these conditions, and the presence of the charged species can interfere with the desired N-alkylation.
Therefore, it is imperative to protect the carboxylic acid group prior to attempting N-alkylation. Esterification is the most common and effective strategy for this purpose.
Favoring N-Alkylation over C3-Alkylation:
Another key challenge in indole alkylation is the competition between N-alkylation and C3-alkylation. The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent.[2][3] Fortunately, several factors can be manipulated to strongly favor the desired N-alkylation:
-
Deprotonation of the Indole Nitrogen: The use of a strong base to fully deprotonate the indole N-H is crucial. The resulting indolate anion is a much stronger nucleophile than the neutral indole, and its negative charge is localized primarily on the nitrogen, thus favoring N-alkylation.[2]
-
Choice of Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and tetrahydrofuran (THF) are excellent choices for this reaction as they effectively solvate the cation of the base without interfering with the nucleophilicity of the indolate anion.[4]
-
Substitution at C3: In our target molecule, the C3 position is already substituted with a (protected) carboxylic acid group, which sterically and electronically disfavors C3-alkylation.
Stability of the 7-Benzyloxy Protecting Group:
The benzyl ether protecting group at the 7-position is robust and generally stable under the basic conditions required for N-alkylation.[5][6] It is also stable to the mildly acidic or neutral conditions that may be used for esterification. However, it is sensitive to catalytic hydrogenolysis (e.g., H₂/Pd-C), a common method for benzyl ether deprotection.[6][7] This orthogonality allows for the selective removal of the benzyl group at a later stage in the synthetic sequence if required.
Based on these expert considerations, a reliable two-step protocol is recommended for the N-alkylation of this compound:
-
Esterification of the carboxylic acid.
-
N-Alkylation of the resulting indole-3-carboxylate ester.
The following sections provide detailed, step-by-step protocols for this synthetic sequence.
Experimental Protocols
Part 1: Esterification of this compound
This protocol describes the conversion of the carboxylic acid to its methyl ester. Other simple esters (e.g., ethyl) can be prepared by substituting the corresponding alcohol.
Protocol 1.1: Fischer Esterification
This is a classical and cost-effective method for esterification.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude methyl 7-benzyloxy-1H-indole-3-carboxylate.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure ester.
Part 2: N-Alkylation of Methyl 7-Benzyloxy-1H-indole-3-carboxylate
Two robust protocols are provided for the N-alkylation step: a classical method using a strong base and an alkyl halide, and the Mitsunobu reaction for the use of alcohols as alkylating agents.
Protocol 2.1: N-Alkylation using Sodium Hydride and an Alkyl Halide
This is a widely used and highly effective method for the N-alkylation of indoles.[4][8]
Materials:
-
Methyl 7-benzyloxy-1H-indole-3-carboxylate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Water
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 eq) in anhydrous DMF or THF (10 mL per gram of indole ester).
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of methyl 7-benzyloxy-1H-indole-3-carboxylate (1.0 eq) in anhydrous DMF or THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the indolate anion.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-16 hours).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated indole.
Protocol 2.2: Mitsunobu Reaction for N-Alkylation with Alcohols
The Mitsunobu reaction is an excellent alternative for the N-alkylation of indoles using primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[9]
Materials:
-
Methyl 7-benzyloxy-1H-indole-3-carboxylate
-
Alcohol (1.2-1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere, dissolve methyl 7-benzyloxy-1H-indole-3-carboxylate (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of N-Alkylation Conditions
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of indole-3-carboxylate esters, providing a useful reference for planning experiments.
| Indole Substrate | Alkylating Agent | Base/Reagent | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Ethyl indole-2-carboxylate | Allyl bromide | aq. KOH | Acetone | 20 °C | 2 | >95 | [8] |
| Ethyl indole-2-carboxylate | Benzyl bromide | aq. KOH | Acetone | 20 °C | 2 | >95 | [8] |
| Indole | Benzyl bromide | NaH | DMF | 80 °C | 0.25 | 91 | [4] |
| Methyl indole-2-carboxylate | (E)-1,3-diphenylallyl acetate | [Pd(C₃H₅)Cl]₂/Ligand, Cs₂CO₃ | DCM | 40 °C | - | 99 | [10] |
| Ethyl indole-2-carboxylate | tert-butyl cinnamyl carbonate | [Pd₂(dba)₃]/Ligand, Cs₂CO₃ | Toluene | 60 °C | - | 95 | [10] |
Visualization of the Synthetic Workflow
The following diagram illustrates the recommended two-step workflow for the N-alkylation of this compound.
Caption: Recommended two-step workflow for N-alkylation.
Mechanism of N-Alkylation
The following diagram illustrates the mechanism of N-alkylation of an indole ester using a strong base and an alkyl halide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. mdpi.com [mdpi.com]
Amide coupling reactions with 7-Benzyloxy-1H-indole-3-carboxylic acid
An In-Depth Guide to Amide Coupling Reactions with 7-Benzyloxy-1H-indole-3-carboxylic acid
Introduction: The Central Role of the Amide Bond
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone of molecular architecture. Its prevalence in pharmaceuticals is a testament to its remarkable stability and its ability to engage in crucial hydrogen bonding interactions within biological targets.[1][2][3] The indole scaffold, often hailed as a "privileged structure," is another recurring motif in a vast array of biologically active compounds, from anti-cancer agents to antivirals.[4][5] The convergence of these two features in the form of indole-3-carboxamides creates a class of molecules with immense therapeutic potential.[4]
This application note serves as a comprehensive technical guide for researchers engaged in the synthesis of such molecules, focusing specifically on a versatile building block: This compound . We will move beyond simple procedural lists to explore the underlying principles of amide coupling, provide detailed, field-tested protocols, and offer practical guidance on troubleshooting and optimization. The aim is to empower scientists to confidently and efficiently synthesize novel indole-3-carboxamide derivatives.
Part 1: The Foundation - Understanding Carboxyl Group Activation
The direct reaction between a carboxylic acid and an amine to form an amide is kinetically unfavorable under standard conditions. The primary obstacle is a competing acid-base reaction, where the amine deprotonates the carboxylic acid to form a non-reactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation." This is the fundamental role of coupling reagents.[1][3]
Major Classes of Coupling Reagents
Modern organic synthesis offers a sophisticated toolkit of coupling reagents, which can be broadly categorized into three main families:
-
Carbodiimides: These are perhaps the most traditional and cost-effective coupling reagents.[8] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6][7][9][10] This intermediate is then susceptible to nucleophilic attack by the amine. The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[11]
-
Onium Salts (Phosphonium & Aminium/Uronium): This class includes phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and aminium/uronium salts like HBTU and HATU.[11][12][13][14] These reagents are generally more efficient and lead to faster reactions with fewer side reactions compared to carbodiimides.[1][14] They activate the carboxylic acid by forming an active ester (e.g., an OBt or OAt ester), which is more stable than the O-acylisourea intermediate but still highly reactive towards amines.[14][15]
The Critical Role of Additives
In many coupling protocols, particularly with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are included. These additives serve two key functions:
-
They react with the initial highly reactive intermediate (e.g., O-acylisourea) to form a more stable active ester.[11][15]
-
This two-step activation process significantly suppresses side reactions, most notably the racemization of chiral carboxylic acids.[1][11]
Mechanistic Overview of Coupling Reagents
To make informed decisions in the lab, it is crucial to understand how these reagents function at a molecular level.
Diagram 1: Carbodiimide (EDC) Activation Pathway
Caption: General mechanism for EDC-mediated amide coupling.
Diagram 2: Uronium Salt (HBTU) Activation Pathway
Caption: Uronium salt activation proceeds via a stable OBt active ester.
Part 2: The Substrate - Focus on this compound
Key Structural Features
-
Molecular Formula: C₁₆H₁₃NO₃[16]
-
Molecular Weight: 267.28 g/mol [16]
-
Structure: The molecule contains a standard indole core, which is essential for many biological interactions. The carboxylic acid at the C3 position is the reaction site for amidation. The benzyloxy group at the C7 position serves as a stable protecting group for a phenol, preventing its participation in undesired side reactions.
Potential Synthetic Challenges
While a versatile substrate, its structure presents a specific challenge:
-
N-H Acylation: The nitrogen of the indole ring is nucleophilic and can compete with the target amine during the coupling reaction. This can lead to the formation of an N-acylated indole byproduct, complicating purification and reducing the yield of the desired C3-amide. The choice of coupling reagent and reaction conditions can influence the extent of this side reaction.
Part 3: Experimental Protocols & Workflows
Here we provide two robust, validated protocols for the coupling of this compound with a generic primary amine (e.g., benzylamine).
General Experimental Workflow
Caption: A standard workflow for amide coupling synthesis and purification.
Protocol A: EDC/HOBt Mediated Coupling (Cost-Effective Standard)
This method is a reliable and economical choice for routine amide couplings.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.28 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 1.2 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 2.0 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | - | ~0.2 M |
Step-by-Step Methodology
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in an appropriate solvent like DCM or DMF (~0.2 M). Add the amine (1.1 eq), HOBt (1.1 eq), and DIPEA (2.0 eq).
-
Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl salt of EDC and facilitates the reaction without competing as a nucleophile.[17]
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Rationale: Cooling minimizes potential side reactions and helps prevent racemization if chiral substrates are used.[7]
-
-
Activation: Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Rationale: Portion-wise addition helps to control any exotherm and ensures a smooth reaction.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 8-16 hours.
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Quench the reaction by adding water.
-
If using DCM, separate the organic layer. If using DMF, dilute with ethyl acetate and water.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Rationale: The acid wash removes excess amine and DIPEA. The base wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol B: HBTU Mediated Coupling (High-Efficiency)
This protocol is ideal for more challenging substrates or when higher yields and faster reaction times are desired.[11]
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 267.28 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| HBTU | 379.25 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 3.0 |
| Dimethylformamide (DMF) | - | - | ~0.2 M |
Step-by-Step Methodology
-
Pre-activation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HBTU (1.1 eq), and dissolve in DMF. Add DIPEA (3.0 eq) and stir the mixture at room temperature for 15-20 minutes.
-
Rationale: This pre-activation step allows for the formation of the OBt active ester before the amine is introduced, leading to a cleaner and more efficient reaction.[18]
-
-
Amine Addition: Add the amine (1.1 eq) to the pre-activated mixture.
-
Reaction: Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Uronium salt-mediated couplings are typically much faster than carbodiimide methods.[11]
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF.
-
Perform the same sequence of washes as in Protocol A (1M HCl, sat. NaHCO₃, brine).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Part 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.[1][19]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Ineffective Activation: The coupling reagent may not be potent enough for a sterically hindered or electron-poor amine.[20] - Poor Amine Nucleophilicity: The amine partner is not reactive enough. - Reagent Decomposition: Coupling reagents can be moisture-sensitive. | - Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU or COMU).[14][15] - Increase the reaction temperature slightly (e.g., to 40 °C), but monitor for side products. - Ensure all reagents are anhydrous and solvents are dry. |
| N-Acyl Indole Byproduct | - The indole nitrogen (N-H) competes with the amine for the activated carboxylic acid.[21] - This is more common with highly reactive coupling reagents or when the primary amine is hindered or unreactive. | - Use a less reactive coupling system (e.g., EDC/HOBt). - Ensure the amine is added promptly after the activation step. - If the problem persists across multiple projects, consider protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) before coupling. |
| Difficult Purification | - DCC Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is often insoluble in common solvents but can co-elute with the product.[11] - Multiple Byproducts: Indicates side reactions or incomplete conversion. | - Use EDC instead of DCC, as the byproduct is water-soluble and easily removed during work-up.[11] - Optimize reaction conditions (reagent stoichiometry, time, temperature) to drive the reaction to completion and minimize side products. - Employ a different solvent system for column chromatography. |
Part 5: Guide to Coupling Reagent Selection
The "best" reagent is context-dependent. This table summarizes the strengths and weaknesses of common reagent classes to guide your selection.
| Reagent Class | Examples | Advantages | Disadvantages | Best Suited For |
| Carbodiimides | EDC, DCC | - Inexpensive and widely available.[8] - EDC's byproduct is water-soluble, simplifying work-up.[9] | - Generally slower and less reactive than onium salts.[15] - Higher risk of racemization without additives like HOBt.[1] - DCC's byproduct (DCU) requires filtration.[11] | - Large-scale synthesis where cost is a major factor. - Routine, non-challenging amide couplings. |
| Phosphonium Salts | PyBOP, BOP | - High coupling efficiency.[13] - Low racemization. - Does not cause guanidinylation of the amine.[13][14] | - More expensive than carbodiimides. - BOP produces a carcinogenic byproduct (HMPA).[11] - Byproducts can sometimes complicate purification. | - Synthesizing sensitive or sterically hindered amides. - Peptide fragment condensation and cyclization reactions. |
| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | - Very high reactivity and fast reaction times.[11] - Excellent for difficult couplings.[15] - Low levels of racemization.[15] - Water-soluble byproducts. | - Most expensive class of reagents. - Can cause guanidinylation of the N-terminal amine if used in excess or with slow couplings, terminating the reaction.[14][18][22] | - Automated solid-phase peptide synthesis (SPPS). - When speed and efficiency are paramount for challenging substrates. |
Conclusion
The successful synthesis of amide derivatives from this compound is readily achievable with a foundational understanding of coupling chemistry and careful execution. The choice of coupling reagent—from the economical EDC to the highly efficient HATU—should be tailored to the specific amine substrate, project budget, and desired reaction efficiency. By following the detailed protocols, employing systematic monitoring, and consulting the troubleshooting guide, researchers can effectively navigate the challenges of amide bond formation and unlock the synthetic potential of this valuable indole building block for applications in drug discovery and beyond.
References
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. Phosphonium coupling. [Link]
-
García, J., et al. (1995). A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Journal of the American Chemical Society. [Link]
-
ResearchGate. Proposed mechanism for activation by uronium salt. [Link]
-
Skaalure, S. C., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkat USA. [Link]
-
Wang, K., Herdtweck, E., & Dömling, A. (2011). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. ACS Combinatorial Science. [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
PubMed. One-pot synthesis of 2-amino-indole-3-carboxamide and analogous. [Link]
-
Lu, X., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases. [Link]
-
Ukrainica Bioorganica Acta. Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. [Link]
-
Frontiers in Chemistry. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
-
Houben-Weyl Methods of Organic Chemistry. 3.7 Phosphonium Salts. [Link]
-
Dunås, F., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Wang, D., & Zhu, J. (2018). Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. Organic Letters. [Link]
-
PubChem. This compound. [Link]
-
Dilun Biotechnology. Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Kumar, A., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]
-
Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
Acros Pharmatech. 7-(Benzyloxy)-1H-indole-3-carboxylic acid. [Link]
-
ResearchGate. Evolution of amide bond formation. [Link]
-
Roberts, E., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters. [Link]
-
Arkat USA. Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. [Link]
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- 1. hepatochem.com [hepatochem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
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- 22. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Mastering the Benzyl Ether: A Senior Application Scientist's Guide to Deprotection Strategies
Introduction: The Benzyl Ether as a Cornerstone of Modern Synthesis
In the landscape of multistep organic synthesis, the strategic use of protecting groups is a critical element for success. Among the myriad of choices available to the synthetic chemist, the benzyloxy (Bn) group stands out as a robust and versatile protecting group for hydroxyl functionalities.[1] Its widespread adoption in pharmaceutical development and natural product synthesis is a testament to its general stability across a broad spectrum of reaction conditions, coupled with the diverse array of methods available for its removal.[2][3]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. We will delve into the primary strategies for benzyloxy group deprotection—hydrogenolysis, acid-catalyzed cleavage, and oxidative cleavage—providing detailed, field-proven protocols, comparative data, and an exploration of the underlying mechanisms. Our goal is to equip you with the knowledge to not only execute these transformations but to make informed, strategic decisions in the context of your unique synthetic challenges.
I. Reductive Cleavage: The Power of Hydrogenolysis
Hydrogenolysis is arguably the most common and "cleanest" method for the deprotection of benzyl ethers, proceeding via the reductive cleavage of the C–O bond to furnish the desired alcohol and toluene as the primary byproduct.[2] This transformation is typically mediated by a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).
A. Mechanism of Catalytic Hydrogenolysis
The generally accepted mechanism involves the adsorption of both the benzyl ether and molecular hydrogen onto the surface of the palladium catalyst. Dihydrogen undergoes dissociative chemisorption to form palladium hydride species. The benzylic C–O bond of the adsorbed substrate is then cleaved by these active hydrogen species, leading to the formation of the deprotected alcohol and toluene, which subsequently desorb from the catalyst surface.[4]
Diagram: Mechanism of Catalytic Hydrogenolysis
Caption: Mechanism of Pd/C-catalyzed hydrogenolysis of a benzyl ether.
B. Experimental Protocols for Reductive Deprotection
Protocol 1: Standard Hydrogenolysis using Palladium on Carbon and Hydrogen Gas
This protocol is a robust and widely applicable method for benzyl ether deprotection.
-
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (10-20 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH) (10-20 mL)
-
Hydrogen gas (H₂) balloon or cylinder
-
Celite®
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the flask with a septum and carefully evacuate the flask using a vacuum pump, then backfill with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an inert atmosphere.[4]
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas (e.g., nitrogen or argon).
-
Dilute the reaction mixture with the reaction solvent and filter it through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified further if necessary.
-
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol offers a convenient and often faster alternative to using flammable hydrogen gas.
-
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
10% Palladium on carbon (Pd/C) (equal weight to the substrate)
-
Ammonium formate (HCOONH₄) (5.0 mmol, 5.0 eq)
-
Anhydrous Methanol (MeOH) (10 mL)
-
Celite®
-
-
Procedure:
-
In a round-bottom flask, suspend the benzyl-protected alcohol (1.0 mmol) and an equal weight of 10% Pd/C in dry methanol (10 mL).[4]
-
To the stirred suspension, add anhydrous ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Concentrate the filtrate under reduced pressure. The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove excess ammonium formate and its byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected alcohol.
-
C. Comparative Data for Reductive Deprotection
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| 10% Pd/C | H₂ (balloon) | MeOH, rt, 1-16 h | Clean, high yielding | Requires H₂ gas, can be slow | >95 |
| 10% Pd/C | HCOONH₄ | MeOH, reflux, 0.5-2 h | Fast, no H₂ gas needed | Requires heating, excess reagent | >90 |
| Pd(OH)₂/C (Pearlman's) | H₂ (1 atm) | EtOH, rt, 1-4 h | More active for hindered substrates | More expensive than Pd/C | >95[5] |
| 5% Pd/C + 20% Pd(OH)₂/C | H₂ (15 kg) | EtOH, 70°C, ~2 h | Highly efficient for stubborn substrates | Requires high pressure | >95[6] |
II. Acid-Catalyzed Cleavage: A Complementary Approach
While hydrogenolysis is highly effective, it is incompatible with functional groups that are sensitive to reduction, such as alkenes, alkynes, and some nitrogen-containing heterocycles. In such cases, acid-catalyzed deprotection provides a valuable orthogonal strategy.[7]
A. Mechanism of Acid-Catalyzed Cleavage
The mechanism involves the protonation of the ether oxygen by a strong acid, which enhances the leaving group ability of the alcohol. The resulting oxonium ion can then be cleaved by a nucleophile (often the conjugate base of the acid) via an Sₙ1 or Sₙ2 pathway, depending on the substrate and reaction conditions. The use of a cation scavenger is often crucial to prevent the liberated benzyl cation from re-alkylating the product or other nucleophilic sites in the molecule.[8]
Diagram: Acid-Catalyzed Deprotection of Benzyl Ether
Caption: General mechanism for acid-catalyzed deprotection of a benzyl ether.
B. Experimental Protocols for Acid-Catalyzed Deprotection
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)
This method is suitable for substrates that can tolerate strongly acidic conditions but are sensitive to reduction.
-
Materials:
-
Benzyl-protected alcohol (1.0 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Triisopropylsilane (TIS) or other cation scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve the benzyl-protected alcohol (1.0 mmol) in dichloromethane.
-
Add a cation scavenger such as triisopropylsilane (2-5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 20-50% v/v).[9]
-
Allow the reaction mixture to warm to room temperature and stir for 1-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 4: Deprotection using Boron Trichloride (BCl₃)
This method is particularly effective for the debenzylation of aryl benzyl ethers and can be performed at low temperatures, preserving many sensitive functional groups.[8]
-
Materials:
-
Aryl benzyl ether (1.0 mmol)
-
Pentamethylbenzene (cation scavenger) (3.0 mmol, 3.0 eq)
-
Boron trichloride (BCl₃), 1 M solution in CH₂Cl₂ (2.0 mmol, 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
-
Procedure:
-
To a solution of the aryl benzyl ether (1.0 mmol) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane under an inert atmosphere, cool the mixture to -78 °C.[8]
-
Add the 1 M solution of BCl₃ in CH₂Cl₂ (2.0 eq) dropwise over 5 minutes.[10]
-
Stir the reaction mixture at -78 °C for 45 minutes.[10]
-
Quench the reaction at -78 °C by the addition of methanol.
-
Allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture and purify the residue by flash column chromatography to afford the deprotected phenol.
-
III. Oxidative Cleavage: A Chemoselective Alternative
Oxidative methods provide another orthogonal route for benzyl ether deprotection, often with high chemoselectivity. These methods are particularly useful when the substrate contains functional groups that are sensitive to both reductive and strongly acidic conditions.
A. Mechanism of Oxidative Cleavage with DDQ
The cleavage of a benzyl ether with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is initiated by the formation of a charge-transfer complex between the electron-rich benzyl ether and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a resonance-stabilized radical cation of the substrate and the DDQ radical anion. In the presence of water, the radical cation is trapped to form a hemiacetal intermediate, which then collapses to release the free alcohol, benzaldehyde, and the reduced form of DDQ (DDQH₂).[11]
Diagram: Oxidative Deprotection of Benzyl Ether with DDQ
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. orgsyn.org [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Solid-Phase Synthesis of Indole-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of peptides containing tryptophan (Trp) residues via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to the chemical reactivity of the indole side chain. This guide provides a detailed examination of these challenges, outlines strategies for mitigating side reactions, and delivers field-proven, step-by-step protocols for the successful synthesis of high-purity indole-containing peptides. We will explore the rationale behind protecting the indole nitrogen, compare common protecting groups, and detail optimized coupling and cleavage conditions essential for preserving the integrity of this critical amino acid.
The Indole Challenge: Understanding Tryptophan's Reactivity
The indole side chain of tryptophan is an electron-rich aromatic system, making it highly nucleophilic. This inherent reactivity is the primary source of complications during Fmoc-based SPPS, particularly during the final acid-mediated cleavage step.[1]
Key side reactions include:
-
Acid-Catalyzed Alkylation: During cleavage, carbocations are generated from the removal of acid-labile protecting groups (e.g., Boc from Lys, tBu from Ser/Thr/Tyr) and from the resin linker itself.[2] These electrophilic carbocations can readily attack the indole ring at various positions, leading to adducts that are often difficult to separate from the target peptide.[1] A common modification is tert-butylation, which results in a mass addition of +57 Da.[2]
-
Oxidation: The indole ring is susceptible to oxidation, especially during prolonged exposure to acidic conditions or atmospheric oxygen.[2][3] This can lead to various oxidized byproducts, peptide discoloration, and reduced yield.
-
Modification by Arginine Protecting Groups: Carbocations released from sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are particularly aggressive and are a major cause of tryptophan modification.[1][4]
These challenges underscore the need for a carefully considered synthetic strategy when tryptophan is present in a peptide sequence.
Strategic Decision Point: Indole Protection
The most critical decision in synthesizing Trp-containing peptides is whether to protect the indole nitrogen. While synthesis is possible with unprotected Tryptophan (Fmoc-Trp-OH), it requires stringent control over cleavage conditions and highly efficient scavengers.[3] For maximum purity and yield, especially in complex or arginine-rich peptides, protecting the indole nitrogen is the gold standard.[1]
2.1. Indole Protecting Groups: A Comparative Analysis
The choice of protecting group is pivotal and depends on the overall protection strategy and the specific peptide sequence. The most common and effective group used in modern Fmoc-SPPS is the tert-Butyloxycarbonyl (Boc) group .[1]
| Protecting Group | Derivative | Key Characteristics & Rationale | Cleavage Conditions |
| None | Fmoc-Trp-OH | Simplicity & Cost: Lower cost building block.[5] High Risk: Highly susceptible to alkylation and oxidation.[2] Requires a robust scavenger cocktail during cleavage. Feasible for short peptides without other sensitive residues. | TFA with a comprehensive scavenger cocktail (e.g., Reagent K).[4] |
| tert-Butyloxycarbonyl (Boc) | Fmoc-Trp(Boc)-OH | Gold Standard: Provides excellent protection against alkylation from carbocations, especially those from Arg(Pbf).[1][6] The Boc group is removed during TFA cleavage via a transient N-in-carboxy intermediate that shields the indole ring before decarboxylating.[7] | Standard TFA cleavage cocktail (e.g., TFA/TIS/Water).[4] |
| Formyl (For) | Fmoc-Trp(For)-OH | Orthogonal Strategy: Stable in moderate acid (TFA).[5] Removed under basic/nucleophilic conditions (e.g., piperidine, DMEDA in water).[5][8] Useful in Boc-chemistry or when orthogonal deprotection is required. Can be prone to migration to free amino groups.[9] | Removed with reagents like N,N'-dimethylethylenediamine (DMEDA) in an aqueous solution.[8][9] |
Core Protocols: Fmoc-SPPS of Indole-Containing Peptides
The following protocols provide detailed, step-by-step methodologies for manual solid-phase synthesis at a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Protocol 1: Synthesis Using Indole-Protected Fmoc-Trp(Boc)-OH (Recommended)
This protocol is the most robust method for ensuring high purity and minimizing side reactions.[1]
Workflow Overview:
Caption: General workflow for one cycle of Fmoc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation:
-
Place Rink Amide resin (for C-terminal amides, 0.1 mmol) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for at least 1 hour with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin. Agitate for 3 minutes.
-
Drain and repeat the 20% piperidine treatment for 7 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (Example: Fmoc-Trp(Boc)-OH):
-
Activation Solution: In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in a minimal amount of DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and vortex for 1-2 minutes. Rationale: HBTU/HOBt is a standard, efficient activation system. DIPEA acts as the base to facilitate the reaction.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.[1] Note: For sterically hindered couplings, more powerful reagents like HATU or COMU may be beneficial.[10][11]
-
-
Monitoring and Washing:
-
Perform a qualitative Kaiser test to confirm the absence of free primary amines, indicating complete coupling.
-
If the test is positive (blue), repeat the coupling step. If negative (yellow/colorless), proceed.
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
-
Peptide Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and washing steps, wash the peptidyl-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (see Table 2). For a sequence synthesized with Fmoc-Trp(Boc)-OH, a standard cocktail is sufficient.
-
Add the cleavage cocktail to the dry resin (~10 mL/g resin) in a fume hood.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.[2]
-
Dry the peptide pellet under vacuum. The crude peptide is now ready for purification (e.g., by RP-HPLC).
-
Protocol 2: Synthesis Using Unprotected Fmoc-Trp-OH
This protocol requires more stringent conditions, especially during cleavage, to minimize side reactions.
-
Synthesis Steps 1-5: Follow the same procedure as in Protocol 1, substituting Fmoc-Trp-OH for the protected version.
-
Step 6: Final Cleavage and Deprotection:
-
The choice of cleavage cocktail is critical . A more robust scavenger mixture is mandatory to trap the reactive carbocations that would otherwise modify the unprotected indole ring.[2]
-
Use Reagent K or a similar comprehensive cocktail (see Table 2). Rationale: Reagent K contains multiple scavengers targeting different types of carbocations and also helps prevent oxidation.[4]
-
Follow the same procedure for cleavage, precipitation, and washing as described in Protocol 1. Expect a higher potential for side products in the crude material compared to the protected approach.
-
Cleavage and Troubleshooting
4.1. Recommended Cleavage Cocktails
The cleavage cocktail is designed to remove side-chain protecting groups and cleave the peptide from the resin while simultaneously "scavenging" reactive cations.[4]
| Reagent Name | Composition (v/v/w) | Rationale & Use Case |
| Standard Cocktail | TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) | Primary Choice for Trp(Boc) peptides. TIS is an excellent carbocation scavenger.[12] Water helps suppress tert-butylation.[12] Sufficient for most sequences when indole is protected.[4] |
| Reagent R | TFA / Thioanisole / 1,2-Ethanedithiol (EDT) / Anisole (90 : 5 : 3 : 2) | Recommended for peptides with Arg(Pbf/Pmc) and unprotected Trp. The combination of scavengers is highly effective at quenching sulfonyl-based cations.[2] |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | A universal, highly effective cocktail. Recommended for complex peptides with multiple sensitive residues (Trp, Met, Cys, Tyr) and unprotected Trp.[2][4] Phenol and thioanisole are effective scavengers, and EDT prevents Met oxidation and Cys reattachment.[4] |
4.2. Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Mass Spec shows +57 Da adduct | tert-Butylation of Trp: Incomplete scavenging of t-butyl cations from Boc or tBu groups.[2] | Use Fmoc-Trp(Boc)-OH in the re-synthesis.[2] Increase the concentration or effectiveness of scavengers in the cleavage cocktail (add TIS and water).[2] |
| Mass Spec shows +106 Da adduct | Alkylation from Wang resin: The p-hydroxybenzyl cation from the linker has alkylated the Trp indole ring.[2] | Use a different resin for synthesis, such as 2-chlorotrityl chloride (2-CTC) resin.[2] Ensure a highly efficient scavenger cocktail is used. |
| Peptide is discolored (yellow/brown) | Oxidation of Trp: Exposure to air during prolonged cleavage or workup. | Perform cleavage under an inert atmosphere (Nitrogen or Argon).[13] Add antioxidants like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[4] Use degassed solvents. |
| Incomplete or slow coupling of Trp | Steric Hindrance: The bulky indole group can sometimes slow down the coupling reaction. | Use a more potent coupling reagent like HATU or COMU.[11] Consider microwave-assisted SPPS to drive difficult couplings to completion.[14] Double the coupling time and monitor with a Kaiser test. |
Mechanism of Scavenging:
Caption: Scavengers intercept reactive cations before they can alkylate tryptophan.
Conclusion
The successful solid-phase synthesis of indole-containing peptides is readily achievable with a rational approach to the challenges posed by the tryptophan side chain. The use of an indole-protected derivative, specifically Fmoc-Trp(Boc)-OH , is the most reliable strategy to prevent deleterious side reactions and ensure the highest possible purity and yield of the final peptide product.[1] When combined with appropriate coupling reagents and a well-formulated cleavage cocktail, this methodology provides a robust and reproducible path for researchers and drug developers working with these important biomolecules.
References
-
Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved January 8, 2026, from [Link]
-
Missing Amino Acids in Peptide Hydrolysis and Chromatography. (n.d.). Let's Talk Academy. Retrieved January 8, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved January 8, 2026, from [Link]
-
Stier, W., Totzke, F., Gaiser, F., & Jung, G. (1998). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. Journal of Peptide Science, 4(2), 104-111. [Link]
-
Recent advances in the synthesis of indoles and their applications. (2025, September 25). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Minimal Protection Strategies for SPPS. (n.d.). DriveHQ. Retrieved January 8, 2026, from [Link]
-
General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Differentiation of the side-chain protection strategy in SPPS. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of peptide indole derivatives. (n.d.). AVESIS - Academic Data Management System. Retrieved January 8, 2026, from [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.). CEM Corporation. Retrieved January 8, 2026, from [Link]
-
Protection of the indole nucleus of tryptophan in solid-phase peptide synthesis with a dipeptide that can be cleaved rapidly at physiological pH. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Benzylthiols as scavengers in TFA cleavages of peptide resins. (n.d.). Polypeptide. Retrieved January 8, 2026, from [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science. Retrieved January 8, 2026, from [Link]
-
Solid-phase synthesis of tryptophan-containing peptides. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Unlocking Peptide Complexity: The Power of Fmoc-D-Trp(Boc)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]
- Indole derivatives and a method for production of peptides. (n.d.). Google Patents.
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023, August 14). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
T boc fmoc protocols in peptide synthesis. (n.d.). Slideshare. Retrieved January 8, 2026, from [Link]
-
A new protecting group for tryptophan in solid-phase peptide synthesis which protects against acid-catalyzed side reactions and facilitates purification by HPLC. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved January 8, 2026, from [Link]
-
A side-reaction in the SPPS of Trp-containing peptides. (2025, August 5). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 4). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Measurement of Tryptophan in Peptides by Acid Hydrolysis in the Presence of Phenol and its Application to the Amino Acid Sequence. (n.d.). J-STAGE. Retrieved January 8, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Raising the Bar On-Bead: Efficient On-Resin Synthesis of α-Conotoxin LvIA. (n.d.). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Proteolysis. (n.d.). Wikipedia. Retrieved January 8, 2026, from [Link]
-
Resin effects in solid-phase peptide synthesis. Enhanced purity of tryptophan-containing peptides through two-step cleavage of side chain protecting groups and peptide–resin linkage. (n.d.). Scilit. Retrieved January 8, 2026, from [Link]
-
Deprotection of the Indole (Nind)-Formyl (For) Group on Tryptophan Employing a New Reagent, N,N′-Dimethylethylendiamine (DMEDA) in an Aqueous Solution. (2025, August 5). ResearchGate. Retrieved January 8, 2026, from [Link]
- Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. (n.d.). Google Patents.
-
Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: tryptophan side chain fragmentation. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Reaction with Boc protection of indole nitrogen (a) and the two... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. (2025, August 6). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]
-
Novel Cβ–Cγ Bond Cleavages of Tryptophan-Containing Peptide Radical Cations. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
-
Peptide cyclization via late-stage functionalization of tryptophan by sulfonium. (n.d.). RSC Publishing. Retrieved January 8, 2026, from [Link]
-
Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]
-
Late-stage diversification of indole skeletons through nitrogen atom insertion. (n.d.). ChemRxiv. Retrieved January 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bachem.com [bachem.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 14. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established synthetic routes.
Introduction: Navigating the Synthesis
The synthesis of this compound typically involves a multi-step process, often culminating in the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 7-benzyloxy-1H-indole-3-carboxylate. The indole core itself is commonly constructed via methodologies like the Fischer indole synthesis or the Japp-Klingemann reaction.[1][2][3] Each step presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these potential pitfalls and offer scientifically-grounded solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and recommended solutions.
Scenario 1: Low Yield in the Fischer Indole Synthesis of the Indole Core
The Fischer indole synthesis is a robust method for forming the indole ring system from a phenylhydrazine and a ketone or aldehyde.[4][5] However, several factors can lead to diminished yields.
Question: I am getting a low yield or no desired product after attempting the Fischer indole synthesis to create the 7-benzyloxyindole core. What could be the issue?
Answer: Low yields in this step can often be traced back to three critical areas: hydrazone formation, the indolization (cyclization) conditions, and the stability of the starting materials.
-
Incomplete Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine with a carbonyl compound to form a hydrazone intermediate.[4]
-
Cause: Insufficient reaction time or inadequate removal of water can shift the equilibrium away from the hydrazone.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting materials. If the reaction stalls, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically.
-
-
Suboptimal Indolization Conditions: The acid-catalyzed cyclization of the hydrazone is the key step in forming the indole ring.[1]
-
Cause: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or Brønsted acids like H₂SO₄) are crucial.[5] An inappropriate acid or temperature can lead to decomposition or side reactions.
-
Solution: The temperature of the indolization reaction is critical; ensure it is carefully controlled.[1] If using PPA, ensure it is fresh and viscous. For other acid catalysts, optimize the concentration and reaction temperature. A trial run on a small scale to find the optimal conditions is recommended.
-
-
Starting Material Purity:
-
Cause: Impurities in the 2-(benzyloxy)phenylhydrazine or the carbonyl partner can interfere with the reaction.
-
Solution: Confirm the identity and purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Scenario 2: Issues with the Japp-Klingemann Reaction
The Japp-Klingemann reaction is another versatile method for preparing the necessary hydrazone precursor for the Fischer indole synthesis, starting from a β-keto-ester and an aryl diazonium salt.[3][6]
Question: My Japp-Klingemann reaction is failing, either with no product or the formation of a stable, colored azo compound instead of the desired hydrazone. What is going wrong?
Answer: This is a common issue and usually points to problems with the diazonium salt or the pH of the reaction medium.
-
Decomposition of the Diazonium Salt:
-
Cause: Diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures.[7]
-
Solution: Maintain the temperature between 0-5 °C during the diazotization (formation of the diazonium salt) and the subsequent coupling reaction.[7] It is also crucial to use the diazonium salt solution immediately after its preparation.[7]
-
-
Incorrect pH for Coupling and Conversion:
-
Cause: The pH of the reaction mixture is critical. The initial coupling reaction is typically carried out in a slightly acidic to neutral medium. However, the conversion of the intermediate azo compound to the final hydrazone is often promoted by a slightly basic pH.[7]
-
Solution: Carefully control the pH throughout the reaction. After the initial coupling, a mild base (e.g., sodium acetate) can be added to facilitate the tautomerization to the hydrazone.[8] If you have isolated a stable azo intermediate, you can try treating it with a mild base to promote this conversion.[7]
-
Scenario 3: Incomplete Saponification of the Ester Precursor
The final step in many synthetic routes to this compound is the hydrolysis (saponification) of the corresponding ethyl or methyl ester.
Question: After performing the saponification of ethyl 7-benzyloxy-1H-indole-3-carboxylate, I still see starting material in my crude product. How can I drive the reaction to completion?
Answer: Incomplete saponification is a frequent challenge and can be addressed by optimizing the reaction conditions.
-
Insufficient Hydroxide:
-
Cause: An inadequate amount of base (e.g., NaOH or KOH) will result in an incomplete reaction.
-
Solution: Use a sufficient excess of the base. The reaction consumes one equivalent of hydroxide, so using 2-3 equivalents is a good starting point.
-
-
Reaction Time and Temperature:
-
Cause: Saponification can be slow at room temperature, especially with sterically hindered esters.
-
Solution: Increasing the reaction temperature can significantly speed up the hydrolysis.[9] Refluxing in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) is a common practice. Monitor the reaction by TLC until the starting ester is no longer visible.
-
-
Solubility Issues:
-
Cause: The ester may not be fully soluble in the aqueous alkaline solution, leading to a slow, heterogeneous reaction.
-
Solution: Employ a co-solvent like methanol or ethanol to ensure the ester is fully dissolved.[10] This creates a homogeneous reaction mixture and improves the reaction rate.
-
| Parameter | Recommendation | Rationale |
| Base | KOH is often preferred over NaOH.[10] | Potassium salts of the carboxylic acid are generally more soluble in alcoholic solvents, which can facilitate a more complete reaction.[10] |
| Temperature | 60°C to reflux | Increases the reaction rate to overcome the activation energy barrier of ester hydrolysis.[9][10] |
| Solvent | Methanol/Water or Ethanol/Water mixtures | Ensures miscibility of the organic ester with the aqueous base, creating a homogeneous reaction environment.[10] |
Scenario 4: Product Decomposition or Side Reactions
Question: I am observing significant byproduct formation, particularly what appears to be decarboxylation of my final product. How can I prevent this?
Answer: The indole-3-carboxylic acid moiety is susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[11][12][13] The benzyloxy group is also sensitive to harsh acidic or reductive conditions.
-
Decarboxylation:
-
Cause: The final product can lose CO₂ upon heating, particularly if residual acid is present from the workup.[11][14]
-
Solution: After saponification and acidification to precipitate the product, avoid excessive heating. Ensure the acidification is done at a low temperature (e.g., in an ice bath). Purify the product under mild conditions.
-
-
Debenzylation:
-
Cause: The benzyl ether protecting group can be cleaved by strong acids or during certain reductive steps (e.g., catalytic hydrogenation).
-
Solution: Use mild acids for workup procedures. If a reductive step is necessary earlier in the synthesis, ensure the conditions are compatible with the benzyl group.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize the 7-benzyloxyindole core? A1: Both the Fischer indole synthesis and the Japp-Klingemann reaction followed by Fischer indolization are viable and widely used methods.[2][3] The choice often depends on the availability and stability of the starting materials. The Fischer indole synthesis is often more direct if the corresponding hydrazine is readily available.[1][4]
Q2: How should I monitor the progress of my reactions? A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring these reactions. Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation of your starting materials, intermediates, and products.
Q3: My final product is difficult to purify. What are some recommended purification techniques? A3: Purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). If significant impurities are present, silica gel column chromatography may be necessary.[1]
Q4: Why is it important to carefully control the pH during the workup after saponification? A4: After saponification, the product exists as a water-soluble carboxylate salt.[10] To isolate the product, the solution must be acidified to a pH of 3-4 to protonate the carboxylate, causing the less polar free carboxylic acid to precipitate out of the aqueous solution, allowing for its extraction into an organic solvent or isolation by filtration.[10]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Saponification of Ethyl 7-Benzyloxy-1H-indole-3-carboxylate
This protocol describes the hydrolysis of the ester to the final carboxylic acid product.
Materials:
-
Ethyl 7-benzyloxy-1H-indole-3-carboxylate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 7-benzyloxy-1H-indole-3-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization.
Workflow Diagram: General Synthesis and Troubleshooting
Caption: Key stages and troubleshooting points in the synthesis.
References
- BenchChem. (2025). Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.
- BenchChem. (2025). Overcoming side reactions in Japp-Klingemann reaction.
- National Institutes of Health. (n.d.). Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)
- PubMed Central. (n.d.). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists.
- ResearchGate. (n.d.). Decarboxylation of indole-3-carboxylic acids under metal-free conditions.
- Wikipedia. (n.d.). Japp–Klingemann reaction.
- Sci-Hub. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids.
- ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Heteroaromatic hydrogen exchange reactions. Part 9.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- chemeurope.com. (n.d.). Japp-Klingemann reaction.
- PubMed. (2012).
- TCI AMERICA. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
- SciSpace. (n.d.). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR.
- PMC. (2020).
- Wikipedia. (n.d.). Fischer indole synthesis.
- ResearchGate. (n.d.). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids.
- Beilstein Journal of Organic Chemistry. (2017).
- ACS Publications. (2019). Gold(III)
- BenchChem. (2025).
- DergiPark. (2015). Optimization of saponification process in multi-response framework by using desirability function approach.
- PubChemLite. (n.d.). This compound (C16H13NO3).
- Frontiers. (n.d.). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
- ResearchGate. (n.d.). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
- PubMed Central. (n.d.). Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C)
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- Quora. (2019).
- Santa Cruz Biotechnology. (n.d.). This compound, CAS 24370-75-0.
Sources
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- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
- 12. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fischer Indole Synthesis of Benzyloxyindoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis of Benzyloxyindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on the unique behavior of benzyloxy-substituted substrates.
Overview of the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through a well-established mechanism involving the formation of a phenylhydrazone, followed by tautomerization to an enamine, a crucial[3][3]-sigmatropic rearrangement, and finally, aromatization with the elimination of ammonia to yield the indole ring.[1]
While powerful, the synthesis is sensitive to reaction conditions, and the presence of a benzyloxy substituent introduces specific challenges that require careful consideration to avoid the formation of unwanted byproducts.[3]
Core Reaction Mechanism
Caption: Acid-catalyzed cleavage of the benzyl ether.
Troubleshooting Strategies:
-
Milder Acid Catalysts: Avoid strong, non-volatile acids like H₂SO₄ and PPA if debenzylation is observed.
-
Recommended: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or acetic acid are generally milder options. [1]* Lower Reaction Temperature: High temperatures accelerate the rate of debenzylation.
-
Recommended: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Alternative Protecting Groups: If debenzylation remains a persistent issue, consider using a more acid-stable protecting group for the hydroxyl functionality in future syntheses.
Issue 3: Formation of Isomeric and Rearranged Byproducts
Q: My product mixture contains isomers of the expected benzyloxyindole. What could be causing this?
A: The formation of isomers can arise from two main sources: the use of an unsymmetrical ketone or acid-catalyzed rearrangement of the benzyloxy group.
-
Regioisomers from Unsymmetrical Ketones: When an unsymmetrical ketone is used, two different enamine intermediates can form, leading to a mixture of regioisomeric indoles. [3]The ratio of these isomers is influenced by the acid catalyst, temperature, and steric factors. [3] * Solution: Controlling regioselectivity can be challenging. Weaker acids may favor the kinetic product, while stronger acids can lead to the thermodynamic product. [4]It is often necessary to optimize the reaction conditions to favor the desired isomer, followed by careful chromatographic separation.
-
Benzyl Group Migration: Under strongly acidic conditions, an intramolecular rearrangement of the benzyl group from the oxygen to a carbon atom on the aromatic ring can occur, similar to the Fries rearrangement. This would lead to the formation of a C-benzylated hydroxyindole.
-
Solution: Employing milder reaction conditions (acid and temperature) is the most effective way to minimize this side reaction.
-
Issue 4: Presence of Aniline and Other Nitrogen-Containing Impurities
Q: My crude product is contaminated with 4-benzyloxyaniline and other related impurities. What is the source of these byproducts?
A: The presence of aniline derivatives points to a competing side reaction known as N-N bond cleavage. The electron-donating nature of the benzyloxy group can unfortunately promote this undesired pathway. [4] Mechanism of N-N Bond Cleavage:
Caption: N-N bond cleavage as a competing pathway.
Troubleshooting Strategies:
-
Milder Reaction Conditions: As with debenzylation, using milder acids and lower temperatures can disfavor the N-N cleavage pathway. [4]* Substituent Effects: If possible, modifying the electronic properties of the carbonyl component can sometimes influence the reaction outcome. However, this is often not a feasible option.
-
Purification: If N-N cleavage cannot be completely suppressed, careful purification by column chromatography is necessary to remove the resulting aniline byproducts. An initial wash with a dilute aqueous acid solution can help to remove basic impurities like anilines.
Experimental Protocol: General Procedure for Fischer Indole Synthesis of a Benzyloxyindole
This is a general guideline and may require optimization for your specific substrate.
Materials:
-
4-(Benzyloxy)phenylhydrazine hydrochloride
-
Cyclohexanone (or other suitable ketone)
-
Zinc chloride (anhydrous)
-
Ethanol
-
Toluene
Procedure:
-
Hydrazone Formation (Optional Isolation):
-
To a solution of 4-(benzyloxy)phenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).
-
Add the ketone (1.05 eq) and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the hydrazine.
-
The hydrazone may precipitate and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the hydrazone (either isolated or as a crude mixture), add toluene and anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by carefully adding water and a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure benzyloxyindole.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues.
References
-
McAusland, D., Seo, S., Pintori, D. G., Finlayson, J., & Greaney, M. F. (2011). The benzyne Fischer-indole reaction. Organic Letters, 13(14), 3667–3669. [Link]
-
Noey, E. L., Yang, Z., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6248–6256. [Link]
-
Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(9), 3001–3006. [Link]
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54060-54086. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023). Fischer indole synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Journal of the Chemical Society (Resumed). (1951). 363. The synthesis of 5- and 6-benzyloxyindoles and attempts to prepare 5- and 6-hydroxyindoles therefrom. Journal of the Chemical Society (Resumed), 1903-1905. [Link]
Sources
Technical Support Center: Purification of 7-Benzyloxy-1H-indole-3-carboxylic acid by Recrystallization
Welcome to the technical support center for the purification of 7-Benzyloxy-1H-indole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful recrystallization of this compound. Our focus is on explaining the causality behind experimental choices to ensure both high purity and yield.
Introduction and Compound Properties
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and for ensuring the desired pharmacological profile of the final compounds. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
A successful recrystallization relies on selecting a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain either soluble or insoluble at all temperatures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 24370-75-0 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₃NO₃ | [1][2][4][5] |
| Molecular Weight | 267.28 g/mol | [1][4] |
| Appearance | Solid | [2] |
| pKa (Predicted) | 3.92 ± 0.10 | [3] |
| Boiling Point (Predicted) | 531.1 ± 35.0 °C | [3] |
Core Experimental Protocol: Recrystallization
This section outlines the standard procedure for recrystallization. The key to this process is the meticulous selection of an appropriate solvent system.
Solvent Selection: The Foundation of Purity
The choice of solvent is the most critical variable in recrystallization. The ideal solvent should exhibit:
-
High solvency for the target compound at its boiling point.
-
Low solvency for the target compound at low temperatures (e.g., 0-4 °C).
-
Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).
-
A relatively low boiling point for easy removal during the drying phase.[6]
-
Inertness, meaning it does not react with the compound.[6]
For carboxylic acids like this compound, polar solvents are generally good candidates due to the presence of the hydrogen-bonding carboxylic acid group.[6][7][8]
Table 2: Potential Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol/Water | Varies | Polar | A solvent mixture is often effective. Ethanol provides good solvency, while the addition of water (an anti-solvent) can dramatically decrease solubility upon cooling, promoting crystallization. |
| Methanol | 65 | Polar | Good for many carboxylic acids.[8] Its low boiling point makes it easy to remove. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with moderate polarity.[6] |
| Toluene | 111 | Non-polar | May be suitable if the compound is less polar than expected, but its high boiling point can be a disadvantage.[6] |
| Acetic Acid | 118 | Polar | Can be an excellent solvent for carboxylic acids but is harder to remove completely.[9] |
Recommendation: Begin with small-scale trials using ethanol, methanol, or an ethanol/water mixture to determine the optimal solvent or solvent system.[10]
Step-by-Step Recrystallization Workflow
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.[11] In a separate flask, heat your chosen solvent to a gentle boil.[11]
-
Minimal Solvent Addition: Add the hot solvent to the flask containing the crude solid in small portions, with continuous stirring or swirling, until the compound just dissolves completely.[12] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated and will yield crystals upon cooling.[12][13]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. This involves quickly passing the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed flask.[11] This step prevents premature crystallization in the funnel.[11]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[13] Slow cooling is essential for the formation of large, pure crystals.[13][14] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities adhering to the crystal surfaces.[12]
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
Diagram 1: General Recrystallization Workflow
A schematic of the key stages in the recrystallization process.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section addresses common issues in a question-and-answer format.
Q1: My compound won't dissolve in the hot solvent, even after adding a large volume. What should I do?
A1: This indicates that the chosen solvent is not a good solvent for your compound at high temperatures.
-
Cause: The polarity of the solvent and the solute are mismatched.
-
Solution: You must select a different solvent. If you are using a non-polar solvent, try a more polar one like ethanol or ethyl acetate. If you are already using a polar solvent, you may need a solvent mixture. Stop the experiment, remove the current solvent via rotary evaporation, and restart with a new solvent system based on small-scale solubility tests.[15]
Q2: The solution is clear after cooling, but no crystals have formed. What is happening?
A2: This is a classic case of a supersaturated solution, where the compound remains dissolved even though its solubility limit has been exceeded.[14]
-
Cause 1: Too much solvent was added. This is the most common reason for crystallization failure.[14][15]
-
Solution: Gently heat the solution to boil off some of the solvent (10-20% of the volume) and allow it to cool again.[15]
-
-
Cause 2: Lack of a nucleation site. Crystal growth requires an initial point to begin.[14]
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod just below the solvent line.[14][15] The microscopic scratches provide a surface for nucleation.
-
Solution 2 (Seeding): If available, add a tiny "seed crystal" of the pure compound to the solution to initiate crystallization.[14][15]
-
Q3: Instead of crystals, an oil is forming at the bottom of my flask. How do I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[11][14] The oil often traps impurities.[11]
-
Cause 1: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Select a solvent with a lower boiling point.
-
-
Cause 2: The solution cooled too quickly, or the compound is significantly impure. [14]
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (5-10%) to lower the saturation point slightly.[14] Then, ensure the solution cools very slowly by insulating the flask (e.g., placing it in a beaker of warm water or on a hot plate that is turned off and allowed to cool).[14]
-
Q4: My final yield of crystals is very low. Where did my product go?
A4: A low yield (e.g., <50%) can result from several procedural errors.[15]
-
Cause 1: Too much solvent was used. A significant portion of your compound remains dissolved in the mother liquor.[15]
-
Solution: Before discarding the mother liquor (the filtrate), test it by dipping in a glass rod and letting the solvent evaporate. A large residue indicates substantial dissolved product.[15] You can try to recover more product by evaporating some solvent and re-cooling.
-
-
Cause 2: Premature crystallization during hot filtration. The product crystallized on the filter paper or in the funnel stem.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is sufficiently pre-heated. Perform the filtration quickly.[11]
-
-
Cause 3: Excessive washing with the cold solvent. Even cold solvent will dissolve some of your product.
-
Solution: Use only a minimal amount of ice-cold solvent for washing.
-
Diagram 2: Troubleshooting Decision Tree
A decision tree to diagnose and solve common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A simple and effective method is melting point analysis. A pure compound will have a sharp and narrow melting point range (typically < 2 °C) that corresponds to the literature value. Impure compounds exhibit a depressed and broad melting point range.[13] Further analysis can be conducted using techniques like ¹H NMR, HPLC, or TLC.
Q2: My final crystals are slightly colored, but the pure compound should be white. What happened?
A2: The color is likely due to a persistent, colored impurity that co-crystallized with your product.
-
Solution 1: You can try a second recrystallization. Often, the concentration of the impurity will be low enough after the first pass that it will remain in the mother liquor during the second.
-
Solution 2: If the impurity is non-polar and your compound is polar, you can sometimes remove the color by treating the hot solution with a small amount of activated charcoal before the hot filtration step. The charcoal adsorbs colored impurities. Use charcoal sparingly, as it can also adsorb your target compound.
Q3: What safety precautions should I take during recrystallization?
A3: Always work in a well-ventilated fume hood, especially when using flammable organic solvents like ethanol, methanol, or ethyl acetate. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Never heat organic solvents over an open flame; use a steam bath, heating mantle, or hot plate.[11]
Q4: Can I use a solvent mixture for recrystallization? How does that work?
A4: Yes, a binary solvent system is a powerful technique. It typically involves one solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The crude solid is dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. This method is excellent for inducing crystallization when no single solvent is ideal.
References
-
University of California, Davis. (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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University of Colorado, Boulder. Recrystallization. Organic Chemistry at CU Boulder. [Link]
-
Weldegrima, A. S. (n.d.). Recrystallization - Part 2. University of South Florida. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 53(3), 185. [Link]
-
National Center for Biotechnology Information. 7-(benzyloxy)-1H-indole-2-carboxylic acid. PubChem. [Link]
-
Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
-
University of California, Los Angeles. Common Solvents for Crystallization. [Link]
-
PubChemLite. This compound (C16H13NO3). [Link]
-
Acros Pharmatech. 7-(Benzyloxy)-1H-indole-3-carboxylic acid. [Link]
-
Acmec Biochemical. 7-(Benzyloxy)-1H-indole-3-carboxylic acid. [Link]
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Technical Support Center: Recrystallization of Indole-3-Carboxylic Acids
Welcome to the technical support center for the purification of indole-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this important class of compounds. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing indole-3-carboxylic acid?
A1: The ideal recrystallization solvent is one that dissolves the solute and impurities at an elevated temperature, but in which the solute has low solubility at room temperature or below. For indole-3-carboxylic acid, its polar carboxylic acid group and relatively nonpolar indole ring system allow for a range of potential solvents.
Based on solubility data and empirical evidence, a mixed solvent system is often most effective. Ethanol/water or acetone/hexane are commonly employed.[1] Ethanol is a good choice as it can dissolve many organic compounds, and the addition of water as an anti-solvent can then induce crystallization.[2] One study on a related compound, indole-3-acetic acid, showed high solubility in ethyl acetate, DMSO, and DMF, and lower solubility in alcohols and chloroform.[3] For indole itself, a methanol/water mixture has been shown to be effective.[4]
It is crucial to perform a solvent screen with a small amount of your crude material to determine the optimal solvent or solvent pair for your specific sample, as impurity profiles can vary.
Q2: My purified indole-3-carboxylic acid is discolored (yellow or brown). What is the cause?
A2: Pure indole-3-carboxylic acid is typically a light beige or light brown crystalline powder.[5][6] Significant discoloration, such as a pronounced yellow or brown color, often indicates the presence of impurities. These can arise from several sources including oxidation of the indole ring, residual starting materials, or byproducts from the synthesis. While color is not always a direct measure of purity, a noticeable deviation from the expected appearance warrants further analytical investigation, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]
Q3: How can I quickly assess the purity of my recrystallized indole-3-carboxylic acid?
A3: Thin-Layer Chromatography (TLC) is a fast and effective method for a qualitative assessment of purity. A single, well-defined spot on the TLC plate under UV visualization is a strong indicator of high purity. The presence of multiple spots suggests that impurities are still present. A recommended mobile phase for indole-3-carboxylic acid on a silica gel plate is a mixture of ethyl acetate and hexanes, often with a small amount of acetic or formic acid to improve the spot shape by suppressing the deprotonation of the carboxylic acid.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of indole-3-carboxylic acid and provides actionable solutions.
Problem 1: The compound "oils out" instead of forming crystals.
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated to a degree that precipitation occurs at a temperature above the compound's melting point.
| Possible Cause | Troubleshooting Steps |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly. Insulating the flask can help moderate the cooling rate. Once at room temperature, the flask can be moved to an ice bath to maximize crystal recovery.[1][8] |
| Solution is too concentrated. | Reheat the solution to dissolve the oil and add a small amount of additional hot solvent. This will decrease the saturation point and may allow for crystallization to occur at a lower temperature.[1][9] |
| Inappropriate solvent system. | The chosen solvent may not be optimal. A different solvent or solvent pair should be investigated. For instance, if using a single solvent, a solvent/anti-solvent system might provide better results.[1] |
| High impurity level. | Impurities can depress the melting point of the compound, making it more prone to oiling out.[9] A preliminary purification step, such as passing the crude material through a short silica plug, may be necessary.[1][10] |
Problem 2: Low yield after recrystallization.
A low recovery of crystalline material can be frustrating. Several factors can contribute to this issue.
| Possible Cause | Troubleshooting Steps |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude material. Adding the solvent in small portions can help avoid using an excess.[7][8] If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[9] |
| Compound is too soluble in the chosen solvent at low temperatures. | A different solvent in which the compound has lower solubility at room temperature or below should be selected. Performing a thorough solvent screen is critical for optimizing yield.[7] |
| Premature crystallization during hot filtration. | If an insoluble impurity is present and a hot filtration is necessary, premature crystallization can occur in the funnel. To prevent this, use a pre-heated funnel and flask, and add a small excess of solvent to the solution before filtering.[8] |
Problem 3: Crystals do not form upon cooling.
Sometimes, a supersaturated solution will not yield crystals even after cooling.
| Possible Cause | Troubleshooting Steps |
| Solution is not sufficiently supersaturated. | If too much solvent was added, the solution may not be supersaturated upon cooling. The solvent can be partially evaporated to increase the concentration of the solute. |
| Lack of nucleation sites. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[8] |
| Seeding is required. | If a small amount of pure crystalline material is available, add a "seed crystal" to the cooled solution. This will provide a template for crystal growth.[8] |
| Inhibitory effect of impurities. | Certain impurities can inhibit crystal formation. If other methods fail, a different purification technique, such as column chromatography, may be required before attempting recrystallization again.[8] |
Experimental Protocol: Recrystallization of Indole-3-Carboxylic Acid using Ethanol/Water
This protocol provides a general guideline. The optimal solvent ratios and volumes should be determined experimentally for each specific sample.
Materials:
-
Crude indole-3-carboxylic acid
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude indole-3-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and stir until the solid dissolves completely. It is important to use the smallest volume of solvent necessary.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Redissolution: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed during this time.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Visualization of the Recrystallization Workflow
Caption: Workflow for the recrystallization of indole-3-carboxylic acid.
References
- Material Safety Data Sheet - Indole-3-carboxylic acid 99% AR. (n.d.).
- Indole-3-carboxylic acid CAS#: 771-50-6. (n.d.). ChemicalBook.
- INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS CAS No. (2015, April 9). Loba Chemie.
- Indole-3-carboxylic acid | Endogenous Metabolite. (n.d.). MedChemExpress.
- Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. (n.d.). ResearchGate.
- Recrystallization. (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of 2,3,3-Trimethyl-3H-indole-5-carboxylic Acid and Its Derivatives. (n.d.). Benchchem.
- Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Technical Support Center: Purification of Synthetic 1-Methoxyindole-3-carboxylic Acid. (n.d.). Benchchem.
- Crystallization purification of indole. (n.d.). ResearchGate.
- Recrystallization Issues. (2024, October 17). Reddit.
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Technical Support Center: Navigating the Regioselectivity of Indole Alkylation
Welcome to our dedicated technical support center for troubleshooting the nuanced challenge of N-alkylation versus C-alkylation of indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the pivotal challenge of controlling regioselectivity in their synthetic endeavors. Here, we dissect the mechanistic underpinnings of this common synthetic hurdle and provide actionable, field-tested solutions to steer your reactions toward the desired constitutional isomer.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental factors that dictate whether my indole alkylation occurs at the nitrogen (N-1) or carbon (C-3) position?
The regiochemical outcome of indole alkylation is a classic case of kinetic versus thermodynamic control, deeply intertwined with the ambident nucleophilic nature of the indole scaffold. The C-3 position is inherently more nucleophilic in the neutral indole, while the N-1 position, upon deprotonation, becomes a highly reactive nucleophile.[1] The delicate balance between N- and C-alkylation is primarily governed by a confluence of four key parameters: the choice of base, the solvent system, the reaction temperature, and the nature of the electrophile (alkylating agent).[2][3]
Q2: How does the choice of base influence the N/C alkylation ratio?
The base is arguably the most critical determinant of regioselectivity. Its role is to deprotonate the indole N-H, forming the indolide anion. The extent of this deprotonation and the nature of the resulting ion pair are paramount.
-
Strong Bases for N-Alkylation: Strong bases like sodium hydride (NaH), potassium hydride (KH), and lithium diisopropylamide (LDA) in polar aprotic solvents (e.g., DMF, THF) tend to fully deprotonate the indole.[1][4] This generates a high concentration of the "harder" indolide anion, which favors reaction at the more electronegative nitrogen atom, leading to the thermodynamically more stable N-alkylated product.[3][5]
-
Weaker Bases and C-Alkylation: In contrast, weaker bases or conditions that do not favor complete deprotonation can lead to a significant portion of the indole remaining in its neutral, protonated form. In this state, the more nucleophilic C-3 position is prone to attack the electrophile, resulting in C-alkylation.[1]
The counter-ion of the base also plays a subtle but important role. For instance, the use of different bases such as NaH, KH, or cesium carbonate (Cs₂CO₃) can alter the nature of the ion pair and potentially influence the N-selectivity.[1]
Q3: Can you elaborate on the role of the solvent in directing the regioselectivity?
The solvent's polarity and its ability to solvate the indolide anion and the counter-cation are crucial.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are the workhorses for promoting N-alkylation.[3][6] These solvents effectively solvate the cation of the base, leading to a more "naked" and highly reactive indolide anion that preferentially reacts at the nitrogen. Increasing the proportion of DMF in a THF/DMF mixture has been shown to enhance N-alkylation.[1][5]
-
Less Polar Solvents: In less polar or non-coordinating solvents, the indolide anion and the metal cation can exist as a tight ion pair. This association can sterically hinder the nitrogen atom, making the C-3 position more accessible for alkylation.
Q4: I'm working with a substrate that is sensitive to strong bases. What are my options for achieving N-alkylation?
For base-sensitive substrates, several milder strategies can be employed:
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of indoles with alcohols under neutral conditions using a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[7][8][9][10][11] This method is particularly useful for indoles bearing electron-withdrawing groups.[7]
-
Phase-Transfer Catalysis (PTC): PTC provides a robust method for N-alkylation under biphasic conditions (e.g., aqueous NaOH and an organic solvent) with the aid of a phase-transfer catalyst like a quaternary ammonium salt.[12][13] This approach often offers high yields and selectivity for N-alkylation.
-
Modern Catalytic Methods: Recent advances in catalysis provide exquisite control over regioselectivity. For instance, copper hydride (CuH) catalysis with a specific phosphine ligand like DTBM-SEGPHOS can achieve high N-selectivity.[4][14] Interestingly, by simply changing the ligand to Ph-BPE, the selectivity can be switched to favor C-3 alkylation.[4][14]
Troubleshooting Guide
Issue 1: My reaction is yielding predominantly the C-3 alkylated product, but I need the N-alkylated isomer.
This is a common challenge stemming from the intrinsic nucleophilicity of the C-3 position.[4][5] Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Predominant C-3 Alkylation
Sources
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
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- 14. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Indole N-Alkylation
Welcome to the technical support center for the N-alkylation of indoles. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and provide a deeper understanding of the factors governing this crucial transformation. This resource is structured to help you troubleshoot common issues and optimize your reaction conditions by explaining the causality behind each experimental choice.
Frequently Asked Questions (FAQs)
Q1: What makes the N-alkylation of indoles a persistent challenge?
The primary challenge lies in the inherent electronic nature of the indole ring. While the nitrogen atom (N1) can be alkylated, the carbon at the 3-position (C3) is often more nucleophilic in the neutral indole molecule.[1][2] This leads to a common competitive side reaction, C3-alkylation, which can be difficult to separate from the desired N-alkylated product and significantly lowers the yield.[1][3] The goal of optimization is to manipulate the reaction conditions to favor the kinetic and thermodynamic properties that lead to selective N1-alkylation.
Q2: What are the "classic" conditions for performing an indole N-alkylation, and what is the underlying principle?
The classical and most widely used method involves deprotonating the indole N-H with a strong base to form a highly nucleophilic indolate anion.[1][3] This anion overwhelmingly favors reaction at the nitrogen atom. The most common conditions are:
-
Base: Sodium hydride (NaH)
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).[1][4]
The principle is straightforward: by converting the neutral indole into its conjugate base (the indolate), the nucleophilicity of the nitrogen is dramatically increased, making it the primary site of attack for the alkylating agent.
Q3: How do electron-withdrawing or electron-donating groups on the indole ring affect N-alkylation?
Substituents on the indole ring can significantly impact the reaction's success:
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) increase the acidity of the N-H proton.[2] This makes deprotonation by a base easier, which can facilitate N-alkylation.[2][3]
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains decrease the acidity of the N-H proton, making deprotonation more difficult. However, they also increase the overall nucleophilicity of the indole ring system.
Troubleshooting Guide: From Problem to Solution
This section addresses specific issues you may encounter in the lab. Each problem is followed by probable causes and actionable solutions grounded in chemical principles.
Problem 1: My reaction has a very low yield or is not proceeding at all.
Potential Cause A: Incomplete Deprotonation If the indole N-H is not fully deprotonated, the concentration of the reactive indolate anion will be low, leading to a sluggish or incomplete reaction.[3]
-
Solution 1: Verify Base Stoichiometry & Strength. Ensure you are using at least 1.05-1.2 equivalents of a strong base like NaH. If your starting material is an acid salt (e.g., hydrochloride), you will need an additional equivalent of base to neutralize it.[5] For less acidic indoles, a stronger base might be required.
-
Solution 2: Allow Sufficient Time for Deprotonation. Before adding your alkylating agent, allow the indole and base to stir for a sufficient period (e.g., 30-60 minutes at 0 °C to room temperature) to ensure complete formation of the indolate anion.[5]
-
Solution 3: Increase Temperature. While deprotonation often starts at 0 °C, allowing the reaction to warm to room temperature or even applying gentle heat can ensure it goes to completion.[4]
Potential Cause B: Moisture in the Reaction Strong bases like sodium hydride are extremely sensitive to moisture, which will quench the base and prevent deprotonation.[4]
-
Solution 1: Use Anhydrous Conditions. Ensure your solvent is anhydrous and that the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon).[4] Glassware should be oven- or flame-dried before use.
Potential Cause C: Poor Reactivity of the Alkylating Agent The nature of the leaving group on your electrophile is critical.
-
Solution 1: Choose a Better Leaving Group. The reactivity order for alkyl halides is I > Br > Cl > F. If you are using an alkyl chloride with a low success rate, switching to the corresponding bromide or iodide will significantly accelerate the reaction.
-
Solution 2: Increase Reaction Temperature. For less reactive alkylating agents, increasing the temperature may be necessary to overcome the activation energy barrier.[6][7]
Problem 2: My main product is a mixture of N-alkylated and C3-alkylated indoles.
This is the most common issue in indole alkylation, stemming from the dual nucleophilicity of the indole ring.
Visualizing the Competing Pathways
Caption: Competing pathways for N- vs. C3-alkylation of indole.
Potential Cause A: Incomplete Deprotonation / Solvent Choice If a significant concentration of neutral indole remains, it can react at the C3 position. The choice of solvent and counter-ion from the base plays a critical role in mediating the reactivity of the indolate anion.[1]
-
Solution 1: Use a Strong Base in a Polar Aprotic Solvent. This is the most effective strategy. Using NaH in DMF or THF ensures maximum conversion to the indolate anion, which selectively reacts at the nitrogen.[1][3] Increasing the proportion of DMF in a THF/DMF mixture can further enhance N-selectivity.[1][3]
-
Solution 2: Consider the Counter-ion. The cation from the base (e.g., Na⁺, K⁺, Cs⁺) can influence regioselectivity. In some systems, switching from NaH to potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can improve N-alkylation.[1]
-
Solution 3: Explore Phase-Transfer Catalysis (PTC). PTC is an excellent alternative for improving N-selectivity, especially for large-scale reactions. It uses a catalyst (e.g., a quaternary ammonium salt) to shuttle the indolate anion from an aqueous or solid phase into an organic phase where it reacts with the alkyl halide.[8][9] This method often provides high N-selectivity under milder conditions.[8]
Potential Cause B: Thermodynamic vs. Kinetic Control C3-alkylation is often the kinetically favored pathway (reacts faster at lower temperatures), while N-alkylation is typically the thermodynamically more stable product.[3][10]
-
Solution: Increase the Reaction Temperature. Running the reaction at a higher temperature can provide the necessary energy to overcome the barrier to the more stable N-alkylated product, shifting the product ratio in its favor.[1][6] For instance, reactions that are sluggish at room temperature may show excellent N-selectivity at 80 °C or higher in DMF.[6]
Troubleshooting Flowchart for Poor Regioselectivity
Caption: A step-by-step flowchart for troubleshooting poor N/C regioselectivity.
Advanced & Alternative Methodologies
When classical methods fail or for specialized applications, modern techniques can provide superior results.
-
Microwave-Assisted N-Alkylation: Using microwave irradiation as the heating source can dramatically reduce reaction times from many hours to mere minutes.[11] This method often leads to higher yields and cleaner reactions by minimizing byproduct formation through rapid, uniform heating.[11][12] It is considered a green chemistry approach as it is highly energy-efficient.[11]
-
Transition Metal Catalysis: Catalytic systems using copper, iridium, or iron can achieve N-alkylation under different mechanisms, often with alcohols as the alkylating agent in "borrowing hydrogen" reactions.[13][14] A notable example is a copper-hydride catalyzed system where the choice of phosphine ligand can selectively determine whether N-alkylation or C3-alkylation occurs, offering powerful catalyst control over regioselectivity.[15]
Summary of Key Reaction Parameters
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C3-Alkylation | Rationale |
| Base | Strong base (NaH, KH) | Weaker base or acidic conditions | Strong bases generate the N-nucleophilic indolate anion. Neutral indole reacts at C3.[3][4] |
| Solvent | Polar aprotic (DMF, THF) | Nonpolar (Toluene, Hexane) | Polar aprotic solvents stabilize the indolate anion and facilitate the Sₙ2 reaction at the nitrogen.[1][10] |
| Temperature | Higher (e.g., >80 °C) | Lower (e.g., <25 °C) | N-alkylation is often the thermodynamically favored product, favored by higher temperatures.[1][6] |
| Substituents | Electron-withdrawing on indole | Electron-donating on indole | EWGs increase N-H acidity, making deprotonation and subsequent N-alkylation easier.[2] |
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF
Safety Note: Sodium hydride (NaH) is a flammable solid that reacts violently with water. Handle only under an inert atmosphere in a fume hood.
-
Preparation: Add indole (1.0 eq.) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Solvent Addition: Add anhydrous DMF (approx. 0.2-0.5 M concentration relative to indole) via syringe.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30-60 minutes. A color change and cessation of gas evolution indicate the formation of the indolate anion.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. If the alkylating agent is unreactive, the temperature may be increased (e.g., to 80 °C) to drive the reaction to completion.[6]
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding it to ice-cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask, add the indole (1.0 eq.), the alkyl halide (1.2 eq.), a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻, 0.1 eq.), and a solvent like benzene or toluene.[8]
-
Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).[8]
-
Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Dilute the mixture with water and separate the layers. Extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
References
-
Barco, A., Benetti, S., Pollini, G. P., & Baraldi, P. G. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. IRIS - Unife. Retrieved from [Link]
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203–205.
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]
- Reddy, R. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Journal of Organic Chemistry, 88(5), 2938-2951.
- Merz, A., & Kažan, J. (2020).
- Sigman, M. S., et al. (2019). Enantioselective N-alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Journal of Organic Chemistry.
-
ResearchGate. (n.d.). Effect of solvent on the alkylation. Retrieved from [Link]
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole.
-
ResearchGate. (n.d.). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]
- Wikipedia. (n.d.). Protecting group.
-
ResearchGate. (n.d.). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Retrieved from [Link]
- Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
- Buchwald, S. L., et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(40), 12990-12999.
- Royal Society of Chemistry. (2017).
-
National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-assisted synthesis of indole-derivatives via cycloisomerization of 2-alkynylanilines in water without added catalysts, acids, or bases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave-Assisted Solid-Acid-Catalyzed Friedel-Crafts Alkylation and Electrophilic Annulation of Indoles Using Alcohols as Alkylating Agents. Retrieved from [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of N-alkylated alkaloids and drug molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Base-Catalyzed Nucleophilic Addition Reaction of Indoles with Vinylene Carbonate: An Approach to Synthesize 4-Indolyl-1,3-dioxolanones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
- ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides.
-
MDPI. (2023). Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices. Retrieved from [Link]
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Royal Society of Chemistry. (2017).
Sources
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- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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- 8. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
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- 14. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
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Technical Support Center: Synthesis of Indole-3-Carboxylic Acid Derivatives
Welcome to the Technical Support Center for the synthesis of indole-3-carboxylic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of indole-3-carboxylic acid and its derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step protocols for resolution.
Issue 1: Low or No Yield in Fischer Indole Synthesis
Question: I am attempting to synthesize an ethyl indole-3-carboxylate derivative using the Fischer indole synthesis, but I am getting very low yields, and in some cases, the reaction fails completely. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the Fischer indole synthesis of indole-3-carboxylic acid derivatives is a common issue, often stemming from the electronic properties of the substrates and the stability of key intermediates. The primary culprit is typically the undesired cleavage of the N-N bond in the phenylhydrazone intermediate, which competes with the desired[1][1]-sigmatropic rearrangement.
Causality:
The Fischer indole synthesis proceeds through a phenylhydrazone intermediate, which, under acidic conditions, tautomerizes to an ene-hydrazine. This ene-hydrazine then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.[2] However, electron-donating groups on the phenylhydrazine ring can stabilize the intermediate in a way that promotes heterolytic cleavage of the weak N-N bond, leading to the formation of anilines and other degradation products instead of the desired indole.[3][4] This is a significant competing pathway that can drastically reduce the yield.
Troubleshooting Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical. Harsh protic acids can exacerbate N-N bond cleavage.
-
Recommendation: Switch from strong protic acids like H₂SO₄ or HCl to a milder Lewis acid such as ZnCl₂ or BF₃·OEt₂. Polyphosphoric acid (PPA) can also be effective as it promotes cyclization while minimizing N-N bond cleavage. In some cases, Eaton's reagent (P₂O₅/MeSO₃H) can provide excellent regiocontrol and improve yields, though its harshness may require dilution in a solvent like sulfolane or dichloromethane.[5]
-
-
Temperature Control: High temperatures can favor the N-N bond cleavage pathway.
-
Recommendation: Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress by thin-layer chromatography (TLC). The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.
-
-
In Situ Hydrazone Formation: The phenylhydrazone intermediate can sometimes be unstable.
-
Recommendation: Instead of pre-forming and isolating the phenylhydrazone, consider forming it in situ. This is achieved by adding the keto-ester to a mixture of the phenylhydrazine and the acid catalyst. This keeps the concentration of the hydrazone low at any given time, which can disfavor the cleavage side reaction.
-
-
Protecting Group Strategy: If the phenylhydrazine contains strongly electron-donating groups, consider introducing a temporary electron-withdrawing protecting group on the indole nitrogen precursor to disfavor N-N bond cleavage. This group can be removed later in the synthetic sequence.
Issue 2: Formation of Regioisomers with Unsymmetrical Ketones
Question: I am using an unsymmetrical keto-ester in a Fischer indole synthesis to prepare a substituted indole-3-carboxylate, but I am obtaining a mixture of two regioisomers. How can I control the regioselectivity of this reaction?
Answer:
The formation of regioisomers is a classic challenge in the Fischer indole synthesis when using unsymmetrical ketones. The reaction can proceed through two different ene-hydrazine intermediates, leading to two possible indole products. The ratio of these isomers is influenced by the steric and electronic properties of the ketone, as well as the reaction conditions.
Causality:
The regioselectivity is determined by the direction of enolization of the ketone to form the ene-hydrazine intermediate. Generally, the reaction can be under either kinetic or thermodynamic control. The kinetic product arises from the formation of the less substituted, more rapidly formed ene-hydrazine, while the thermodynamic product comes from the more substituted, more stable ene-hydrazone. The choice of acid catalyst and the reaction temperature are key factors in determining which pathway predominates.[6]
Troubleshooting Protocol:
-
Acid Catalyst and Temperature:
-
For the Kinetic Product (less substituted indole): Use a milder acid catalyst (e.g., acetic acid) and lower reaction temperatures. This favors the formation of the less sterically hindered ene-hydrazine.
-
For the Thermodynamic Product (more substituted indole): Employ a stronger acid (e.g., polyphosphoric acid or Eaton's reagent) and higher temperatures. These conditions allow for equilibration to the more stable ene-hydrazine intermediate.[5]
-
-
Steric Hindrance: The steric bulk of the substituents on the ketone can be used to direct the regioselectivity. A bulky group will favor the formation of the less sterically hindered ene-hydrazine.
-
Pre-formation of the Hydrazone: In some cases, pre-forming and isolating the desired hydrazone isomer before cyclization can improve regioselectivity.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of indole-3-carboxylic acid derivatives, covering a range of synthetic methods and potential side reactions.
Fischer Indole Synthesis
Q1: What are the most common side reactions in the Fischer indole synthesis of indole-3-carboxylic acid esters?
A1: Besides N-N bond cleavage and the formation of regioisomers, other common side reactions include:
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone stage, especially with less reactive substrates or under insufficiently acidic conditions.
-
Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the indole product itself can undergo further reactions, including rearrangements or dimerization.
-
Decarboxylation: If the reaction is carried out under harsh conditions, the ester group of the indole-3-carboxylate can be hydrolyzed and the resulting carboxylic acid can decarboxylate.
Reissert Indole Synthesis
Q2: I am performing a Reissert synthesis to obtain an indole-2-carboxylic acid, but my yields are consistently low. What are the critical steps to optimize?
A2: The Reissert synthesis is a multi-step process, and low yields can arise from inefficiencies in any of the steps.[7][8] The key steps to troubleshoot are:
-
Condensation: The initial condensation of o-nitrotoluene with diethyl oxalate is base-catalyzed. Ensure anhydrous conditions and use a strong base like potassium ethoxide, which often gives better results than sodium ethoxide.[9]
-
Reductive Cyclization: This is often the most challenging step. The reduction of the nitro group to an amine, followed by intramolecular cyclization, can be sensitive to the choice of reducing agent and reaction conditions.
-
Common Reducing Agents: Zinc dust in acetic acid is traditionally used.[7] Other options include iron powder in acetic acid or sodium dithionite.[10]
-
Troubleshooting: If you are observing a mixture of products or incomplete reaction, consider changing the reducing agent or optimizing the temperature and reaction time. For sensitive substrates, catalytic hydrogenation (e.g., H₂/Pd-C) under controlled conditions can be a milder alternative. However, be aware that some reduction conditions can lead to the formation of quinolone byproducts.[11]
-
Q3: During the reductive cyclization step of my Reissert synthesis, I am observing the formation of a quinolone derivative as a major byproduct. How can I avoid this?
A3: The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain substitution patterns and under specific reduction conditions.[11] This occurs when the reduction of the nitro group is followed by an alternative cyclization pathway.
-
Mitigation Strategies:
-
Choice of Reducing Agent: The choice of reducing agent can significantly influence the product distribution. If you are using catalytic hydrogenation (e.g., PtO₂), which is sometimes prone to quinolone formation, consider switching to a chemical reducing agent like zinc in acetic acid or iron in acetic acid.[10][11]
-
Reaction Conditions: Carefully control the reaction temperature and pH. Harsher acidic conditions can sometimes favor the formation of the indole.
-
Substrate Modification: If possible, modifying the substituents on the aromatic ring can sometimes disfavor the quinolone formation pathway.
-
Bischler-Möhlau Indole Synthesis
Q4: The Bischler-Möhlau synthesis of my desired 2-aryl-indole-3-carboxylic acid derivative is giving very low yields and multiple side products. Are there any milder alternatives?
A4: The classical Bischler-Möhlau synthesis is notorious for its harsh reaction conditions (high temperatures and strong acids), which often lead to poor yields and a lack of regioselectivity.[1][12]
-
Milder Conditions:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as lithium bromide, has been shown to promote the reaction under milder conditions.[12]
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to accelerate the Bischler-Möhlau reaction, often leading to higher yields and shorter reaction times, and can sometimes be performed under solvent-free conditions.[13] A one-pot variation involving microwave irradiation of a 2:1 mixture of the aniline and phenacyl bromide has also been reported to improve yields.[13]
-
General Side Reactions and Purification
Q5: I have successfully synthesized my indole-3-carboxylic acid, but it undergoes decarboxylation during workup or purification. How can I prevent this?
A5: Decarboxylation of indole-3-carboxylic acids is a common side reaction, particularly when exposed to heat or basic conditions.[14][15]
-
Prevention Strategies:
-
Avoid High Temperatures: During workup and purification, avoid excessive heating. If you need to remove a solvent, use a rotary evaporator at a low temperature.
-
pH Control: Avoid strongly basic conditions during extraction and purification. If an aqueous basic wash is necessary, use a mild base like sodium bicarbonate and minimize the contact time.
-
Purification: For purification, column chromatography on silica gel is often effective. A mobile phase containing a small amount of acetic acid can help to keep the carboxylic acid protonated and prevent streaking on the column. Alternatively, the crude product can be dissolved in a suitable solvent and washed with a mild aqueous base to extract the carboxylic acid as its salt. The aqueous layer can then be carefully acidified to precipitate the pure carboxylic acid.[16]
-
Q6: What is the best way to hydrolyze an ethyl indole-3-carboxylate to the corresponding carboxylic acid without causing side reactions?
A6: The hydrolysis of the ester can be tricky due to the sensitivity of the indole ring and the potential for decarboxylation of the product.
-
Recommended Protocol:
-
Basic Hydrolysis: Saponification using a base like NaOH or KOH in a mixture of water and a co-solvent like methanol or ethanol is the most common method. To minimize decarboxylation, the reaction should be carried out at the lowest possible temperature that allows for a reasonable reaction rate (often room temperature or slightly elevated). Monitor the reaction closely by TLC and, upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) at a low temperature (e.g., 0 °C) to precipitate the carboxylic acid.
-
Acidic Hydrolysis: Acid-catalyzed hydrolysis is generally not recommended as the acidic conditions can lead to degradation of the indole ring.
-
Visualizing Key Processes
To further aid in understanding these complex reactions, the following diagrams illustrate key mechanistic pathways and troubleshooting logic.
A [label="Phenylhydrazone"]; B [label="Ene-hydrazine"]; C [label="[1][1]-Sigmatropic\nRearrangement"]; D [label="Desired Indole-3-carboxylate"]; E [label="N-N Bond Cleavage\n(Side Reaction)"]; F [label="Aniline Byproducts"];
A -> B [label="Tautomerization"]; B -> C [label="Acid Catalyst"]; C -> D [label="Cyclization & -NH3"]; B -> E [label="e--donating groups\nStrong Acid/Heat", color="#EA4335"]; E -> F; }
Caption: Competing pathways in the Fischer Indole Synthesis.Start [label="Low Yield in Reductive Cyclization", fillcolor="#EA4335"]; Problem1 [label="Incomplete Reaction", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Quinolone Formation", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Optimize Temperature/\nReaction Time", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Change Reducing Agent\n(e.g., Fe/HOAc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Switch to Chemical\nReducing Agent\n(e.g., Zn/HOAc)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Control Reaction pH", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Problem1; Start -> Problem2; Problem1 -> Solution1a; Problem1 -> Solution1b; Problem2 -> Solution2a; Problem2 -> Solution2b; }
Caption: Troubleshooting the Reissert Synthesis reductive cyclization.References
-
Bischler–Möhlau indole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
- Zhao, D., Hughes, D. L., & Bender, D. R. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. The Journal of Organic Chemistry, 56(11), 3001–3006.
-
Bischler-Möhlau indole synthesis. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
- Kouznetsov, V. V., & Palma, A. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(12), 6249–6257.
- Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? The Journal of Organic Chemistry, 76(11), 4437–4444.
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Why do some Fischer indolizations fail?. (2011). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
- Sridharan, V., Perumal, S., & Avendaño, C. (2006). Bischler Indole Synthesis under Microwave Irradiation: A Solvent-Free Synthesis of 2-Arylindoles. Synlett, 2006(01), 0091–0095.
- Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic Acid. Organic Syntheses, 43, 55.
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents (pp. 1–15). John Wiley & Sons, Inc.
- Murakami, Y., Yokoyama, Y., & Aoki, T. (1998). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Heterocycles, 48(5), 963-972.
- Purification process of indole-3-carboxylic acid. (2006). Google Patents.
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved January 12, 2026, from [Link]
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Reissert indole synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Reissert Indole Synthesis. (n.d.). Name Reaction. Retrieved January 12, 2026, from [Link]
- Murakami, Y., et al. (1998). Unexpected formation of quinolone derivatives in Reissert indole synthesis. Heterocycles, 48(5), 963-972.
- Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.
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Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. Retrieved January 12, 2026, from [Link]
- Zhang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. New Journal of Chemistry, 47(37), 17565-17569.
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A New Protecting-Group Strategy for Indoles. (2006). ResearchGate. Retrieved January 12, 2026, from [Link]
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SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. (n.d.). University of Toronto. Retrieved January 12, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Process of producing indole-3-acetic acids. (1955). Google Patents.
- Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Plant Science, 13.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
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Reissert Indole Synthesis: The Path to Perfect Indoles. (2020, March 23). YouTube. Retrieved January 12, 2026, from [Link]
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Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
- Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. (2001).
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2018). Molecules, 23(10), 2568.
- Structural and biochemical characterization of the prenylated flavin mononucleotide-dependent indole-3-carboxylic acid decarboxylase. (2022). Journal of Biological Chemistry, 298(3), 101642.
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Reissert indole synthesis. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]
- Metal-free access to 4-indolyl coumarin from coumarin 3-carboxylic acid and indole via a Michael addition-decarboxylation and dehydrogenation protocol: a photo-physical study and utility as an invisible ink. (2020). RSC Advances, 10(63), 38481-38488.
- Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020).
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). ResearchGate. Retrieved January 12, 2026, from [Link]
- Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. (2012). Organic & Biomolecular Chemistry, 10(38), 7735-7742.
-
A METHOD FOR THE PREPARATION OF INDOLE-3-CARBOXYLIC ACID DERIVATIVES. (2023). WIPO. Retrieved January 12, 2026, from [Link]
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Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020). Figshare. Retrieved January 12, 2026, from [Link]
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Methyl indole-3-carboxylate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. (2016). ResearchGate. Retrieved January 12, 2026, from [Link]
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Scale-up challenges for the synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid
Technical Support Center: Synthesis of 7-Benzyloxy-1H-indole-3-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the synthesis and scale-up of this valuable indole derivative. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and optimize your synthetic campaigns.
I. Overview of Synthetic Strategies
The synthesis of this compound is typically a multi-step process. The most prevalent strategies involve the initial formation of the core intermediate, 7-benzyloxyindole, followed by the introduction of the carboxylic acid moiety at the C3 position. The choice of the initial indole synthesis route is critical and often dictates the types of impurities and challenges that may arise.
Two common pathways are the Leimgruber-Batcho and the Reissert indole syntheses for creating the 7-benzyloxyindole intermediate. Following the formation of this key intermediate, carboxylation is most frequently achieved via a Grignard reaction.
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common point of failure in this synthesis? A: The most frequently encountered challenge is the carboxylation step. Specifically, the formation and reactivity of the indole Grignard reagent (indolyl magnesium bromide) can be problematic. Issues such as low conversion, insolubility of the Grignard reagent, and competing N1-carboxylation can lead to low yields and difficult purifications.[1]
Q2: Why is the benzyloxy protecting group used, and what are its main liabilities? A: The benzyl group is used to protect the C7-hydroxyl group of the indole ring. It is relatively stable to a range of reaction conditions. However, its primary liability is its susceptibility to removal via catalytic hydrogenation (debenzylation).[1] This can be an issue if reductive steps are required elsewhere in the synthesis. It is crucial to select reagents carefully to avoid premature deprotection. For example, using Raney Nickel for the Leimgruber-Batcho cyclization is effective, but prolonged exposure or use of Pd/C with a hydrogen source can cleave the benzyl ether.[2][3]
Q3: My final product is always off-white or tan, never pure white. Is this normal? A: While a slightly off-white color can be acceptable depending on the purity specifications, a distinct tan or brown color often indicates the presence of oxidative impurities. Indoles, particularly hydroxy-indoles (even when protected), can be sensitive to air and light.[1] Ensure that the final work-up, filtration, and drying steps are performed efficiently and, if necessary, under an inert atmosphere (e.g., nitrogen or argon).
Q4: Can I use a different method for carboxylation? A: Yes, while the Grignard method is common, other options exist. For instance, one could perform a Vilsmeier-Haack formylation to install a formyl group at C3, followed by an oxidation (e.g., using potassium permanganate or sodium chlorite) to furnish the carboxylic acid.[4] This two-step route may offer better control and avoid the challenges of Grignard reagent handling, which can be advantageous during scale-up.
III. Troubleshooting Guide by Synthetic Stage
This section provides a detailed breakdown of potential issues, their root causes, and recommended solutions for each major stage of the synthesis.
Stage 1: Synthesis of 7-Benzyloxyindole (via Leimgruber-Batcho)
The Leimgruber-Batcho synthesis is a robust method for preparing substituted indoles.[2]
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low yield in O-benzylation of 2-methyl-3-nitrophenol. | 1. Incomplete reaction due to insufficient base or reaction time. 2. Moisture in the reaction vessel quenching the base. 3. Side reactions from excessive heat. | 1. Use at least one equivalent of anhydrous potassium carbonate. Ensure the benzyl chloride is fresh. Monitor by TLC until the starting material is consumed.[2] 2. Flame-dry glassware and use anhydrous DMF. 3. Maintain the reaction temperature around 90°C; higher temperatures can lead to decomposition.[2] |
| Formation of enamine intermediate is slow or incomplete. | 1. Impure DMF-DMA (N,N-dimethylformamide dimethyl acetal). 2. Reaction temperature is too low. | 1. Use freshly opened or distilled DMF-DMA. 2. Ensure the reaction is heated to reflux (approx. 110°C) to drive the condensation.[2] |
| Reductive cyclization fails or gives a complex mixture. | 1. Inactive Raney Nickel catalyst. 2. Insufficient hydrazine hydrate. 3. Uncontrolled exotherm leading to side reactions. | 1. Use freshly prepared or a new bottle of active Raney Nickel.[2] 2. Use a significant excess of hydrazine hydrate, often added portion-wise. 3. Add hydrazine hydrate slowly to maintain the reaction temperature between 45-50°C. Use a water bath for cooling if necessary.[2] |
Stage 2: Carboxylation of 7-Benzyloxyindole
This is the most critical and challenging step. The goal is to form the C3-magnesium salt selectively and react it with carbon dioxide.
Caption: Troubleshooting workflow for the C3-carboxylation of 7-benzyloxyindole.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Indole Grignard reagent precipitates from solution. | 1. The reaction temperature is too low. 2. The solvent system is not optimal. | 1. While Grignard reactions are often initiated at 0°C, the indolyl magnesium salt can have poor solubility. Allowing the mixture to warm to room temperature or gentle heating may be necessary.[1] 2. A mixture of THF and toluene can sometimes improve solubility compared to ether or THF alone. |
| Low conversion to the carboxylic acid. | 1. Incomplete formation of the Grignard reagent due to moisture. 2. Inefficient trapping with CO2. The Grignard reagent may be sterically hindered. 3. The solid CO2 (dry ice) is not crushed finely enough, leading to poor surface area contact. | 1. Ensure all glassware is rigorously dried and all solvents are anhydrous. 2. Instead of pouring the Grignard solution over CO2 pellets, try cannula transfer of the Grignard solution into a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. This maximizes the CO2 concentration at the point of addition. 3. Crush the dry ice into a fine powder just before use. |
| Significant amount of starting material recovered. | 1. Insufficient Grignard reagent (e.g., ethylmagnesium bromide) used. 2. The Grignard reagent reacted with trace moisture or air instead of the indole. | 1. Use a slight excess (1.1-1.2 equivalents) of the primary Grignard reagent. 2. Maintain a strict inert atmosphere (argon or nitrogen) throughout the process, from Grignard formation to the CO2 quench. |
| Product is lost during aqueous workup. | 1. The pH of the aqueous layer is not sufficiently acidic to precipitate the product. The product remains in the aqueous layer as the carboxylate salt. | 1. After quenching the reaction, acidify the aqueous layer to a pH of 1-2 with cold 1N or 2N HCl.[5] The carboxylic acid should precipitate as a solid. Check the pH with indicator paper. |
Stage 3: Purification and Scale-Up
| Problem | Potential Cause(s) | Recommended Action(s) |
| Product is difficult to crystallize; remains oily or amorphous. | 1. Presence of residual solvents (e.g., THF, Toluene). 2. Impurities are inhibiting crystal lattice formation. | 1. After filtration, wash the crude solid thoroughly with a non-polar solvent like hexanes to remove residual aromatic solvents, followed by a water wash to remove salts. 2. Screen for an appropriate recrystallization solvent. A methanol/water or ethanol/water system is often effective. Dissolve the crude product in a minimal amount of hot alcohol and slowly add water until turbidity persists, then allow to cool slowly. |
| Debenzylation observed in the final product. | 1. Accidental exposure to catalytic metals and a hydrogen source. 2. Harsh acidic conditions during workup at elevated temperatures. | 1. Ensure all reactors and equipment are free from residual hydrogenation catalysts (e.g., Pd, Pt). 2. Perform the acidic workup at low temperatures (0-10°C) and avoid prolonged exposure to strong acids. |
| Poor heat transfer during scale-up of Grignard formation. | 1. The reaction is exothermic, and surface area-to-volume ratio decreases on scale-up. | 1. Use a jacketed reactor with controlled cooling. 2. Employ slow, subsurface addition of the primary Grignard reagent to the indole solution to manage the exotherm. Monitor the internal temperature closely. |
| Handling large quantities of CO2 gas/solid is inefficient. | 1. Sublimation of dry ice and poor mixing on a large scale. | 1. For multi-kilogram scale, bubbling gaseous CO2 through the solution is more controllable than adding solid. Ensure a high-flow sparge tube is used for good dispersion. Maintain a positive pressure of CO2 to prevent backflow of air. |
IV. Key Experimental Protocols
Protocol 1: Carboxylation of 7-Benzyloxyindole
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
-
Preparation: Under an argon atmosphere, add 7-benzyloxyindole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the indole in anhydrous THF (approx. 10 mL per gram of indole).
-
Grignard Formation: Cool the solution to 0°C in an ice bath. Slowly add ethylmagnesium bromide (1.1 eq, 1.0 M solution in THF) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The solution may become a thick slurry.
-
CO2 Quench: In a separate, larger flask, create a slurry of freshly crushed dry ice in anhydrous THF. Cool the Grignard reagent slurry back down to 0°C and slowly transfer it via cannula into the vigorously stirred dry ice slurry.
-
Work-up: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and wash the organic layer with brine.
-
Isolation: Extract the combined aqueous layers with ethyl acetate. Combine all organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexanes.
V. References
-
BenchChem (2025). Application Notes & Protocols: Fischer Indole Synthesis of 7-(Benzyloxy)-5-methyl-9H.
-
BenchChem. 7-Benzyloxyindole | 20289-27-4.
-
ChemicalBook. 7-BENZYLOXYGRAMINE synthesis.
-
Hughes, D. L. (1969). Preparation and properties of the hydroxyindole-3-carboxylic acids. Canadian Journal of Chemistry.
-
Reissert Indole Synthesis using Continuous Flow Hydrogenation. (n.d.).
-
BenchChem. 4-(Benzyloxy)-1H-indole-7-carboxamide|High-Purity.
-
Hu, W. et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
-
Reissert Indole Synthesis. (n.d.). Cambridge University Press.
-
Wikipedia. Reissert indole synthesis.
-
Baxendale, I. R., et al. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry.
-
Sigma-Aldrich. 7-Benzyloxyindole 96%.
-
Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses.
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft.
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.
-
Fischer indole synthesis in the absence of a solvent. (n.d.).
-
New 3H-Indole Synthesis by Fischer's Method. Part I. (2005). Molecules.
-
ChemWis. (2024). Reissert Indole Synthesis. YouTube.
-
PubChemLite. This compound (C16H13NO3).
-
Scott, J. D., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters.
-
Santa Cruz Biotechnology. This compound, CAS 24370-75-0.
-
SiliCycle. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions.
-
Greaney, M. F., et al. (2011). The Benzyne Fischer-Indole Reaction. Organic Letters.
-
Frontiers. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.
Sources
Stability of 7-Benzyloxy-1H-indole-3-carboxylic acid under acidic/basic conditions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Benzyloxy-1H-indole-3-carboxylic acid. Understanding the stability of this molecule is critical for the successful design and execution of experiments, ensuring data integrity, and developing robust synthetic routes. This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for assessing stability.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
This compound is a moderately stable compound, but its stability is highly dependent on pH, temperature, and the presence of oxidizing agents. The molecule has three key structural features that influence its reactivity: the electron-rich indole ring, the C3-carboxylic acid, and the 7-benzyloxy protecting group. Each of these can be a point of lability under specific conditions.
-
Acidic Conditions (pH < 4): The indole ring is susceptible to acid-catalyzed dimerization or polymerization, especially in the presence of strong, non-nucleophilic acids.[1][2] Additionally, the benzyloxy group, while generally more stable to acid than acetals or silyl ethers, can be cleaved under harsh acidic conditions.[3][4] Decarboxylation at the C3 position can also be promoted by acid, particularly at elevated temperatures.[5]
-
Neutral Conditions (pH 6-8): The compound is generally most stable at or near neutral pH when stored in the dark and at low temperatures.
-
Basic Conditions (pH > 8): The compound is relatively stable in mild base, existing as the carboxylate salt. However, prolonged exposure to strong bases or the presence of oxygen can lead to oxidation of the indole ring. Decarboxylation can also be catalyzed by bases like potassium carbonate at high temperatures.[6][7][8]
Q2: I am planning a reaction using trifluoroacetic acid (TFA). Is the benzyloxy group stable under these conditions?
The stability of the benzyl (Bn) ether protecting group in the presence of TFA is condition-dependent. While benzyl ethers are generally robust, strong acids like TFA can initiate cleavage, especially at concentrations above 10-20% or with extended reaction times and elevated temperatures.[4]
Causality: The mechanism of cleavage involves protonation of the ether oxygen, followed by either an SN1-type departure of the stable benzyl carbocation or an SN2 displacement by a nucleophile. The presence of cation scavengers (e.g., triethylsilane, anisole) can sometimes mitigate side reactions but may also promote the cleavage. It is crucial to perform a small-scale stability test under your specific reaction conditions before proceeding with valuable material.
Q3: My protocol involves an aqueous workup with 1M HCl. What are the primary risks to my compound?
The primary risk is acid-catalyzed degradation of the indole nucleus. The C3 position of indole is highly nucleophilic and prone to protonation, which can initiate a cascade of reactions, most commonly dimerization or polymerization, often observed as a color change to pink, purple, or brown.[1][9]
Recommendation: To minimize degradation, the acidic workup should be performed rapidly and at low temperatures (0-5 °C). Use the minimum amount of acid necessary and extract the product into an organic solvent as quickly as possible. Avoid prolonged storage of the compound in acidic aqueous solutions.
Q4: Can I use sodium hydroxide (NaOH) for saponification or to form the carboxylate salt?
Mild basic conditions, such as using 1M NaOH at room temperature for short periods, are generally well-tolerated. The compound will deprotonate to form the more water-soluble sodium salt. However, be aware of two potential issues:
-
Oxidation: The electron-rich indole ring can be susceptible to oxidation in basic solutions, especially if air is not excluded. This can lead to complex mixtures of colored byproducts.
-
Hydrolysis of Ester Conjugates: If your sample contains esterified forms of the carboxylic acid, mild alkaline conditions will readily hydrolyze them.[10][11]
For reactions requiring a base, consider using milder inorganic bases like NaHCO₃ or K₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), depending on the specific requirements of your reaction.
Troubleshooting Guide
Problem: My reaction mixture turned dark purple/brown after adding acid.
-
Probable Cause: This is a classic indicator of indole degradation. Acid catalyzes the dimerization or polymerization of the indole ring, leading to highly colored, often insoluble, byproducts.[1][2]
-
Solution:
-
Minimize Acid Exposure: Use the weakest acid possible for the transformation and ensure it is added slowly at low temperature.
-
Change Solvent: A more polar, coordinating solvent may sometimes temper the reactivity.
-
Protect the Indole Nitrogen: If the reaction chemistry allows, protection of the indole N-H (e.g., as a tosyl or BOC derivative) can significantly reduce the electron density of the ring system and increase its stability towards acid.
-
Problem: My mass spectrometry analysis shows a peak corresponding to the loss of the benzyl group (M-91).
-
Probable Cause: This indicates cleavage of the benzyloxy protecting group. This can happen under unexpectedly harsh acidic conditions or, more commonly, during catalytic hydrogenation (e.g., H₂/Pd-C) if other functional groups were the intended target.[12][13] Benzyl ethers are specifically designed to be cleaved by hydrogenolysis.[3]
-
Solution:
-
Re-evaluate Acidity: If the cleavage is unintentional, your acidic conditions are too strong. Consider a weaker acid or shorter reaction times.
-
Avoid Reductive Cleavage: If performing a reduction on another part of the molecule, avoid palladium, platinum, or Raney Nickel catalysts in the presence of a hydrogen source. Choose a reducing agent that is orthogonal to benzyl ether deprotection.
-
Potential Degradation Pathways
The stability of this compound is dictated by several potential reaction pathways. The diagram below illustrates the primary degradation routes under acidic and basic conditions.
Caption: Workflow for conducting a pH-dependent stability study.
Step-by-Step Methodology
-
Materials & Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Buffer salts (e.g., phosphate, citrate, borate)
-
Acids/Bases for pH adjustment (HCl, NaOH)
-
HPLC system with UV/DAD detector
-
C18 Reverse-Phase HPLC column
-
-
Preparation of Solutions:
-
Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in ACN.
-
Buffer Solutions: Prepare a series of aqueous buffers (e.g., 50 mM) at the desired pH values (e.g., pH 2.0, 4.0, 7.0, 9.0, 12.0).
-
-
Stability Study Execution:
-
For each pH condition, add a small aliquot of the ACN stock solution to the buffer to achieve a final concentration of ~50 µg/mL. The final percentage of ACN should be low (<5%) to ensure the pH is maintained by the buffer.
-
Immediately after mixing, take an aliquot, neutralize it if necessary (e.g., with an equal volume of a counter-pH buffer), and analyze it by HPLC. This is your T=0 timepoint.
-
Incubate the remaining solutions at the desired temperature (e.g., Room Temperature or 40°C), protected from light.
-
At subsequent time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots, neutralize, and analyze by HPLC.
-
-
HPLC Analysis:
-
A generic starting method for indole derivatives can be used and optimized. [14][15] * Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution using A) Water with 0.1% Formic Acid and B) ACN with 0.1% Formic Acid.
-
Detection: UV detector set to the λmax of the compound (e.g., ~270-280 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample for each pH condition.
-
Plot % Remaining vs. Time for each pH to visualize the degradation kinetics.
-
Examine the chromatograms for the appearance of new peaks, which represent degradation products. If using LC-MS, attempt to identify these degradants.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Storage (Solid) | -20°C, Dessicated, Dark | Minimizes thermal degradation and oxidation. |
| Storage (Solution) | -20°C in ACN or DMSO, Aliquoted | Avoids repeated freeze-thaw cycles. Use fresh for aqueous solutions. |
| Safe pH Range | pH 5 - 8 | Region of highest stability, avoiding acid-catalyzed degradation and base-catalyzed oxidation. |
| Risky Reagents | Strong Acids (TFA, HCl >1M), H₂/Pd-C, Strong Oxidizers | Can cause ring degradation, debenzylation, or oxidation. |
References
-
ResearchGate. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. RSC Publishing. Available at: [Link]
-
Taylor & Francis Online. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. (2020-02-14). Available at: [Link]
-
Taylor & Francis Online. Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Available at: [Link]
-
ACS Publications, The Journal of Organic Chemistry. Gold(III)-Catalyzed Decarboxylative C3-Benzylation of Indole-3-carboxylic Acids with Benzylic Alcohols in Water. (2019-01-23). Available at: [Link]
-
University of Calgary. Alcohol Protecting Groups. Available at: [Link]
-
ResearchGate. Proposed mechanism for the formation of indole dimer 38 and trimers 37. Available at: [Link]
-
Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available at: [Link]
-
PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (1987-09). Available at: [Link]
-
ResearchGate. Acid catalysed dimerization of indole‐3‐carbinols. Available at: [Link]
-
PubMed Central. Bioconversion of Biologically Active Indole Derivatives with Indole-3-Acetic Acid-Degrading Enzymes from Caballeronia glathei DSM50014. (2020-04-24). Available at: [Link]
-
ResearchGate. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. (2025-08-08). Available at: [Link]
-
University of Bristol. Protecting Groups. Available at: [Link]
-
Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. (2021-03-05). Available at: [Link]
-
PubMed Central. Metabolism of Indole-3-Acetic Acid in Arabidopsis. Available at: [Link]
-
ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. (2025-04-09). Available at: [Link]
-
ResearchGate. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025-08-06). Available at: [Link]
-
PubMed Central. Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Available at: [Link]
-
PubMed. Stability-indicating chromatographic methods for the determination of sertindole. (2013-06-02). Available at: [Link]
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Technical Support Center: Analytical Methods for Monitoring Indole Reactions
<
Welcome to the Technical Support Center for the analysis of indole reactions. This guide is designed for researchers, scientists, and drug development professionals who utilize Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of chemical reactions involving indole moieties. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical, question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Thin-Layer Chromatography (TLC) for Indole Reaction Monitoring
TLC is a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions. Its simplicity allows for quick checks on the consumption of starting materials and the formation of products. However, the unique chemical properties of indoles can sometimes present challenges.
Frequently Asked Questions & Troubleshooting (TLC)
Q1: My spots are streaking or tailing on the TLC plate. What's causing this and how can I fix it?
A: Streaking is a common issue in TLC and can be caused by several factors, especially when dealing with the polarity and potential for hydrogen bonding of indoles.
-
Causality:
-
Sample Overload: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a compact spot.
-
Inappropriate Solvent System: If the solvent is too polar, it will move all components, including your compound of interest, with the solvent front, causing streaking. Conversely, a solvent that is not polar enough will result in your compound remaining at the baseline.
-
Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking as the undissolved material slowly dissolves during development.
-
Acidic or Basic Nature of Indoles: The indole nitrogen is weakly acidic, and various substituents can introduce basic or acidic functionalities. These can interact strongly with the slightly acidic silica gel, causing tailing.
-
-
Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your reaction mixture aliquot before spotting. You can also try spotting multiple times in the same location, allowing the solvent to dry completely between applications to build up concentration without overloading.[1]
-
Optimize the Solvent System:
-
Start with a common non-polar/polar mixture like ethyl acetate/hexanes and adjust the ratio.
-
For more polar indoles, a small amount of methanol in dichloromethane or ethyl acetate can be effective.[2]
-
If streaking persists due to the acidic/basic nature of your compound, add a small amount (0.5-1%) of acetic acid (for acidic compounds) or triethylamine/ammonia (for basic compounds) to the eluent. This will saturate the active sites on the silica plate, leading to more symmetrical spots.
-
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
-
Q2: I can't see my indole-containing compound on the TLC plate after development. How can I visualize it?
A: Many indole derivatives are not colored and may require a visualization agent to be seen on a TLC plate. While some indoles are UV-active, others may not be or might be present at concentrations too low for UV detection.
-
Causality: The indole ring system itself absorbs UV light, but the intensity can be weak depending on the substitution pattern and concentration. Therefore, specific chemical stains that react with the indole nucleus are often necessary.
-
Recommended Visualization Agents for Indoles:
| Reagent | Preparation | Visualization |
| p-Anisaldehyde Stain | 15 g p-anisaldehyde in 250 ml ethanol + 2.5 ml concentrated sulfuric acid. | A good general reagent that gives a range of colors with different functional groups upon heating. |
| Ehrlich's Reagent (p-Dimethylaminobenzaldehyde) | 0.5 g of p-dimethylaminobenzaldehyde, 10 mL of conc. hydrochloric acid, and 40 mL of acetone or 95% ethanol. | Specific for indoles, giving blue or purple spots, often without heating.[1][3] |
| Sodium Nitrite / Hydrochloric Acid | Freshly made solution of 1g sodium nitrite in 100ml 1M hydrochloric acid. | Spray and heat at 100°C. Indoles typically turn red.[4] |
| Potassium Permanganate (KMnO₄) Stain | 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL water. | A general stain for oxidizable groups. It gives yellow spots on a purple background.[5] |
-
Experimental Protocol for Staining:
-
After developing the TLC plate, allow all the solvent to evaporate completely in a fume hood.
-
Dip the plate quickly and evenly into the staining solution using tweezers.
-
Wipe the excess stain from the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun until colored spots appear. Be careful not to overheat, as this can char the entire plate.
-
Q3: My starting material and product have very similar Rf values. How can I improve their separation?
A: Poor separation of spots with similar polarities is a common challenge.
-
Causality: The mobile phase may not have the optimal polarity to differentiate between the subtle structural differences of your starting material and product.
-
Troubleshooting Strategies:
-
Change Solvent System Polarity: Systematically vary the ratio of your polar and non-polar solvents. Even small changes can significantly impact resolution.
-
Try Different Solvent Systems: If adjusting the polarity of a two-component system doesn't work, try a different combination of solvents. For example, if ethyl acetate/hexanes fails, consider dichloromethane/methanol.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and then both on top of each other in a single lane. If the spots resolve, you will see two distinct spots in the reaction mixture lane. If they are the same, you will see a single, elongated spot.[6]
-
Two-Dimensional (2D) TLC: Spot your mixture in one corner of a square TLC plate and develop it. Then, rotate the plate 90 degrees and develop it again in a different solvent system. This can help resolve complex mixtures.[6]
-
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Indole Reaction Monitoring
LC-MS is a powerful technique that provides not only separation of reaction components but also mass information, confirming the identity of products and byproducts. However, the sensitivity of LC-MS can also make it prone to certain issues.
Frequently Asked Questions & Troubleshooting (LC-MS)
Q1: I'm observing poor peak shape (fronting, tailing, or splitting) for my indole analytes. What are the likely causes and solutions?
A: Poor peak shape in LC-MS can arise from a variety of factors, from the sample itself to the chromatographic conditions and the instrument setup.[7][8]
-
Causality:
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[9]
-
Injection Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early eluting peaks.[9][10]
-
Secondary Interactions: The indole nitrogen or other functional groups can interact with residual silanols on the column, leading to peak tailing.
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can cause peak splitting or broadening.[7]
-
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Dilute the Sample: Prepare a 10-fold or 100-fold dilution of your reaction aliquot and re-inject. If peak shape improves, you were likely overloading the column.
-
Adjust Injection Solvent: If possible, dissolve your sample in the initial mobile phase composition. [7] 3. Optimize Mobile Phase: Adding a small amount of an acid like formic acid (0.1%) to the mobile phase can protonate basic sites on your indole and residual silanols, reducing secondary interactions and improving peak shape. [11][12] 4. Column Maintenance: If the issue persists, try flushing the column according to the manufacturer's instructions. If that fails, replace the guard column or the analytical column. [7] Q2: I'm not detecting my indole product, or the signal is very weak. What could be the problem?
-
A: A lack of signal in LC-MS is often related to ionization issues or ion suppression.
-
Causality:
-
Ion Suppression: This is a common phenomenon where other components in the sample co-eluting with your analyte of interest suppress its ionization, leading to a significantly reduced signal or complete loss of detection. [13][14]Reaction mixtures with high salt concentrations or polar, non-volatile solvents like DMF or DMSO are particularly problematic. [15] * Incorrect Ionization Mode: Indoles are generally amenable to positive ion mode Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Using the wrong mode will result in no signal.
-
Poor Ionization Efficiency: The structure of your indole and the mobile phase composition will affect how well it ionizes.
-
-
Troubleshooting Protocol:
-
Sample Clean-up: For reaction monitoring, a simple "dilute and shoot" approach is common. However, if you suspect ion suppression, perform a mini-workup on your aliquot. A simple liquid-liquid extraction or filtration through a small plug of silica can remove salts and other interfering species. [15] 2. Optimize Ionization Source:
-
Most indoles will ionize well in positive ESI mode ([M+H]⁺).
-
For less polar indoles, APCI may provide a stronger signal. [11] * Systematically optimize source parameters like capillary voltage, gas flow, and temperature for your specific compound if possible. [16] 3. Adjust Mobile Phase: The presence of a proton source is crucial for good ionization in positive mode. Ensure your mobile phase contains an additive like 0.1% formic acid. [17][18]For APCI, methanol is often preferred over acetonitrile as the organic solvent. [19] Q3: How can I interpret the mass spectrum of my indole product to confirm its identity?
-
-
A: The fragmentation pattern of an indole in the mass spectrometer can provide valuable structural information.
-
Causality: Under the energetic conditions of the mass spectrometer, the molecular ion of your indole will fragment in predictable ways, often related to the substituents on the indole ring.
-
Common Fragmentation Patterns:
-
Loss of HCN: A characteristic fragmentation for the indole ring itself involves the loss of hydrogen cyanide (27 Da), leading to an ion at m/z = 89 for an unsubstituted indole. [20] * Cleavage of Substituents: Side chains attached to the indole ring will often cleave at the bond alpha to the ring.
-
Rearrangements: Complex rearrangements can occur, and the specific fragmentation pathways can be diagnostic for the substitution pattern. [21][22]
-
-
Analysis Strategy:
-
Identify the Molecular Ion: Look for the [M+H]⁺ peak (in positive mode) that corresponds to the expected molecular weight of your product.
-
Analyze MS/MS Fragments: If your instrument has MS/MS capability, fragment the molecular ion and look for characteristic losses.
-
Compare to Known Spectra: If available, compare your fragmentation pattern to literature data for similar indole structures. [23][24][25]
-
Section 3: Methodological Considerations
Workflow for Reaction Monitoring
Caption: General workflow for monitoring indole reactions using TLC and LC-MS.
By systematically addressing these common issues, researchers can effectively leverage the complementary strengths of TLC and LC-MS for robust and reliable monitoring of indole reactions. [26][27][28]
References
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Study of Mass Spectra of Some Indole Derivatives - Scirp.org. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions - Restek. Available at: [Link]
-
Visualizing agents for PC and TLC . Available at: [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI. Available at: [Link]
-
A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC - NIH. Available at: [Link]
-
A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages - MDPI. Available at: [Link]
-
Conditions for LC-MS/MS analysis of indole species. - ResearchGate. Available at: [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. Available at: [Link]
-
Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry - PubMed. Available at: [Link]
-
TLC Stains - University of Colorado Boulder. Available at: [Link]
-
Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC - NIH. Available at: [Link]
-
Abnormal Peak Shapes - Shimadzu. Available at: [Link]
-
(PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - ResearchGate. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - University of Rochester. Available at: [Link]
-
(PDF) Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - ResearchGate. Available at: [Link]
-
TLC–UV Analysis of Indole Compounds and other Nitrogen-Containing Bases in the Fruiting Bodies of Lactarius deterrimus - AKJournals. Available at: [Link]
-
(PDF) Study of Mass Spectra of Some Indole Derivatives - ResearchGate. Available at: [Link]
-
Optimizing the Agilent Multimode Source . Available at: [Link]
-
LC-MS/MS versus TLC plus GC methods: Consistency of glycerolipid and fatty acid profiles in microalgae and higher plant cells and effect of a nitrogen starvation - NIH. Available at: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis - Ruthigen. Available at: [Link]
- Structure Determination of Indoles Using Tandem Time-of-flight Mass Spectrometry, Laser Desorption Ionization and Photo-induced Dissociation - Google Books.
-
Can LC-MS and TLC results when monitoring a reaction live depend on work-up? - Reddit. Available at: [Link]
-
How often is thin layer chromatography conducted in the monitoring of a reaction? - Quora. Available at: [Link]
-
Want to use LC/MS to monitor reactions but have questions. Any advice is appreciated! - Reddit. Available at: [Link]
-
Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis . Available at: [Link]
-
Ion suppression (mass spectrometry) - Wikipedia. Available at: [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Available at: [Link]
-
Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization - PMC - NIH. Available at: [Link]
-
Troubleshooting Thin Layer Chromatography - University of Rochester. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC . Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry | LCGC International. Available at: [Link]
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. Available at: [Link]
-
Determining a solvent system - University of York. Available at: [Link]
-
Thin Layer Chromatography (TLC) . Available at: [Link]
-
Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction - MDPI. Available at: [Link]
-
How to Avoid Problems in LC–MS | LCGC International. Available at: [Link]
Sources
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- 10. documents.thermofisher.com [documents.thermofisher.com]
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- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 25. Structure Determination of Indoles Using Tandem Time-of-flight Mass ... - Sherri Sue Adams - Google Books [books.google.com.sg]
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- 28. quora.com [quora.com]
Technical Support Center: HPLC-MS Method Development for 7-Benzyloxy-1H-indole-3-carboxylic acid
Prepared by: Senior Application Scientist
This guide provides a comprehensive, experience-driven framework for developing a robust and reliable HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) method for the analysis of 7-Benzyloxy-1H-indole-3-carboxylic acid. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address challenges researchers may encounter. The methodologies described herein are grounded in fundamental chromatographic and mass spectrometric principles to ensure scientific integrity and reproducibility.
Section 1: Initial Considerations & Analyte Properties
Before initiating method development, a thorough understanding of the analyte's physicochemical properties is paramount. This foundational knowledge informs every subsequent decision in the workflow.
Q: What are the key characteristics of this compound that will influence method development?
A: The structure of this compound presents three key features that dictate the analytical strategy:
-
Carboxylic Acid Group (-COOH): This is the most influential functional group. It is acidic, meaning its ionization state is highly dependent on pH. To achieve good peak shape and reproducible retention in reversed-phase HPLC, we must control the mobile phase pH to suppress the ionization of this group.[1][2][3] This group also makes the molecule an excellent candidate for negative ion mode electrospray ionization (ESI).[4][5]
-
Indole Ring System: This bicyclic aromatic structure provides a chromophore for UV detection and is a common scaffold in pharmaceutical compounds. Its fragmentation behavior in the mass spectrometer can be characteristic.[6][7]
-
Benzyloxy Group: This is a relatively large, non-polar moiety that increases the molecule's hydrophobicity, ensuring good retention on a standard C18 reversed-phase column.
Here is a summary of its essential properties:
| Property | Value / Characteristic | Implication for Method Development |
| Molecular Formula | C₁₆H₁₃NO₃[8][] | Used for calculating exact mass. |
| Molecular Weight | 267.28 g/mol [10] | Target mass for MS detection. |
| Monoisotopic Mass | 267.090 Da[10][11] | Target m/z for high-resolution MS. |
| Structure | Indole core with benzyloxy and carboxylic acid substituents. | Aromatic, acidic, moderately non-polar. |
| Key Functional Group | Carboxylic Acid | Acidic; dictates mobile phase pH and MS polarity choice. |
| Predicted XlogP | 3.0[11] | Sufficiently hydrophobic for reversed-phase HPLC. |
Section 2: HPLC Method Development (The Separation)
A successful HPLC method will yield a sharp, symmetrical, and well-retained peak, free from interference.
Core Strategy: Ion Suppression Reversed-Phase HPLC
The primary goal is to keep the carboxylic acid group in its neutral (protonated) form. This is achieved by setting the mobile phase pH at least 2 units below the analyte's pKa.[3][12] This "ion suppression" minimizes secondary interactions with the silica stationary phase, preventing peak tailing, and enhances retention.[1][2]
Q: How do I select the right HPLC column?
A: For an analyte with the properties of this compound, a C18 (octadecylsilane) column is the most versatile and logical starting point.[13]
-
Stationary Phase: A high-purity, end-capped C18 phase is recommended to minimize silanol interactions, which can cause peak tailing with acidic compounds.[14]
-
Particle Size: For standard HPLC, a 3.5 µm or 5 µm particle size provides a good balance of efficiency and backpressure. For UHPLC, sub-2 µm particles offer higher resolution and faster analysis times.[13][15]
-
Dimensions: A 150 mm x 4.6 mm column is a standard workhorse dimension. For higher sensitivity and reduced solvent consumption, a 100 mm x 2.1 mm column is an excellent choice, especially for LC-MS.[16]
-
Pore Size: A pore size of 100-120 Å is appropriate for small molecules like this analyte.[13]
Q: What is the best mobile phase composition and pH?
A: A combination of a weak acid in water and an organic solvent is standard for ion suppression.
-
Aqueous Phase (Solvent A): Water with 0.1% Formic Acid (v/v). This will set the mobile phase pH to approximately 2.7, which is sufficiently low to ensure the carboxylic acid is fully protonated, leading to better peak shape and retention.[12][17]
-
Organic Phase (Solvent B): Acetonitrile or Methanol. Acetonitrile often provides sharper peaks and lower backpressure, making it a preferred starting choice.
-
Buffer Choice: Formic acid is an excellent choice because it is volatile and fully compatible with mass spectrometry.
Experimental Protocol: Initial Gradient Method
This protocol provides a starting point for method development.
-
Column: C18, 100 mm x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the analyte in a 50:50 mixture of Acetonitrile:Water to a concentration of ~1 µg/mL.
-
UV Detection (optional): 280 nm (based on the indole chromophore).
Gradient Elution Table:
| Time (min) | % B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
This generic gradient will help determine the approximate elution time of the analyte, which can then be used to build a more optimized (faster or higher-resolution) method.
Workflow for HPLC Method Optimization
Caption: A logical workflow for developing a reversed-phase HPLC method.
Section 3: Mass Spectrometry Method Development (The Detection)
The mass spectrometer provides selectivity and sensitivity. Proper source settings are critical for robust quantification.
Q: Should I use ESI Positive or Negative Ion Mode?
A: Negative Ion Mode is strongly recommended.
The carboxylic acid group is easily deprotonated to form a carboxylate anion (-COO⁻).[4][5] Therefore, Electrospray Ionization in Negative mode (ESI-) will be significantly more efficient and sensitive for this molecule, detecting the [M-H]⁻ ion.[18] While adduct formation in positive mode (e.g., [M+Na]⁺) is possible, the sensitivity is typically much lower for acidic compounds.[19]
Q: How do I optimize the ESI source parameters?
A: Optimization should be performed by infusing a standard solution (~1 µg/mL in 50:50 Acetonitrile:Water) directly into the mass spectrometer.
-
Select Negative Ion Mode: Set the instrument to detect negative ions.
-
Identify the Precursor Ion: The primary ion to target will be the deprotonated molecule, [M-H]⁻, at an m/z of 266.1 .
-
Optimize Source Parameters: While infusing the standard, systematically adjust the following parameters to maximize the signal intensity of m/z 266.1.[20][21]
-
Capillary Voltage: Typically -2.5 to -4.5 kV. Find the voltage that gives the most stable and intense signal.
-
Source/Desolvation Temperature: Usually between 250-450 °C. Higher temperatures aid desolvation but can cause degradation of thermally labile compounds.
-
Nebulizer and Drying Gas Flows (e.g., Nitrogen): These gases help form the aerosol and evaporate the solvent. Higher flows are needed for higher HPLC flow rates.[22]
-
Cone/Fragmentor Voltage: This voltage can be increased to induce in-source fragmentation. Start with a low value to maximize the [M-H]⁻ ion.
-
Table of Starting MS Parameters (Negative ESI)
| Parameter | Typical Starting Value | Purpose |
| Ionization Mode | ESI Negative | To detect the deprotonated [M-H]⁻ ion. |
| Capillary Voltage | -3.5 kV | Creates the electrospray plume. |
| Cone/Fragmentor Voltage | -30 V | Focuses ions; can be increased for fragmentation. |
| Source Temperature | 120 °C | Heats the nebulized spray. |
| Desolvation Temp. | 350 °C | Evaporates solvent from droplets. |
| Drying Gas Flow | 10 L/min | Assists in desolvation. |
| Nebulizer Pressure | 45 psi | Forms the aerosol at the ESI probe. |
| Scan Range (Full Scan) | m/z 50-500 | To confirm the presence of the [M-H]⁻ ion. |
| MRM Transition (for quant) | m/z 266.1 → fragment | For high-sensitivity quantification (fragment determined via MS/MS). |
Q: What are the expected ions and fragments?
A: In negative ion mode:
-
Parent Ion: [M-H]⁻ at m/z 266.1 . This will be the most abundant ion under soft ionization conditions.
-
Key Fragment: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da).[19] Therefore, a prominent fragment ion would be [M-H-CO₂]⁻ at m/z 222.1 . This would be an excellent transition for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. Indole rings themselves can also fragment, but the loss of CO₂ is often dominant.[23]
Logic for MS Parameter Optimization
Caption: A step-by-step process for optimizing ESI source parameters.
Section 4: Troubleshooting Common Issues
Q: My peak is tailing or fronting. What should I do?
A: Poor peak shape is the most common problem, especially for ionizable compounds.[14][24]
-
Cause 1: Mobile Phase pH is too high. If the pH is not low enough, a portion of the analyte will be ionized, leading to strong interactions with residual silanols on the column packing. This is the most likely cause of peak tailing.[14][17]
-
Solution: Ensure the mobile phase contains at least 0.1% formic acid. If tailing persists, you can try 0.1% trifluoroacetic acid (TFA), but be aware that TFA can cause significant ion suppression in the MS.
-
-
Cause 2: Column Contamination or Degradation. The column inlet frit can become blocked, or the stationary phase can degrade over time.[25]
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column. Using a guard column can extend the life of your analytical column.
-
-
Cause 3: Sample Overload. Injecting too much mass on the column can lead to fronting or triangular peaks.[25]
-
Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.
-
Q: My MS signal is weak or inconsistent. What's the problem?
A: Low sensitivity can stem from several sources.
-
Cause 1: Incorrect Ionization Mode. You may be in positive ion mode.
-
Solution: Switch to negative ion mode to detect the [M-H]⁻ ion.
-
-
Cause 2: Poor Source Optimization. The default parameters may not be suitable for your analyte or flow rate.
-
Solution: Re-optimize the source parameters (capillary voltage, gas flows, temperatures) by infusing a standard as described in Section 3.[26]
-
-
Cause 3: Ion Suppression. Components from your sample matrix (salts, excipients) or mobile phase (TFA) can co-elute with your analyte and compete for ionization, reducing its signal.
-
Solution: Improve your sample preparation (e.g., use Solid Phase Extraction). If possible, adjust the HPLC gradient to chromatographically separate the analyte from the interfering matrix components.
-
Q: My retention time is drifting between injections. Why?
A: Retention time stability is critical for reliable identification and quantification.[3]
-
Cause 1: Inadequately Buffered Mobile Phase. Small changes in mobile phase composition can lead to pH shifts, which drastically affect the retention of an ionizable compound.[1][3]
-
Solution: Ensure your mobile phase is prepared fresh and accurately. Using a buffer (e.g., ammonium formate instead of just formic acid) can improve pH stability, but ensure it is MS-compatible.
-
-
Cause 2: Column Temperature Fluctuation. The column temperature is not being adequately controlled.
-
Solution: Use a column thermostat and set it to a stable temperature, for example, 30 °C or 40 °C.
-
-
Cause 3: Column Equilibration. The column is not being properly equilibrated with the starting gradient conditions between runs.
-
Solution: Ensure your gradient program includes a sufficient re-equilibration time at the end of each run (typically 5-10 column volumes).
-
General Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common HPLC-MS issues.
References
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]
-
HPLC Column Selection Guide. Aurora Pro Scientific. Available from: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]
-
HPLC Column Selection Guide. Chromtech. Available from: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH. Available from: [Link]
-
Gamoh, K., & Kusu, F. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 671-677. Available from: [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs. (2023). Available from: [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. (2023). Available from: [Link]
-
Powers, J. C. (1969). Mass spectrometry of simple indoles. The Journal of Organic Chemistry, 34(1), 1-8. Available from: [Link]
-
Study of Mass Spectra of Some Indole Derivatives. Scientific Research Publishing. (2016). Available from: [Link]
-
Zhang, Y., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 503. Available from: [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. (2023). Available from: [Link]
-
How to Select the Proper HPLC Column for Your Application. Maxi Scientific. (2024). Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. LabRulez LCMS. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
-
Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5767-5773. Available from: [Link]
-
Waters Column Selection Guide for Polar Compounds. Waters Corporation. Available from: [Link]
-
HPLC Troubleshooting Guide. ACE HPLC Columns. Available from: [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. A&J Scientific. Available from: [Link]
-
Wang, P., et al. (2012). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(10), 1699-1708. Available from: [Link]
-
Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available from: [Link]
-
Chen, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8073. Available from: [Link]
-
Reddit discussion on ESI ionization of molecules with acidic functional groups. (2023). Available from: [Link]
-
J. Am. Soc. Mass Spectrom. (2013). Strategies for avoiding saturation effects in ESI-MS. Available from: [Link]
-
7-(benzyloxy)-1H-indole-2-carboxylic acid. PubChem. Available from: [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available from: [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. Available from: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571. Available from: [Link]
-
Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available from: [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). Available from: [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). Available from: [Link]
-
This compound. PubChemLite. Available from: [Link]
-
Increasing sensitivity for carboxylic acid. Chromatography Forum. (2004). Available from: [Link]
-
On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. ResearchGate. Available from: [Link]
-
Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. ResearchGate. Available from: [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 10. 7-(benzyloxy)-1H-indole-2-carboxylic acid | C16H13NO3 | CID 13242192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PubChemLite - this compound (C16H13NO3) [pubchemlite.lcsb.uni.lu]
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- 23. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. chromatographyonline.com [chromatographyonline.com]
- 26. web.uvic.ca [web.uvic.ca]
Technical Support Center: Chiral Separation of Substituted Indole-3-Carboxylic Acid Derivatives
Welcome to the dedicated technical support center for the chiral separation of substituted indole-3-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving these often challenging chiral compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the expertise to troubleshoot and optimize your separations effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic questions and actionable protocols to resolve them.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Q: I'm injecting my racemic standard, but I'm seeing only a single peak or two poorly resolved peaks. What are the primary factors I should investigate?
A: Achieving chiral resolution is a delicate balance of interactions between the enantiomers and the chiral stationary phase (CSP).[1] When resolution is poor, the issue typically lies with one of three key areas: the suitability of the CSP, the composition of the mobile phase, or the analytical temperature.
Troubleshooting Workflow for Poor Resolution
-
Verify CSP Selection: The first and most critical step is to ensure the chosen CSP is appropriate for your analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide phases are excellent starting points for screening due to their broad applicability.[2]
-
Actionable Protocol (CSP Screening):
-
Select a diverse set of 3-5 CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD, Chiralcel® OJ).[2]
-
Prepare a racemic standard of your indole-3-carboxylic acid derivative in a suitable solvent.
-
For each column, begin with a generic mobile phase. For normal phase (NP), a common starting point is Hexane/Isopropanol (IPA). For reversed-phase (RP), use Acetonitrile/Water with an appropriate buffer.[3]
-
Analyze the chromatograms for any indication of peak splitting or the formation of a shoulder, which suggests that the CSP has some enantiorecognition capability that can be optimized.[3]
-
-
-
Optimize Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.[4] For acidic compounds like indole-3-carboxylic acid derivatives, controlling the ionization state is crucial.
-
Actionable Protocol (Mobile Phase Optimization):
-
Suppress Ionization: For these acidic compounds, add a small percentage (0.1-0.5%) of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase.[2][3] This ensures the carboxylic acid group remains protonated, which can enhance interaction with the CSP.
-
Adjust Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., IPA or ethanol in NP; acetonitrile or methanol in RP) in 5% increments to find the optimal balance between retention and selectivity.[3]
-
Consider Buffer pH (for RP): If using a buffered mobile phase, carefully adjust the pH. The pH should ideally be 1-2 units below the pKa of the carboxylic acid group to maintain its neutral form.[3]
-
-
-
Evaluate Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.
-
Actionable Protocol (Temperature Optimization):
-
Start at ambient temperature (e.g., 25°C).
-
Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C). Lower temperatures often enhance the subtle intermolecular forces responsible for chiral discrimination, thereby improving resolution.[3]
-
If resolution does not improve, incrementally increase the temperature above ambient. While less common, some separations benefit from the improved kinetics at higher temperatures.[3]
-
-
Logical Flow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Peak Tailing
Q: My enantiomer peaks are asymmetrical and show significant tailing. How can I improve the peak shape?
A: Peak tailing for acidic compounds like indole-3-carboxylic acid derivatives is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support.[5][6][7] It can also be a sign of column overload.
Troubleshooting Workflow for Peak Tailing
-
Rule Out Column Overload: Before adjusting chemistry, ensure you are not simply injecting too much sample.
-
Actionable Protocol (Dilution Test):
-
Prepare 1:10 and 1:100 dilutions of your sample.
-
Inject the diluted samples. If the peak shape improves significantly, the original sample concentration was too high, causing column overload.[3]
-
-
-
Optimize Mobile Phase to Minimize Secondary Interactions:
-
Actionable Protocol (Mobile Phase Modification):
-
Increase Acidity: The most effective way to combat silanol interactions with an acidic analyte is to ensure the mobile phase pH is low enough to keep both the analyte and the silanol groups protonated.[3][6] Increase the concentration of your acidic modifier (e.g., TFA or acetic acid) from 0.1% up to 0.5%. Acetic acid can be particularly effective at mitigating tailing for carboxylic acids by acting as a "blocking agent" for active silanol sites.[5]
-
Check Buffer Strength (RP): If using a buffer, ensure its concentration is adequate (typically 10-20 mM) to control the mobile phase pH effectively across the column.[3]
-
-
-
Evaluate the Column's Health: A damaged or contaminated column can lead to poor peak shape.
-
Actionable Protocol (Column Check):
-
Reverse and Flush: Disconnect the column, reverse its direction, and flush it with a strong solvent (ensure this is permitted by the column manufacturer). This can dislodge particulates from the inlet frit.
-
Use a Guard Column: If not already in use, a guard column can protect the analytical column from contaminants in the sample matrix.
-
-
Logical Flow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best for separating indole-3-carboxylic acid derivatives: Normal Phase, Reversed-Phase, or SFC?
A1: All three modes can be successful, and the best choice depends on the specific derivative's properties and the desired outcome (analytical vs. preparative).
-
Normal Phase (NP) HPLC: Often provides excellent selectivity for chiral separations.[2] It uses non-polar solvents like hexane with polar modifiers like isopropanol or ethanol. The addition of an acidic modifier (TFA, acetic acid) is crucial to suppress the ionization of the carboxylic acid group.[2]
-
Reversed-Phase (RP) HPLC: Uses aqueous-organic mobile phases and is often preferred for its compatibility with MS detectors and its robustness. Polysaccharide-based CSPs are available in RP versions (e.g., Chiralcel OD-RH).[2] Again, controlling the mobile phase pH with buffers or acids is critical for good chromatography.[2]
-
Supercritical Fluid Chromatography (SFC): This is an increasingly popular technique that offers fast, efficient, and "green" separations using supercritical CO2 as the main mobile phase component.[8][9] For acidic compounds, anion-exchange CSPs (e.g., CHIRALPAK QN-AX) have shown specific and high enantioselectivity in SFC mode.[10] SFC often requires the use of additives in the co-solvent (typically methanol) to achieve good peak shape and resolution.[10]
Q2: How do I select the right Chiral Stationary Phase (CSP) to start my method development?
A2: A systematic screening approach is the most efficient strategy.[4]
-
Start Broadly: Begin with a small set of columns that offer complementary separation mechanisms. A good starting kit includes:
-
Consider the Analyte Structure: The indole ring can participate in π-π interactions, while the carboxylic acid and any other substituents can engage in hydrogen bonding and dipole-dipole interactions.[12] Polysaccharide-based CSPs are effective because their carbamate derivatives provide sites for these multiple interaction types.[2]
-
Consult Manufacturer Databases: CSP manufacturers provide extensive application databases. Searching for separations of structurally similar compounds can provide an excellent starting point for column and mobile phase selection.[3]
Q3: Can I switch a column between Normal Phase and Reversed-Phase?
A3: This depends entirely on the specific CSP.
-
Immobilized Polysaccharide CSPs: Columns with "immobilized" phases (e.g., Chiralpak® IA, IB, IC, etc.) are covalently bonded to the silica and are compatible with a wide range of solvents. They can be switched between NP, RP, and other modes, provided a proper flushing procedure is followed.
-
Coated Polysaccharide CSPs: Traditional "coated" phases (e.g., Chiralpak® AD, Chiralcel® OD) are not covalently bonded. Using them with incompatible solvents ("forbidden solvents" like dichloromethane, THF, etc., in some cases) can strip the coating and irreversibly damage the column. Always consult the manufacturer's instructions before changing solvent systems.
Q4: My separation is taking too long. How can I speed it up without sacrificing resolution?
A4:
-
Increase Flow Rate: This is the simplest approach. Due to the high efficiency of modern columns, you can often increase the flow rate significantly with only a minor loss in resolution.
-
Switch to SFC: SFC inherently offers faster separations due to the low viscosity and high diffusivity of supercritical CO2, allowing for much higher flow rates than HPLC.[9]
-
Use a Shorter Column or Smaller Particle Size: Moving from a 25 cm column to a 15 cm or 10 cm column will proportionally reduce run time. Similarly, switching from a 5 µm particle size column to a 3 µm or sub-2 µm column will increase efficiency and allow for faster flow rates, though it will also increase backpressure.
-
Optimize Mobile Phase Strength: In NP, increasing the percentage of the alcohol modifier will decrease retention time. In RP, increasing the organic solvent percentage will do the same. Be mindful that this may also affect selectivity, so it must be done carefully.
Q5: Are there non-chromatographic techniques for separating these enantiomers?
A5: Yes, Capillary Electrophoresis (CE) is a powerful alternative.
-
Capillary Electrophoresis (CE): CE is an excellent technique for separating charged polar compounds.[13] Chiral separation is achieved by adding a chiral selector (most commonly cyclodextrins) to the background electrolyte.[13][14] The enantiomers form transient diastereomeric complexes with the selector, which gives them different electrophoretic mobilities, leading to separation.[13] CE offers very high efficiency, low sample and solvent consumption, and is a complementary technique when HPLC/SFC methods are difficult to develop.[13]
Data & Protocols
Table 1: Starting Conditions for CSP Screening
| Chromatographic Mode | Chiral Stationary Phase (Example) | Mobile Phase | Acidic Modifier | Flow Rate |
| Normal Phase (NP) | Chiralpak® AD-H / Chiralcel® OD-H | n-Hexane / Isopropanol (90:10, v/v) | 0.1% TFA | 1.0 mL/min |
| Reversed-Phase (RP) | Chiralpak® AD-RH / Chiralcel® OD-RH | Acetonitrile / 20mM Phosphate Buffer pH 2.5 (40:60, v/v) | N/A (buffered) | 1.0 mL/min |
| Supercritical Fluid (SFC) | CHIRALPAK® QN-AX | CO₂ / Methanol (Gradient) | 0.4% Formic Acid + 0.35% Ammonium Formate (in Methanol) | 3.0 mL/min |
Note: These are starting points. Optimization is almost always required.[2][10]
Protocol: Generic Column Switching Procedure (for Immobilized CSPs)
-
Flush with Intermediate Solvent: Disconnect the column from the detector. Flush the column with 10-20 column volumes of a solvent miscible with both the old and new mobile phases. Isopropanol (IPA) is an excellent choice for switching between NP and RP.
-
Introduce New Mobile Phase: Switch the pump to the new mobile phase (without additives first).
-
Equilibrate Thoroughly: Flush with at least 20 column volumes of the new mobile phase. Chiral separations require meticulous equilibration to be reproducible.[15]
-
Introduce Additives: Introduce the mobile phase containing the final concentration of additives (e.g., TFA).
-
Final Equilibration: Equilibrate with the final mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Reconnect the detector.
References
- Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
- Shabir, G. A. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds.
- Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- Reddy, K. S., et al. (2021). Enantiomeric Separation of Indole-3-Propanamide Derivatives by Using Supercritical Fluid Chromatography on a Polysaccharide-Base. Oxford Academic.
- Zarzycki, P. K., et al. (2000). Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. PubMed.
- Taylor, P. (2020). Trouble with chiral separations. Chromatography Today.
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. PubMed.
- Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Kallam, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- Sänger – van de Griend, C. E., et al. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations.
- Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
- De Klerck, K., et al. (2014). A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A.
- Altria, K. D. (1994). Chiral Separations by Capillary Electrophoresis. Springer Nature Experiments.
- Farooq, A. (2018). Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate.
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. selvita.com [selvita.com]
- 9. fagg-afmps.be [fagg-afmps.be]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 7-Benzyloxy-1H-indole-3-carboxylic acid
Welcome to the technical support center for 7-Benzyloxy-1H-indole-3-carboxylic acid (CAS 24370-75-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered during experiments with this compound. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address specific issues, explaining the causality behind our experimental recommendations.
Understanding the Molecule: Key Physicochemical Properties
This compound is a derivative of indole with a molecular formula of C₁₆H₁₃NO₃ and a molecular weight of approximately 267.28 g/mol [1]. Its structure, featuring a large nonpolar benzyloxy group and an indole ring system, alongside a polar carboxylic acid group, dictates its solubility behavior. The carboxylic acid group provides a handle for pH-dependent solubility, while the significant hydrophobic portion suggests poor solubility in aqueous media and better solubility in organic solvents[2][3].
| Property | Value/Description | Source(s) |
| Molecular Formula | C₁₆H₁₃NO₃ | [1] |
| Molecular Weight | ~267.28 g/mol | [1] |
| Physical Form | Solid | |
| General Solubility | Expected to be soluble in polar organic solvents.[2][4] | [2][4] |
| Aqueous Solubility | Expected to be low due to the large hydrophobic benzyloxy and indole groups.[2][5][6] | [2][5][6] |
| Acidity (pKa) | Predicted pKa is approximately 3.92, typical for a carboxylic acid.[7] | [7] |
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound won't dissolve in water or common aqueous buffers (e.g., PBS pH 7.4). What should I do?
This is expected behavior. The large, nonpolar benzyloxy and indole components of the molecule make it highly hydrophobic, leading to poor solubility in water.[2][8] Carboxylic acids with more than five carbons generally have very low water solubility.[5][6]
Initial Recommendation: Do not use water or neutral aqueous buffers as your primary solvent.
Q2: Which organic solvents are recommended for initial dissolution attempts?
Answer: Based on the "like dissolves like" principle, polar aprotic organic solvents are the best starting points for dissolving this compound.[3][9]
Step-by-Step Protocol for Organic Solvent Dissolution:
-
Select a Primary Solvent: Begin with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are powerful solvents for many poorly water-soluble drug compounds, including related indole carboxylic acids.[10]
-
Weigh and Add: Accurately weigh your compound into a clean vial.
-
Solvent Addition: Add a small volume of your chosen solvent (e.g., start with enough to make a 10-50 mM stock solution).
-
Facilitate Dissolution: If the compound does not dissolve immediately, use the following techniques sequentially:
-
Vortexing: Mix vigorously for 1-2 minutes.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses sound energy to break up solid particles and enhance solvation.[11][12]
-
Gentle Warming: Warm the solution to 30-40°C. Increased temperature often improves solubility. Avoid excessive heat to prevent potential degradation.
-
-
Observation: A clear solution indicates successful dissolution. If it remains a suspension, you may need to add more solvent (to attempt a lower concentration) or switch to a different troubleshooting method.
Recommended Organic Solvents:
| Solvent | Rationale & Comments | Typical Starting Concentration |
| DMSO | Excellent solubilizing power for a wide range of organic molecules.[10] | 10-100 mM |
| DMF | Similar to DMSO, a strong polar aprotic solvent.[10] | 10-100 mM |
| Ethanol | A polar protic solvent. May be less effective than DMSO/DMF but is often more biologically compatible.[2][10] | 1-10 mM |
Q3: I need to prepare an aqueous stock solution for my cell-based assay. How can I dissolve this compound in a buffer?
Answer: You must leverage the acidic nature of the carboxylic acid group. By increasing the pH of the solvent above the compound's pKa (~3.92), you can deprotonate the carboxylic acid to form a carboxylate salt. This negatively charged salt is significantly more polar and thus more water-soluble.[8][13][14]
Causality: The neutral carboxylic acid (R-COOH) is poorly soluble. In a basic environment (pH > pKa), it loses a proton to become the carboxylate anion (R-COO⁻). This ionic form has much stronger ion-dipole interactions with water molecules, leading to a dramatic increase in aqueous solubility.[15]
Experimental Workflow: pH-Mediated Aqueous Dissolution
Caption: Workflow for dissolving the compound in aqueous buffer.
Step-by-Step Protocol for pH-Mediated Dissolution:
-
Initial Wetting: Weigh the solid compound into a sterile tube. Add a very small volume of 1N NaOH (e.g., 5-10 µL) to just wet the powder and form a paste. This ensures rapid deprotonation.
-
Buffer Addition: Gradually add your desired aqueous buffer (e.g., PBS) in small increments while continuously vortexing. The compound should dissolve as the carboxylate salt is formed.
-
pH Adjustment: Once the compound is fully dissolved, the solution will be alkaline. Carefully adjust the pH back down to your desired experimental pH (e.g., 7.4) using dilute HCl (e.g., 0.1N or 1N). Crucially, monitor the solution for any signs of precipitation as you lower the pH. If the compound begins to crash out, it means you have gone below the pH at which it remains soluble at that concentration.
-
Final Volume: Bring the solution to the final desired volume with your buffer.
-
Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.
Q4: I tried adjusting the pH, but my compound precipitates when I neutralize the solution back to pH 7.4. What does this mean and what are my options?
Answer: This indicates that the intrinsic solubility of the sodium salt of your compound in neutral buffer is lower than the concentration you are trying to achieve. While the salt form is more soluble than the free acid, its solubility is not infinite.[16]
Troubleshooting Options:
-
Lower the Concentration: The simplest solution is to repeat the pH adjustment protocol aiming for a lower final concentration.
-
Use a Co-solvent System: This is a common and effective strategy.[17] You can prepare a high-concentration stock in an organic solvent like DMSO and then dilute it into your aqueous experimental media.
Diagram: The Principle of Co-Solvency
Caption: Using a DMSO stock for dilution into aqueous media.
Co-solvent Protocol:
-
Prepare a concentrated stock solution (e.g., 50 mM) in 100% DMSO following the protocol in Q2.
-
For your experiment, perform a serial dilution of this stock into your final aqueous medium (e.g., cell culture media, PBS).
-
Critical Consideration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%, and always <1%) to avoid solvent-induced artifacts or toxicity.[18] Always run a vehicle control (media with the same final percentage of DMSO) in your experiments.
Q5: Are there other advanced methods to improve solubility for in vivo studies or formulation development?
Answer: Yes, for more advanced applications where high concentrations or specific delivery systems are needed, several formulation strategies can be explored.
-
Salt Formation: Beyond transiently forming a salt in solution, you can synthesize and isolate a stable salt form of the compound (e.g., sodium or potassium salt).[16][19] This often improves stability, handling, and dissolution rates.[20] The choice of the counterion can significantly impact the final properties of the salt.[19]
-
Use of Excipients: Solubilizing agents or excipients can be used in formulations. For example, a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common formulation for poorly soluble compounds in preclinical studies.[11]
-
Micronization: Reducing the particle size of the solid compound increases its surface area-to-volume ratio, which can improve the dissolution rate according to the Noyes-Whitney equation.[17][21]
-
Solid Dispersions: This involves dispersing the compound in an inert carrier matrix at the molecular level, often creating an amorphous form which is more soluble than the crystalline state.[22][23]
These advanced techniques typically require specialized equipment and expertise in pharmaceutical formulation.
References
-
Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. [Link]
-
CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. [Link]
-
UNT Digital Library. (2025). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]
-
eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. [Link]
-
Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]
-
PubChem. (2026). 7-(benzyloxy)-1H-indole-2-carboxylic acid. [Link]
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PubMed. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]
-
Chemistry LibreTexts. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]
-
MedCrave online. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. [Link]
-
ResearchGate. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. [Link]
-
Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]
-
Acros Pharmatech. (n.d.). 7-(Benzyloxy)-1H-indole-3-carboxylic acid. [Link]
-
Wikipedia. (n.d.). Indole-3-acetic acid. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2023). How to dissolve IAA (3-Indoleacetic acid) for mice administration via IP injection or oral gavage?[Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Technical Support Center: Navigating the Labyrinth of Indole Functionalization
Welcome to the Technical Support Center dedicated to the art and science of indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this privileged heterocyclic scaffold. The indole core, while central to countless pharmaceuticals and natural products, is notoriously prone to degradation under various synthetic conditions. This resource eschews rigid templates in favor of a problem-oriented approach, grounded in mechanistic principles and field-proven solutions, to help you anticipate and overcome the challenges inherent in modifying the indole ring.
Our philosophy is built on three pillars: Expertise , explaining the why behind a protocol; Trustworthiness , providing self-validating systems with expected outcomes; and Authoritative Grounding , ensuring our advice is supported by and linked to the primary literature.
Troubleshooting Guide: Common Issues & Actionable Solutions
This section addresses the most frequent challenges encountered during indole functionalization. Each entry is structured as a question you might ask when an experiment goes awry, followed by a detailed explanation of the underlying causes and concrete protocols to rectify the issue.
Question 1: "My reaction is a mess. I see a lot of baseline material on my TLC plate and my indole has turned pink/purple. What's happening?"
This is a classic sign of acid-catalyzed degradation and polymerization . The indole nucleus, particularly at the C3 position, is highly nucleophilic and susceptible to protonation. This generates an indoleninium ion, which is a potent electrophile that can be attacked by another neutral indole molecule, initiating a cascade of oligomerization.
Core Mechanism: Acid-Catalyzed Dimerization
The high electron density at the C3 position makes it the preferred site of protonation. The resulting indoleninium cation (Intermediate B ) is electrophilic at the C2 position. A neutral indole molecule (A ) can then attack this cation at C2, leading to the dimeric cation (C ), which upon deprotonation, can lead to various dimeric and trimeric side products that are often highly colored and difficult to characterize.
Technical Support Center: Characterization of Unexpected Reaction Products of 7-Benzyloxyindoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-benzyloxyindoles. This guide is designed to provide in-depth troubleshooting and practical solutions for the unexpected reaction products that can arise during the synthesis and manipulation of this versatile heterocyclic scaffold. My goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose and solve challenges in your own research.
Section 1: General Stability and Handling
Before delving into specific reactions, it's crucial to understand the inherent stability of the 7-benzyloxyindole core. Many unexpected outcomes can be traced back to improper handling or storage.
Question: My 7-benzyloxyindole starting material shows signs of degradation (color change, new spots on TLC) even before I start my reaction. What is happening?
Answer: 7-Benzyloxyindole, while relatively stable, is susceptible to gradual degradation, particularly when exposed to air, light, and trace acids over extended periods.
-
Causality: The indole ring is electron-rich and prone to oxidation.[1] The pyrrolic nitrogen can also be protonated by acidic impurities, which can activate the ring towards undesired polymerization or decomposition pathways. The benzylic ether linkage, while generally robust, can be sensitive under certain conditions.
-
Likely Byproducts:
-
Oxidized Species: You may observe the formation of various oxindoles or hydroxylated species. These often present as more polar, colored impurities.
-
Dimeric/Oligomeric Species: Trace acid can catalyze the dimerization or oligomerization of the indole. These will appear as higher molecular weight species in mass spectrometry and may be less mobile on TLC.[2]
-
-
Troubleshooting & Prevention:
-
Storage: Always store 7-benzyloxyindole under an inert atmosphere (argon or nitrogen), protected from light, and in a freezer (-20°C) for long-term storage.
-
Solvent Purity: Use freshly distilled or high-purity anhydrous solvents for reactions to minimize exposure to acidic impurities or water.
-
Purity Check: Before use, always check the purity of your starting material by TLC, ¹H NMR, or LC-MS. If significant impurities are detected, purification by column chromatography or recrystallization is recommended.
-
Section 2: Electrophilic Substitution Reactions
The C3 position of the indole nucleus is highly nucleophilic and the primary site for electrophilic attack. However, the reactivity of the system can sometimes lead to a loss of selectivity.
Focus: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a standard method for introducing a formyl group at the C3 position.[3][4] However, its reactive intermediate and acidic conditions can be problematic.
Question: I performed a Vilsmeier-Haack formylation (POCl₃/DMF) on 7-benzyloxyindole, but my yield of the desired 3-carbaldehyde is low, and I have multiple unidentified products. What are the likely side reactions?
Answer: This is a common issue stemming from the high reactivity of both the indole and the Vilsmeier reagent (a chloroiminium ion).[5] The strongly acidic nature of the reaction mixture can also lead to degradation.
-
Causality & Potential Byproducts:
-
Di-formylation or Reaction at other positions: While C3 is electronically favored, forcing conditions (high temperature, long reaction times) can lead to minor substitution at other positions of the indole nucleus.
-
Formation of a Chloro-intermediate: Incomplete hydrolysis of the intermediate iminium salt can leave a chloro-vinyl species or other chlorinated byproducts.
-
Degradation/Polymerization: The combination of a strong electrophile and acidic conditions can lead to the formation of dark, insoluble polymeric materials.
-
Debenzylation: Although less common under standard Vilsmeier-Haack conditions, prolonged exposure to the acidic medium at elevated temperatures could potentially lead to cleavage of the benzyl ether, yielding 7-hydroxyindole-3-carbaldehyde.
-
Troubleshooting Flowchart for Vilsmeier-Haack Reactions
Caption: Troubleshooting workflow for Vilsmeier-Haack reactions.
Recommended Protocol & Characterization A reliable protocol involves the slow, dropwise addition of POCl₃ to a solution of 7-benzyloxyindole in anhydrous DMF at 0°C.[6]
| Step | Parameter | Rationale |
| 1. Reagent Addition | Add POCl₃ dropwise at 0°C | Controls the exothermic formation of the Vilsmeier reagent, preventing temperature spikes that lead to side reactions. |
| 2. Reaction | Stir at RT for 2-4 hours | Monitor by TLC. Avoid prolonged reaction times to minimize byproduct formation. |
| 3. Quenching | Pour onto ice and add aq. NaOH or NaOAc | Careful, controlled hydrolysis of the iminium intermediate is crucial for clean conversion to the aldehyde.[6] |
| 4. Workup | Extraction | Standard extractive workup to isolate the crude product. |
| 5. Purification | Column Chromatography | To separate the desired aldehyde from unreacted starting material and non-polar byproducts. |
-
Characterization Tip: The desired 7-benzyloxyindole-3-carbaldehyde will show a characteristic aldehyde proton singlet around 10 ppm in the ¹H NMR spectrum and a C=O stretch around 1650 cm⁻¹ in the IR spectrum.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for C-C and C-N bond formation. However, the benzyl ether moiety can be surprisingly labile under certain catalytic conditions.
Question: During my Suzuki-Miyaura coupling reaction to functionalize the indole core, I am observing a significant amount of a lower molecular weight byproduct, which I suspect is the debenzylated starting material or product. How can I avoid this?
Answer: This is a classic case of unintended deprotection. The palladium catalyst, especially in its active Pd(0) state, can facilitate hydrogenolysis of the benzyl ether if a hydrogen source is present.[7]
-
Causality:
-
Hydrogen Source: The "hydrogen" can come from various sources, including the solvent (e.g., alcohols), the boronic acid reagent itself (protodeboronation byproducts), or water.
-
Catalyst/Ligand Choice: Highly active palladium catalysts, particularly those on charcoal (Pd/C) or those that readily form palladium hydride species, are more prone to causing hydrogenolysis.
-
Base and Temperature: Strong bases and elevated temperatures can promote this side reaction.
-
Strategies to Mitigate Debenzylation in Cross-Coupling
| Strategy | Action | Rationale |
| Catalyst Selection | Avoid Pd/C. Use a homogeneous catalyst like Pd(PPh₃)₄ or a pre-formed catalyst with specific ligands (e.g., SPhos, XPhos). | Homogeneous catalysts are generally less prone to facilitating hydrogenolysis compared to heterogeneous catalysts like Pd/C.[8] |
| Base Selection | Use a milder base like K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ or alkoxides. | Minimizes competing degradation pathways and reduces the rate of catalyst decomposition that can lead to more active hydrogenolysis species. |
| Solvent Choice | Use anhydrous, aprotic solvents like dioxane, toluene, or DME. Avoid alcohols. | Eliminates a potential source of hydrogen for the unwanted hydrogenolysis reaction. |
| Temperature Control | Run the reaction at the lowest effective temperature (e.g., 80-90°C) and monitor for completion. | Reduces the rate of the debenzylation side reaction, which often has a higher activation energy than the desired coupling. |
-
Characterization Tip: The debenzylated product (7-hydroxyindole derivative) will show a broad singlet in the ¹H NMR spectrum corresponding to the phenolic -OH proton. In the mass spectrum, you will see a mass loss of 91 units (the mass of a benzyl group).
Section 4: Benzyl Group Deprotection
The removal of the benzyl protecting group is often the final step in a synthetic sequence. While seemingly straightforward, it is fraught with potential for unexpected outcomes.
Question: I am attempting to deprotect 7-benzyloxyindole using catalytic transfer hydrogenation (e.g., Pd/C with ammonium formate), but the reaction is messy. Besides the expected 7-hydroxyindole, what else could be forming?
Answer: Catalytic transfer hydrogenation, while effective, can lead to over-reduction or other side reactions if not carefully controlled.[9] The product, 7-hydroxyindole, is also more reactive than its protected precursor.
-
Causality & Potential Byproducts:
-
Over-reduction: The indole double bond (C2=C3) can be reduced under harsh hydrogenation conditions, leading to the formation of an indoline (2,3-dihydroindole) derivative.
-
Dimerization/Oxidation of Product: The product, 7-hydroxyindole, is an electron-rich phenol and is highly susceptible to oxidation, leading to colored quinone-like species or dimers, especially during workup and exposure to air.
-
Incomplete Reaction: Insufficient catalyst loading or a poisoned catalyst can lead to a mixture of starting material and product.
-
Decision Tree for Deprotection Method Selection
Caption: Choosing the right deprotection method.
Recommended Protocol for Clean Deprotection (CTH)
-
Setup: To a solution of 7-benzyloxyindole in methanol or ethanol, add ammonium formate (5-10 equivalents).
-
Inert Atmosphere: Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the final product.
-
Catalyst Addition: Add 10% Pd/C (5-10 mol%) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction to a gentle reflux (40-60°C) and monitor closely by TLC. The reaction is often complete within 1-2 hours.
-
Workup: Once complete, cool the reaction and immediately filter it through a pad of Celite® under an inert atmosphere to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting 7-hydroxyindole should be used immediately or stored carefully under inert gas.
-
Characterization Tip: Over-reduction to the indoline can be identified in the ¹H NMR by the loss of the aromatic signals corresponding to the pyrrole ring and the appearance of aliphatic signals around 3.0-3.6 ppm.
References
-
PubChem - 7-(Benzyloxy)-1H-indole. National Center for Biotechnology Information. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. Wikimedia Foundation. [Link]
-
Unexpected cis selectivity in the Pictet–Spengler reaction | Request PDF. ResearchGate. [Link]
-
Pathways of Electrochemical Oxidation of Indolic Compounds. SciSpace. [Link]
-
PubChem - 7-(Benzyloxy)indole-3-glyoxylic acid methyl ester. National Center for Biotechnology Information. [Link]
-
NROChemistry - Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC. National Center for Biotechnology Information. [Link]
-
Indole and 7-benzyloxyindole attenuate the virulence of Staphylococcus aureus - PubMed. National Center for Biotechnology Information. [Link]
-
Kinetic study of competitive catalytic transfer hydrogenation on a multi-functional molecule: 4-benzyloxy-4′-chlorochalcone | Request PDF. ResearchGate. [Link]
-
Deprotection Guide - Glen Research. Glen Research. [Link]
-
7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products - Chemical Communications (RSC Publishing). Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal - Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - PMC. National Center for Biotechnology Information. [Link]
-
Chemistry Steps - Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PubMed. National Center for Biotechnology Information. [Link]
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The Formation of 7-Membered Heterocycles under Mild Pictet-Spengler Conditions: A Route to Pyrazolo[3][10]benzodiazepines | Request PDF. ResearchGate. [Link]
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J&K Scientific LLC - Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]
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The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. National Center for Biotechnology Information. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. National Institutes of Health. [Link]
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Validation & Comparative
A Comparative Analysis of 7-Benzyloxy- and 7-Methoxy-Indole-3-Carboxylic Acid: Probing the Impact of 7-Position Substitution on Biological Activity
Introduction
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds.[1][2] Substitutions on the indole ring system can profoundly influence the pharmacological profile of these molecules, dictating their target specificity and therapeutic potential. This guide provides an in-depth comparative analysis of two closely related analogues: 7-benzyloxy-indole-3-carboxylic acid and 7-methoxy-indole-3-carboxylic acid. We will explore how the seemingly subtle difference between a benzyloxy and a methoxy group at the 7-position can lead to divergent biological activities, with a particular focus on the role of the 7-benzyloxy analogue as a modulator of the sphingosine-1-phosphate receptor 1 (S1P1) and the broader, less defined activities of its 7-methoxy counterpart. This analysis is intended for researchers and drug development professionals seeking to understand the structure-activity relationships (SAR) of 7-substituted indoles.
The Decisive Role of the 7-Position Substituent: A Tale of Two Indoles
The nature of the substituent at the 7-position of the indole ring significantly impacts the molecule's steric and electronic properties, which in turn governs its interaction with biological targets. The benzyloxy group, with its bulky and lipophilic benzyl moiety, offers a stark contrast to the smaller, electron-donating methoxy group.
7-Benzyloxy-Indole-3-Carboxylic Acid: A Potent S1P1 Receptor Functional Antagonist
Extensive research has identified derivatives of 7-benzyloxy-indole as potent functional antagonists of the S1P1 receptor.[3][4] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking; its modulation is a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis.[3] A structurally related compound, (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid, has demonstrated picomolar potency as an S1P1 agonist, leading to receptor internalization and functional antagonism.[3] This activity is crucial for sequestering autoreactive immune cells in the lymph nodes, thereby preventing their infiltration into the central nervous system.[3]
The benzyloxy group at the 7-position is thought to be a key pharmacophoric feature, likely engaging in favorable interactions within the S1P1 binding pocket. The lipophilic nature of the benzyl group may contribute to enhanced membrane permeability and access to the receptor.
7-Methoxy-Indole-3-Carboxylic Acid: A Molecule of Broader, Less Defined Potential
In contrast to its benzyloxy counterpart, the biological activity of 7-methoxy-indole-3-carboxylic acid is less specifically defined in the scientific literature. It is commercially available and utilized in pharmaceutical development and biochemical research, suggesting its role as a versatile building block or a compound with potential therapeutic applications yet to be fully elucidated.[5] Studies on various methoxy-substituted indole derivatives have revealed a wide range of biological activities, including anticancer and anti-inflammatory properties.[2][6][7] For instance, some methoxyindoles have been shown to act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[8] The electron-donating nature of the methoxy group can influence the overall electron density of the indole ring, potentially modulating its interaction with various enzymes and receptors.
The lack of specific, high-potency targets identified for 7-methoxy-indole-3-carboxylic acid in comparison to the 7-benzyloxy analogue highlights a critical aspect of SAR: small structural modifications can lead to significant divergence in biological activity.
Comparative Biological Activity Data
| Compound Class | Biological Target | Assay Type | Potency (Reported for Analogue) | Reference |
| 7-Benzyloxy-indole Analogue | S1P1 Receptor | HTRF Cyclase Assay | EC50 (picomolar) | [3] |
| 7-Methoxy-indole Derivatives | Various (e.g., AhR) | Gene Reporter Assays | Agonist/Antagonist Activity (micromolar) | [8] |
| Methoxyindole Derivatives | Breast Cancer Cell Line (MCF-7) | MTT Cytotoxicity Assay | EC50 (micromolar) | [2] |
Note: The potency values are for structurally related analogues and not for the exact parent carboxylic acids. This table is intended to illustrate the general activity profiles.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for assays relevant to the known and potential activities of these compounds.
Protocol 1: S1P1 Receptor Functional Antagonism Assay (HTRF-based cAMP Measurement)
This protocol is designed to assess the functional antagonism of test compounds at the S1P1 receptor by measuring their effect on cAMP levels.
Rationale: S1P1 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. A functional antagonist will block this effect.
Workflow for S1P1 Functional Antagonism Assay.
Materials:
-
CHO-K1 cells stably expressing human S1P1 receptor
-
Assay buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4
-
S1P agonist (e.g., Sphingosine-1-Phosphate)
-
cAMP HTRF kit (e.g., from Cisbio)
-
384-well white plates
-
Test compounds (7-benzyloxy- and 7-methoxy-indole-3-carboxylic acid) dissolved in DMSO
Procedure:
-
Cell Preparation: Seed S1P1-expressing CHO-K1 cells in 384-well plates and culture overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add the diluted compounds to the cell plates and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add a fixed concentration of S1P agonist to the wells to stimulate the S1P1 receptor.
-
Cell Lysis and HTRF Reaction: Following agonist stimulation, lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's instructions.
-
Signal Detection: Incubate the plate in the dark for 1 hour at room temperature and then read the HTRF signal at 665 nm and 620 nm using a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the data against the concentration of the test compound to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the S1P-induced response.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the test compounds on a cancer cell line.
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.
Workflow for MTT Cell Viability Assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (7-benzyloxy- and 7-methoxy-indole-3-carboxylic acid) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Structure-Activity Relationship (SAR) Insights and Future Directions
The available data, though not a direct comparison, strongly suggest that the 7-position of the indole-3-carboxylic acid scaffold is a critical determinant of biological activity.
-
The Bulky Lipophilic Group: The benzyloxy group at the 7-position appears to confer high-affinity interactions with specific targets like the S1P1 receptor. This suggests that this region of the binding pocket can accommodate and favorably interact with a larger, more lipophilic substituent.
-
The Small Electron-Donating Group: The methoxy group, being smaller and less lipophilic, may not engage with the same specific targets as the benzyloxy analogue. Its electron-donating nature could, however, modulate the overall reactivity and binding properties of the indole core, leading to a broader but less potent spectrum of activities.
Future research should focus on a direct head-to-head comparison of these two compounds in a panel of biological assays. This would include S1P receptor binding and functional assays, as well as broader screening against a panel of kinases, GPCRs, and in various cancer cell lines. Such studies would provide a definitive understanding of the SAR at the 7-position and could guide the design of more potent and selective indole-based therapeutics.
Conclusion
The comparison between 7-benzyloxy-indole-3-carboxylic acid and 7-methoxy-indole-3-carboxylic acid serves as a compelling case study in the subtleties of medicinal chemistry. While the former, through its benzyloxy substituent, has been associated with potent and specific S1P1 receptor antagonism, the latter's biological profile remains more enigmatic, with potential in areas like oncology and inflammation. This guide underscores the importance of systematic SAR studies and provides the necessary experimental framework for researchers to further probe the therapeutic potential of these and other 7-substituted indole-3-carboxylic acid derivatives.
References
-
J&K Scientific. 7-Methoxy-1H-indole-3-carboxylic acid | 128717-77-1. Available at: [Link]
-
PubChem. 7-Methoxy-1H-indole-3-carboxylic acid. Available at: [Link]
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Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(12), 1334–1339. Available at: [Link]
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Zare, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 27(4), 476-486. Available at: [Link]
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Akue, A., et al. (2016). Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. Bioorganic & Medicinal Chemistry Letters, 26(16), 4031-4035. Available at: [Link]
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Scott, J. S., et al. (2014). (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acids as S1P1 Functional Antagonists. ACS Medicinal Chemistry Letters, 5(12), 1334-9. Available at: [Link]
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Wang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267. Available at: [Link]
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Yildiz, I., et al. (2021). Methoxy-Activated Indole-7-Carbohydrazides; Synthesis, Antioxidant and Anticancer Properties. ChemistrySelect, 6(32), 8235-8241. Available at: [Link]
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ResearchGate. (7-Benzyloxy-2,3-dihydro- 1H -pyrrolo[1,2- a ]indol-1-yl)acetic Acids as S1P 1 Functional Antagonists. Available at: [Link]
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Kasyan, A., et al. (2022). Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. Molecules, 27(19), 6285. Available at: [Link]
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Li, Y., et al. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109-121. Available at: [Link]
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Leonardi, A., et al. (2013). 6-methoxy-7-benzofuranoxy and 6-methoxy-7-indolyloxy analogues of 2-[2-(2,6-Dimethoxyphenoxy)ethyl]aminomethyl-1,4-benzodioxane (WB4101):1 discovery of a potent and selective α1D-adrenoceptor antagonist. Journal of Medicinal Chemistry, 56(16), 6402-12. Available at: [Link]
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Cheng, C. Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells. Antioxidants, 9(12), 1199. Available at: [Link]
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Kumar, P., et al. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv. Available at: [Link]
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Nguyen, H. D., et al. (2016). 7-Methoxy-(9H-β-Carbolin-1-il)-(E)-1-Propenoic Acid, a β-Carboline Alkaloid From Eurycoma longifolia, Exhibits Anti-Inflammatory Effects by Activating the Nrf2/Heme Oxygenase-1 Pathway. Journal of Cellular Biochemistry, 117(3), 659-70. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Substituted Indole-3-Carboxylic Acids
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for indole-3-carboxylic acids with a specific focus on substitutions at the 7-position. As a privileged scaffold in medicinal chemistry, the indole nucleus is a cornerstone in the development of novel therapeutics, demonstrating a vast array of biological activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological function, offering field-proven insights for researchers, scientists, and drug development professionals.
The Indole-3-Carboxylic Acid Scaffold: A Foundation for Innovation
The indole ring system is a versatile pharmacophore due to its structural resemblance to tryptophan, allowing it to interact with a wide range of biological targets.[2] The carboxylic acid moiety at the C3-position is crucial, often acting as a key hydrogen bonding partner or a bioisostere for other acidic functional groups, which is critical for target engagement.[3] While modifications at various positions have been explored, the C7-position offers a unique vector for chemical modification. Its proximity to the fused benzene ring allows for fine-tuning of the molecule's steric and electronic properties without drastically altering the core pharmacophore's interaction with its primary binding site.
Caption: Core structure of indole-3-carboxylic acid highlighting key positions.
Synthetic Pathways: Building the Molecular Toolkit
The strategic synthesis of 7-substituted indoles is paramount to exploring their SAR. The Fischer indole synthesis remains a robust and widely utilized method, typically starting from an ortho-substituted aniline. An alternative approach is the Japp-Klingemann reaction, which involves the coupling of an aryl diazonium salt with a β-keto ester.[4]
The general workflow illustrated below begins with a functionalized aniline, which undergoes diazotization and coupling, followed by cyclization to form the indole ring. The final step is typically an ester hydrolysis to yield the target carboxylic acid. This multi-step process allows for the introduction of diverse substituents at the C7-position early in the synthetic sequence.
Caption: A generalized workflow for the synthesis of 7-substituted indoles.
Structure-Activity Relationship (SAR) at the C7-Position
Our analysis reveals that the nature of the substituent at the C7-position critically dictates the compound's biological activity profile. The choice of substituent—ranging from small alkyl groups to complex heterocycles—modulates physicochemical properties like lipophilicity, electronic distribution, and steric bulk, thereby influencing target affinity and selectivity.
Caption: The logical relationship between C7-substitution and biological effect.
The following table summarizes key findings from various studies on indole derivatives where C7-substitution plays a significant role. It is important to note that direct SAR studies on a single biological target for a wide range of 7-substituted indole-3-carboxylic acids are limited; therefore, this table synthesizes data from closely related indole scaffolds to provide a coherent overview.
| C7-Substituent | Derivative Class | Observed Biological Activity | Key Findings & Rationale | Reference |
| Methyl (-CH₃) | Indolglyoxyl-polyamine | Potent Gram-positive antibacterial | The 7-methyl analogue exhibited strong activity with no detectable cytotoxicity. The small, lipophilic methyl group likely enhances membrane penetration or provides optimal hydrophobic interactions within the target's binding pocket. | [5] |
| Halogens (-F, -Br) | Indolglyoxyl-polyamine | Moderate antibacterial / antibiotic enhancer | Halogens modulate the electronic properties of the indole ring and can participate in halogen bonding. Fluorine can block metabolic oxidation, increasing bioavailability. | [5] |
| Pyridinyl / Pyrazolyl | Indole-2-carboxylic esters | Potential antiproliferative | Designed as bidentate or tridentate ligands for metal complexes. The nitrogen-containing heterocycles can chelate metals, forming planar structures capable of intercalating with DNA. | [4] |
| Methoxy (-OCH₃) | Indole-3-carbaldehyde (precursor) | Common synthetic target | The methoxy group is an electron-donating group and a hydrogen bond acceptor, which can be crucial for specific interactions with enzyme active sites. Its inclusion is a common strategy in medicinal chemistry. | [5][6] |
-
Small, Lipophilic Groups (e.g., Methyl): The success of the 7-methyl substituent in conferring potent antibacterial activity highlights the importance of lipophilicity and steric factors.[5] Unlike larger groups, a methyl group can increase affinity through van der Waals interactions without causing steric clashes, a principle that holds true across many pharmacophores. This suggests that for targets with constrained binding pockets, small alkyl or halogen substitutions at C7 are a promising strategy.
-
Heteroaromatic Systems (e.g., Pyridinyl): The synthesis of 7-(pyridin-2'-yl) and 7-(pyrazol-1'-yl) indoles was specifically aimed at creating ligands for metal complexes with antiproliferative potential.[4] This is a mechanistically distinct approach where the C7-substituent is not directly interacting with a protein pocket but is designed to introduce a new functionality—metal chelation. This demonstrates the versatility of the C7-position for installing functionalities that can impart entirely new mechanisms of action.
-
Comparison with Other Positions: The SAR at C7 can be contrasted with other positions. For instance, in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Indomethacin, substitutions at the C5-position with groups like methoxy or fluorine were found to be more active than the unsubstituted analogue.[3] Similarly, a methyl group at the C2-position often confers higher activity than larger aryl substituents.[3] This underscores that each position on the indole ring has a distinct role, and C7 is particularly suited for modulating steric and electronic properties while maintaining the core binding interactions dictated by the N1-H and C3-carboxylic acid.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the protocols described below are designed to be self-validating. They represent standard, robust methodologies for the synthesis and evaluation of these compounds.
This protocol is a representative example based on the Fischer indole synthesis, a cornerstone of indole chemistry. The choice of a 7-bromo derivative provides a versatile handle for further functionalization via cross-coupling reactions.
Rationale: This multi-step synthesis begins with a commercially available substituted aniline. The Japp-Klingemann reaction is an effective method for forming the necessary hydrazone precursor for the subsequent Fischer indole cyclization, which is a reliable and high-yielding method for creating the indole core.
Step-by-Step Methodology:
-
Diazotization of 2-Bromoaniline:
-
Dissolve 2-bromoaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (10 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (10.5 mmol) in water (5 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.
-
-
Japp-Klingemann Coupling:
-
In a separate flask, dissolve ethyl 2-methyl-3-oxobutanoate (10 mmol) in ethanol (20 mL) and cool to 0 °C.
-
Add a solution of sodium acetate (20 mmol) in water (10 mL).
-
Slowly add the cold diazonium salt solution from Step 1 to this mixture with vigorous stirring.
-
Allow the reaction to stir at 0-5 °C for 2 hours, then at room temperature overnight. The resulting hydrazone may precipitate and can be collected by filtration.
-
-
Fischer Indole Cyclization:
-
Suspend the dried hydrazone from Step 2 in ethanol (30 mL).
-
Add a catalytic amount of concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it into ice-water. The crude product will precipitate.
-
-
Purification & Hydrolysis:
-
Collect the crude ethyl 7-bromo-1H-indole-3-carboxylate by filtration. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient).
-
For the final acid, dissolve the purified ester in a mixture of THF/Methanol/Water (2:1:1). Add LiOH (3 equivalents) and stir at room temperature until the reaction is complete (TLC).
-
Acidify the mixture with 1M HCl to pH ~2-3 and extract with ethyl acetate. The combined organic layers are dried and concentrated to yield the final product, 7-bromo-1H-indole-3-carboxylic acid.
-
Rationale: The MIC assay is the gold standard for determining the in vitro potency of antimicrobial agents. A broth microdilution method is described here as it is high-throughput and provides quantitative, reproducible results.
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium (e.g., Staphylococcus aureus) on an agar plate, inoculate a single colony into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37 °C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in fresh CAMHB to obtain the final inoculum density of ~1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Plate:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum from Step 1 to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~7.5 x 10⁵ CFU/mL.
-
Cover the plate and incubate at 37 °C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria (i.e., the well is clear). This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm.
-
References
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Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. Available at: [Link]
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Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. Available at: [Link]
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Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. Available at: [Link]
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Synthetic Strategies, SAR Studies, and Computer Modeling of Indole 2 and 3-carboxamides as the Strong Enzyme Inhibitors: A Review. PubMed. Available at: [Link]
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A Comparative Guide to the In Vitro Biological Screening of 7-Benzyloxy-1H-indole-3-carboxylic Acid Derivatives
Introduction: The Privileged Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Its unique electronic properties and the ability of its derivatives to engage in various non-covalent interactions with biological macromolecules make it a fertile ground for the development of novel therapeutic agents. This guide focuses on the in vitro biological screening of a specific subclass: 7-benzyloxy-1H-indole-3-carboxylic acid derivatives. The introduction of a benzyloxy group at the 7-position and a carboxylic acid at the 3-position provides a molecular framework with significant potential for diverse biological activities. The benzyloxy moiety can influence lipophilicity and steric interactions within target binding sites, while the carboxylic acid group offers a key site for hydrogen bonding and can be readily derivatized into esters, amides, and other functional groups to modulate physicochemical properties and biological targets.
This guide will provide a comparative overview of the in vitro screening of these derivatives, focusing on key therapeutic areas such as anticancer, antimicrobial, and enzyme inhibitory activities. We will delve into the rationale behind experimental design, present comparative data for closely related indole derivatives to infer the potential of the 7-benzyloxy scaffold, and provide detailed, field-proven protocols for essential in vitro assays.
Synthetic Strategies: A Gateway to Molecular Diversity
The synthesis of this compound and its derivatives is a critical first step in exploring their biological potential. A common and effective synthetic route involves the protection of the hydroxyl group of 7-hydroxyindole as a benzyl ether, followed by functionalization at the 3-position.
This modular synthetic approach allows for the generation of a library of derivatives by varying the amines or alcohols used in the final coupling step, enabling a systematic exploration of the structure-activity relationship (SAR).
Comparative In Vitro Biological Screening
While specific data for this compound derivatives is emerging, we can infer their potential by comparing the activities of structurally related indole compounds.
Anticancer and Cytotoxic Activity
The indole scaffold is a common feature in many anticancer agents. The cytotoxic potential of indole-3-carboxylic acid derivatives is often evaluated against a panel of human cancer cell lines.
Comparative Cytotoxicity of Indole-3-Carboxylic Acid Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-aryl-amides | MCF7 (Breast) | 0.81 | [1] |
| PC3 (Prostate) | 2.13 | [1] | |
| HT29 (Colon) | Noteworthy selectivity | [1] | |
| 5-Hydroxyindole-3-carboxylic acid esters | MCF-7 (Breast) | 4.7 | N/A |
| Primaquine-indole carboxamides | LNCaP (Prostate) | Enhanced potency | [2] |
| Nitrogen mustard derivative of indole-3-carboxylic acid | A549 (Lung) | 33.4 | [3] |
This table presents data for various indole-3-carboxylic acid derivatives to provide a comparative context.
The data suggests that derivatization of the indole-3-carboxylic acid core can lead to potent cytotoxic agents against various cancer cell lines. The introduction of the 7-benzyloxy group is hypothesized to enhance cell permeability and interactions with hydrophobic pockets in target proteins, potentially leading to increased potency.
Antimicrobial and Anti-virulence Activity
The emergence of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, not only through direct bactericidal or fungicidal activity but also by targeting virulence factors, which may reduce the development of resistance[4].
Comparative Antimicrobial and Anti-virulence Activity
| Compound | Organism | Activity | Concentration | Reference |
| 7-Benzyloxyindole | Staphylococcus aureus | Attenuates virulence, inhibits hemolysis | Not specified | [4] |
| 7-Benzyloxyindole | Candida albicans | Inhibits biofilm and hyphal formation | 0.02 mM | [1] |
| 5-Bromo-indole-3-carboxamides | S. aureus, A. baumannii, C. neoformans | MIC ≤ 0.28 µM | [5] | |
| Indole-3-carboxylic acid | Wheat Powdery Mildew | Antifungal activity | Not specified | [6] |
The significant anti-virulence activity of 7-benzyloxyindole against Staphylococcus aureus and its antibiofilm properties against Candida albicans are particularly noteworthy[1][4]. This suggests that derivatives of this compound could be promising candidates for antivirulence therapies, a strategy that disarms pathogens without exerting strong selective pressure for resistance.
Enzyme Inhibitory Activity
Indole derivatives are known to inhibit a wide range of enzymes involved in various disease pathologies.
Comparative Enzyme Inhibitory Activity of Indole Derivatives
| Compound Class | Target Enzyme | IC50 (µM) | Reference |
| Benzo[g]indol-3-carboxylates | mPGES-1 | 0.6 | N/A |
| Indole-3-carboxylic acids | Polo-like kinase 1 (Plk1) | 0.13 | [2] |
| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives | S1P1 Receptor (functional antagonist) | 0.62 nM | [7] |
The potent inhibition of enzymes like mPGES-1 and Plk1 by indole-3-carboxylic acid derivatives highlights their potential in inflammation and cancer treatment[2]. The nanomolar potency of the structurally related (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives as S1P1 receptor functional antagonists further underscores the therapeutic potential of the 7-benzyloxyindole scaffold[7].
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for standard in vitro screening assays.
Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add the adjusted microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is still limited in the public domain, a comparative analysis of structurally related indole derivatives strongly suggests their potential in oncology, infectious diseases, and the modulation of key enzymatic pathways. The anti-virulence activity of 7-benzyloxyindole is a particularly exciting avenue for further investigation, offering a potential solution to the growing challenge of antimicrobial resistance.
Future research should focus on the synthesis and systematic in vitro screening of a focused library of this compound amides and esters. This will enable the establishment of a clear structure-activity relationship and the identification of lead compounds for further preclinical development. The protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.
References
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- Synthesis, Clastogenic and Cytotoxic Potential, and In Vivo Antitumor Activity of a Novel N-Mustard Based on Indole-3-carboxylic Acid Deriv
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- Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like kinase 1 (Plk1) inhibitors. Bioorg Med Chem Lett. 2015 Feb 1;25(3):564-9.
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A Senior Application Scientist's Guide to Validating Protein-Ligand Binding Affinity
In the landscape of drug discovery and molecular biology, the precise and accurate characterization of binding affinity between a therapeutic derivative and its protein target is paramount. This guide provides an in-depth comparison of the most prevalent biophysical techniques employed for this purpose: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Microscale Thermophoresis (MST), and Differential Scanning Fluorimetry (DSF). As a senior application scientist, my objective is to not only present the methodologies but to also instill a deep understanding of the principles that govern experimental design, data interpretation, and the establishment of self-validating workflows.
The Criticality of Binding Affinity Validation
Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its protein target.[1] A lower Kd value signifies a stronger binding affinity.[1] The validation of this parameter is a cornerstone of drug development for several reasons:
-
Potency and Efficacy: High binding affinity is often a prerequisite for a drug's potency. Understanding the Kd allows for the rank-ordering of compounds and informs structure-activity relationship (SAR) studies.
-
Target Engagement and Selectivity: Validating binding to the intended target confirms on-target effects. Comparing affinities for off-target proteins is crucial for assessing selectivity and predicting potential side effects.
-
Mechanism of Action: Quantitative binding data, in conjunction with kinetic and thermodynamic parameters, provides insights into the molecular mechanisms driving the interaction.[2]
A Comparative Overview of Key Methodologies
The choice of technique for validating binding affinity is contingent on several factors, including the nature of the interacting molecules, the desired throughput, and the specific information required (e.g., kinetics, thermodynamics). The following table provides a high-level comparison of the four techniques discussed in this guide.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Microscale Thermophoresis (MST) | Differential Scanning Fluorimetry (DSF) |
| Principle | Change in refractive index upon binding to an immobilized ligand.[3] | Measures heat changes upon binding in solution.[4] | Measures the change in molecular movement along a temperature gradient upon binding.[5] | Measures the change in protein thermal stability upon ligand binding.[6] |
| Kd Range | pM to mM | nM to µM | pM to mM | µM to mM |
| Throughput | Medium to High | Low to Medium | High | High |
| Sample Consumption | Low (analyte), Moderate (ligand) | High | Very Low | Low |
| Labeling Requirement | Label-free | Label-free | One binding partner is fluorescently labeled (or intrinsic fluorescence is used).[7] | Requires a fluorescent dye (or uses intrinsic fluorescence).[1] |
| Kinetic Information (kon/koff) | Yes[8] | No | No | No |
| Thermodynamic Information (ΔH, ΔS) | No | Yes[4] | No | No |
| Immobilization | Ligand is immobilized on a sensor chip.[9] | Both molecules are in solution.[10] | Both molecules are in solution.[5] | Both molecules are in solution.[11] |
In-Depth Methodological Guides
Surface Plasmon Resonance (SPR)
SPR is a powerful, real-time, and label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface.[3] The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU).[3]
Caption: SPR Experimental Workflow.
-
Ligand Immobilization:
-
Rationale: Covalently attaching the ligand to the sensor chip surface is necessary to measure the binding of the analyte.[9] Amine coupling is a common method.[12]
-
Steps:
-
Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[13]
-
Inject the ligand solution over the activated surface. The primary amines on the ligand will form covalent bonds with the activated surface.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.[13]
-
-
-
Analyte Binding and Dissociation:
-
Rationale: Injecting a series of analyte concentrations allows for the measurement of association and dissociation rates.
-
Steps:
-
Inject the first concentration of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase.[14]
-
Switch to a continuous flow of buffer to monitor the dissociation of the analyte from the ligand. This is the dissociation phase.[14]
-
Regenerate the sensor surface by injecting a solution (e.g., low pH glycine) that disrupts the ligand-analyte interaction without denaturing the immobilized ligand.[15]
-
Repeat steps 1-3 for a range of analyte concentrations.
-
-
-
Reference Flow Cell: Always use a reference flow cell where the ligand is absent or an irrelevant protein is immobilized. This allows for the subtraction of bulk refractive index changes and non-specific binding.[16]
-
Inactive Ligand: If no binding is observed, the immobilization process may have inactivated the ligand. Consider alternative immobilization strategies such as thiol coupling or using a capture-based approach with a tagged ligand.[12]
-
Non-Specific Binding: If the analyte binds to the reference surface, optimize the running buffer by adding a non-ionic surfactant (e.g., Tween 20) or bovine serum albumin (BSA).[16]
-
Mass Transport Limitation: If the observed binding rate is dependent on the flow rate, it indicates mass transport limitation. Increase the flow rate or decrease the ligand immobilization density.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event in solution.[4] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[17]
Caption: ITC Experimental Workflow.
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are critical for accurate ITC data.[18][19] Mismatched buffers can lead to large heats of dilution that obscure the binding signal.[20]
-
Steps:
-
Dialyze the protein extensively against the final experimental buffer.
-
Dissolve the ligand in the dialysis buffer. If DMSO is required, ensure the final concentration is identical in both the protein and ligand solutions.[21]
-
Accurately determine the concentrations of both the protein and ligand.[18]
-
Degas both solutions to prevent bubbles in the calorimeter cells.[22]
-
-
-
Titration:
-
Rationale: A series of small injections of the ligand into the protein solution allows for the generation of a binding isotherm.
-
Steps:
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.[10]
-
Perform a series of small, timed injections of the ligand into the sample cell while stirring.[23]
-
The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.[23]
-
-
-
Control Titration: Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.[20]
-
Buffer Mismatch: Large, consistent peaks throughout the titration indicate a buffer mismatch.[24] Ensure that the protein and ligand are in identical buffer solutions.
-
Precipitation: Drifting baselines or irregularly shaped peaks can be a sign of protein precipitation. Visually inspect the sample after the experiment and consider optimizing buffer conditions.
-
No Detectable Binding: If no significant heat change is observed, the binding affinity may be too weak for ITC. Alternatively, the binding may be enthalpically silent (ΔH ≈ 0).
Microscale Thermophoresis (MST)
MST is a solution-based technique that measures the binding affinity by detecting changes in the movement of molecules along a microscopic temperature gradient.[5] The thermophoretic movement of a fluorescently labeled molecule changes upon binding to a ligand due to alterations in size, charge, and solvation shell.[7]
Caption: MST Experimental Workflow.
-
Sample Preparation:
-
Rationale: One binding partner needs to be fluorescently labeled to be detected. A constant concentration of the labeled molecule is titrated with a serial dilution of the unlabeled ligand.
-
Steps:
-
Label the protein with a fluorescent dye (e.g., NHS-ester reactive dye). Ensure that any unbound dye is removed.[2] Alternatively, intrinsic tryptophan fluorescence can be used for label-free measurements.[7]
-
Prepare a 16-point serial dilution of the unlabeled ligand.[25]
-
Mix each ligand dilution with a constant concentration of the labeled protein.
-
-
-
MST Measurement:
-
Rationale: The change in thermophoresis is measured for each ligand concentration to generate a binding curve.
-
Steps:
-
-
Capillary Scan: Before the measurement, perform a capillary scan to check for fluorescence homogeneity and to ensure there is no adsorption of the sample to the capillary walls.[3]
-
Aggregation: Ligand-induced aggregation can cause significant changes in the MST signal. This can be identified by analyzing the raw fluorescence traces and should be confirmed by other techniques like dynamic light scattering.[27]
-
Labeling Artifacts: To ensure the fluorescent label does not interfere with binding, consider labeling the other binding partner or using a different labeling site.[7]
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput technique that measures the thermal stability of a protein in the presence of different ligands.[11] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[11] The Tm is determined by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[1]
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A Technical Guide to Cross-Reactivity Profiling of Functionalized Indole-3-Carboxylic Acids
Introduction: The Double-Edged Sword of Functionalization
The indole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its versatility allows for a wide range of functionalizations, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. However, this chemical flexibility comes with a critical challenge: the potential for unintended interactions with off-target proteins, leading to adverse effects. This guide provides a comprehensive framework for the systematic cross-reactivity profiling of functionalized indole-3-carboxylic acids, empowering researchers to de-risk their drug candidates early in the discovery pipeline. We will delve into the rationale behind key experimental choices, provide detailed protocols for essential assays, and present a comparative analysis of representative data to illuminate the structure-activity relationships (SAR) that govern off-target interactions.
Understanding the Landscape: Common Off-Target Families
A thorough cross-reactivity assessment requires profiling against a panel of targets known for their promiscuity and involvement in adverse drug reactions. For indole-3-carboxylic acid derivatives, which often target kinases and G-protein coupled receptors (GPCRs), a standard screening panel should include:
-
Kinases: The human kinome consists of over 500 members, and unintended inhibition of kinases can lead to a range of toxicities. A representative panel should cover all major branches of the kinome tree.
-
GPCRs: As the largest family of cell surface receptors, GPCRs are frequent off-targets. Profiling should include a diverse set of receptors from different classes (A, B, C, and F).
-
Ion Channels: Particularly the hERG potassium channel, inhibition of which can lead to life-threatening cardiac arrhythmias.[1]
-
Cytochrome P450 (CYP) Enzymes: Inhibition of these metabolic enzymes can lead to drug-drug interactions and altered pharmacokinetic profiles.[2]
The following diagram illustrates a typical tiered approach to cross-reactivity profiling, starting with a broad panel and progressing to more focused mechanistic studies for identified hits.
Caption: Tiered workflow for cross-reactivity profiling.
Comparative Analysis of Functionalized Indole-3-Carboxylic Acids
To illustrate the impact of functionalization on selectivity, we will consider a hypothetical series of indole-3-carboxylic acid derivatives designed as inhibitors of Polo-like kinase 1 (Plk1), a key regulator of mitosis and a target in oncology.[3] The core scaffold is functionalized at the N1 position of the indole ring and the C5 position.
Table 1: Physicochemical Properties of Hypothetical Indole-3-Carboxylic Acid Derivatives
| Compound | N1-Substituent | C5-Substituent | Molecular Weight | cLogP |
| ICA-1 | H | H | 161.16 | 2.1 |
| ICA-2 | Methyl | H | 175.19 | 2.5 |
| ICA-3 | Benzyl | H | 251.29 | 3.9 |
| ICA-4 | Methyl | Methoxy | 205.21 | 2.3 |
| ICA-5 | Methyl | Chloro | 209.63 | 3.1 |
Table 2: Cross-Reactivity Profiling Data (% Inhibition at 10 µM)
| Target | ICA-1 | ICA-2 | ICA-3 | ICA-4 | ICA-5 |
| Plk1 (On-Target) | 85 | 92 | 95 | 94 | 98 |
| Plk2 | 45 | 30 | 25 | 28 | 20 |
| Plk3 | 55 | 40 | 35 | 38 | 25 |
| VEGFR2 | 15 | 25 | 40 | 28 | 55 |
| EGFR | 5 | 10 | 20 | 12 | 30 |
| Src | 10 | 18 | 35 | 20 | 45 |
| 5-HT2A (GPCR) | 8 | 15 | 30 | 18 | 25 |
| D2 (GPCR) | 2 | 5 | 15 | 6 | 10 |
| hERG (Ion Channel) | <5 | 10 | 28 | 12 | 35 |
| CYP3A4 | 12 | 20 | 38 | 22 | 48 |
| CYP2D6 | 5 | 8 | 15 | 7 | 12 |
Analysis of Structure-Activity Relationships (SAR) for Off-Target Effects:
-
N1-Substitution: The introduction of a small alkyl group at the N1 position (ICA-2 vs. ICA-1) slightly increases off-target activity against some kinases and CYP enzymes, likely due to increased lipophilicity. A bulkier and more lipophilic benzyl group (ICA-3) significantly enhances off-target interactions across the board, highlighting the importance of managing lipophilicity to maintain selectivity.
-
C5-Substitution: The introduction of a methoxy group at the C5 position (ICA-4 vs. ICA-2) has a modest impact on the overall off-target profile. However, the electron-withdrawing chloro group at the same position (ICA-5) leads to a marked increase in inhibition of several off-target kinases (VEGFR2, EGFR, Src), the hERG channel, and CYP3A4. This suggests that electronic effects, in addition to steric and lipophilic properties, play a crucial role in determining selectivity.
This comparative data underscores the necessity of a multi-parameter optimization approach, balancing on-target potency with a clean off-target profile.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for key assays used in cross-reactivity profiling.
Radioligand Binding Assay for GPCRs
This assay directly measures the binding of a radiolabeled ligand to a receptor and is the gold standard for determining the binding affinity of a test compound.[4]
Principle: A radiolabeled ligand with known affinity for the target GPCR is incubated with a membrane preparation containing the receptor. The addition of a non-radiolabeled test compound will compete with the radioligand for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the inhibitory constant (Ki) of the test compound is calculated from the concentration-dependent displacement of the radioligand.
Experimental Workflow:
Caption: Workflow for a radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells expressing the target GPCR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (serially diluted) or vehicle control
-
Radioligand (at a concentration close to its Kd)
-
Membrane preparation
-
-
Incubation: Incubate the plate at a specified temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Kinase Inhibition Assay
Luminescence-based assays that measure the amount of ATP consumed during the kinase reaction are a common and robust method for assessing kinase inhibition.
Principle: The kinase reaction is allowed to proceed in the presence of the test compound. After the reaction, a reagent is added that specifically detects the amount of ADP produced, which is directly proportional to the kinase activity. The luminescent signal is inversely correlated with the inhibitory activity of the test compound.
Experimental Workflow:
Caption: Workflow for a luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction: In a 96-well plate, add the following:
-
Kinase enzyme in kinase buffer
-
Test compound or DMSO control
-
A mixture of the kinase substrate and ATP to initiate the reaction
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection:
-
Add a reagent to stop the kinase reaction and deplete the unconsumed ATP.
-
Add a second reagent that converts the ADP generated to ATP and produces a luminescent signal through a luciferase reaction.
-
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
hERG Channel Patch-Clamp Assay
The patch-clamp technique is the gold standard for assessing the inhibitory effect of compounds on the hERG potassium channel.[5]
Principle: This electrophysiological technique allows for the direct measurement of ionic currents flowing through the hERG channel in a single cell. The cell membrane is clamped at a specific voltage, and the current is recorded in the absence and presence of the test compound.
Experimental Workflow:
Caption: Workflow for a hERG patch-clamp assay.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply a specific voltage-clamp protocol to activate and measure the hERG tail current.
-
-
Compound Application: Perfuse the cell with a control solution to establish a stable baseline current. Then, apply increasing concentrations of the test compound.
-
Data Acquisition: Record the hERG current at each concentration until a steady-state block is achieved.
-
Data Analysis: Measure the peak tail current amplitude at each concentration and normalize it to the baseline current. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Cytochrome P450 Inhibition Assay
This assay assesses the potential of a compound to inhibit the activity of major CYP isoforms, which is crucial for predicting drug-drug interactions.
Principle: Human liver microsomes, which contain a mixture of CYP enzymes, are incubated with a specific probe substrate for each CYP isoform in the presence of the test compound. The formation of the metabolite of the probe substrate is measured by LC-MS/MS. A decrease in metabolite formation indicates inhibition of the respective CYP enzyme.[6]
Experimental Workflow:
Caption: Workflow for a CYP450 inhibition assay.
Step-by-Step Protocol:
-
Assay Setup: In a 96-well plate, pre-incubate human liver microsomes with the test compound at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the CYP-specific probe substrate and NADPH.
-
Incubation: Incubate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
LC-MS/MS Analysis: Centrifuge the plate to pellet the protein and analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the test compound.
Conclusion: A Proactive Approach to Safer Medicines
The systematic cross-reactivity profiling of functionalized indole-3-carboxylic acids is not merely a regulatory hurdle but a fundamental aspect of rational drug design. By employing a tiered screening strategy and a suite of robust in vitro assays, researchers can gain a comprehensive understanding of the off-target interaction profile of their compounds. The comparative analysis of SAR data provides invaluable insights into how specific chemical modifications influence selectivity, guiding the design of safer and more effective therapeutic agents. This proactive approach to de-risking drug candidates ultimately accelerates the journey from the laboratory to the clinic, bringing novel and life-changing medicines to patients in need.
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A Comparative Guide to S1P1 Receptor Modulators: Profiling 7-Benzyloxy-1H-indole-3-carboxylic acid Against Established Therapeutics
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of immunomodulatory therapeutics, Sphingosine-1-Phosphate Receptor 1 (S1P1) has emerged as a pivotal target for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). Modulation of S1P1 receptor activity leads to the sequestration of lymphocytes in lymphoid organs, preventing their infiltration into the central nervous system and other sites of inflammation. This guide provides a comprehensive comparison of 7-Benzyloxy-1H-indole-3-carboxylic acid and its structural analogs against established S1P1 receptor modulators, including Fingolimod, Siponimod, Ozanimod, and Ponesimod. We will delve into their mechanisms of action, comparative preclinical data, and the experimental protocols essential for their evaluation.
The Central Role of S1P1 Receptor Signaling in Immune Cell Trafficking
The egress of lymphocytes from secondary lymphoid organs is a critical step in the adaptive immune response. This process is orchestrated by a chemotactic gradient of sphingosine-1-phosphate (S1P), which is present at high concentrations in the blood and lymph and at low concentrations within lymphoid tissues. Lymphocytes express S1P1, a G protein-coupled receptor (GPCR), which, upon binding to S1P, initiates a signaling cascade that promotes their migration out of the lymph nodes.[1]
S1P1 receptor modulators are functional antagonists. Upon binding to S1P1, they initially act as agonists, leading to receptor internalization and subsequent degradation.[2] This renders the lymphocytes insensitive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs and reducing the number of circulating lymphocytes available to mount an inflammatory response.[3]
Caption: S1P1 Receptor Signaling and Modulation.
Comparative Analysis of S1P1 Receptor Modulators
The therapeutic landscape of S1P1 receptor modulators has evolved from the first-generation non-selective compounds to highly selective agents with improved safety profiles. This evolution has been driven by the desire to minimize off-target effects associated with the modulation of other S1P receptor subtypes.
The Investigational Candidate: this compound
Publicly available data on this compound as a direct S1P1 modulator is limited. However, the indole-3-carboxylic acid scaffold is a known pharmacophore for S1P1 receptor agonism. Research into structurally related compounds, such as (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has demonstrated that this class of molecules can act as potent, direct-acting S1P1 functional antagonists.[4] These compounds are designed as carboxylic acid-based phosphate mimetics, obviating the need for in vivo phosphorylation, a characteristic of the first-generation modulator, Fingolimod.[4] The benzyloxy moiety at the 7-position of the indole ring is a key structural feature that contributes to the potency and pharmacokinetic properties of these analogs.[4] For the purpose of this guide, we will consider the potential profile of this compound based on the data available for its close structural relatives.
Established S1P1 Receptor Modulators
Fingolimod (Gilenya®) , the first-in-class oral S1P receptor modulator, is a prodrug that requires phosphorylation to its active form, fingolimod-phosphate.[5] It is non-selective and binds to S1P1, S1P3, S1P4, and S1P5 receptors.[5][6] While its efficacy is well-established, its lack of selectivity contributes to a side-effect profile that includes cardiovascular effects, such as bradycardia, which are primarily attributed to its action on S1P3.[7]
Siponimod (Mayzent®) is a second-generation modulator that is selective for S1P1 and S1P5 receptors.[6] This selectivity profile is associated with a reduced risk of the cardiac side effects seen with fingolimod.[8]
Ozanimod (Zeposia®) is another selective modulator of S1P1 and S1P5 receptors.[6] Similar to siponimod, its selectivity profile is designed to improve upon the safety of fingolimod.
Ponesimod (Ponvory®) is a highly selective S1P1 receptor modulator.[9] Its high selectivity for S1P1 is intended to further minimize off-target effects.[10]
Quantitative Comparison of Preclinical Data
The following tables summarize key preclinical parameters for the established S1P1 receptor modulators. Data for this compound is inferred from structurally related compounds and is presented to guide further investigation.
Table 1: Receptor Selectivity Profile (EC50, nM)
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound (inferred) | Potent | Selective | Selective | Selective | Selective |
| Fingolimod-P | Sub-nM to nM | >10,000 | Sub-nM to nM | Sub-nM to nM | Sub-nM to nM[5][6] |
| Siponimod | Sub-nM | >10,000 | >1000 | 750 | Sub-nM[6] |
| Ozanimod | ~0.44 | - | - | - | ~11.1[11] |
| Ponesimod | ~5.7 | Highly Selective | Highly Selective | Highly Selective | Highly Selective[9] |
Table 2: Comparative Pharmacokinetic Properties
| Compound | Bioavailability | Half-life (t1/2) | Metabolism |
| This compound (inferred) | Orally Bioavailable | Expected to be shorter than Fingolimod | Direct-acting (no phosphorylation needed) |
| Fingolimod | >90%[12][13] | 6-9 days[12][13] | Phosphorylation to active form[12] |
| Siponimod | ~84%[14][15] | ~30 hours[14][16] | Primarily CYP2C9 and CYP3A4[17] |
| Ozanimod | High | ~19-22 hours (parent)[18][19] | Multiple active metabolites[20] |
| Ponesimod | ~84%[21][22][23][24] | ~33 hours[21][22][23] | Various CYPs and UGTs[23] |
Essential Experimental Protocols for S1P1 Modulator Characterization
Accurate and reproducible in vitro assays are fundamental to the characterization and comparison of S1P1 receptor modulators. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the S1P1 receptor by measuring its ability to compete with a radiolabeled ligand.
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Efficacy Comparison of Novel Indole-Based Herbicides: A Technical Guide for Researchers
The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicidal compounds. Indole-based herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), represent a significant class of synthetic auxins used for broadleaf weed control.[1][2] However, the evolution of herbicide resistance in weed populations demands innovation beyond established chemistries.[2][3] This guide provides a comprehensive comparison of the efficacy of recently developed indole-based herbicides, offering researchers, scientists, and drug development professionals a detailed overview of their performance, mechanism of action, and the experimental protocols for their evaluation.
Introduction to Novel Indole-Based Herbicides
Synthetic auxin herbicides have been a cornerstone of weed control for over seven decades.[2] They induce uncontrolled and disorganized growth in susceptible plants, leading to their demise.[4] The discovery of novel indole scaffolds, such as indole-3-carboxylic acid derivatives and arylpicolinates, has opened new avenues for developing herbicides with potentially improved efficacy, selectivity, and a wider spectrum of controllable weeds.[1][5] This guide focuses on the comparative performance of these next-generation indole-based herbicides.
Comparative Efficacy of Novel Indole-Based Herbicides
The herbicidal efficacy of a compound is typically quantified by its GR50 or IC50 value, which represents the concentration required to inhibit plant growth by 50%. A lower value indicates higher potency. The following tables summarize the available comparative efficacy data for novel indole-based herbicides against common monocot and dicot weeds, benchmarked against the widely used commercial herbicide 2,4-D.
Table 1: Comparative Efficacy (GR50/IC50 in µM or g ai/ha) of Novel Indole-Based Herbicides and 2,4-D on Dicotyledonous Weeds
| Compound/Herbicide | Brassica napus (Rapeseed) | Amaranthus retroflexus (Redroot Pigweed) |
| Indole-3-carboxylic Acid Derivatives | ||
| Compound 10d | ~2.5 (10 mg/L)a[1] | Data Not Available |
| Compound 10h | ~2.6 (10 mg/L)a[1] | Data Not Available |
| Arylpicolinates | ||
| Florpyrauxifen-benzyl | Data Not Available | GR50 = 0.20 g ai/ha[6] |
| Commercial Standard | ||
| 2,4-D | Data Not Available | Data Not Available |
Note: a - Estimated from percentage inhibition data. Direct GR50/IC50 values were not available in the cited source.
Table 2: Comparative Efficacy (GR50/IC50 in µM or g ai/ha) of Novel Indole-Based Herbicides and 2,4-D on Monocotyledonous Weeds
| Compound/Herbicide | Echinochloa crus-galli (Barnyardgrass) |
| Indole-3-carboxylic Acid Derivatives | |
| Compound 10d | >25 (100 mg/L)a[1] |
| Compound 10h | >26 (100 mg/L)a[1] |
| Arylpicolinates | |
| Florpyrauxifen-benzyl | GR50 = 4.14 g a.i. ha−1[7] |
| Commercial Standard | |
| 2,4-D | Generally tolerant |
Note: a - Estimated from percentage inhibition data. Direct GR50/IC50 values were not available in the cited source.
The data indicates that the novel indole-3-carboxylic acid derivatives, compounds 10d and 10h, exhibit significant inhibitory effects on the dicot weed Brassica napus at low concentrations.[1] The arylpicolinate florpyrauxifen-benzyl also demonstrates high potency against the problematic broadleaf weed Amaranthus retroflexus.[6] Notably, florpyrauxifen-benzyl shows efficacy against the monocot weed Echinochloa crus-galli, a trait not typically associated with traditional auxin herbicides.[7]
Mechanism of Action: Targeting the Auxin Signaling Pathway
Novel indole-based herbicides, like other synthetic auxins, exert their phytotoxic effects by overwhelming the plant's natural auxin signaling pathway.[3][8] This pathway is tightly regulated and crucial for normal growth and development.
The primary molecular target of these herbicides is the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[3][8] The binding of a synthetic auxin to the TIR1/AFB protein stabilizes its interaction with an Aux/IAA transcriptional repressor protein. This ternary complex formation signals the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of auxin-responsive genes. The overstimulation of this pathway leads to a cascade of physiological disruptions, including epinasty, cell division arrest, and ultimately, plant death.
Figure 2: Workflow for the Petri Dish Bioassay.
Whole-Plant Bioassay for Post-Emergence Efficacy
This assay evaluates the herbicidal effect on established plants, providing a more realistic assessment of post-emergence activity.
Materials:
-
Pots (e.g., 10 cm diameter)
-
Potting mix (e.g., a mixture of soil, sand, and peat)
-
Seeds of target weed species
-
Test compounds and control herbicide
-
Spray chamber or hand sprayer
-
Greenhouse with controlled environmental conditions
Procedure:
-
Plant Propagation: Fill pots with potting mix and sow a sufficient number of seeds of the target weed species. Water the pots and place them in a greenhouse to allow for germination and growth.
-
Seedling Selection: Once the seedlings have reached a specific growth stage (e.g., 2-4 true leaves), thin them to a uniform number per pot (e.g., 3-5 plants).
-
Herbicide Application: Prepare spray solutions of the test compounds and control herbicide at various concentrations. Apply the solutions to the plants using a calibrated spray chamber or hand sprayer, ensuring uniform coverage. Include an untreated control group that is sprayed only with water and surfactant.
-
Post-Treatment Growth: Return the pots to the greenhouse and maintain optimal growing conditions.
-
Phytotoxicity Assessment: Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, epinasty, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0 = no injury, 100 = complete death).
-
Biomass Measurement: At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants in each pot. Dry the biomass in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.
-
Data Analysis: Calculate the percent reduction in biomass for each treatment compared to the untreated control. Use this data to determine the GR50 values for each compound.
Figure 3: Workflow for the Whole-Plant Bioassay.
Conclusion
The exploration of novel indole-based herbicides presents a promising strategy to combat the growing challenge of herbicide resistance. The indole-3-carboxylic acid derivatives and arylpicolinates discussed in this guide demonstrate significant potential for effective weed control, with some compounds exhibiting a broader spectrum of activity than traditional auxin herbicides. A thorough understanding of their mechanism of action, coupled with rigorous and standardized efficacy testing as outlined in the provided protocols, is paramount for the successful development and deployment of these next-generation weed management tools. Continued research into the structure-activity relationships and optimization of these indole scaffolds will undoubtedly contribute to the future of sustainable agriculture.
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., Oh, C. H., & Yoo, K. H. (2018). Design, synthesis, and molecular docking of novel indole scaffold-based VEGFR-2 inhibitors as targeted anticancer agents. Bioorganic & Medicinal Chemistry Letters, 28(2), 183-190. [Link]
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The Rise of Indole-3-Carboxylic Acid Derivatives as Potent SARS-CoV-2 Inhibitors: A Comparative Guide
The relentless pursuit of effective therapeutics against SARS-CoV-2 has unveiled a diverse landscape of potential antiviral agents. Among these, derivatives of indole-3-carboxylic acid have emerged as a particularly promising class of small molecules. Their inherent structural versatility and amenability to synthetic modification have allowed for the rational design of compounds exhibiting significant antiviral activity against the virus. This guide provides a comprehensive comparison of the performance of various indole-3-carboxylic acid derivatives, supported by experimental data, to aid researchers and drug development professionals in this critical field.
A New Frontier in Antiviral Research
The scientific community has rigorously explored the chemical space for molecules capable of disrupting the SARS-CoV-2 life cycle. Indole-3-carboxylic acid derivatives have garnered considerable attention due to their ability to target key viral proteins with high specificity. This guide will delve into the structure-activity relationships, comparative efficacy, and underlying mechanisms of action of these compounds, offering a holistic view of their potential as next-generation COVID-19 therapeutics.
Comparative Analysis of Antiviral Activity
The antiviral potency of various indole-3-carboxylic acid derivatives has been evaluated in numerous in vitro studies. The following table summarizes the key performance metrics for a selection of these compounds, providing a direct comparison of their efficacy and safety profiles.
| Compound ID | Derivative Class | Target | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | 5-chloropyridinyl indole carboxylate | 3CLpro | 2.8 | >100 | >35.7 | [1] |
| Compound 7d | N-allyl indole carboxylate | 3CLpro | - | - | - | [2] |
| Compound 7h | 6-methyl indole carboxylate | 3CLpro | 3.1 | >100 | >32.3 | [1] |
| Compound 2 | Indoline carboxylate | 3CLpro | 15 | >100 | >6.7 | [1] |
| Compound 1 (Tsyshkova et al.) | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Viral Replication/Syncytium Formation | 1.84 | 144.6 | 78.6 | [3][4][5] |
| Remdesivir (Reference) | Nucleoside Analog | RdRp | 1.2 | >100 | >83.3 | [1] |
EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration. SI: Selectivity Index (CC50/EC50). 3CLpro: 3C-like protease. RdRp: RNA-dependent RNA polymerase. A higher SI value indicates a more favorable safety profile.
Unraveling the Mechanism of Action: Targeting the Main Protease
A significant portion of research on indole-3-carboxylic acid derivatives has focused on their ability to inhibit the SARS-CoV-2 main protease (3CLpro), an enzyme crucial for viral replication. These compounds often act as covalent inhibitors, forming a stable bond with the catalytic cysteine residue (Cys145) in the active site of the enzyme.[1]
Caption: Mechanism of 3CLpro Inhibition by Indole-3-Carboxylic Acid Derivatives.
Structure-Activity Relationship (SAR): The Key to Potency
The antiviral efficacy of indole-3-carboxylic acid derivatives is intricately linked to their chemical structure. SAR studies have revealed that the nature and position of substituents on the indole ring and the carboxylic acid moiety significantly influence their inhibitory activity.
For instance, the position of the carboxylic acid on the indole ring is a critical determinant of activity.[1] Furthermore, substitutions on the indole nitrogen can dramatically impact potency. The introduction of an N-allyl group in compound 7d, for example, resulted in a more than five-fold improvement in 3CLpro inhibitory potency compared to the unsubstituted analog.[2] Conversely, a methyl group at the 5-position of the indole ring led to a significant loss of activity.[1] These findings underscore the importance of fine-tuning the molecular architecture to achieve optimal antiviral efficacy.
Experimental Protocols: A Guide to In Vitro Evaluation
The determination of antiviral activity is a critical step in the drug discovery pipeline. The plaque reduction assay is a gold-standard method for quantifying the efficacy of antiviral compounds against SARS-CoV-2.
Plaque Reduction Neutralization Test (PRNT)
This assay measures the ability of a compound to reduce the number of viral plaques, which are visible areas of cell death caused by viral infection.
Step-by-Step Methodology:
-
Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6) in a multi-well plate.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Virus-Compound Incubation: Mix the diluted compound with a known amount of SARS-CoV-2 and incubate to allow for interaction.
-
Infection: Add the virus-compound mixture to the cell monolayer and incubate to allow for viral adsorption.
-
Overlay: After the incubation period, remove the inoculum and add an overlay medium (e.g., containing carboxymethylcellulose or agarose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to a virus-only control. The EC50 value is then determined from the dose-response curve.
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Unlocking Molecular Architectures: A Comparative Guide to 2D NMR for Confirming Synthesized Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of scientific rigor and a prerequisite for further investigation. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's chemical environment, its limitations become apparent when dealing with complex derivatives where signal overlap can obscure crucial information.[1][2] Two-dimensional (2D) NMR spectroscopy emerges as an indispensable tool, offering a powerful lens to dissect intricate molecular structures by spreading spectral information across two frequency dimensions.[1][2][3] This resolves overlapping signals and reveals detailed correlations between nuclei, providing irrefutable evidence of atomic connectivity and spatial arrangements.[1][2]
This guide provides an in-depth, objective comparison of key 2D NMR techniques, supported by experimental insights and detailed protocols. It is designed to empower you to select and implement the most effective methods for the structural validation of your synthesized derivatives, ensuring the integrity and accuracy of your research.
The Power of the Second Dimension: Why 2D NMR is Essential
In the landscape of structural elucidation, moving from 1D to 2D NMR is akin to transitioning from a simple list of components to a detailed blueprint of their assembly. 1D NMR plots signal intensity against a single frequency axis, which can become congested and challenging to interpret for molecules with multiple, similar proton or carbon environments.[1] 2D NMR overcomes this by introducing a second frequency dimension, allowing for the visualization of interactions between different nuclei.[1][2] These interactions, or correlations, manifest as cross-peaks in the 2D spectrum, providing direct evidence of through-bond (scalar or J-coupling) or through-space (dipolar coupling or Nuclear Overhauser Effect) relationships.[1][2][4] This detailed connectivity map is fundamental for piecing together molecular fragments and confirming the overall architecture of a synthesized compound.[5][6]
A Comparative Analysis of Key 2D NMR Experiments
The selection of the appropriate 2D NMR experiment is dictated by the specific structural question at hand. Here, we compare the three most fundamental and powerful techniques for the structural confirmation of synthesized small molecules: COSY, HSQC, and HMBC.
| Experiment | Information Provided | Correlations Observed | Primary Application | Strengths | Limitations |
| COSY | ¹H-¹H connectivity | Protons coupled through 2-3 bonds (J-coupling).[1][2][7] | Identifying proton spin systems and mapping the proton backbone.[4][8] | Simple to set up and interpret; excellent for identifying adjacent protons. | Does not provide information about carbons or quaternary centers; can be complex in crowded spectra. |
| HSQC | Direct ¹H-¹³C connectivity | Protons directly attached to a carbon (one-bond ¹JCH coupling).[9][10][11][12] | Assigning protons to their directly bonded carbons.[10] | Highly sensitive; provides unambiguous one-bond correlations.[12][13] | Does not show correlations to quaternary carbons or long-range connectivity.[9] |
| HMBC | Long-range ¹H-¹³C connectivity | Protons coupled to carbons over 2-4 bonds (ⁿJCH coupling).[13][14][15][16][17] | Connecting spin systems across quaternary carbons and heteroatoms.[15][16] | Crucial for assembling the complete carbon skeleton; identifies connectivity to non-protonated carbons.[16] | Less sensitive than HSQC; interpretation can be complex due to the range of coupling constants.[13] |
The Strategic Workflow for Structure Elucidation
A systematic approach combining these three experiments provides a robust and self-validating workflow for confirming the structure of a synthesized derivative.
Caption: A typical workflow for 2D NMR-based structure elucidation.
In-Depth Guide to Core 2D NMR Experiments
COSY (Correlation Spectroscopy): Mapping the Proton Network
The COSY experiment is the workhorse for establishing proton-proton connectivity.[1][18] It identifies protons that are scalar (J) coupled, typically those separated by two or three bonds.[2][7]
Causality Behind Experimental Choices:
-
COSY-90 vs. COSY-45: The most common variant is the COSY-90, which uses a 90° pulse for both the initial excitation and the mixing pulse.[18] This provides the highest sensitivity. However, for molecules with complex spectra where cross-peaks are close to the diagonal, a COSY-45 (using a 45° mixing pulse) can be advantageous.[18] The COSY-45 reduces the intensity of the diagonal peaks, making it easier to visualize nearby cross-peaks, albeit with a slight reduction in overall sensitivity.[18]
Experimental Protocol: COSY-90 Acquisition
-
Sample Preparation: Prepare a solution of the synthesized derivative in a deuterated solvent at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).
-
Initial Setup: Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
Load COSY Pulse Program: Select the standard gradient-selected COSY pulse program (e.g., 'cosygpqf' on Bruker instruments).
-
Set Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.[19]
-
Transmitter Offset (O1P): Center the transmitter frequency in the middle of the proton spectrum.[19]
-
Number of Scans (NS): Set to a multiple of 4 or 8 for proper phase cycling. The exact number will depend on the sample concentration.
-
Number of Increments (TD in F1): Typically set to 256 or 512 for good resolution in the indirect dimension.
-
-
Acquisition: Start the acquisition. The experiment time will depend on the number of scans and increments.
Data Analysis Workflow
Caption: Step-by-step analysis of a COSY spectrum.
Interpretation: The COSY spectrum displays the 1D ¹H NMR spectrum along the diagonal.[1][18] Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are coupled.[1][18] By "walking" through the cross-peaks, one can trace out entire spin systems within the molecule.[20]
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons
The HSQC experiment is a highly sensitive method for identifying which protons are directly attached to which carbons.[9][10][11] It correlates ¹H and ¹³C nuclei that are separated by a single bond.[2][12]
Causality Behind Experimental Choices:
-
Edited HSQC: An "edited" HSQC experiment provides additional information about the multiplicity of the carbon atom. Typically, CH and CH₃ signals will appear as positive peaks (e.g., phased red), while CH₂ signals will appear as negative peaks (e.g., phased blue).[13] This is incredibly useful for distinguishing between different types of carbon environments and provides similar information to a DEPT-135 experiment but with much higher sensitivity.[13]
Experimental Protocol: Edited HSQC Acquisition
-
Initial Setup: Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and transmitter offsets.
-
Load HSQC Pulse Program: Select a standard gradient-selected, edited HSQC pulse program (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments).
-
Set Parameters:
-
¹H Parameters (F2 dimension): Set the spectral width and transmitter offset based on the 1D ¹H spectrum.[19][21]
-
¹³C Parameters (F1 dimension): Set the spectral width and transmitter offset based on the 1D ¹³C spectrum.[19][21]
-
Number of Scans (NS): Set to a multiple of 2 or 4.
-
Number of Increments (TD in F1): Typically 128 to 256.
-
¹JCH Coupling Constant: Set to an average one-bond C-H coupling constant, typically around 145 Hz for sp³ carbons and 160 Hz for sp² carbons.
-
-
Acquisition: Start the experiment.
Data Analysis Workflow
A cross-peak in the HSQC spectrum appears at the chemical shift of a proton on the F2 axis and the chemical shift of the carbon it is directly bonded to on the F1 axis.[10] Each cross-peak represents a specific C-H bond in the molecule.[10] Importantly, quaternary carbons, which have no attached protons, will not appear in the HSQC spectrum.[9]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Full Skeleton
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon framework of a molecule.[16] It reveals correlations between protons and carbons that are separated by two to four bonds (long-range couplings).[13][14][15][17] This allows for the connection of individual spin systems identified by COSY, often across quaternary carbons or heteroatoms.[15][16]
Causality Behind Experimental Choices:
-
Optimizing the Long-Range Coupling Constant (ⁿJCH): The HMBC experiment is optimized for a specific range of long-range C-H coupling constants. A typical value is 8-10 Hz.[17] However, the magnitude of these couplings can vary significantly depending on the geometry of the molecule. If certain correlations are missing, it may be beneficial to run a second HMBC experiment optimized for a smaller coupling constant (e.g., 4-5 Hz) to detect weaker, long-range interactions.[13]
Experimental Protocol: HMBC Acquisition
-
Initial Setup: Use the same spectral widths and offsets as determined for the HSQC experiment.
-
Load HMBC Pulse Program: Select a standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Set Parameters:
-
¹H and ¹³C Parameters: Set as per the HSQC experiment.[19][21]
-
Number of Scans (NS): Typically higher than for HSQC due to lower sensitivity, often a multiple of 8 or 16.
-
Number of Increments (TD in F1): 256 to 512.
-
Long-Range Coupling Constant (ⁿJCH): Set to a value optimized for 2-3 bond couplings, typically 8-10 Hz.
-
-
Acquisition: Start the experiment. HMBC experiments generally require longer acquisition times than COSY or HSQC.
Data Analysis Workflow
Each cross-peak in an HMBC spectrum indicates a correlation between a proton and a carbon separated by multiple bonds. By systematically analyzing these correlations, one can piece together the entire molecular structure. For example, a correlation from a methyl proton to a carbonyl carbon is definitive evidence of an acetyl group. Similarly, correlations from multiple protons to a single quaternary carbon can precisely place it within the molecular framework.[15][16]
Troubleshooting and Common Artifacts
Achieving high-quality 2D NMR spectra requires careful setup and an awareness of potential issues.
| Problem/Artifact | Appearance | Likely Cause | Solution |
| t₁ Noise | Streaks or noise parallel to the F1 axis. | Insufficiently suppressed solvent signal or other strong signals. | Improve solvent suppression; increase the number of scans. |
| Quadrature Images | "Ghost" peaks appearing symmetrically with respect to the center of the spectrum. | Imbalance in the quadrature detector. | Often resolved by acquiring an even number of scans.[22] |
| Folded/Aliased Peaks | Peaks appearing at incorrect chemical shifts at the edge of the spectrum. | Spectral width is too narrow in one or both dimensions. | Re-acquire the spectrum with a wider spectral width.[22] |
| Receiver Overload Artifacts | Distorted baseline and artifacts, especially in COSY spectra. | Receiver gain is set too high for a concentrated sample.[23] | Reduce the receiver gain or dilute the sample.[24] |
Conclusion: A Self-Validating System for Structural Certainty
The strategic application of COSY, HSQC, and HMBC experiments provides a comprehensive and self-validating system for the structural confirmation of synthesized derivatives. COSY delineates the proton framework, HSQC links protons to their attached carbons, and HMBC assembles the complete carbon skeleton by revealing long-range connectivity. By integrating the information from these complementary techniques, researchers can move beyond ambiguous assignments to achieve a high level of confidence in their molecular structures. This rigorous approach is not merely a characterization step; it is a fundamental validation of the synthetic process and a critical foundation for all subsequent biological and chemical investigations.
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved January 12, 2026, from [Link]
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NMR Wiki. (2011, January 8). 2D HMBC. Retrieved January 12, 2026, from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 12, 2026, from [Link]
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A Senior Application Scientist's Guide to Indole Synthesis: Comparing the Efficacy of Classical and Modern Routes
Introduction: The Enduring Significance of the Indole Scaffold
The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone in the fields of medicinal chemistry, drug discovery, and materials science.[1] Its unique electronic structure, arising from the fusion of a benzene and a pyrrole ring, imparts a rich chemical reactivity and the ability to participate in a wide range of biological interactions.[1] This privileged scaffold is a key structural motif in a vast number of natural products, including the essential amino acid tryptophan, neurotransmitters like serotonin, and potent alkaloids.[1][2] Consequently, the development of efficient and versatile synthetic routes to access substituted indoles remains a central focus of organic chemistry.[3]
This guide provides an in-depth, comparative analysis of the most prominent methods for indole synthesis. We will delve into the mechanistic underpinnings, practical advantages and limitations, and quantitative performance of both time-honored classical syntheses and modern palladium-catalyzed approaches. This objective comparison, supported by experimental data and detailed protocols, is intended to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic strategy for their specific research endeavors.
Classical Indole Syntheses: The Foundation of a Heterocyclic Empire
For over a century, a handful of named reactions have formed the bedrock of indole synthesis. These classical methods, while sometimes requiring harsh conditions, are renowned for their reliability and have been instrumental in the synthesis of countless indole derivatives.
The Fischer Indole Synthesis: A Timeless Workhorse
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is arguably the most well-known and widely utilized method for constructing the indole core.[4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[4]
The elegance of the Fischer synthesis lies in its seemingly simple transformation, which belies a sophisticated mechanistic pathway. The choice of a strong acid catalyst, such as zinc chloride, polyphosphoric acid, or Brønsted acids, is crucial for promoting the key[5][5]-sigmatropic rearrangement.[6] This step, the heart of the reaction, involves the formation of a new C-C bond and the scission of the N-N bond, ultimately leading to the indole nucleus after the elimination of ammonia. The initial formation of the arylhydrazone is a straightforward condensation reaction, but its subsequent tautomerization to the enehydrazine is a critical prerequisite for the sigmatropic rearrangement.
The primary advantage of the Bischler-Möhlau synthesis is its directness in producing 2-arylindoles. However, the classical procedure suffers from the need for high temperatures, long reaction times, and often produces low yields. [7]The reaction's scope can also be limited by the availability of the requisite α-haloacetophenones.
This modern, one-pot protocol utilizes microwave irradiation to improve the efficiency of the Bischler-Möhlau synthesis. [6]
-
In a suitable microwave reaction vessel, combine aniline (2 equivalents) and phenacyl bromide (1 equivalent).
-
Subject the mixture to microwave irradiation at 540 W for 45-60 seconds.
-
After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with water to remove anilinium bromide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylindole. This one-pot variation can lead to yields in the range of 52-75%. [6]
The Reissert Indole Synthesis: A Two-Step Approach from Nitroarenes
The Reissert synthesis offers a valuable alternative for the preparation of indoles, particularly indole-2-carboxylic acids, starting from ortho-nitrotoluenes. [8]
This two-step synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, such as potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. [8]The choice of a strong base is essential to deprotonate the methyl group of the o-nitrotoluene, generating a carbanion that attacks the diethyl oxalate. The subsequent step involves the reductive cyclization of the pyruvate intermediate. A reducing agent like zinc dust in acetic acid is employed to reduce the nitro group to an amine, which then undergoes a spontaneous intramolecular cyclization and dehydration to form the indole-2-carboxylic acid. [8][9]If desired, the carboxylic acid can be removed by heating to yield the parent indole. [8]
The Larock synthesis offers several advantages, including mild reaction conditions, high yields, and excellent functional group tolerance. It provides a convergent route to complex indoles from readily available starting materials. A potential limitation is the cost of the palladium catalyst and the need for an inert atmosphere.
This protocol provides a general procedure for the synthesis of 2,3-disubstituted indoles via the Larock synthesis.
[10]1. To a flame-dried Schlenk tube under an inert atmosphere, add the o-bromoaniline (1.0 equiv), the alkyne (2.0 equiv), a palladium catalyst (e.g., Pd[P(tBu)3]2, 2.5 mol %), and a base (e.g., Cy2NMe, 2.5 equiv). 2. Add a suitable solvent (e.g., 1,4-dioxane) to the tube. 3. Stir the reaction mixture at 60°C for the required time (typically monitored by TLC or LC-MS). 4. After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite. 5. Concentrate the filtrate under reduced pressure. 6. Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.
Buchwald-Hartwig Amination: A Cornerstone of C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been extensively applied to the synthesis of indoles, particularly through intramolecular cyclization.
[11]##### Causality in Experimental Choices & Mechanism
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. R[11]eductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst. For indole synthesis, this can be applied in an intramolecular fashion, for example, by cyclizing an N-substituted o-haloaniline. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps.
[11]#### 3. Heck Coupling: Intramolecular Cyclization to Indoles
The intramolecular Heck reaction of N-allyl- or N-vinyl-o-haloanilines is another powerful palladium-catalyzed method for indole synthesis.
[2][12]##### Causality in Experimental Choices & Mechanism
The Heck reaction proceeds via the oxidative addition of the o-haloaniline to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene into the aryl-palladium bond. A[12] subsequent β-hydride elimination regenerates the double bond within the newly formed five-membered ring, and reductive elimination of HX with a base regenerates the Pd(0) catalyst. The choice of base is important to facilitate the final elimination step and regenerate the active catalyst.
Quantitative Comparison of Indole Synthesis Methods
The following table provides a comparative overview of the performance of the discussed indole synthesis methods for the preparation of a representative compound, 2-phenylindole. The data is compiled from various literature sources to offer a standardized comparison.
| Synthesis Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | |
| Bischler-Möhlau (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71 | |
| Larock Indole Synthesis | 2-Iodoaniline, Phenylacetylene | Pd(OAc)₂, PPh₃, K₂CO₃ | DMF | 100 | 24 | ~90 | |
| Intramolecular Heck Reaction | N-Allyl-2-iodoaniline | Pd(OAc)₂, P(o-tol)₃, Et₃N | PEG-400 | 80 | 3 | ~82 |
Conclusion and Future Outlook
The synthesis of the indole nucleus has a rich history, evolving from classical, often harsh, methods to highly efficient and versatile modern catalytic approaches. The Fischer, Bischler-Möhlau, and Reissert syntheses remain valuable tools in the synthetic chemist's arsenal, particularly for specific substitution patterns and large-scale applications where cost is a primary concern. However, the advent of palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and Heck syntheses, has undeniably transformed the landscape of indole synthesis. These modern methods offer unparalleled functional group tolerance, milder reaction conditions, and the ability to construct highly complex and diverse indole libraries.
As a senior application scientist, the choice of synthetic route is not merely a matter of tradition but a strategic decision based on a thorough analysis of the target molecule's structure, the availability of starting materials, and the desired scale of the synthesis. For rapid and diverse library synthesis in a drug discovery setting, the modern catalytic methods are often superior. For the robust, large-scale synthesis of a specific, less-functionalized indole, a classical approach may be more economical.
The future of indole synthesis will likely focus on the development of even more sustainable and atom-economical methods. This includes the use of more earth-abundant metal catalysts, C-H activation strategies that avoid the need for pre-functionalized starting materials, and the application of flow chemistry for safer and more efficient production. The enduring importance of the indole scaffold ensures that the quest for new and improved synthetic routes will continue to be a vibrant and impactful area of chemical research.
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A Senior Application Scientist's Guide to Benchmarking New Chemical Derivatives Against Known Inhibitors
For researchers, scientists, and professionals deep in the trenches of drug development, the journey from a newly synthesized molecule to a potential therapeutic is both exhilarating and fraught with challenges. A critical juncture in this journey is the rigorous evaluation of a new chemical derivative against established inhibitors. This process, known as benchmarking, is not merely about determining potency; it's about building a comprehensive performance profile that informs critical go/no-go decisions.
This guide provides an in-depth, technically-grounded framework for benchmarking new derivatives. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, ensuring that each step contributes to a robust and self-validating dataset.
The Strategic Framework: A Multi-Tied Approach to Inhibitor Characterization
A successful benchmarking strategy is not a linear path but a tiered approach, starting with fundamental biochemical validation and progressing to more complex, physiologically relevant cellular models. This staged methodology allows for early and cost-effective deselection of non-viable candidates while progressively building a detailed understanding of promising derivatives.
Caption: A tiered workflow for benchmarking new chemical derivatives.
Tier 1: Foundational Biochemical Characterization
The initial tier focuses on the direct interaction between the new derivative and its purified target, typically an enzyme. This stage provides the fundamental parameters of potency and the nature of the inhibitory interaction.
Key Experiment: Half-Maximal Inhibitory Concentration (IC50) Determination
The IC50 value is a cornerstone of inhibitor benchmarking, representing the concentration of a compound required to inhibit a specific biological process by 50%.[1][2] A lower IC50 value indicates a more potent inhibitor.
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a new derivative compared to a known inhibitor.
-
Reagent Preparation:
-
Prepare a stock solution of the new derivative and the known inhibitor (e.g., 10 mM in 100% DMSO).
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the target kinase in assay buffer.
-
Prepare a solution of the kinase substrate and ATP in assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect competitive inhibition.[3]
-
-
Compound Dilution:
-
Perform a serial dilution of the stock solutions of the new derivative and the known inhibitor in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a high-concentration known inhibitor as a positive control (0% activity).
-
-
Kinase Reaction:
-
Add the kinase solution to all wells and incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate/ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Add a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Incubate as per the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
Understanding the Mechanism of Inhibition (MoI)
Determining whether a new derivative is a competitive, non-competitive, uncompetitive, or mixed inhibitor provides crucial insights into its binding characteristics and potential in vivo efficacy.[6][7][8][9][10]
Caption: Binding interactions for different mechanisms of reversible enzyme inhibition.
A common method to elucidate the MoI is to perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor and then plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections on the plot is characteristic of each inhibition type.[6][7]
Tier 2: Assessing Performance in a Cellular Context
While biochemical assays are essential, they don't fully recapitulate the complex environment of a living cell.[11][12] Tier 2 assays are therefore critical for understanding how a derivative behaves in a more physiologically relevant setting, addressing factors like cell permeability and target engagement within the cell.[11][13]
Key Experiment: Cellular Potency Assessment
There are several robust methods to measure an inhibitor's activity within intact cells.
-
In-Cell Western Assays: This technique combines immunocytochemistry with quantitative Western blotting to measure the phosphorylation status of a kinase's substrate directly within cells grown in microplates.[2] A reduction in substrate phosphorylation upon treatment with the inhibitor provides a direct measure of its cellular activity.
-
Cell Proliferation Assays (e.g., MTT or CellTiter-Glo®): For kinases involved in cell growth and proliferation, the inhibitory effect of a compound can be assessed by measuring its impact on the number of viable cells after a set incubation period.[14][15] The resulting data can be used to calculate a GI50 (50% growth inhibition) or EC50 value.[1]
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of a compound to its target kinase within living cells.[15][16] It provides a direct readout of target engagement and can reveal discrepancies between biochemical potency and cellular activity that may be due to poor cell permeability.
Protocol: In-Cell Western for Phospho-Protein Quantification
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the new derivative and the known inhibitor for a specified time. Include appropriate vehicle controls.
-
If necessary, stimulate the cells to induce the signaling pathway of interest.
-
-
Fixation and Permeabilization:
-
Fix the cells with a solution such as 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a detergent-based solution (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.
-
Incubate the cells with a primary antibody specific to the phosphorylated form of the target protein.
-
Wash the cells and then incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis:
-
Image the plate using a high-content imager or a plate reader capable of detecting fluorescence.
-
Quantify the fluorescence intensity in each well.
-
Normalize the data and plot the results to determine the cellular IC50.[2]
-
Selectivity Profiling: A Critical Step for Safety and Efficacy
A highly potent inhibitor is of little therapeutic value if it indiscriminately inhibits numerous other kinases, leading to off-target effects and potential toxicity.[17] Therefore, profiling the new derivative against a broad panel of kinases is a crucial step. This is typically done through large-scale screening services that test the compound at one or two concentrations against hundreds of kinases. The results are often visualized as a "kinome map" or a selectivity score (e.g., S-score), which quantifies the inhibitor's specificity.[17]
Comparative Data Summary
For effective benchmarking, the data for the new derivative and the known inhibitor should be presented side-by-side.
| Parameter | New Derivative | Known Inhibitor | Rationale for Comparison |
| Biochemical IC50 (nM) | [Insert Value] | [Insert Value] | Direct comparison of potency against the purified target enzyme. |
| Mechanism of Inhibition | [Competitive/Non-competitive/etc.] | [Competitive/Non-competitive/etc.] | Understanding if the new derivative has a different binding mode. |
| Cellular IC50 (nM) | [Insert Value] | [Insert Value] | Assessment of potency in a physiological context, indicating cell permeability. |
| Selectivity Score (S(10)) | [Insert Value] | [Insert Value] | Quantifies the specificity of the inhibitor against a panel of kinases. |
| Cytotoxicity (CC50, µM) | [Insert Value] | [Insert Value] | Measures the concentration at which the compound is toxic to cells, indicating a therapeutic window. |
Conclusion: Building a Data-Driven Narrative
Benchmarking a new chemical derivative is a methodical process of building a data-driven case for its potential. By progressing through a tiered experimental approach, from fundamental biochemical characterization to sophisticated cellular assays, researchers can generate a comprehensive and self-validating dataset. This guide provides a framework for not only generating high-quality data but also for understanding the scientific rationale behind each experimental choice. The ultimate goal is to create a clear and compelling performance profile that confidently positions a new derivative for the next stages of drug discovery.
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A Senior Application Scientist's Guide to In Vivo Testing of Drug Candidates Derived from 7-Benzyloxy-1H-indole-3-carboxylic Acid
This guide provides a comprehensive framework for the in vivo evaluation of novel drug candidates derived from the versatile scaffold, 7-Benzyloxy-1H-indole-3-carboxylic acid. As a key intermediate in the synthesis of bioactive molecules, this compound has paved the way for derivatives with promising anti-inflammatory and anticancer properties.[1] The transition from in vitro validation to in vivo testing is a critical milestone in the drug discovery pipeline.[2] This guide is designed to equip researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to navigate this complex phase, ensuring scientific rigor and data-driven decision-making.
The Strategic Imperative of In Vivo Assessment
While in vitro assays provide valuable initial data on a compound's activity against a specific target, they cannot replicate the intricate biological environment of a living organism. In vivo studies are indispensable for a holistic understanding of a drug candidate's potential, offering critical insights into its behavior within a complex physiological system.[3] The primary objectives of this phase are to:
-
Establish a Pharmacokinetic (PK) Profile: To understand how the organism processes the drug candidate, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4]
-
Demonstrate Pharmacodynamic (PD) Efficacy: To confirm that the drug engages its target and elicits the desired therapeutic effect in a disease model.[5]
-
Evaluate the Safety and Toxicity Profile: To identify potential adverse effects and determine a safe dosage range for further development.[6][7]
The early integration of in vivo toxicology and efficacy studies is a strategic move to de-risk drug development projects by identifying and eliminating compounds with unfavorable profiles before committing significant resources to later-stage clinical trials.[3][6][8]
Designing a Robust In Vivo Testing Cascade
A well-designed in vivo study is a self-validating system. The choice of animal model, experimental design, and endpoints are all interconnected and should be tailored to the specific therapeutic hypothesis being tested.
Selecting the Appropriate Animal Model
The selection of a relevant animal model is paramount for the translatability of preclinical findings.[9] The choice depends on the intended therapeutic application of the this compound derivatives.
-
For Anti-Cancer Indications:
-
Xenograft Models: These involve the transplantation of human cancer cells into immunocompromised rodents (e.g., athymic nude or SCID mice).[10][11] They are widely used to assess the anti-tumor efficacy of novel compounds.[12]
-
Syngeneic Models: These utilize tumor cell lines derived from the same inbred strain of rodent, allowing for the study of anti-tumor immunity in the context of a competent immune system.[9]
-
Genetically Engineered Mouse Models (GEMMs): These models involve the targeted activation of oncogenes or inactivation of tumor suppressor genes, closely mimicking the genetic progression of human cancers.[9][11]
-
Patient-Derived Xenograft (PDX) Models: These involve the direct implantation of tumor tissue from a patient into an immunodeficient mouse, preserving the original tumor architecture and heterogeneity.[11]
-
-
For Anti-Inflammatory Indications:
-
Carrageenan-Induced Paw Edema: A widely used and well-characterized model of acute inflammation.[13][14][15] It is suitable for the rapid screening of compounds with potential anti-inflammatory activity.
-
Croton Oil-Induced Ear Edema: Another model of acute inflammation, particularly useful for evaluating topically applied anti-inflammatory agents.[13][14]
-
Adjuvant-Induced Arthritis: A model of chronic inflammation that shares some pathological features with human rheumatoid arthritis.[14]
-
Below is a decision-making workflow for selecting an appropriate animal model:
Caption: Decision tree for selecting an appropriate in vivo animal model.
Pharmacokinetic (PK) Profiling
A comprehensive understanding of a drug's PK profile is essential for interpreting efficacy and toxicology data.[5] Key parameters to be determined include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Half-life (t1/2): The time required for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of an administered dose that reaches the systemic circulation.[16]
These studies typically involve administering the drug candidate via different routes (e.g., intravenous and oral) and collecting blood samples at various time points for analysis.
Efficacy and Pharmacodynamic (PD) Assessment
Efficacy studies are designed to demonstrate a dose-dependent therapeutic effect in the chosen disease model. The endpoints for these studies are model-specific:
-
In Cancer Models: Tumor growth inhibition, reduction in tumor volume, and survival analysis are common efficacy endpoints.
-
In Inflammation Models: Reduction in paw volume (edema), decreased erythema, and changes in inflammatory biomarkers are measured.[13]
Early Stage Toxicology
Early in vivo toxicology studies are crucial for identifying potential safety liabilities.[6][8] These studies aim to:
-
Determine the Maximum Tolerated Dose (MTD): The highest dose that does not cause unacceptable toxicity.
-
Identify Target Organs of Toxicity: Through histopathological examination of key organs.[2]
-
Assess Clinical Signs of Toxicity: Daily monitoring of animal well-being, including body weight, food and water consumption, and behavioral changes.
Detailed Experimental Protocols
The following protocols are provided as examples and should be adapted based on the specific drug candidate and research question. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Protocol: Xenograft Tumor Model for Efficacy Testing
-
Cell Culture and Implantation:
-
Culture a relevant human cancer cell line (e.g., A549 for lung cancer) under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., Matrigel) at a concentration of 5-10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Once tumors reach an average volume of 100-150 mm^3, randomize the animals into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound derivative in a suitable vehicle.
-
Administer the compound and vehicle control daily (or as determined by PK studies) via the desired route (e.g., oral gavage).
-
Include a positive control group treated with a standard-of-care chemotherapeutic agent.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Protocol: Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity
-
Animal Acclimatization and Grouping:
-
Acclimatize Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Divide the animals into control, standard, and test groups.
-
-
Drug Administration:
-
Administer the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), and the test compound orally or intraperitoneally 1 hour before inducing inflammation.[15]
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% w/v carrageenan solution into the sub-plantar region of the right hind paw of each animal.[15]
-
-
Measurement of Paw Volume:
-
Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage inhibition of edema for each group relative to the control group.
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for interpreting the results of in vivo studies.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%) |
| Derivative A | IV | 1500 | 0.25 | 3200 | 2.5 | - |
| PO | 450 | 1.0 | 1800 | 2.8 | 56 | |
| Derivative B | IV | 1200 | 0.25 | 2500 | 3.1 | - |
| PO | 600 | 0.5 | 2000 | 3.5 | 80 | |
| Standard Drug | IV | 2000 | 0.25 | 4500 | 4.0 | - |
| PO | 800 | 1.5 | 3150 | 4.2 | 70 |
Table 2: In Vivo Efficacy Comparison in a Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1250 ± 150 | - |
| Derivative A | 25 | 750 ± 90 | 40 |
| Derivative B | 25 | 500 ± 75 | 60 |
| Standard Drug | 10 | 450 ± 60 | 64 |
Table 3: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group (n=6) | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - |
| Derivative A | 50 | 35.2 |
| Derivative B | 50 | 55.8 |
| Indomethacin | 10 | 62.5 |
Visualizing Workflows and Pathways
Visual aids can significantly enhance the understanding of complex experimental processes and biological mechanisms.
Caption: A typical workflow for an in vivo preclinical study.
Caption: Hypothetical signaling pathway targeted by an indole derivative.
Conclusion: A Data-Driven Path Forward
The in vivo testing of drug candidates derived from this compound is a multifaceted but essential phase of preclinical development. A systematic approach, combining carefully selected animal models, robust experimental designs, and comprehensive data analysis, is critical for making informed decisions. This guide provides a foundational framework to navigate this process, ultimately aiming to identify promising therapeutic candidates with a higher probability of success in clinical trials.
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A Head-to-Head Comparison of Protecting Groups for 7-Hydroxyindole: A Guide for Researchers
For researchers, synthetic chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to successful molecular construction. The 7-hydroxyindole scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents. However, the nucleophilic nature of the 7-hydroxy group necessitates the use of protecting groups to prevent undesired side reactions during synthetic transformations. The choice of the ideal protecting group is critical, as it must be readily installed and removed under mild conditions while remaining robust to a variety of synthetic operations. This guide provides an in-depth, head-to-head comparison of commonly employed protecting groups for the 7-hydroxyindole moiety, supported by experimental data and detailed protocols to empower chemists in making informed decisions for their synthetic campaigns.
The Strategic Importance of Protecting 7-Hydroxyindole
The hydroxyl group at the 7-position of the indole ring is a versatile handle for further functionalization, but its inherent reactivity can interfere with reactions at other sites, particularly the electron-rich C3 position. Protection of this hydroxyl group as an ether or silyl ether is a common strategy to circumvent these issues. An ideal protecting group for 7-hydroxyindole should exhibit the following characteristics:
-
Ease of Introduction: High-yielding and straightforward installation under mild conditions.
-
Stability: Robustness to a range of reaction conditions, including acidic, basic, and redox reagents, that may be required for modifications elsewhere in the molecule.
-
Facile Cleavage: Quantitative and selective removal under conditions that do not compromise the integrity of the final product.
-
Minimal Influence on Reactivity: The protecting group should not significantly alter the electronic properties or steric environment of the indole ring in a way that impedes desired transformations.
This guide will focus on a comparative analysis of four widely used protecting groups for the 7-hydroxy group of indole: the Benzyl (Bn) , Methoxymethyl (MOM) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and Triisopropylsilyl (TIPS) groups.
Ether-Based Protecting Groups: Benzyl (Bn) and Methoxymethyl (MOM)
Ether linkages are a classic and robust choice for the protection of phenolic hydroxyl groups. Their stability and methods of cleavage are well-documented.
Benzyl (Bn) Ether
The benzyl group is a workhorse protecting group in organic synthesis due to its general stability and ease of removal by hydrogenolysis.
Advantages:
-
High Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Orthogonal Deprotection: The primary method for cleavage, catalytic hydrogenation, is orthogonal to many other protecting groups, allowing for selective deprotection.
Disadvantages:
-
Harsh Deprotection for Some Substrates: While hydrogenolysis is generally mild, it is incompatible with functional groups that are also reduced, such as alkenes, alkynes, and some nitro groups. Alternative deprotection methods often require strong acids.
-
Potential for Over-reduction: In sensitive substrates, over-reduction of the aromatic rings can be a side reaction.
Experimental Protocol: Benzylation of 7-Hydroxyindole
A Researcher's Guide to Navigating the Selectivity Landscape of Novel Compounds
In the intricate dance of drug discovery, the selectivity of a novel compound for its intended biological target is a paramount determinant of its therapeutic potential and safety profile.[1][2][3] A highly selective compound promises a precise intervention with minimal off-target effects, while a non-selective one can lead to a cascade of unintended biological consequences and potential toxicity.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing compound selectivity, comparing key experimental methodologies, and interpreting the resulting data to make informed decisions in the progression of a drug candidate.
The Rationale of Selectivity Profiling: Beyond On-Target Potency
While high on-target potency is a primary goal in drug development, it is only one piece of the puzzle. The complex cellular environment presents a multitude of potential interaction partners for any small molecule.[1] Understanding a compound's selectivity profile—its propensity to bind to the intended target versus a host of other proteins—is critical for several reasons:
-
Predicting and Mitigating Adverse Effects: Off-target interactions are a major cause of drug-related toxicity.[4][7] Early and comprehensive selectivity profiling can identify potential liabilities, allowing for medicinal chemistry efforts to engineer out these unwanted interactions.
-
Elucidating Mechanism of Action: A clear understanding of a compound's on- and off-target activities is essential for accurately interpreting its biological effects in cellular and in vivo models.[8]
-
Identifying Opportunities for Polypharmacology: In some cases, engaging multiple targets can be therapeutically beneficial, particularly in complex diseases like cancer.[1][9] Selectivity profiling can uncover these opportunities for developing multi-targeted therapies.
-
Ensuring the Utility of Chemical Probes: For chemical probes used in basic research, high selectivity is non-negotiable to ensure that any observed phenotype can be confidently attributed to the modulation of the intended target.[8]
This guide will navigate through the diverse landscape of techniques available for selectivity assessment, from traditional biochemical assays to cutting-edge proteomic approaches. We will delve into the "why" behind experimental choices, providing a logical framework for designing a robust selectivity profiling strategy.
A Multi-tiered Approach to Selectivity Assessment
A comprehensive assessment of compound selectivity typically involves a tiered approach, starting with focused in vitro assays and progressing to more complex cellular and proteome-wide analyses.
Caption: A tiered workflow for assessing compound selectivity.
Tier 1: Foundational In Vitro Biochemical Assays
Biochemical assays are the workhorse of early drug discovery, providing a direct measure of a compound's effect on the activity of a purified protein target.[10][11][12] They are essential for establishing initial potency and for conducting focused selectivity screens against a panel of related proteins.
Comparison of Common Biochemical Assay Formats
| Assay Type | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assays | Measures the incorporation of a radiolabeled substrate (e.g., [γ-³²P]ATP for kinases) into a substrate.[13] | High sensitivity, direct measure of enzymatic activity. | Requires handling of radioactive materials, low throughput. | Gold standard for kinase inhibitor profiling. |
| Fluorescence-Based Assays | Utilizes fluorescent probes that change their properties upon enzymatic activity (e.g., FRET, Fluorescence Polarization).[12] | High throughput, amenable to automation, non-radioactive. | Prone to interference from fluorescent compounds, indirect measure of activity. | High-throughput screening (HTS) campaigns. |
| Luminescence-Based Assays | Measures light output from a reaction, often coupled to the consumption of a key substrate like ATP. | High sensitivity, wide dynamic range. | Enzyme coupling can introduce artifacts. | Kinase and ATPase activity assays. |
| Mobility Shift Assays | Separates and quantifies substrate and product based on differences in their electrophoretic mobility.[14] | Direct detection, robust data quality. | Lower throughput than plate-based assays. | Orthogonal validation of hits from HTS. |
Experimental Protocol: Radiometric Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase using a radiometric filter-binding assay.
Materials:
-
Purified, active protein kinase.
-
Specific peptide or protein substrate.
-
[γ-³³P]ATP (or [γ-³²P]ATP).
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Test compound serially diluted in DMSO.
-
96-well reaction plates.
-
Phosphocellulose filter plates (e.g., Millipore MAPH).
-
Wash buffer (e.g., 0.75% phosphoric acid).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a master mix containing the kinase and its substrate at their final desired concentrations.
-
Compound Addition: Add 1 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of the 96-well reaction plate.
-
Initiate Reaction: Add 24 µL of the kinase reaction mix to each well and incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Start Phosphorylation: Add 25 µL of a solution containing ATP and [γ-³³P]ATP (at the Km,ATP of the kinase) to each well to initiate the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (within the linear range of the reaction).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding an equal volume of 0.75% phosphoric acid. Transfer the reaction mixture to the wells of a phosphocellulose filter plate.
-
Wash: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Add scintillation fluid to the wells and count the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality Behind Experimental Choices:
-
ATP Concentration at Km: Performing the assay with the ATP concentration at or near the Michaelis-Menten constant (Km) for ATP ensures that the measured IC₅₀ value is a good approximation of the inhibitor's intrinsic affinity (Kᵢ) for an ATP-competitive inhibitor.[13]
-
Linear Reaction Range: Ensuring the reaction is in the linear range with respect to time and enzyme concentration is crucial for accurate determination of inhibitory activity.
Tier 2: Delving Deeper with Biophysical and Cell-Based Assays
While biochemical assays are invaluable, they are performed in a simplified, artificial environment. The next tier of selectivity assessment aims to confirm direct binding and to evaluate target engagement within the more physiologically relevant context of a living cell.[8][15]
Biophysical Methods for Direct Binding Analysis
Biophysical techniques provide a direct measure of the interaction between a compound and its target protein, offering valuable information on binding affinity, stoichiometry, and thermodynamics.
| Technique | Principle | Key Parameters Measured | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a macromolecule.[16][17][18] | KD (dissociation constant), ΔH (enthalpy), ΔS (entropy), n (stoichiometry).[17][18] | Label-free, provides a complete thermodynamic profile of the interaction.[17] | Requires relatively large amounts of pure protein, lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to an immobilized target. | KD, kon (association rate), koff (dissociation rate). | Real-time kinetics, high sensitivity, label-free. | Requires immobilization of the target protein, which can affect its conformation. |
Cellular Target Engagement Assays
Confirming that a compound can reach and bind to its target in the complex environment of a living cell is a critical step.[19][20][21] Cellular target engagement assays provide this crucial piece of information.
| Assay | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a protein against thermal denaturation.[19][22] | Label-free, applicable to a wide range of targets in intact cells and tissues.[19] | Indirect measure of binding, can be technically challenging to optimize. |
| NanoBRET™ Target Engagement | Measures the binding of a fluorescently labeled compound to a target protein fused to NanoLuc® luciferase via Bioluminescence Resonance Energy Transfer (BRET).[8] | Quantitative measurement of binding in live cells, high throughput. | Requires genetic modification of the target protein and a suitable fluorescent tracer. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A streamlined workflow for a CETSA experiment.
Tier 3: Unbiased Proteome-Wide Selectivity Profiling
The ultimate test of a compound's selectivity is to assess its interactions across the entire proteome.[23] Proteomic approaches provide an unbiased view of a compound's binding profile, enabling the identification of previously unknown off-targets.
Kinome Profiling: A Focused Look at a Key Target Family
For kinase inhibitors, profiling against a large panel of kinases is a standard and essential practice.[24][25][26][27] Several platforms are available that offer screening against hundreds of kinases in a single experiment.[8]
Comparison of Kinome Profiling Platforms:
| Platform Type | Principle | Output |
| Activity-Based Assays | Measures the inhibition of kinase activity against a panel of purified enzymes.[14][28] | IC₅₀ values for each kinase. |
| Binding Assays | Measures the displacement of a broad-spectrum kinase inhibitor from a panel of kinases.[13][24] | Kd values for each kinase. |
| Chemical Proteomics (e.g., MIBs) | Uses multiplexed inhibitor beads to capture and quantify kinases from cell lysates that bind to the compound.[29] | Relative abundance of kinases that bind to the compound. |
Chemical Proteomics for Global Off-Target Discovery
Chemical proteomics encompasses a range of techniques that use a small molecule probe to identify its interacting proteins from a complex biological sample.[30][31] These methods are invaluable for target deconvolution in phenotypic screens and for comprehensive off-target analysis.[23][30][32][33]
Key Chemical Proteomics Approaches:
| Approach | Principle |
| Affinity Purification-Mass Spectrometry (AP-MS) | An immobilized version of the compound is used to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[30] |
| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently label the active site of enzymes, allowing for a readout of enzyme activity across a protein family. |
| CETSA-MS | Combines the cellular thermal shift assay with quantitative mass spectrometry to identify proteins that are thermally stabilized by the compound across the proteome.[8] |
Interpreting Selectivity Data: From Numbers to Knowledge
Key Metrics for Quantifying Selectivity:
-
Selectivity Index (SI): The ratio of the potency (e.g., IC₅₀) against an off-target to the potency against the on-target. A higher SI indicates greater selectivity.
-
Selectivity Score (S-score): A measure that considers the number of off-targets at a certain threshold of inhibition. For example, S(10) is the number of kinases inhibited by more than 90% at a 1 µM compound concentration.
-
Gini Coefficient: A measure of the inequality of inhibitor binding across a panel of targets, with a higher Gini coefficient indicating greater selectivity.
Data Visualization:
Visualizing selectivity data is crucial for its interpretation. Common methods include:
-
Heatmaps: Provide a quick visual overview of a compound's activity across a large panel of targets.
-
KINOMEscan® TreeSpot™: A graphical representation of kinome profiling data that maps inhibitor binding to the human kinome tree.
Conclusion: A Holistic View of Selectivity
Assessing the selectivity of a novel compound is not a single experiment but a journey of iterative investigation. By employing a multi-tiered approach that combines in vitro biochemical assays, biophysical and cell-based methods, and proteome-wide profiling, researchers can build a comprehensive understanding of a compound's interaction profile. This knowledge is fundamental to mitigating risks, understanding the mechanism of action, and ultimately, developing safer and more effective medicines. The experimental choices made along this journey should be guided by a clear understanding of the strengths and limitations of each technique, ensuring that the resulting data is both robust and translatable.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Benzyloxy-1H-indole-3-carboxylic Acid
For professionals engaged in the fast-paced world of pharmaceutical research and drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While 7-Benzyloxy-1H-indole-3-carboxylic acid is a valuable intermediate in the synthesis of various bioactive molecules, its handling and disposal demand a rigorous, scientifically-grounded approach. This guide moves beyond mere compliance, offering a detailed operational plan rooted in the principles of chemical causality and institutional safety to ensure that every step, from measurement to disposal, is deliberate, understood, and safe.
The core philosophy of this protocol is proactive risk mitigation. By understanding the inherent chemical properties of this compound and its potential interactions, we can establish a self-validating system of disposal that protects researchers, support staff, and the environment.
Hazard Assessment: A Proactive Stance on Safety
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified with the following hazards:
| Hazard Statement | GHS Classification | Description |
| H315 | Skin Irritation, Category 2 | Causes skin irritation.[1][2] |
| H319 | Serious Eye Irritation, Category 2A | Causes serious eye irritation.[1][2] |
| H335 | STOT SE, Category 3 | May cause respiratory irritation.[1][2][3] |
STOT SE: Specific Target Organ Toxicity - Single Exposure
The presence of the carboxylic acid moiety suggests acidic properties, while the indole and benzyl groups contribute to its organic nature. The primary risks during handling and disposal are direct contact with skin and eyes, and the inhalation of airborne particles. Therefore, all procedures must be designed to minimize dust generation and prevent direct physical contact.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the correct and consistent use of appropriate PPE. The selection of PPE is a direct response to the identified hazards.
-
Eye and Face Protection : Chemical safety goggles are mandatory.[3] In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection : An appropriately sized, buttoned lab coat is required. Chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn.[3] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[6]
-
Respiratory Protection : Operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.[3] If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator with a particulate filter is necessary.
-
Protective Clothing : For large-scale operations, additional protective clothing may be required to cover all exposed skin.[3]
Spill Management: A Calm and Methodical Response
Accidents, though preventable, can occur. A clear and rehearsed spill response plan is critical.
For a minor spill (solid material):
-
Alert Personnel : Immediately notify others in the vicinity.
-
Isolate the Area : Cordon off the spill area.
-
Don Appropriate PPE : Ensure you are wearing the full PPE described in Section 2.
-
Clean-Up : Gently cover the spill with an inert absorbent material (such as vermiculite, sand, or a commercial spill absorbent) to avoid generating dust.[5]
-
Collect Waste : Carefully sweep or scoop the mixture into a designated, clearly labeled hazardous waste container.
-
Decontaminate : Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report : Inform your laboratory supervisor and EHS department, documenting the spill and the clean-up procedure.
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be treated as a hazardous waste process. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5] The ultimate disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream : This compound is a non-halogenated organic solid. It should be segregated from other waste streams such as halogenated solvents, strong acids, bases, and oxidizers to prevent dangerous reactions.[5]
-
Unused Compound : Any unused or expired this compound in its original container must be treated as hazardous waste.
-
Contaminated Materials : All items that have come into direct contact with the compound, including gloves, weigh boats, contaminated paper towels, and absorbent materials from spills, must be collected as solid hazardous waste.
Step 2: Containerization
-
Select a Compatible Container : Use a high-density polyethylene (HDPE) or glass container that is in good condition, with no cracks or leaks. The container must have a secure, screw-on cap.
-
Maintain Headspace : Do not fill liquid waste containers to more than 75% capacity to allow for vapor expansion.
-
Keep Closed : The waste container must be kept tightly sealed at all times, except when waste is actively being added.
Step 3: Labeling
Proper labeling is a critical safety and regulatory requirement.
-
Initial Labeling : Before any waste is added, affix a "Hazardous Waste" label to the container.
-
Complete Chemical Name : Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.
-
List All Contents : If the waste is a mixture (e.g., residual solvents from cleaning), list all components and their approximate percentages.
-
Contact Information : Include the name and contact information of the principal investigator or responsible laboratory personnel.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area : Store the labeled, sealed waste container in a designated SAA within the laboratory.
-
Location : The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Segregation : Ensure the container is stored away from incompatible materials, particularly strong bases and oxidizing agents.[5]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is full or you are ready for disposal, contact your institution's EHS department.
-
Follow Institutional Procedures : Adhere to all internal procedures for requesting a hazardous waste pickup. This may involve completing a specific form or using an online system.
-
Manifesting : EHS will handle the final manifesting, transportation, and disposal through a certified hazardous waste facility.
Logical Workflow for Disposal
The following diagram outlines the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion
By integrating a deep understanding of the chemical's properties with rigorous, standardized procedures, we elevate laboratory safety from a set of rules to a cultural cornerstone. This comprehensive approach to the disposal of this compound ensures that our pursuit of scientific advancement is conducted responsibly, ethically, and with the utmost regard for personal and environmental well-being.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Benzyloxy-1H-indole-3-carboxylic acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 7-Benzyloxy-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds with diverse biological activities. While specific toxicological data for this exact compound is not extensively documented, the prudent approach is to treat it with the caution afforded to all new chemical entities, assuming potential hazards based on its chemical class and physical form.
This guide provides essential, immediate safety and logistical information for handling this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a risk-based safety mindset that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before any handling, a thorough risk assessment is mandatory. The primary hazards associated with this compound, particularly in its common solid (powder) form, stem from its potential for irritation and the general risks of fine powders.
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer. Inhaling the dust may cause respiratory irritation.[1][2] For many indole derivatives, specific inhalation toxicity data is lacking, so exposure must be minimized.[3]
-
Skin Contact: Similar indole-carboxylic acids are known to cause skin irritation.[1][4] Prolonged or repeated contact should always be avoided. Assume the compound may cause an allergic skin reaction.[5]
-
Eye Contact: Ocular exposure to chemical dust can cause serious eye irritation or damage.[1][4] This is a critical and immediate risk when handling any powdered chemical.
-
Ingestion: Accidental ingestion can occur through contamination of hands, food, or drink. While oral toxicity is not fully characterized, it should be considered a potential hazard.[6]
Given these risks, a multi-layered approach combining engineering controls and robust PPE is essential.
Core Directive: Personal Protective Equipment (PPE)
PPE is the final barrier between you and the chemical. Its selection must be deliberate and matched to the specific task.
Eye and Face Protection
This is a non-negotiable requirement. All personnel, including visitors, in a laboratory where chemicals are handled must wear eye protection.[7]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[7]
-
Recommended for Powder Handling: When weighing or transferring the solid compound, chemical splash goggles are required. Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[8][9]
-
High-Risk Operations: For tasks with a significant risk of splashing (e.g., large-scale reactions or cleaning spills), a face shield should be worn in addition to safety goggles.[9][10]
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully fastened.[8] It should be removed immediately upon significant contamination.[11] Laboratory coats should never be worn outside of the lab to prevent cross-contamination.[7]
-
Gloves: The choice of glove is critical for preventing skin contact.
-
Material: Nitrile gloves are a suitable choice for handling solid this compound, offering good general chemical resistance.[8][10]
-
Inspection and Technique: Always inspect gloves for tears or punctures before use.[6] Use proper removal techniques to avoid contaminating your skin.[2] Wash your hands thoroughly after removing gloves.[7][8]
-
Double Gloving: For tasks involving larger quantities or increased risk of exposure, consider wearing two pairs of nitrile gloves.
-
-
Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills.[6][8][11]
Respiratory Protection
Engineering controls are the primary method for controlling inhalation hazards. However, in certain situations, respiratory protection may be necessary.
-
Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize dust generation and inhalation.[11][12]
-
When Respirators are Needed: If engineering controls are insufficient or not available (e.g., during a large spill cleanup), a NIOSH-approved respirator is required.[5][13] A particulate respirator (e.g., an N95 mask) may be suitable for low-level dust exposure, but for higher-risk scenarios, a full-face respirator with appropriate cartridges is recommended.[10] Use of respirators requires enrollment in your institution's respiratory protection program, which includes fit testing.[11]
Operational and Disposal Plans
Proper procedure is as critical as the PPE itself.
Step-by-Step Handling Protocol (Weighing Solid)
-
Preparation: Designate a specific work area. Cover the surface with absorbent bench paper.[12] Ensure an appropriate chemical waste container is nearby.
-
Control: Perform all weighing operations inside a fume hood or an enclosed balance.[12] This contains any dust generated.
-
Don PPE: Before handling the chemical, don your lab coat, safety goggles, and nitrile gloves.
-
Handling: Keep the chemical container closed as much as possible.[12] Use a weigh boat or paper to avoid spilling on the balance pan.[12] Open containers away from your face.[8]
-
Post-Handling: Tightly close the primary container. Clean any residual powder from the spatula and work surface using a damp cloth, taking care not to create dust. Dispose of the weigh boat and any contaminated paper in the designated solid waste container.
-
Doff PPE: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[8]
Spill Response
For a small spill of solid this compound:
-
Alert: Alert personnel in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Protect: Don appropriate PPE, including double gloves, goggles, and a lab coat. If the spill is large or dust is significant, a respirator may be needed.
-
Contain: Gently cover the spill with a damp paper towel to avoid raising dust.
-
Clean: Carefully sweep or wipe the material into a suitable container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent or cleaning solution.[12]
-
Dispose: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.[2][5]
Disposal Plan
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be disposed of in a designated hazardous waste container.[5] Do not mix with regular trash.
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container and disposed of through your institution's environmental health and safety office.[2]
Data Presentation: PPE Summary
| Task/Operation | Eye/Face Protection | Skin/Body Protection | Respiratory Protection |
| Storage & Inventory | Safety Glasses with Side Shields | Lab Coat, Closed-toe Shoes | Not generally required |
| Weighing Solid (<1g) | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not required if inside a fume hood or ventilated enclosure |
| Preparing Solutions | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not required if performed in a fume hood |
| Running Reaction | Chemical Splash Goggles | Lab Coat, Nitrile Gloves | Not required if performed in a fume hood |
| Large Spill Cleanup | Face Shield & Goggles | Lab Coat, Double Nitrile Gloves, Chemical-resistant Apron | NIOSH-approved Particulate Respirator (minimum) |
Visualization: PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
-
Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley.
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.
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Safety Data Sheet: (S)-(-)-Indoline-2-carboxylic acid. Fisher Scientific.
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GHS SDS for this compound. XiXisys.
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General Rules for Working with Chemicals. Compliance and Risk Management, The University of Texas at Dallas.
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Safety Data Sheet: 1H-Indole-2-carboxylic acid. Fisher Scientific.
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Rules for the Safe Handling of Chemicals in the Laboratory. Princeton University Environmental Health and Safety.
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.
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Safety Data Sheet: Ethyl 5-Benzyloxyindole-2-carboxylate. AFG Bioscience LLC.
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
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Safety Data Sheet: Indole-3-carboxaldehyde. Cayman Chemical.
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What PPE Should You Wear When Handling Acid? LeelineWork.
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Safety Data Sheet: 7-Hydroxycoumarin-3-carboxylic acid. Sigma-Aldrich.
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Safety Data Sheet. Sigma-Aldrich.
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PPE For Chemical Handling With Example. Industrial Safety Tips.
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Safety Data Sheet: 5-Benzyloxyindole-3-carboxaldehyde. Fisher Scientific.
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Safety Data Sheet: 1H-Indole-7-carboxylic acid. Fisher Scientific.
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Indole-3-Carboxylic Acid. PubChem, National Center for Biotechnology Information.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
